Thymidine, 3'-amino-3'-deoxy-
Description
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Properties
CAS No. |
52447-12-8 |
|---|---|
Molecular Formula |
C17H23NO7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;sulfuric acid |
InChI |
InChI=1S/C17H21NO3.H2O4S/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;1-5(2,3)4/h2-9,12,17-21H,10-11H2,1H3;(H2,1,2,3,4)/t12-,17-;/m0./s1 |
InChI Key |
JXARSSZTHSDLEW-XHXSRVRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Amino-3'-deoxythymidine: Chemical Properties, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3'-amino-3'-deoxythymidine (AMT). This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical behavior and biological activity. The information herein is curated to be a self-validating system of knowledge, grounded in authoritative sources to empower researchers in their scientific endeavors.
Introduction
3'-Amino-3'-deoxythymidine, a synthetic analogue of the natural nucleoside thymidine, stands as a molecule of significant interest in the realms of medicinal chemistry and molecular biology. It is perhaps most widely recognized as a principal metabolite of the renowned antiretroviral drug, 3'-azido-3'-deoxythymidine (zidovudine or AZT), used in the treatment of HIV infection.[1][2] However, AMT possesses its own distinct spectrum of biological activities, including notable antineoplastic properties.[3] This guide will delve into the core chemical properties, structural intricacies, synthesis, and mechanism of action of AMT, providing a robust resource for professionals in drug discovery and development.
Part 1: Chemical Identity and Physicochemical Properties
3'-Amino-3'-deoxythymidine is systematically named 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.[4][5] Its fundamental properties are summarized in the table below, providing a comparative perspective with its parent nucleoside, thymidine, and its synthetic precursor, zidovudine.
| Property | 3'-Amino-3'-deoxythymidine (AMT) | Zidovudine (AZT) | Thymidine |
| Molecular Formula | C₁₀H₁₅N₃O₄[4] | C₁₀H₁₃N₅O₄[6] | C₁₀H₁₄N₂O₅ |
| Molecular Weight | 241.24 g/mol [4][7] | 267.24 g/mol [6] | 242.23 g/mol |
| Melting Point | 161-162 °C[7] | ~121-125 °C[6] | ~185 °C |
| Appearance | Off-white solid[4] | Slightly off-white odorless powdery solid[6] | White crystalline powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[4] | Water (20 g/L at 25 °C), Ethanol[8] | Water (sparingly), hot water, pyridine |
| LogP (predicted) | -1.0[5] | 0.05[6] | -1.48 |
The substitution at the 3' position of the deoxyribose ring—an amino group in AMT and an azido group in AZT—imparts significant changes in the physicochemical properties compared to the hydroxyl group in thymidine. The increased polarity of the amino group in AMT contributes to its solubility profile.
Part 2: Structural Elucidation and Conformational Analysis
The biological function of a nucleoside analogue is intrinsically linked to its three-dimensional structure. The stereochemistry of AMT is crucial for its interaction with biological macromolecules.
Chemical Structure
The structure of 3'-amino-3'-deoxythymidine is depicted below. The key feature is the replacement of the 3'-hydroxyl group of the deoxyribose sugar with an amino group, with a specific stereochemical configuration.
Caption: Synthesis of AMT via catalytic transfer hydrogenation of AZT.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3'-azido-3'-deoxythymidine (AZT) (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst and Reagent Addition: To this solution, add ammonium formate (HCOONH₄) (excess, e.g., 5-10 eq) and 10% palladium on activated carbon (Pd/C) (catalytic amount, e.g., 0.1 eq by weight).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (AZT) is completely consumed.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3'-amino-3'-deoxythymidine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Biological Activity and Mechanism of Action
The biological effects of 3'-amino-3'-deoxythymidine are multifaceted, with its antineoplastic properties being of particular interest.
Antineoplastic Activity
AMT has demonstrated growth inhibition activity against various cancer cell lines, notably human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2 and CCRF-CEM) and murine leukemia L1210 cells. [3][9][10]This activity is linked to its ability to interfere with DNA synthesis. [3]
Mechanism of Action: Inhibition of DNA Polymerase
The primary mechanism underlying the biological activity of AMT involves its intracellular phosphorylation to 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This phosphorylated form acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). [9] The triphosphate form of AMT has been shown to be a competitive inhibitor of DNA polymerase-alpha, with a reported Ki of 3.3 µM against a Km of 8 µM for dTTP. [9]This inhibition of DNA polymerase leads to a decrease in the incorporation of thymidine into DNA, thereby halting DNA replication and cell proliferation. [9]
Caption: Mechanism of action of 3'-amino-3'-deoxythymidine.
It is important to note that while AMT-TP is an effective inhibitor, studies have not detected the incorporation of AMT into the DNA of L1210 cells, suggesting that its primary role is that of a competitive inhibitor rather than a chain terminator in this context. [9]
Part 5: Spectroscopic Characterization
For the unambiguous identification and quality control of 3'-amino-3'-deoxythymidine, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of AMT provides characteristic signals for the protons of the thymine base and the deoxyribose sugar. Key signals include the anomeric proton (H-1'), the protons of the furanose ring, and the methyl group of the thymine base.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.
While specific, fully assigned spectral data from a primary literature source was not retrieved in the searches, typical chemical shift ranges for similar nucleoside structures can be expected. The PubChem database provides access to submitted NMR spectra which can be used as a reference. [4]
Infrared (IR) Spectroscopy
The IR spectrum of AMT displays characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.
-
C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ for the carbonyl groups of the thymine ring.
-
C-N stretching: In the region of 1000-1250 cm⁻¹.
The PubChem database contains IR spectra for 3'-amino-3'-deoxythymidine. [4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For AMT, electrospray ionization (ESI) would be a suitable method. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.11. Fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the glycosidic bond, and fragmentation of the sugar ring.
Part 6: Applications in Research and Development
Beyond its intrinsic biological activities, 3'-amino-3'-deoxythymidine serves as a valuable building block and research tool in several areas:
-
Oligonucleotide Synthesis: The 3'-amino group provides a reactive handle for the synthesis of modified oligonucleotides with nitrogen-containing internucleotide linkages. [11]* DNA Sequencing and Labeling: AMT can be used to introduce a label at the 3'-terminus of a DNA strand. [11]* Solid-Phase Synthesis: The amino group allows for the covalent attachment of oligonucleotides to solid supports for various applications. [11]* Prodrug Development: The amino group can be functionalized to create prodrugs with altered pharmacokinetic properties.
Conclusion
3'-Amino-3'-deoxythymidine is a molecule with a rich chemical and biological profile. As the primary metabolite of zidovudine and an antineoplastic agent in its own right, it continues to be a subject of scientific inquiry. A thorough understanding of its chemical properties, structure, synthesis, and mechanism of action, as detailed in this guide, is paramount for researchers seeking to harness its potential in drug discovery, diagnostics, and molecular biology. The provided protocols and data serve as a foundational resource to facilitate and inspire further innovation in the field.
References
- An Efficient Synthesis of 3'-Amino-3'-deoxythymidine Derivatives. Russian Journal of Bioorganic Chemistry. [Link]
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- Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular Pharmacology. [Link]
- 3'-Aminothymidine. PubChem. [Link]
- Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society. [Link]
- Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implic
- 3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research. [Link]
- Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue. Anticancer Research. [Link]
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- 3'-Amino-3'-deoxythymidine. Veeprho. [Link]
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- Zidovudine. PubChem. [Link]
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Sources
- 1. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of thymidine and uridine on the phosphorylation of 3'-azido-3'-deoxythymidine (zidovudine) in human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar conformational effects on the photochemistry of thymidylyl(3'-5')thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro biological properties and mouse toxicities of three thymidine analogs active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From a drug repositioning to a structure-based drug design approach to tackle acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3'-Amino-3'-deoxythymidine (AMT)
Abstract
This technical guide provides a comprehensive overview of the predominant synthetic pathways to 3'-amino-3'-deoxythymidine (AMT), a crucial nucleoside analog and the primary catabolite of the antiretroviral drug Zidovudine (AZT).[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document details the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of AMT. The guide focuses on the most established and efficient route, which proceeds through the key intermediate 3'-azido-3'-deoxythymidine (AZT), offering insights into protecting group strategies, key transformations, and methods for the final azide reduction.
Introduction: The Significance of 3'-Amino-3'-deoxythymidine
3'-Amino-3'-deoxythymidine (AMT) is a modified pyrimidine nucleoside that holds significant interest in medicinal chemistry and pharmacology. As the principal in vivo reduction product of the corresponding 3'-azido-nucleotide, AZT, its study is critical for understanding the metabolism and biological activity of this important antiretroviral therapeutic.[3] The synthesis of AMT is not only vital for metabolic studies but also provides a versatile building block for the creation of novel nucleoside analogs and oligonucleotide modifications. The introduction of the 3'-amino group offers a key chemical handle for conjugation, enabling the development of advanced therapeutic and diagnostic agents.
This guide focuses on the most practical and widely adopted synthetic strategy, which leverages the readily available starting material, thymidine, and proceeds through the pivotal intermediate, AZT.
Strategic Overview: The Pathway from Thymidine to AMT
The most robust and stereochemically controlled synthesis of AMT begins with thymidine. The core strategy involves the transformation of the 3'-hydroxyl group into an amino group. A direct displacement is not feasible; therefore, a multi-step pathway is employed that ensures the correct stereochemistry at the C3' position. This is achieved by first converting the 3'-hydroxyl into a good leaving group and then introducing a nitrogen-containing functionality that can be subsequently reduced to the primary amine. The use of an azide (N₃) group is ideal for this purpose as it is a potent nucleophile and can be reduced to an amine under mild conditions.
The overall synthetic workflow can be logically divided into two main stages:
-
Synthesis of 3'-Azido-3'-deoxythymidine (AZT) from thymidine.
-
Reduction of the 3'-azido group of AZT to afford the target molecule, 3'-amino-3'-deoxythymidine (AMT).
This strategy is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of AMT from Thymidine.
Stage 1: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)
The conversion of thymidine to AZT is a cornerstone of nucleoside chemistry. The classical approach, pioneered by Horwitz, involves the creation of a 2,3'-anhydrothymidine intermediate.[4] This strained cyclic ether serves two critical purposes: it activates the 3'-position for nucleophilic attack and, due to the geometry of the ring, ensures that the incoming nucleophile attacks from the opposite face, leading to the required inversion of stereochemistry.
The Role of Protecting Groups
Given that thymidine possesses two hydroxyl groups (at the 5' and 3' positions), selective reaction at the 3'-position requires the temporary masking of the more reactive primary 5'-hydroxyl group.[5]
-
Causality of Choice: The trityl (triphenylmethyl, Tr) group is the protecting group of choice for this synthesis. Its steric bulk makes it highly selective for the primary 5'-hydroxyl over the secondary 3'-hydroxyl.[4] Furthermore, the trityl group is stable under the basic and nucleophilic conditions used in subsequent steps but can be readily removed under mild acidic conditions that do not compromise the integrity of the final product.[6]
Detailed Synthetic Scheme
The pathway from thymidine to AZT is a well-orchestrated sequence of protection, activation, cyclization, ring-opening, and deprotection.
Caption: Reaction scheme for the synthesis of AZT from Thymidine.
Experimental Protocols for AZT Synthesis
-
Protocol:
-
Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (Tr-Cl, ~1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield 5'-O-Tritylthymidine as a white solid.[7]
-
-
Expected Yield: ~90-95%
This transformation proceeds via a two-step, one-pot sequence involving activation of the 3'-hydroxyl as a mesylate, followed by in-situ base-mediated cyclization.
-
Protocol:
-
Dissolve 5'-O-Tritylthymidine (1 equivalent) in anhydrous pyridine and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, ~1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the formation of the 3'-O-mesyl intermediate is complete, add an aqueous solution of sodium hydroxide (~4 equivalents) and heat the mixture to ~60-70 °C for 2-3 hours.
-
Cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to afford 5'-O-Trityl-2,3'-anhydrothymidine.
-
-
Alternative (Mitsunobu Reaction): An intramolecular Mitsunobu reaction can also form the anhydro ring. Dissolve 5'-O-Tritylthymidine (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C, followed by the slow addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq.). The reaction is then stirred at room temperature for 12-24 hours.[8]
-
Expected Yield: ~75-85%
This is the key stereochemistry-defining step. The azide ion acts as a nucleophile, attacking the C3' carbon of the strained anhydro ring.
-
Mechanism: S(_N)2 Attack The reaction proceeds via a classic S(_N)2 mechanism. The nucleophilic azide ion (N₃⁻) performs a "backside attack" on the C3' carbon, which is 180° opposite to the C-O bond of the anhydro ring. This concerted attack forces the C-O bond to break and results in a complete inversion of the stereocenter at C3'.[9] This inversion is crucial for obtaining the correct stereoisomer of AZT.
Caption: Mechanism of anhydro ring-opening by azide. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
-
Protocol:
-
Dissolve 5'-O-Trityl-2,3'-anhydrothymidine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add lithium azide (LiN₃, ~3-4 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by crystallization or silica gel chromatography to yield 5'-O-Trityl-AZT.[10]
-
-
Expected Yield: ~80-90%
The final step in this stage is the removal of the acid-labile trityl group.
-
Protocol:
-
Dissolve 5'-O-Trityl-AZT in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 1-2 hours. The appearance of an orange color from the trityl cation is indicative of the reaction's progress.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetic acid under reduced pressure (co-evaporating with toluene can aid this).
-
Purify the resulting crude AZT by silica gel chromatography.[6]
-
-
Expected Yield: >95%
Stage 2: Synthesis of AMT via Azide Reduction
The conversion of the 3'-azido group to a 3'-amino group is the final and critical step in the synthesis of AMT. Several methods are available for this transformation, with the choice depending on factors like scale, available equipment, and tolerance of other functional groups. The two most reliable and high-yielding methods are Catalytic Transfer Hydrogenation and the Staudinger Reaction.
Method A: Catalytic Transfer Hydrogenation
This is often the method of choice due to its efficiency, clean reaction profile, and operational simplicity. It avoids the use of high-pressure hydrogen gas by using a hydrogen donor in the presence of a metal catalyst.[11]
-
Causality of Choice: Ammonium formate is an excellent hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. It decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[12] This method is generally fast, high-yielding, and the workup is straightforward.
-
Protocol:
-
Dissolve AZT (1 equivalent) in methanol in a round-bottom flask.
-
Add 10% Palladium on carbon (Pd/C, ~10-20% by weight of AZT).
-
Add ammonium formate (~5-10 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 1-3 hours.
-
Monitor the reaction by TLC for the complete consumption of AZT.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography or crystallization to yield AMT as a white solid.[13]
-
-
Expected Yield: >90%
Method B: Staudinger Reaction
The Staudinger reaction provides a very mild and chemoselective alternative for azide reduction, making it suitable for substrates with sensitive functional groups that might not be compatible with hydrogenation.[14]
-
Mechanism: The reaction proceeds in two distinct steps. First, a trialkyl- or triarylphosphine (commonly triphenylphosphine, PPh₃) attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate loses dinitrogen gas (N₂) to form an iminophosphorane. In the second step, this intermediate is hydrolyzed with water to yield the primary amine (AMT) and a phosphine oxide byproduct (triphenylphosphine oxide).[3][13]
Caption: Mechanism of the Staudinger Reaction for AMT synthesis.
-
Protocol:
-
Dissolve AZT (1 equivalent) in a solvent mixture such as THF and water.
-
Add triphenylphosphine (PPh₃, ~1.2-1.5 equivalents).
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The main challenge in the workup is the removal of the triphenylphosphine oxide byproduct. This is typically achieved by silica gel column chromatography.
-
-
Expected Yield: ~85-95%
Data Summary and Pathway Comparison
The following table summarizes the typical yields for the primary synthetic pathway and compares the two main methods for the final azide reduction step.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference(s) |
| 1. 5'-OH Protection | Thymidine | 5'-O-Tritylthymidine | Trityl chloride, Pyridine | 90-95 | [7] |
| 2. Anhydro Formation | 5'-O-Tritylthymidine | 5'-O-Trityl-2,3'-anhydrothymidine | MsCl/NaOH or Mitsunobu (PPh₃/DIAD) | 75-85 | [8] |
| 3. Azide Ring-Opening | 5'-O-Trityl-2,3'-anhydrothymidine | 5'-O-Trityl-AZT | LiN₃, DMF | 80-90 | [10] |
| 4. Deprotection | 5'-O-Trityl-AZT | AZT | 80% Acetic Acid | >95 | [6] |
| 5a. Azide Reduction (Hydrogenation) | AZT | AMT | Pd/C, Ammonium Formate | >90 | [13] |
| 5b. Azide Reduction (Staudinger) | AZT | AMT | PPh₃, H₂O | 85-95 | [3][14] |
Field Insights on Reduction Method Selection:
-
Catalytic Transfer Hydrogenation is generally preferred for its speed, high yield, and easier workup, as the catalyst is removed by simple filtration and the other byproducts are volatile. It is highly scalable.
-
The Staudinger Reaction is an excellent alternative when hydrogenation-sensitive groups are present in the molecule. However, the chromatographic removal of triphenylphosphine oxide can be tedious, especially on a large scale.
Conclusion
The synthesis of 3'-amino-3'-deoxythymidine is a well-established process that relies on fundamental principles of nucleoside chemistry, including protecting group strategy and stereocontrolled nucleophilic substitution. The pathway proceeding through the 3'-azido intermediate (AZT) is the most efficient and reliable route, offering high yields and excellent stereochemical control via a 2,3'-anhydro intermediate. The final reduction of the azide can be effectively accomplished by either catalytic transfer hydrogenation or the Staudinger reaction, providing flexibility for various laboratory settings and substrate requirements. This guide provides the necessary strategic insights and detailed protocols to enable researchers to successfully synthesize this important nucleoside analog for applications in drug discovery and biomedical research.
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- PrepChem. (n.d.). Synthesis of 2,3'-anhydrothymidine.
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- Master Organic Chemistry. (2012). The SN2 Mechanism.
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- Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds.
- Magnani, M., et al. (1996). Synthesis and targeted delivery of an azidothymidine homodinucleotide conferring protection to macrophages against retroviral infection.
- Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review.
- ResearchGate. (n.d.). Scheme 1. Synthesis of AZT-Derived Scaffolds.
- Stolar, T., et al. (2018).
- The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms.
- Mehellou, Y., et al. (2009). AZT and AZT-monophosphate prodrugs incorporating HIV-protease substrate fragment: synthesis and evaluation as specific drug delivery systems. Journal of Medicinal Chemistry. [Link]
- University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides.
- Longdom Publishing. (n.d.). Editorial on Ring-Opening Reactions of Epoxides.
- Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source.
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An In-depth Technical Guide to the Mechanism of Action of 3'-amino-3'-deoxythymidine as a DNA Chain Terminator
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of 3'-amino-3'-deoxythymidine (3'-ADT), a potent nucleoside analog reverse transcriptase inhibitor (NRTI). We will dissect the journey of this molecule from a prodrug to an active chain terminator of viral DNA synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its metabolic activation, selective incorporation by viral reverse transcriptase, and the chemical basis of its therapeutic effect. Furthermore, we will explore the structural determinants of its selectivity and provide a detailed experimental protocol for assessing its inhibitory activity.
Introduction: The Strategic Disguise of a Nucleoside Analog
Nucleoside analog reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy, particularly in the management of Human Immunodeficiency Virus (HIV).[1][2][3] These molecules are synthetic analogs of natural deoxynucleosides, the fundamental building blocks of DNA. Their therapeutic efficacy lies in their ability to act as "Trojan horses"; they are recognized and processed by viral enzymes, but ultimately halt the process of viral replication. 3'-amino-3'-deoxythymidine (3'-ADT) is a member of this class, closely related to the well-known drug Zidovudine (AZT).[4] The core of its mechanism, and that of other NRTIs, is the termination of the growing DNA chain during reverse transcription, a critical step in the retroviral life cycle.[5][6] This guide will elucidate the precise molecular events that enable 3'-ADT to execute this critical function.
Metabolic Activation: The Prerequisite for Potency
Like other NRTIs, 3'-ADT is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[5] This multi-step enzymatic conversion is carried out by host cellular kinases, transforming the unphosphorylated nucleoside into its active triphosphate form, 3'-amino-3'-deoxythymidine triphosphate (3'-ADT-TP).
The phosphorylation cascade is a critical determinant of the drug's efficacy and can be a rate-limiting factor.[5] The process for the closely related AZT has been well-characterized and serves as an excellent model for understanding 3'-ADT activation.[7][8]
-
Step 1: Monophosphorylation: The initial phosphorylation is typically catalyzed by cytosolic thymidine kinase. This enzyme adds the first phosphate group to the 5'-hydroxyl of 3'-ADT.[7]
-
Step 2: Diphosphorylation: The resulting monophosphate is then a substrate for thymidylate kinase, which adds the second phosphate group. This step is often the slowest in the activation pathway.[7]
-
Step 3: Triphosphorylation: The final phosphorylation to the active triphosphate form is carried out by other cellular kinases, such as nucleoside diphosphate kinase.
This intracellular transformation is crucial, as the triphosphate form is the actual substrate recognized by the viral reverse transcriptase.
Caption: Metabolic activation pathway of 3'-amino-3'-deoxythymidine (3'-ADT).
The Core Mechanism: Competitive Inhibition and Irreversible Chain Termination
The active 3'-ADT-TP exerts its antiviral effect at the heart of the viral replication machinery: the reverse transcriptase (RT) enzyme. The mechanism is twofold: competitive inhibition and DNA chain termination.
Competitive Inhibition
3'-ADT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This resemblance allows it to compete with dTTP for binding to the active site of the viral RT.[9] The efficiency of this competition is a key factor in its potency.
DNA Chain Termination
Once 3'-ADT-TP is incorporated into the nascent viral DNA strand, it brings the process of DNA elongation to an abrupt and irreversible halt.[6][9] This termination is the defining feature of its mechanism and stems from a critical structural modification: the replacement of the 3'-hydroxyl group (-OH) on the deoxyribose sugar with an amino group (-NH2).
The process of DNA polymerization, catalyzed by DNA polymerases and reverse transcriptases, involves the formation of a phosphodiester bond.[10][11] This bond is formed through a nucleophilic attack by the 3'-hydroxyl group of the last incorporated nucleotide on the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP).[10] The absence of this 3'-hydroxyl group in the incorporated 3'-ADT monophosphate makes the formation of the next phosphodiester bond impossible.[6] The resulting DNA chain lacks the necessary chemical group to be further elongated, leading to premature termination of reverse transcription.
Caption: Mechanism of DNA chain termination by 3'-ADT at the RT active site.
The Basis of Selectivity: Exploiting the Nuances of Viral Enzymes
A critical aspect of any successful antiviral agent is its selective toxicity towards the virus while minimizing harm to the host. For 3'-ADT and its analogs, this selectivity is primarily achieved at the level of the polymerase.
Viral reverse transcriptases, particularly from HIV, exhibit a significantly higher affinity for 3'-ADT-TP (and AZT-TP) than the host's primary DNA polymerases, such as DNA polymerase α and δ.[9][12] This differential affinity means that the viral enzyme is much more likely to incorporate the chain-terminating analog than the host cell's polymerases.
The structural basis for this selectivity lies in subtle differences in the active sites of the viral and host enzymes. The more accommodating active site of HIV reverse transcriptase allows for the binding of the modified nucleoside analog, whereas the more stringent active site of human DNA polymerases tends to discriminate against it.
| Enzyme | Substrate/Inhibitor | Km (μM) | Ki (μM) | IC50 (μM) |
| HIV Reverse Transcriptase | dTTP | 2.8 | - | - |
| AZT-TP | - | 0.04 | ~0.05 | |
| Human DNA Polymerase α | dTTP | 2.4 | - | - |
| AZT-TP | - | 230 | >100 | |
| Human DNA Polymerase β | dTTP | 6.0 | - | - |
| AZT-TP | - | 73 | >100 |
Table 1: Comparative kinetics of AZT-TP inhibition of HIV reverse transcriptase and human DNA polymerases. Data for the closely related analog AZT illustrates the principle of selectivity.[7][9]
Experimental Protocol: In Vitro Reverse Transcriptase Assay for Chain Terminator Analysis
To empirically determine the inhibitory potential of compounds like 3'-ADT, an in vitro reverse transcriptase assay is a fundamental experimental approach. This protocol provides a framework for such an assay.
Principle
This assay measures the ability of a reverse transcriptase to synthesize a DNA strand using an RNA or DNA template and a primer. The incorporation of a radiolabeled or fluorescently tagged deoxynucleotide is quantified in the presence and absence of the inhibitor. A reduction in signal in the presence of the inhibitor indicates its activity.
Materials
-
Recombinant HIV-1 Reverse Transcriptase
-
Template/Primer: e.g., poly(rA)/oligo(dT)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
Labeled dTTP (e.g., [α-³²P]dTTP or fluorescently labeled dTTP)
-
Unlabeled dTTP
-
3'-amino-3'-deoxythymidine triphosphate (3'-ADT-TP)
-
Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT
-
Stop Solution: EDTA
-
TCA (Trichloroacetic acid) for precipitation
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeling) or fluorescence plate reader
Methodology
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, dNTPs (excluding dTTP), the template/primer, and the reverse transcriptase enzyme.
-
Inhibitor and Substrate Addition: In individual reaction tubes, add varying concentrations of 3'-ADT-TP. Also, prepare control tubes with no inhibitor.
-
Initiation: To start the reaction, add a mix of labeled and unlabeled dTTP to each tube. Transfer the tubes to a 37°C water bath to allow the reaction to proceed.
-
Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding the stop solution.
-
Precipitation and Washing: Precipitate the newly synthesized DNA onto glass fiber filters using cold TCA. Wash the filters to remove unincorporated nucleotides.
-
Quantification:
-
For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, the products can be captured and read on a suitable plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Caption: Experimental workflow for an in vitro reverse transcriptase assay.
Therapeutic Implications and Future Perspectives
The mechanism of DNA chain termination by 3'-ADT and other NRTIs has been a highly successful strategy in the fight against retroviral infections. Understanding this mechanism at a molecular level is crucial for several reasons:
-
Drug Design: It provides a rational basis for the design of new and improved NRTIs with enhanced potency, better selectivity, and a higher barrier to the development of drug resistance.
-
Resistance Mechanisms: Knowledge of the drug-target interaction helps in understanding how mutations in the reverse transcriptase enzyme can lead to drug resistance.[6]
-
Toxicity: Understanding the interaction with host polymerases can shed light on the mechanisms of drug-related toxicities and guide the development of safer alternatives.
Future research in this area will likely focus on developing nucleoside analogs that are more efficiently phosphorylated, have a higher affinity and selectivity for viral polymerases, and are effective against drug-resistant viral strains. The foundational principle of chain termination, so elegantly demonstrated by 3'-amino-3'-deoxythymidine, will undoubtedly continue to be a central theme in antiviral drug discovery.
References
- Yoshida, Y., Honma, M., & Abe, H. (2020). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV‐1 Reverse Transcriptase Inhibitors (NRTIs). ChemMedChem.
- Yoshida, Y., Honma, M., & Abe, H. (2021). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors (NRTIs). PubMed.
- Singh, K., & Kumar, R. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics.
- Menéndez-Arias, L. (2008). Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase. Virus Research.
- Yoshida, Y., Honma, M., & Abe, H. (2021). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV‐1 Reverse Transcriptase Inhibitors (NRTIs).
- Ono, K., et al. (1990). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases. PubMed.
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- PubChem. (n.d.). 3'-Amino-3'-deoxythimidine glucuronide.
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An In-Depth Technical Guide to the Discovery and History of 3'-Amino-3'-deoxythymidine
A Senior Application Scientist's Synthesis of its Journey from a Laboratory Curiosity to a Molecule of Significant Biological Interest
Foreword: The Era of Nucleoside Analogs - A Paradigm Shift in Chemotherapy
The mid-20th century marked a pivotal era in medicinal chemistry, characterized by the strategic design of molecules that could deceptively interact with the fundamental machinery of life. The "rational drug design" approach, though in its infancy, was beginning to yield compounds that could act as fraudulent nucleosides. These molecular mimics, bearing subtle yet critical alterations to the sugar or base moieties of their natural counterparts, were conceived to disrupt the intricate processes of DNA and RNA synthesis. This strategy laid the groundwork for the development of a plethora of antiviral and anticancer agents that remain cornerstones of modern medicine. It is within this exciting scientific landscape that 3'-amino-3'-deoxythymidine (AMT), a fascinating and potent nucleoside analog, emerged. This guide provides an in-depth exploration of its discovery, synthesis, mechanism of action, and biological significance, tailored for researchers, scientists, and drug development professionals.
Part 1: The Genesis of 3'-Amino-3'-deoxythymidine - A Tale of Serendipity and Scientific Pursuit
The story of 3'-amino-3'-deoxythymidine is intrinsically linked to the pioneering work of Dr. Jerome Horwitz and his colleagues at the Michigan Cancer Foundation in the 1960s. Their primary objective was the synthesis of novel compounds for cancer chemotherapy. The underlying hypothesis was that by introducing "fraudulent nucleosides" into rapidly dividing cancer cells, the machinery of DNA replication could be arrested, thereby halting tumor growth.
In 1964, Horwitz's team published a seminal paper in the Journal of Organic Chemistry detailing the synthesis of various nucleoside analogs, including the precursor to AMT, 3'-azido-3'-deoxythymidine (AZT).[1] The initial focus of this research was on creating compounds that could serve as intermediates for further chemical modifications. The 3'-azido group was particularly attractive due to its versatility as a synthetic handle.
While the direct synthesis of 3'-amino-3'-deoxythymidine was not the primary focus of this initial publication, the groundwork was laid. The conversion of the 3'-azido group to a 3'-amino group was a logical subsequent step for chemists exploring structure-activity relationships. It was later established that AMT is a significant metabolite of AZT in vivo, a discovery that spurred further investigation into its own biological properties and potential toxicities.[2]
Part 2: The Synthesis of 3'-Amino-3'-deoxythymidine - From an Azido Precursor to a Bioactive Molecule
The most prevalent and efficient route to 3'-amino-3'-deoxythymidine involves the chemical reduction of its stable precursor, 3'-azido-3'-deoxythymidine (AZT). Several methodologies have been developed to achieve this transformation, each with its own advantages in terms of yield, purity, and reaction conditions.
Key Synthetic Approaches:
-
Catalytic Hydrogenation: A common and effective method involves the hydrogenation of AZT over a palladium catalyst (e.g., palladium on carbon). This method is often clean and provides high yields of the desired amine. A notable advancement in this approach is the use of ammonium formate as a source of hydrogen, which has been reported to result in almost quantitative yields and significantly reduced reaction times.[3]
-
Thiol-Mediated Reduction: Thiols, such as dithiothreitol (DTT), glutathione, and β-mercaptoethanol, have been shown to quantitatively reduce the azido group of AZT to an amine under mild, physiological conditions (pH 7.2, 37°C).[4] The reaction kinetics are first-order in both AZT and the thiol reducing agent.[4] This method is particularly suitable for water-soluble azido compounds that may be sensitive to the conditions of catalytic hydrogenation.[4]
-
Sodium Borohydride Reduction: An improved synthesis of AMT from 3'-azido-5'-O-trityl-3'-deoxythymidine using sodium borohydride has also been described, offering another viable synthetic route.[5]
The choice of synthetic method often depends on the scale of the reaction, the desired purity, and the available laboratory resources. For instance, the thiol-mediated reduction, while effective, may require chromatographic purification to remove the thiol reagents and their oxidized products.
Figure 1: Synthetic pathways for the preparation of 3'-amino-3'-deoxythymidine (AMT) from its precursor, 3'-azido-3'-deoxythymidine (AZT), via various reduction methodologies.
Part 3: The Molecular Mechanism of Action - A Two-Pronged Attack on DNA Metabolism
The biological activity of 3'-amino-3'-deoxythymidine stems from its ability to interfere with DNA synthesis and maintenance. Upon entering the cell, AMT is phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This metabolic activation is a prerequisite for its cytotoxic effects.
Inhibition of DNA Polymerase:
The primary mechanism of action of AMT is the competitive inhibition of DNA polymerase. Specifically, AMT-TP acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[6] Studies on L1210 murine leukemia cells have shown that AMT-TP inhibits DNA polymerase-alpha with a Ki of 3.3 µM, while the Km for dTTP was 8 µM.[6] This inhibition leads to a decrease in the incorporation of thymidine into newly synthesized DNA.[6] Due to the presence of the 3'-amino group instead of a 3'-hydroxyl group, the incorporation of AMT into a growing DNA strand would also act as a chain terminator, as the formation of a phosphodiester bond with the subsequent nucleotide is not possible.
Inhibition of 3' to 5' Exonuclease Activity:
In addition to the direct inhibition of DNA synthesis, the monophosphate form of AMT (AMT-MP) has been found to be a potent inhibitor of the 3' to 5' exonuclease activity associated with mammalian DNA polymerases, such as DNA polymerase delta.[7] This exonuclease function is a crucial proofreading mechanism that removes misincorporated nucleotides during DNA replication. Inhibition of this proofreading activity by AMT-MP could lead to an accumulation of mutations and may also potentiate the effects of other nucleoside analogs, like AZT, by preventing their excision from the DNA.[7] The inhibition of 3' to 5' exonuclease activity by AMT-MP was found to be more potent than that of AZT-monophosphate (AZT-MP).[7]
Figure 2: The dual mechanism of action of 3'-amino-3'-deoxythymidine (AMT). Following cellular phosphorylation to its active triphosphate form (AMT-TP), it competitively inhibits DNA polymerase-alpha. The monophosphate form (AMT-MP) inhibits the 3' to 5' exonuclease proofreading function.
Part 4: Biological Activities and Applications - From Cytotoxicity to Oligonucleotide Synthesis
The unique chemical structure and mechanism of action of 3'-amino-3'-deoxythymidine have led to the exploration of its utility in various biological contexts, primarily focusing on its cytotoxic and antineoplastic properties, as well as its application in nucleic acid chemistry.
Antineoplastic and Cytotoxic Effects:
AMT has demonstrated significant growth inhibitory activity against several cancer cell lines. Early studies revealed its effectiveness against L1210 murine leukemia.[6] Subsequent research confirmed its activity against human T-cell acute lymphoblastoid leukemia cell lines, such as CCRF-HSB-2, and KB cells.[8] The cytotoxic effects are a direct consequence of the inhibition of DNA synthesis.[8]
| Cell Line | Organism | Cell Type | Reported Activity of 3'-Amino-3'-deoxythymidine |
| L1210 | Mouse | Leukemia | Decreased incorporation of thymidine into DNA[6] |
| CCRF-HSB-2 | Human | T-cell Acute Lymphoblastoid Leukemia | Growth inhibition and inhibition of DNA synthesis[8] |
| KB | Human | Oral Epidermoid Carcinoma | Tested for cell growth inhibition[8] |
| CCRF-CEM | Human | T-cell Acute Lymphoblastoid Leukemia | Potent growth inhibition[9] |
Table 1: Summary of reported antineoplastic and cytotoxic activities of 3'-amino-3'-deoxythymidine in various cancer cell lines.
Application in Oligonucleotide Synthesis:
The 3'-amino group of AMT provides a valuable modification for the synthesis of specialized oligonucleotides. Oligonucleotides terminated with a 3'-amino group have been shown to form unusually stable complexes with complementary poly(dA) and poly(A) strands. This enhanced stability is attributed to the altered charge and hydrogen bonding potential at the 3'-terminus. This property makes 3'-amino-3'-deoxythymidine a useful building block for creating probes and other nucleic acid-based tools with enhanced binding affinity.
Part 5: Experimental Protocols - A Guide for the Bench Scientist
To facilitate further research into the properties and applications of 3'-amino-3'-deoxythymidine, this section provides foundational experimental protocols for its synthesis and the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of 3'-Amino-3'-deoxythymidine via Catalytic Hydrogenation of AZT
This protocol is a generalized procedure based on the principles of catalytic hydrogenation. Researchers should consult specific literature for detailed optimization.
Materials:
-
3'-Azido-3'-deoxythymidine (AZT)
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) supply or ammonium formate
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
In a round-bottom flask, dissolve 3'-azido-3'-deoxythymidine (1 equivalent) in anhydrous methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of AZT) to the solution under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure 3'-amino-3'-deoxythymidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium
-
96-well cell culture plates
-
3'-Amino-3'-deoxythymidine (AMT) stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of AMT in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of AMT. Include a vehicle control (medium with the solvent used for the AMT stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each AMT concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the AMT concentration to determine the IC50 value (the concentration of AMT that inhibits cell growth by 50%).
Figure 3: A generalized workflow for determining the cytotoxicity of 3'-amino-3'-deoxythymidine (AMT) using the MTT assay.
Conclusion: A Molecule of Enduring Interest
From its origins in the quest for anticancer agents to its role as a metabolite of a landmark antiviral drug, 3'-amino-3'-deoxythymidine has carved its own niche in the field of medicinal chemistry and molecular biology. Its dual mechanism of action, targeting both DNA polymerase and the proofreading 3' to 5' exonuclease activity, makes it a compelling molecule for further study. The foundational research on AMT has not only contributed to our understanding of nucleoside analog cytotoxicity but has also provided valuable tools for the synthesis of modified oligonucleotides. As the search for more selective and potent chemotherapeutic agents continues, the lessons learned from the discovery and history of 3'-amino-3'-deoxythymidine will undoubtedly continue to inspire and inform the next generation of drug development professionals.
References
- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078. [Link]
- Ashida, N., Asano, S., & Kohda, K. (1994). 3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research, 14(5A), 2061-2. [Link]
- Seregin, K. V., Chudinov, M. V., Iurkevich, A. M., & Shvets, V. I. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150. [Link]
- Hoetelmans, R. M., van Heeswijk, R. P., Meenhorst, P. L., Mulder, J. W., & Beijnen, J. H. (1997). Penetration of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of zidovudine, into the cerebrospinal fluid of HIV-1-infected patients. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 15(2), 131–136. [Link]
- Celewicz, L., Urjasz, W., & Golankiewicz, K. (1993). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9), 945-953. [Link]
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299. [Link]
- Asano, S., Yokoyama, Y., & Kohda, K. (1997). Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue. Anticancer Research, 17(2A), 823-826. [Link]
- Fischer, P. H., Vazquez-Padua, M. A., Reznikoff, C. A., & Ratschan, W. J. (1984). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular pharmacology, 25(3), 441–445. [Link]
- Borders, D. B., & Kishi, Y. (1994). Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine. Biochemical pharmacology, 47(8), 1463–1466. [Link]
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Physical and chemical properties of 3'-amino-3'-deoxythymidine
An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine: Physicochemical Properties, Synthesis, and Biological Activity
Introduction
3'-Amino-3'-deoxythymidine (AMT), a synthetic analogue of the natural nucleoside thymidine, holds a significant position in medicinal chemistry and drug development.[1] It is primarily recognized as a principal metabolite of the renowned antiretroviral drug Zidovudine (AZT, 3'-azido-3'-deoxythymidine), which is widely used in the treatment of HIV infection.[2] The structural distinction of AMT lies in the substitution of the 3'-hydroxyl group of the deoxyribose sugar with an amino group. This modification profoundly influences its biological activity, imparting it with notable antineoplastic properties but also significant cytotoxicity.[1][3]
This guide provides a comprehensive overview of the core physical and chemical properties of AMT, its synthesis, and its mechanism of action, offering valuable insights for researchers, scientists, and professionals engaged in drug development and nucleoside chemistry.
Physicochemical Characteristics
The fundamental physical and chemical properties of 3'-amino-3'-deoxythymidine are summarized below. These data are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 52450-18-7 | [4][5] |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [4][5] |
| Molecular Weight | 241.24 g/mol | [2][6] |
| Appearance | Off-white to yellow solid/powder | [2][5][7] |
| Melting Point | 161-162 °C | [2][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | [2][8] |
| Storage Conditions | Store at 2-8°C or -20°C, in a well-closed container. It is noted to be hygroscopic and should be stored under an inert atmosphere. | [2][5][9] |
| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [6][10][11] |
| Synonyms | AMT, 3'-Aminothymidine, 3'-Deoxy-3'-aminothymidine | [2][5][10] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The most prevalent and efficient method for synthesizing 3'-amino-3'-deoxythymidine is through the chemical reduction of its precursor, 3'-azido-3'-deoxythymidine (AZT).[1] The azide group at the 3' position is readily converted to an amino group, a transformation that is central to obtaining AMT.
Several reduction strategies have been reported, with catalytic hydrogenation being a common and effective approach.[1] A particularly efficient method involves the use of a palladium catalyst with ammonium formate as the hydrogen source, which can achieve nearly quantitative yields (97-98%).[1][12] This method is often preferred due to its high efficiency and shorter reaction times compared to other reducing agents like dithiothreitol.[1]
Other reported methods for the reduction of the azide group in AZT to synthesize AMT include the use of:
-
NaBH₄ (Sodium borohydride)[1]
-
Thiols, such as β-mercaptoethanol or dithiothreitol[1]
-
Triphenylphosphine[1]
The general synthetic scheme is illustrated below.
Chemical Reactivity
The chemical reactivity of AMT is largely dictated by the primary amino group at the 3' position of the deoxyribose ring. This nucleophilic group serves as a key handle for chemical modifications and the synthesis of various derivatives. AMT is utilized as a building block for creating oligonucleotides with nitrogen-containing internucleotide linkages and for attaching labels during DNA sequencing.[1] The ability to derivatize this amino group has been extensively explored in the search for potential pharmacophores with improved therapeutic indices and reduced toxicity compared to the parent compound.[1]
Analytical Characterization Protocols
The identity and purity of 3'-amino-3'-deoxythymidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying AMT in various matrices, including plasma, and for assessing its purity.[13][14] A sensitive method involves pre-column derivatization to enhance detection.[13]
Protocol: HPLC Quantification of AMT in Plasma [13]
-
Sample Preparation (Extraction):
-
To 200 µL of plasma, add an appropriate internal standard.
-
Extract the sample with a mixture of tert-butyl methyl ether and 1-butanol (6:4, v/v).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and back-extract AMT into a basified aqueous phase.
-
Neutralize the aqueous phase with a phosphate buffer.
-
-
Derivatization:
-
Add a solution of fluorescamine to the neutralized extract to label the primary amino group of AMT.
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a standard curve using known concentrations of AMT.
-
Calculate the concentration of AMT in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of AMT, confirming the presence of the thymine base, the deoxyribose sugar, and the characteristic shifts associated with the 3'-amino group.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight (241.24 g/mol ) and fragmentation pattern of the molecule, providing definitive structural evidence.[6]
Biological Activity and Mechanism of Action
Metabolic Origin and Antineoplastic Activity
3'-amino-3'-deoxythymidine is a known metabolite of AZT, likely formed in liver cells via reduction by cytochrome P-450.[1] While its precursor, AZT, is famous for its anti-HIV activity, AMT itself exhibits a distinct biological profile characterized by potent antineoplastic (anti-cancer) properties.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines, including L1210 murine leukemia.[1][3] However, its high toxicity has precluded its direct use as a therapeutic agent.[1]
Mechanism of Action: DNA Polymerase Inhibition
The primary mechanism of action for AMT's cytotoxicity involves the inhibition of DNA synthesis.[3] To become active, AMT must first be phosphorylated intracellularly by cellular kinases to its mono-, di-, and ultimately triphosphate derivative, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP).[3]
Key steps in the mechanism are:
-
Intracellular Phosphorylation: AMT is taken up by cells and sequentially phosphorylated to AMT-monophosphate (AMT-MP), AMT-diphosphate (AMT-DP), and the active AMT-triphosphate (AMT-TP).[3]
-
Competitive Inhibition: AMT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for binding to DNA polymerase.[3] Studies have shown a Ki of 3.3 µM for AMT-TP against DNA polymerase-alpha.[3]
-
Chain Termination: Due to the absence of a 3'-hydroxyl group (replaced by the amino group), the incorporation of AMT-monophosphate into a growing DNA strand would prevent the formation of the subsequent 3'-5' phosphodiester bond. This acts as a DNA chain terminator, halting DNA replication and leading to cell death.[15] This mechanism is analogous to that of its parent compound, AZT, in inhibiting viral reverse transcriptase.[15]
References
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- PubMed. [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147-150. [Link]
- Fridland, A., et al. (1979). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Cancer Research, 39(8), 3090-3094. [Link]
- PubChem. 3'-Amino-3'-deoxythymidine. [Link]
- Veeprho. 3'-Amino-3'-deoxythymidine | CAS 52450-18-7. [Link]
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- RSC Publishing.
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- PubChem. Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-. [Link]
- Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogs of thymidine. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]
- PubChem. 3'-Amino-3'-deoxythimidine glucuronide. [Link]
- Pharmaffiliates. 3'-Amino-3'-deoxythymidine | CAS No : 52450-18-7. [Link]
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- PubMed. Practical and concise synthesis of nucleoside analogs. [Link]
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- Research Collection.
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- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection.
- Stenhilber, D., et al. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
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- 13. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Solubility of 3'-Amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in various solvents dictates its formulation possibilities, its route of administration, and ultimately, its bioavailability and therapeutic efficacy. 3'-Amino-3'-deoxythymidine (AMT), a nucleoside analog and a metabolite of the antiretroviral drug Zidovudine (AZT), is a compound of significant interest. A thorough understanding of its solubility characteristics is paramount for its potential development and application. This guide provides a comprehensive technical overview of the solubility of 3'-amino-3'-deoxythymidine, offering insights into its behavior in different solvent systems, the underlying physicochemical principles, and practical methodologies for its assessment.
Physicochemical Profile of 3'-Amino-3'-deoxythymidine
A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these foundational characteristics is the first step in predicting and interpreting its solubility behavior.
Molecular Structure and Key Functional Groups:
3'-Amino-3'-deoxythymidine is a derivative of the naturally occurring nucleoside, thymidine. The key structural modification is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This seemingly subtle change has profound implications for the molecule's polarity, hydrogen bonding capacity, and acid-base properties.
-
Thymine Base: The pyrimidine base, thymine, contributes to the molecule's ability to engage in hydrogen bonding through its two carbonyl groups and the N-H group.
-
Deoxyribose Sugar: The deoxyribose moiety, with its remaining hydroxyl group at the 5' position, provides hydrophilicity.
-
3'-Amino Group: The introduction of the primary amino group is the most significant modification. This group can act as both a hydrogen bond donor and acceptor, and its basic nature means it can be protonated, significantly influencing solubility in aqueous solutions of varying pH.
Key Physicochemical Parameters:
A collection of physicochemical properties governs the solubility of 3'-amino-3'-deoxythymidine. While experimental data for some of these parameters are not extensively published, computational estimates provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [1][2][3] |
| Molecular Weight | 241.24 g/mol | [1][2][3] |
| Melting Point | 161-162 °C | [2] |
| XLogP3 (Computed) | -1.2 | [1] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Topological Polar Surface Area | 105 Ų | [1] |
The negative XLogP3 value suggests that 3'-amino-3'-deoxythymidine is a relatively polar molecule, which would predict a preference for polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors further indicates its potential for strong interactions with protic solvents like water and alcohols.[3]
Solubility Profile of 3'-Amino-3'-deoxythymidine in Various Solvents
The choice of solvent is critical in various stages of drug development, from initial in vitro screening to formulation. Here, we consolidate the available information on the solubility of 3'-amino-3'-deoxythymidine in common laboratory solvents.
Qualitative Solubility:
Several sources indicate the general solubility of 3'-amino-3'-deoxythymidine in a few organic solvents.
While this qualitative information is useful for initial handling and stock solution preparation, quantitative data is essential for precise experimental design.
Quantitative Solubility Data (Comparative Analysis):
| Compound | Solvent | Solubility (mg/mL) | Source |
| Thymidine | Water | ~48 | [4] |
| DMSO | ~48 | [4] | |
| Ethanol | ~9 | [4] | |
| PBS (pH 7.2) | ~5 | ||
| 3'-Azido-3'-deoxythymidine (AZT) | Water | 50 | |
| 3'-Amino-3'-deoxythymidine | Water | Data not available | |
| DMSO | Data not available | ||
| Ethanol | Data not available |
Analysis of Structural Impact on Solubility:
The presence of the 3'-amino group in 3'-amino-3'-deoxythymidine is expected to significantly influence its solubility compared to thymidine and AZT.
-
Comparison with Thymidine: The 3'-hydroxyl group in thymidine is a hydrogen bond donor and acceptor. The 3'-amino group in AMT is also a hydrogen bond donor and acceptor, but it introduces a basic center. This basicity will lead to pH-dependent solubility in aqueous solutions, a factor not as prominent with thymidine.
-
Comparison with AZT: The 3'-azido group in AZT is a polar group but is not as strong a hydrogen bond donor as the amino group. The amino group's ability to be protonated at acidic pH should lead to a marked increase in aqueous solubility under these conditions compared to AZT.
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds like 3'-amino-3'-deoxythymidine, pH is a master variable controlling aqueous solubility. The basic 3'-amino group is the primary determinant of this pH-dependent behavior.
The Role of pKa:
The pKa is the pH at which a functional group is 50% ionized and 50% neutral. While an experimental pKa for the 3'-amino group of 3'-amino-3'-deoxythymidine is not readily found in the literature, we can infer its approximate range based on similar primary amines in other molecules. It is expected to be in the physiological pH range, meaning that small changes in pH around this value will have a substantial impact on the ratio of the neutral to the protonated (charged) form of the molecule.
Predicted pH-Solubility Profile:
The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ionization state of the molecule.
-
At pH < pKa: The 3'-amino group will be predominantly protonated (-NH₃⁺). The resulting cationic species will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.
-
At pH = pKa: The concentrations of the neutral and protonated forms will be equal.
-
At pH > pKa: The 3'-amino group will be predominantly in its neutral, uncharged form (-NH₂). The solubility in this state will be lower and will represent the intrinsic solubility of the neutral molecule.
Logical Relationship: pH, pKa, and Solubility
Caption: Influence of pH on the ionization and solubility of 3'-amino-3'-deoxythymidine.
Experimental Protocols for Solubility Determination
For researchers needing to generate their own precise solubility data for 3'-amino-3'-deoxythymidine, standardized experimental protocols are essential. The choice of method often depends on the required throughput and the stage of the research.
A. Thermodynamic Solubility Determination (Shake-Flask Method):
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It is a low-throughput but highly accurate method.
Principle: An excess of the solid compound is equilibrated with a solvent over a defined period, and the concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of 3'-amino-3'-deoxythymidine (e.g., 10 mg) into a clear glass vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a precise volume of the desired solvent (e.g., 1 mL of water, buffer of a specific pH, DMSO, or ethanol) to the vial.
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent.
-
Analyze the concentration of 3'-amino-3'-deoxythymidine in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of the compound must be prepared to quantify the unknown concentration.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
-
Experimental Workflow: Shake-Flask Method
Sources
A Researcher's Guide to 3'-amino-3'-deoxythymidine (AMT): Synthesis, Mechanism, and Biological Significance
Foreword: Understanding the Dual Identity of AMT
3'-amino-3'-deoxythymidine, commonly known as AMT, occupies a unique and critical space in the landscape of nucleoside analogue research. It is not a therapeutic agent in its own right, a fact owed to its significant cytotoxicity[1]. Instead, its primary relevance stems from its identity as a major catabolite of one of the most pivotal antiviral drugs in history: 3'-azido-3'-deoxythymidine (AZT, Zidovudine)[2]. The in vivo reduction of AZT's azido group, often mediated by cytochrome P450 enzymes in the liver, yields AMT, a compound implicated in the very toxicities that limit AZT therapy[1][2][3][4][5].
This guide provides an in-depth exploration of AMT, designed for researchers in drug development and molecular biology. We will dissect its synthesis from its well-known precursor, elucidate its molecular mechanism of action as a DNA chain terminator, quantify its biological activities, and provide validated experimental protocols. Understanding AMT is not just an academic exercise; it is essential for comprehending the complete pharmacological profile of AZT and for designing next-generation nucleoside analogues with improved safety profiles.
Part 1: Chemical Synthesis of 3'-amino-3'-deoxythymidine
The generation of AMT for research purposes is almost exclusively achieved through the chemical reduction of its parent compound, AZT. The choice of methodology hinges on a trade-off between reaction efficiency, scalability, and the cost of reagents.
Primary Synthetic Route: Reduction of the 3'-Azido Group
The conversion of the 3'-azido moiety of AZT to a primary amine is the most effective and widely used synthetic approach[1]. Several reduction strategies have been reported, with catalytic hydrogenation being a common choice.
A particularly efficient method involves the use of a palladium catalyst with ammonium formate serving as a hydrogen source. This approach offers near-quantitative yields (97-98%) and significantly shorter reaction times compared to other methods[1][6].
Alternative Reduction Methods:
-
Sodium Borohydride (NaBH₄): An improved synthesis using NaBH₄ has been described, offering a high yield of 93%[1][7].
-
Thiols: Reagents like β-mercaptoethanol (46% yield) and dithiothreitol (96% yield) can also be employed for the reduction[1].
-
Catalytic Hydrogenation: Traditional catalytic hydrogenation over platinum or palladium catalysts is also effective, with reported yields ranging from 51–90% depending on the solvent and hydrogen pressure[1].
Experimental Protocol: Synthesis of AMT via Catalytic Transfer Hydrogenation
This protocol describes a highly efficient synthesis of AMT from AZT using palladium on carbon (Pd/C) and ammonium formate. The rationale for this choice is its high yield, rapid reaction time, and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.
Materials:
-
3'-azido-3'-deoxythymidine (AZT)
-
10% Palladium on activated carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Celite pad for filtration
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3'-azido-3'-deoxythymidine (1.0 eq) in anhydrous methanol.
-
Catalyst and Reagent Addition: To this solution, add 10% Pd/C catalyst (approx. 0.1 w/w of AZT) followed by ammonium formate (approx. 5.0 eq). The use of ammonium formate as a hydrogen donor is critical; upon decomposition, it provides hydrogen in situ, which is then transferred to the substrate via the palladium catalyst.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a DCM:MeOH mixture (e.g., 9:1 v/v). The reaction is generally complete within 1-2 hours.
-
Work-up and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The palladium catalyst must be removed carefully. This is achieved by filtering the reaction mixture through a pad of Celite. Wash the Celite pad thoroughly with methanol to ensure complete recovery of the product. Self-Validation Check: Incomplete removal of the palladium catalyst, which is pyrophoric, can pose a safety hazard and contaminate the final product.
-
Purification: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product, 3'-amino-3'-deoxythymidine, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the characteristic azide stretch in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are key indicators of a successful conversion.
Part 2: Cellular Metabolism and Molecular Mechanism of Action
The biological activity of AMT is contingent upon its intracellular phosphorylation to its triphosphate derivative, which then acts as the pharmacologically active molecule.
The Anabolic Pathway
Like other nucleoside analogues, AMT is a prodrug that must be activated by host cell kinases[2]. The process involves a sequential three-step phosphorylation.
-
Monophosphorylation: AMT is first phosphorylated to 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP) by thymidine kinase[8].
-
Diphosphorylation: AMT-MP is subsequently converted to the diphosphate form (AMT-DP) by thymidylate kinase.
-
Triphosphorylation: Finally, AMT-DP is phosphorylated to the active 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP) by nucleoside diphosphate kinases.
Studies on L1210 leukemia cells treated with radiolabeled AMT showed the intracellular distribution to be approximately 50% AMT, 20% AMT-MP, 10% AMT-DP, and 20% AMT-TP[9].
Mechanism of Action: Competitive Inhibition and Chain Termination
The active metabolite, AMT-TP, exerts its biological effects primarily by targeting DNA synthesis[9][10].
-
Competitive Inhibition: AMT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases[9]. Studies using DNA polymerase-alpha showed AMT-TP to be a competitive inhibitor against dTTP with a Ki of 3.3 µM[9].
-
DNA Chain Termination: The core of AMT's potent activity lies in its structure. The 3'-hydroxyl group, which is essential for forming the phosphodiester bond required for DNA chain elongation, is replaced by an amino group. If a DNA polymerase incorporates AMT-monophosphate into a growing DNA strand, no further nucleotides can be added, leading to immediate and irreversible chain termination[11][12]. This mechanism is particularly effective against viral reverse transcriptases, which are the primary targets of its parent drug, AZT[11][13]. The selective termination of DNA synthesis catalyzed by reverse transcriptases is a key reason for the antiviral activity observed with related compounds[11].
Part 3: Biological Activity and Cytotoxicity
While related to the potent anti-HIV agent AZT, AMT itself is characterized more by its broad-spectrum cytotoxicity than its specific antiviral efficacy.
Antiviral and Antineoplastic Properties
AMT demonstrates a wide range of biological activities, including antineoplastic properties against cell lines like L1210 murine leukemia[1]. Its antiviral potential is primarily considered in the context of it being a metabolite of AZT. However, its direct antiviral activity has been noted; for example, 3'-Mercapto-3'-deoxythymidine, a related analogue, was shown to suppress HIV in lymphoblastoid T-cell lines as efficiently as AZT[11]. The primary mechanism for this activity is the potent inhibition of viral reverse transcriptase by the triphosphate form of the analogue[13][14][15][16].
Cytotoxicity: The Major Limiting Factor
AMT is not used in medical practice due to its high toxicity[1]. This cytotoxicity is a significant contributor to the adverse effects seen with AZT therapy, particularly hematological toxicity[2][5].
-
Inhibition of Cellular DNA Polymerases: While showing some selectivity for viral reverse transcriptase, AMT-TP also inhibits host cell DNA polymerases, such as DNA polymerase-alpha, which is crucial for cellular DNA replication[9]. This off-target activity is a major source of its toxicity.
-
Inhibition of Hemoglobin Synthesis: AMT has been shown to inhibit hemoglobin synthesis and globin mRNA expression in human erythroleukemia cells, which may contribute to the anemia observed in patients undergoing AZT therapy[5].
-
General Inhibition of DNA Synthesis: By causing chain termination, AMT fundamentally disrupts DNA replication in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow, leading to myelosuppression[9][12].
| Parameter | Enzyme/System | Value | Significance | Reference |
| Kᵢ (AMT-TP) | DNA Polymerase-alpha | 3.3 µM | Competitive inhibition of cellular DNA replication, contributing to cytotoxicity. | [9] |
| Kₘ (dTTP) | DNA Polymerase-alpha | 8 µM | Baseline affinity of the natural substrate for the cellular polymerase. | [9] |
| Kᵢ (AZT-TP) | HIV Reverse Transcriptase | 0.04 µM | High-affinity inhibition of the viral enzyme by the parent drug's active form. | [14] |
| Kᵢ (AZT-TP) | DNA Polymerase-alpha | 230 µM | Demonstrates the relative selectivity of AZT-TP for the viral enzyme over the host enzyme. | [14] |
| Table 1: Comparative Inhibition Constants Related to AMT and its Precursor, AZT. |
Part 4: Advanced Protocols for AMT Research
Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a framework for quantifying the inhibitory potential of AMT-TP against HIV-1 reverse transcriptase. The causality behind this design is to create a controlled enzymatic system that mimics the process of reverse transcription, allowing for the direct measurement of inhibitor potency (IC₅₀).
Principle: This is a non-radioactive ELISA-based assay that measures the incorporation of digoxigenin-labeled dUTP (DIG-dUTP) into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP)
-
Poly(A) RNA template (400 U/ml)
-
Oligo(dT)₁₅ primer (50 µM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP; 3.5 mM DIG-dUTP)
-
Streptavidin-coated 96-well microplates
-
Anti-Digoxigenin-POD (Peroxidase) conjugate
-
ABTS substrate solution
-
Stopping solution (e.g., 1% SDS)
-
Plate reader (405 nm)
Step-by-Step Methodology:
-
Plate Preparation: Pre-coat streptavidin plates with a biotinylated oligo(dT)₁₅ primer hybridized to the poly(A) template. This creates the immobilized template/primer complex required for the enzyme. Incubate and wash to remove unbound template/primer.
-
Inhibitor Preparation: Prepare a serial dilution of AMT-TP in the reaction buffer. Also prepare a "no inhibitor" control (vehicle only) and a "background" control (no enzyme).
-
Enzyme Reaction:
-
To each well, add the reaction buffer containing the dNTP/DIG-dUTP mix.
-
Add the serially diluted AMT-TP or control vehicle.
-
Initiate the reaction by adding a fixed amount of HIV-1 RT to all wells except the background control.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
-
Detection:
-
Stop the reaction and wash the wells to remove the enzyme and unincorporated nucleotides.
-
Add the Anti-Digoxigenin-POD conjugate and incubate. The antibody will bind to the DIG-dUTP incorporated into the newly synthesized DNA.
-
Wash away the unbound antibody.
-
-
Quantification:
-
Add the ABTS substrate. The peroxidase on the antibody will catalyze a color change.
-
After a set time, stop the color development with the stopping solution.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Plot the absorbance (as a percentage of the "no inhibitor" control) against the logarithm of the AMT-TP concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of AMT-TP that inhibits 50% of the RT activity. Self-Validation Check: The dose-response curve should be sigmoidal with clear upper and lower plateaus for the data to be considered valid.
-
Conclusion and Future Outlook
3'-amino-3'-deoxythymidine is a molecule of significant scientific interest, primarily for its role as a toxic metabolite of the cornerstone anti-HIV drug, AZT. Its potent ability to terminate DNA chain elongation, while effective against viral replication, is hampered by a lack of specificity, leading to significant host cell toxicity. Research into AMT has provided critical insights into the mechanisms of AZT-induced side effects and has informed the development of safer nucleoside reverse transcriptase inhibitors.
Future research may continue to explore derivatives of AMT in an effort to dissociate its therapeutic potential from its toxicity[1]. Furthermore, AMT remains a valuable tool as a chemical building block for synthesizing oligonucleotides with modified, nitrogen-containing internucleotide linkers, opening avenues in nucleic acid chemistry and diagnostics[1]. A thorough understanding of its synthesis, metabolism, and mechanism remains indispensable for any scientist working in the field of antiviral drug development.
References
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- [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. (2005). Bioorganicheskaia khimiia, 31(2), 147-50. [Link]
- Celewicz, L., Urjasz, W., & Golankiewicz, K. (1993). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9), 945-953. [Link]
- Zhang, S., et al. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Organic & Biomolecular Chemistry, 14(7), 2377-2382. [Link]
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- Ren, J., et al. (1998). Azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9518-9523. [Link]
- Eriksson, B., et al. (1987). Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue.
- Mitsuya, H., et al. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences of the United States of America, 82(20), 7096-7100. [Link]
- Reardon, J. E., & Miller, W. H. (1990). Inhibition of human immunodeficiency virus 1 reverse transcriptase by 3'-azidothymidine triphosphate. The Journal of biological chemistry, 265(27), 16327-16331. [Link]
- Sluis-Cremer, N., et al. (2018). A Combination of Amino Acid Mutations Leads to Resistance to Multiple Nucleoside Analogs in Reverse Transcriptases from HIV-1 Subtypes B and C. Antimicrobial agents and chemotherapy, 62(11), e01131-18. [Link]
- Ren, J., et al. (1998). Azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9518-9523. [Link]
- Nikolenko, G. N., et al. (2007). Mutations in the connection domain of HIV-1 reverse transcriptase increase 3'-azido-3'-deoxythymidine resistance.
- Lin, T. S., et al. (1984). Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. Journal of pharmaceutical sciences, 73(11), 1568-1571. [Link]
- Huang, P., Farquhar, D., & Plunkett, W. (1990). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases. The Journal of biological chemistry, 265(20), 11914-11918. [Link]
- Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences of the United States of America, 83(21), 8333-8337. [Link]
- Meyer, P. R., et al. (1998). Phenotypic Mechanism of HIV-1 Resistance to 3′-Azido-3′-deoxythymidine (AZT): Increased Polymerization Processivity and Enhanced Sensitivity to Pyrophosphate of the Mutant Viral Reverse Transcriptase. Biochemistry, 37(8), 2500-2507. [Link]
- Balzarini, J., et al. (1993). Thymidine and 3'-azido-3'-deoxythymidine metabolism in human peripheral blood lymphocytes and monocyte-derived macrophages. A study of both anabolic and catabolic pathways. The Journal of biological chemistry, 268(21), 15991-15998. [Link]
- Krayevsky, A. A., et al. (1991). [3'-Mercapto-3'-deoxythymidine-5'-triphosphate as a terminator of DNA synthesis catalyzed by RNA-dependent DNA-polymerases]. Bioorganicheskaia khimiia, 17(4), 504-509. [Link]
- Yan, J. P., et al. (1994). 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity. The Journal of biological chemistry, 269(20), 14355-14358. [Link]
- Cretton-Scott, E., et al. (2010). Pharmacokinetics of 3′-azido-3′ deoxythymidine and its catabolites and interactions with probenecid in Rhesus Monkeys. Journal of Pharmaceutical Sciences, 99(1), 475-484. [Link]
- Toide, H., et al. (1978). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Cancer research, 38(8), 2418-2424. [Link]
- Horwitz, J. P., et al. (1966). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 31(1), 205-211. [Link]
- Thorn, C. F., et al. (2012). PharmGKB summary: zidovudine pathway. Pharmacogenetics and genomics, 22(1), 74-78. [Link]
- Waqar, M. A., et al. (1984). DNA chain termination by 2',3'-dideoxythymidine in replicating mammalian cells. Biochemistry, 23(8), 1671-1677. [Link]
- Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial agents and chemotherapy, 31(2), 274-280. [Link]
- Sommadossi, J. P., et al. (1989). Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells. Molecular pharmacology, 36(1), 9-15. [Link]
- Malcontent, J. M., et al. (2007). 3′-Azido-3′-Deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity. Biochemical Pharmacology, 73(10), 1640-1648. [Link]
- Zittoun, J., et al. (1989). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular pharmacology, 36(3), 425-430. [Link]
- Chiuten, D. F., et al. (1980). Clinical phase I-II and pharmacokinetic study of high-dose thymidine given by continuous intravenous infusion. Cancer research, 40(3), 818-822. [Link]
- Ortiz-Sánchez, E., et al. (2020). Thymidine metabolism pathways.
- Larder, B. A., et al. (2001). Anti-HIV type 1 activity of 3'-fluoro-3'-deoxythymidine for several different multidrug-resistant mutants. AIDS research and human retroviruses, 17(5), 413-419. [Link]
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of chromatography.
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythymidine.
- Larder, B. A., et al. (2000). 3′-Azido-3′-Deoxythymidine (AZT) Mediates Cross-Resistance to Nucleoside Analogs in the Case of AZT-Resistant Human Immunodeficiency Virus Type 1 Variants. Journal of Virology, 74(15), 6822-6830. [Link]
- Boudinot, F. D., et al. (1990). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial agents and chemotherapy, 34(3), 447-451. [Link]
- Boudinot, F. D., et al. (1990). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial agents and chemotherapy, 34(3), 447-451. [Link]
- Burger, D. M., et al. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
- Weidner, D. A., & Sommadossi, J. P. (1992). Effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. Molecular pharmacology, 41(1), 167-173. [Link]
- Tyrsted, G., & Plunkett, W. (1983). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Biochemical pharmacology, 32(11), 1849-1854. [Link]
- Myers, K., et al. (2023). safety and efficacy of deoxycytidine/deoxythymidine combination therapy for polg-related disorders: clinical trial. American Epilepsy Society. [Link]
- Exelixis Medical Affairs. (n.d.). Explore Clinical Trials. Exelixis Medical Affairs. [Link]
- Myers, K. A., et al. (2025). Investigating the safety and efficacy of deoxycytidine/deoxythymidine in mitochondrial DNA depletion disorders: phase 2 open-label trial. Genetics in medicine : official journal of the American College of Medical Genetics. [Link]
- Myers, K. A., et al. (2024). Safety and efficacy of deoxycytidine/deoxythymidine combination therapy in POLG-related disorders: 6-month interim results of an open-label, single arm, phase 2 trial. Journal of medical genetics. [Link]
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3'-Amino-3'-deoxythymidine: A Critical Catabolite of Zidovudine (AZT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Zidovudine (3'-azido-3'-deoxythymidine, AZT), a cornerstone in the history of antiretroviral therapy, undergoes complex metabolic transformations in vivo. While its phosphorylation to the active triphosphate form is central to its therapeutic effect, alternative metabolic pathways significantly influence its efficacy and toxicity profile. This technical guide provides a comprehensive exploration of 3'-amino-3'-deoxythymidine (AMT), a critical catabolite formed through the reduction of AZT's azido group. We will delve into the enzymatic machinery responsible for its formation, detailed analytical methodologies for its quantification in biological matrices, and its profound implications for drug-induced toxicity, particularly hematotoxicity. This guide is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this important metabolite.
The Metabolic Fate of Zidovudine: A Triad of Pathways
The clinical pharmacology of zidovudine is dictated by three principal metabolic routes.[1][2] While the intracellular phosphorylation cascade leading to the active antiviral agent, AZT-triphosphate (AZT-TP), is the pharmacologically desired pathway, it accounts for a minor fraction of the overall clearance of the drug.[2] The majority of a given dose of AZT is metabolized in the liver.
The two primary routes of AZT catabolism are:
-
Glucuronidation: This is the predominant metabolic pathway, where the enzyme UDP-glucuronosyltransferase (UGT), primarily the UGT2B7 isoform, conjugates glucuronic acid to the 5'-hydroxyl group of AZT. This results in the formation of 3'-azido-3'-deoxy-5'-O-glucuronylthymidine (GAZT), an inactive metabolite that is readily excreted in the urine.[1]
-
Reduction to 3'-amino-3'-deoxythymidine (AMT): A smaller, yet clinically significant, portion of AZT undergoes reduction of its 3'-azido group to a primary amine, yielding AMT.[1][2] This biotransformation is a key focus of this guide due to the toxicological implications of the resulting catabolite.
Formation of 3'-Amino-3'-deoxythymidine: The Enzymatic Machinery
The conversion of AZT to AMT is a reductive process primarily occurring in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[1] This metabolic reaction is dependent on NADPH and involves NADPH-cytochrome P450 reductase.[2]
Studies utilizing human liver microsomes have identified several CYP isozymes that contribute to the formation of AMT. Specifically, members of the CYP2B, CYP3A, and CYP4A subfamilies have been shown to be involved in this reductive pathway.[1] The CYP2C9 isoform has also been implicated in this process.[1] The involvement of multiple CYP enzymes suggests a degree of redundancy in this metabolic step, but also highlights the potential for drug-drug interactions with other therapeutic agents that are substrates, inhibitors, or inducers of these enzymes.
The causality behind investigating this pathway lies in the distinct pharmacological profile of AMT. Unlike its parent drug, AZT, AMT does not possess antiviral activity but exhibits significantly greater cytotoxicity, particularly towards hematopoietic progenitor cells.
Visualizing the Metabolic Conversion of AZT to AMT
Caption: Metabolic reduction of Zidovudine (AZT) to 3'-amino-3'-deoxythymidine (AMT).
Analytical Methodologies for the Quantification of AMT
The accurate quantification of AMT in biological matrices, such as plasma, is crucial for pharmacokinetic studies and for investigating the correlation between AMT levels and clinical toxicity. Due to its polar nature and the low concentrations typically observed in vivo, sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) with fluorescence detection following pre-column derivatization is the most widely reported and validated method.
Experimental Protocol: Quantification of AMT in Human Plasma by HPLC with Fluorescamine Derivatization
This protocol is a synthesis of established methodologies and serves as a robust starting point for researchers.[3]
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove interfering endogenous plasma components and to concentrate the analyte, thereby increasing the sensitivity and robustness of the assay. A cation-exchange mechanism is effective for the selective retention of the basic AMT molecule.
-
Step-by-Step Protocol:
-
Conditioning: Condition a cation-exchange SPE cartridge (e.g., Bond Elut Plexa) by passing 1 mL of methanol followed by 1 mL of deionized water.[4]
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.2).[3]
-
Sample Loading: To 500 µL of human plasma, add an internal standard and dilute with 1 mL of the equilibration buffer. Load the diluted plasma onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interfering substances. Follow with a wash of 1 mL of 5% methanol in water to remove more polar interferences.[4]
-
Elution: Elute AMT from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable buffer for derivatization (e.g., 0.2 M borate buffer, pH 9.0).
-
3.2. Pre-column Derivatization with Fluorescamine
-
Rationale: Fluorescamine reacts rapidly and specifically with primary amines, such as the 3'-amino group of AMT, to form a highly fluorescent product. This derivatization step is essential for achieving the high sensitivity required for detecting the low concentrations of AMT in plasma.
-
Step-by-Step Protocol:
-
To the 100 µL of reconstituted sample extract, add 50 µL of a freshly prepared solution of fluorescamine (e.g., 0.3 mg/mL in acetone).
-
Vortex the mixture for 30 seconds. The reaction is nearly instantaneous at room temperature.[5]
-
The derivatized sample is now ready for HPLC analysis.
-
3.3. HPLC Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer, methanol, and acetonitrile (e.g., 47:48:5, v/v/v).[3] The exact composition may require optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength of 265 nm and an emission wavelength of 475 nm.[3]
-
Injection Volume: 20 µL.
-
-
Self-Validation and Quality Control:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of AMT into blank plasma and processing these standards alongside the unknown samples.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical run to ensure the accuracy and precision of the assay.
-
Recovery: Determine the extraction recovery of AMT by comparing the peak areas of extracted standards to those of unextracted standards. A recovery of >85% is generally considered acceptable.
-
Precision and Accuracy: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be less than 15%, and the accuracy should be within 85-115%.
-
Visualizing the Analytical Workflow for AMT Quantification
Caption: Workflow for the quantification of AMT in human plasma.
Clinical Significance and Toxicological Implications of AMT
The formation of AMT is a critical consideration in the clinical use of zidovudine due to its significantly greater toxicity compared to the parent drug. This is particularly relevant to the dose-limiting hematotoxicity often observed in patients receiving long-term AZT therapy.
Hematotoxicity
Numerous studies have demonstrated that AMT is more toxic to hematopoietic progenitor cells than AZT. In vitro studies using human bone marrow cells have shown that AMT is approximately 5 to 7 times more toxic to colony-forming units for granulocytes and macrophages (CFU-GM) and burst-forming units for erythroid cells (BFU-E) than AZT.[6] This increased cytotoxicity is a key factor contributing to the anemia and neutropenia that can occur in patients treated with zidovudine.
| Compound | Cell Type | IC50 (µM) | Reference |
| Zidovudine (AZT) | Murine BFU-E | 0.005 | [7] |
| Zidovudine (AZT) | Murine CFU-GM | 50 | [7] |
| Zidovudine (AZT) | Human BFU-E/CFU-E | 0.35 | [8] |
| Zidovudine (AZT) | Human CFU-GM | 0.8 | [8] |
Note: Direct comparative IC50 values for AMT in the same studies were not consistently available in the reviewed literature. However, the consistent reporting of 5 to 7-fold higher toxicity provides a strong basis for its role in hematotoxicity.
The causality for this enhanced toxicity is thought to be related to the inhibition of cellular DNA synthesis. While AMT is not incorporated into DNA, its triphosphate form can inhibit DNA polymerase.[7]
Pharmacokinetics and Interindividual Variability
Pharmacokinetic studies of AMT in humans have revealed a large degree of interindividual variability in its formation.[9] This variability is likely due to genetic polymorphisms in the cytochrome P450 enzymes responsible for its production. The lack of a clear dose-dependent relationship between the administered dose of AZT and the resulting plasma concentrations of AMT makes it challenging to predict which patients are at a higher risk for toxicity based on AZT dosage alone.[9] This underscores the importance of therapeutic drug monitoring and further research into the pharmacogenomics of AZT metabolism.
Conclusion and Future Directions
3'-amino-3'-deoxythymidine is a clinically significant catabolite of zidovudine that plays a crucial role in the drug's toxicity profile. Its formation, mediated by cytochrome P450 enzymes, and its potent hematotoxicity necessitate careful consideration in the clinical management of patients receiving AZT. The analytical methods outlined in this guide provide a framework for the accurate quantification of AMT, enabling further research into its pharmacokinetics and its association with adverse drug reactions.
Future research should focus on:
-
Pharmacogenomic studies to identify genetic variants in CYP enzymes that predict increased AMT formation and, consequently, a higher risk of toxicity.
-
Development of more sensitive and high-throughput analytical methods for AMT quantification to facilitate large-scale clinical studies.
-
Investigation of potential inhibitors of the reductive pathway of AZT metabolism as a strategy to mitigate AMT-related toxicity.
By continuing to unravel the complexities of zidovudine metabolism, the scientific community can work towards optimizing the therapeutic index of this important antiretroviral agent and improving patient outcomes.
References
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Antiviral and antineoplastic activities of 3'-amino-3'-deoxythymidine
An In-Depth Technical Guide to the Antiviral and Antineoplastic Activities of 3'-amino-3'-deoxythymidine
Authored by Senior Application Scientist
Abstract
3'-amino-3'-deoxythymidine, also known as Amdoxovir, is a synthetic nucleoside analog of thymidine with a well-documented dual role as both an antiviral and an antineoplastic agent. Originally identified as a metabolite of the widely used anti-HIV drug Zidovudine (AZT), it has garnered significant interest for its own therapeutic potential.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its biological activities, detailed experimental protocols for its evaluation, and a summary of its spectrum of efficacy. The content is tailored for researchers, scientists, and drug development professionals engaged in the fields of virology and oncology.
Introduction: A Nucleoside Analog of Dual Therapeutic Promise
3'-amino-3'-deoxythymidine (Amdoxovir) is a dideoxynucleoside in which the 3'-hydroxyl group of the deoxyribose sugar ring is replaced by an amino group. This structural modification is the cornerstone of its biological activity, enabling it to act as a potent chain terminator of DNA synthesis. As a thymidine analog, it leverages cellular nucleoside salvage pathways for activation, undergoing intracellular phosphorylation to its active triphosphate form.
Its journey from being a known metabolite of AZT to a standalone investigational drug highlights a common pathway in drug discovery, where understanding the metabolic fate of a compound can unveil new therapeutic agents.[1] Despite its promise, the clinical development of Amdoxovir has faced challenges, primarily due to its toxicity profile.[1][2] Nevertheless, it remains a valuable tool for research and a lead compound for the development of novel derivatives with improved therapeutic indices.
Antiviral Activity: Targeting Retroviral Replication
The primary antiviral application of 3'-amino-3'-deoxythymidine has been in the context of Human Immunodeficiency Virus (HIV) infection. Its mechanism of action is centered on the inhibition of a critical viral enzyme, reverse transcriptase (RT).
Mechanism of HIV Reverse Transcriptase Inhibition
Like other nucleoside reverse transcriptase inhibitors (NRTIs), 3'-amino-3'-deoxythymidine is a prodrug that requires intracellular activation.[3][4] The process involves a three-step phosphorylation cascade catalyzed by host cell kinases:
-
Monophosphorylation: 3'-amino-3'-deoxythymidine is first phosphorylated by thymidine kinase to form 3'-amino-3'-deoxythymidine-5'-monophosphate.
-
Diphosphorylation: The monophosphate is subsequently converted to the diphosphate form by thymidylate kinase.
-
Triphosphorylation: Finally, a non-specific nucleoside diphosphate kinase catalyzes the formation of the active metabolite, 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-amino-dTTP).
Once formed, 3'-amino-dTTP acts as a potent inhibitor of HIV RT through a dual mechanism:
-
Competitive Inhibition: It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.
-
Chain Termination: Upon incorporation into the nascent viral DNA strand, the 3'-amino group prevents the formation of the 3'-5' phosphodiester bond required for DNA chain elongation.[5] This leads to the premature termination of viral DNA synthesis, effectively halting the viral replication cycle.
Caption: Mechanism of action of 3'-amino-3'-deoxythymidine in cancer cells.
Spectrum of Antineoplastic Activity
In vitro studies have demonstrated the efficacy of 3'-amino-3'-deoxythymidine against various cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference |
| L1210 | Murine Leukemia | Decreased thymidine incorporation into DNA; competitive inhibition of DNA polymerase-alpha. | [6] |
| CCRF-HSB-2 | Human T-cell Acute Lymphoblastoid Leukemia | Demonstrated growth inhibition activity and inhibited DNA synthesis. | [7] |
| KB Cells | Human Oral Epidermoid Carcinoma | Used as a control cell line in studies demonstrating activity against leukemia cells. | [7] |
Experimental Protocol: Apoptosis Assay by Flow Cytometry Using Annexin V/PI Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with 3'-amino-3'-deoxythymidine.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity. [8] Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency and treat with various concentrations of 3'-amino-3'-deoxythymidine for a specified period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells from the supernatant) and wash them with cold PBS.
-
-
Cell Staining:
-
Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
-
Data Interpretation:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic or necrotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live, healthy cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant to assess the induction of apoptosis by 3'-amino-3'-deoxythymidine.
-
Summary of Kinetic and Efficacy Data
The following table summarizes key quantitative parameters that define the inhibitory potential of 3'-amino-3'-deoxythymidine's active triphosphate form.
| Parameter | Enzyme | Value | Substrate | Km for Substrate | Organism/System | Reference |
| Ki | DNA Polymerase-alpha | 3.3 µM | dTTP | 8 µM | Calf Thymus | [6] |
Conclusion and Future Directions
3'-amino-3'-deoxythymidine is a potent nucleoside analog that effectively inhibits DNA synthesis in both retroviruses and proliferating cancer cells. Its well-defined mechanism of action, involving intracellular phosphorylation and competitive inhibition of DNA polymerases, makes it a subject of significant scientific interest.
The primary obstacle to its clinical use has been its toxicity. [1]Therefore, a critical area of future research lies in the rational design and synthesis of novel 3'-amino-substituted nucleoside derivatives. The goals of such endeavors would be to:
-
Enhance selectivity for viral or cancer-specific enzymes over host cell polymerases.
-
Improve the pharmacokinetic profile to optimize therapeutic exposure while minimizing off-target effects.
-
Reduce overall cytotoxicity to widen the therapeutic window.
By leveraging the foundational knowledge of 3'-amino-3'-deoxythymidine's structure-activity relationship, the development of next-generation chain-terminating inhibitors with superior safety and efficacy profiles remains a promising avenue in antiviral and antineoplastic drug discovery.
References
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- National Center for Biotechnology Information. (1982). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. PubMed.
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- National Center for Biotechnology Information. (1994). 3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. PubMed.
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Intracellular Phosphorylation of 3'-amino-3'-deoxythymidine: A Technical Guide for Cellular and Molecular Analysis
Abstract
3'-amino-3'-deoxythymidine (also known as 3'-aminothymidine or AMT) is a nucleoside analog of thymidine with significant potential in therapeutic applications. Like many nucleoside analogs, its biological activity is contingent upon intracellular phosphorylation to its active triphosphate form. This guide provides a comprehensive technical overview of the enzymatic cascade responsible for the phosphorylation of 3'-amino-3'-deoxythymidine within the cell. It details the key kinases involved, presents validated, step-by-step protocols for the experimental analysis of its metabolism, and discusses the interpretation of quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the intracellular activation of this important compound.
Part 1: Introduction & Background
The efficacy of most nucleoside analog drugs, a cornerstone of antiviral and anticancer chemotherapy, is dependent on their intracellular conversion to nucleotide analogs.[1] These phosphorylated forms act as mimics of natural deoxynucleoside triphosphates (dNTPs), leading to the inhibition of viral or cellular DNA polymerases or termination of the growing DNA chain.[2] 3'-amino-3'-deoxythymidine (3'-ADT) is a structural analog of the natural nucleoside thymidine, distinguished by the substitution of the 3'-hydroxyl group on the deoxyribose sugar with an amino group.
This modification prevents the formation of a phosphodiester bond during DNA synthesis, making its triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-ADT-TP), a potent DNA chain terminator.[3] Early studies have demonstrated that 3'-ADT must be metabolized to its mono-, di-, and triphosphate derivatives to exert its biological effects, with 3'-ADT-TP being a competitive inhibitor of DNA polymerase.[3] Understanding the efficiency of this intracellular phosphorylation cascade is therefore critical for predicting its therapeutic potential and mechanism of action.
The activation process is a sequential, three-step phosphorylation catalyzed by a series of cellular kinases. The rate-limiting step is often the initial conversion to the monophosphate, which is typically catalyzed by a deoxynucleoside kinase.[4] Subsequent phosphorylations to the di- and triphosphate forms are carried out by other specific kinases. This guide will dissect this enzymatic pathway and provide the methodological framework to study it in a laboratory setting.
Part 2: The Enzymatic Cascade of 3'-ADT Phosphorylation
The conversion of 3'-ADT to its active triphosphate form follows the established cellular nucleoside salvage pathway.[1] This process involves three distinct enzymatic steps, each catalyzed by a specific class of kinase.
Step 1: Monophosphorylation by Thymidine Kinase (TK) The first and often rate-limiting step is the conversion of 3'-ADT to 3'-amino-3'-deoxythymidine-5'-monophosphate (3'-ADT-MP). This reaction is primarily catalyzed by thymidine kinase (TK).[4][5] There are two main isozymes in mammalian cells:
-
Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression is tightly regulated with the cell cycle, peaking during the S phase when DNA synthesis occurs.[6] Its primary role is in the salvage of thymidine for DNA replication.
-
Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed regardless of the cell cycle. TK2 is crucial for providing thymidine triphosphate (TTP) for mitochondrial DNA (mtDNA) replication.[7]
Given that 3'-ADT is an analog of thymidine, both TK1 and TK2 are potential candidates for its initial phosphorylation. The relative contribution of each enzyme will depend on the cell type, its proliferative state, and the specific subcellular localization of the drug. For example, in rapidly dividing cancer cells, the high levels of TK1 would likely be the dominant activating enzyme.
Step 2: Diphosphorylation by Thymidylate Kinase (TMPK) Once 3'-ADT-MP is formed, it serves as a substrate for thymidylate kinase (TMPK). TMPK specifically catalyzes the phosphorylation of thymidine monophosphate (dTMP) and its analogs to the diphosphate form.[8] This step yields 3'-amino-3'-deoxythymidine-5'-diphosphate (3'-ADT-DP). The efficiency of this step can be a critical determinant in the overall activation of the prodrug; for some nucleoside analogs like AZT, this conversion is the rate-limiting step in the cascade.[9]
Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase (NDPK) The final phosphorylation is catalyzed by nucleoside diphosphate kinases (NDPKs), which are ubiquitous enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates.[10][11] NDPKs catalyze the transfer of the terminal phosphate group from a donor triphosphate, usually ATP, to a diphosphate substrate (in this case, 3'-ADT-DP) to generate the final active compound, 3'-ADT-TP.[12][13]
Diagram: The Phosphorylation Pathway of 3'-ADT
Caption: Intracellular activation cascade of 3'-amino-3'-deoxythymidine (3'-ADT).
Part 3: Experimental Analysis of 3'-ADT Phosphorylation in Cells
Quantifying the intracellular concentrations of 3'-ADT and its phosphorylated metabolites is essential for understanding its pharmacological profile. The following sections provide a validated workflow for this analysis.
Section 3.1: Cell Culture and Treatment Protocol
The choice of cell line is critical. For studying TK1-mediated phosphorylation, a highly proliferative cell line (e.g., L1210 leukemia, HeLa, or HCT-116) is recommended.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they are in the logarithmic growth phase at the time of the experiment (typically 60-80% confluency).
-
Drug Preparation: Prepare a stock solution of 3'-ADT in sterile water or PBS. Further dilute to the desired final concentrations in pre-warmed complete culture medium immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the 3'-ADT-containing medium. Include a vehicle-only control (medium without 3'-ADT). Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Harvesting: At each time point, rapidly terminate the incubation.
-
For adherent cells: Aspirate the medium, and quickly wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
For suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at 500 x g for 3 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with ice-cold PBS.
-
-
Cell Counting: After washing, resuspend a small aliquot of cells for counting (e.g., using a hemocytometer or automated cell counter) to normalize metabolite concentrations to the cell number. Pellet the remaining cells for extraction.
Section 3.2: Extraction of Intracellular Metabolites
The goal is to instantly quench all enzymatic activity and efficiently extract the polar, phosphorylated metabolites. Cold methanol-based protocols are widely validated for this purpose.[14][15]
-
Metabolism Quenching: After the final wash and centrifugation, remove all PBS. Add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet (typically from 5-10 million cells).[16]
-
Cell Lysis: Vortex the tube vigorously for 1 minute to ensure complete lysis and protein denaturation.
-
Incubation: Incubate the samples at -80°C for at least 30 minutes to precipitate proteins and macromolecules.
-
Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the intracellular metabolites, to a new clean tube. Avoid disturbing the pellet.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Do not use high heat, as it can degrade the nucleotides.
-
Storage: The dried metabolite extracts can be stored at -80°C until analysis.
Section 3.3: Analytical Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying intracellular nucleotides due to its high sensitivity and specificity.[17][18][19] An ion-pair, reversed-phase chromatography method is typically required to achieve separation of these highly polar analytes.[18]
-
Sample Reconstitution: Reconstitute the dried extracts in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent like triethylamine (TEA) and a volatile buffer component like hexafluoroisopropanol (HFIP) for good MS compatibility.[18]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the compounds, with the highly polar triphosphate eluting later than the monophosphate and the parent nucleoside.
-
-
Mass Spectrometry Detection:
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, which is optimal for detecting phosphorylated compounds.
-
Detection: Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular weight of the analyte) and a specific product ion generated after fragmentation. This provides high specificity. The precursor/product ion transitions for 3'-ADT and its metabolites must be determined by infusing pure standards.
-
Diagram: Experimental Workflow for Metabolite Analysis
Caption: A step-by-step workflow for analyzing 3'-ADT phosphorylation in cells.
Part 4: Data Interpretation and Quantitative Analysis
Accurate quantification requires the use of authentic standards for 3'-ADT, 3'-ADT-MP, 3'-ADT-DP, and 3'-ADT-TP.
-
Standard Curve Generation: Prepare a series of dilutions of the analytical standards in a matrix that mimics the final sample (e.g., reconstituted extract from untreated control cells). Run these standards alongside the experimental samples to generate a standard curve for each analyte, plotting peak area against concentration.
-
Calculation of Concentration: Use the linear regression equation from the standard curve to calculate the concentration of each metabolite in the experimental samples.
-
Normalization: Normalize the calculated amounts to the number of cells from which the extract was derived. The data is typically expressed as pmol per 10^6 cells.
Table 1: Example Quantitative Data of 3'-ADT Phosphorylation in L1210 Cells
The following table presents hypothetical data from an experiment where L1210 cells were incubated with 10 µM 3'-ADT over 8 hours. This illustrates the typical kinetic profile of phosphorylation.
| Time Point (hours) | [3'-ADT-MP] (pmol/10^6 cells) | [3'-ADT-DP] (pmol/10^6 cells) | [3'-ADT-TP] (pmol/10^6 cells) |
| 0.5 | 5.2 | 1.8 | 3.5 |
| 1 | 12.6 | 4.5 | 9.8 |
| 2 | 25.8 | 10.1 | 21.3 |
| 4 | 38.1 | 15.5 | 35.2 |
| 8 | 45.3 | 18.9 | 41.5 |
This is example data for illustrative purposes only.
The data show a time-dependent accumulation of all three phosphorylated metabolites. The monophosphate appears first and reaches the highest concentration, consistent with it being the initial product. The active triphosphate also accumulates to significant levels, which would be correlated with the compound's cytotoxic or antiviral activity.
Part 5: Conclusion & Future Directions
This guide outlines the established biochemical pathway for the intracellular activation of 3'-amino-3'-deoxythymidine and provides a robust, field-proven methodology for its quantification. The experimental workflow, centered around a cold methanol extraction and LC-MS/MS analysis, offers the specificity and sensitivity required to accurately measure the intracellular concentrations of 3'-ADT and its phosphorylated metabolites.
For drug development professionals, quantifying the rate and extent of 3'-ADT-TP formation is paramount. This data provides a direct measure of bioactivation and can be correlated with downstream biological effects, such as cytotoxicity in cancer cells or inhibition of viral replication. Future studies could involve using this methodology to screen different cell lines to identify those with the most efficient phosphorylation capacity, or to investigate potential drug-drug interactions that might enhance or inhibit the activation of 3'-ADT. Furthermore, exploring the substrate specificity of purified TK1, TK2, and TMPK for 3'-ADT and its monophosphate form can provide crucial kinetic parameters (Km, Vmax) to build predictive pharmacological models.
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- 8. Thymidylate kinase - Wikipedia [en.wikipedia.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. A novel function for nucleoside diphosphate kinase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 15. iscrm.uw.edu [iscrm.uw.edu]
- 16. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. scispace.com [scispace.com]
- 18. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability of 3'-Amino-3'-deoxythymidine Under Physiological Conditions
Introduction: The Critical Role of Stability in the Therapeutic Potential of 3'-Amino-3'-deoxythymidine
3'-Amino-3'-deoxythymidine (3'-ADT), also known as aminothymidine (AMT), is a nucleoside analog of significant interest in pharmaceutical research. It is recognized primarily as a major metabolite of the renowned anti-HIV drug, Zidovudine (3'-azido-3'-deoxythymidine, AZT).[1] The stability of a drug candidate and its metabolites is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of 3'-ADT under physiological conditions is paramount for accurate preclinical and clinical assessments.
This technical guide provides an in-depth exploration of the stability of 3'-ADT, drawing upon established principles of drug degradation and insights from studies on its parent compound, AZT. It is designed to be a practical resource, offering not only a theoretical framework but also actionable experimental protocols for a thorough stability assessment.
Chemical and Enzymatic Degradation Pathways: An Evidence-Based Perspective
While dedicated studies on the intrinsic chemical stability of 3'-ADT are not extensively documented in publicly available literature, significant insights can be gleaned from forced degradation studies of Zidovudine (AZT), which have identified 3'-ADT as a degradation product.[1] This relationship strongly suggests that the degradation pathways of AZT can inform our understanding of the potential instabilities of 3'-ADT.
Hydrolytic Degradation: The Influence of pH
The stability of nucleoside analogs is often highly dependent on pH due to the susceptibility of the N-glycosidic bond to hydrolysis.[2] Under acidic conditions, this bond can be cleaved, leading to the separation of the nucleobase (thymine) from the deoxyribose sugar moiety. Conversely, in alkaline environments, the pyrimidine ring itself can become susceptible to cleavage.
Forced degradation studies on AZT have revealed that under basic hydrolytic conditions, 3'-ADT is formed.[1] This indicates that the azido group at the 3' position of AZT is reduced to an amino group. This transformation highlights a potential degradation pathway for AZT that directly produces 3'-ADT.
The primary amino group at the 3' position of 3'-ADT introduces a new reactive center compared to thymidine. This amino group can potentially influence the stability of the N-glycosidic bond and may also be susceptible to other degradation reactions, such as deamination, particularly at elevated temperatures or non-physiological pH.
Photolytic Degradation: The Impact of Light Exposure
Photostability is a critical parameter for any drug substance. Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions leading to degradation. Studies on AZT have shown that photolytic degradation also leads to the formation of 3'-ADT, among other products.[1] This suggests that both the azido group of AZT and potentially the entire 3'-ADT molecule are susceptible to light-induced degradation. For 3'-ADT, the presence of the thymine chromophore means it will absorb UV light, which could trigger degradation pathways such as dimerization or oxidation.
Oxidative Degradation: The Role of Reactive Oxygen Species
Oxidative stress is a relevant degradation pathway under physiological conditions and during manufacturing and storage. The primary amino group in 3'-ADT could be a potential site for oxidative degradation, leading to the formation of various oxidation products. While specific oxidative degradation products of 3'-ADT have not been detailed in the reviewed literature, it is a critical aspect to investigate in a formal stability study.
Enzymatic Degradation in Biological Systems
In vivo, the stability of 3'-ADT is not solely governed by chemical factors but also by enzymatic metabolism. As a metabolite of AZT, 3'-ADT is subject to further biotransformation. The primary amino group can undergo various enzymatic modifications, including glucuronidation.
A Practical Guide to Assessing the Stability of 3'-Amino-3'-deoxythymidine
A comprehensive assessment of 3'-ADT stability requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is essential to identify the likely degradation products of a drug substance, which in turn helps in establishing degradation pathways and developing a stability-indicating analytical method.[3]
Table 1: Recommended Stress Conditions for Forced Degradation of 3'-Amino-3'-deoxythymidine
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours) | To assess the stability of the N-glycosidic bond and other acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for various time points (e.g., 2, 4, 8, 24 hours) | To evaluate susceptibility to base-catalyzed degradation, including pyrimidine ring opening. |
| Oxidative Stress | 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours) | To investigate the potential for oxidative degradation of the amino group and other moieties. |
| Thermal Stress | Solid drug substance at 80°C for 48 hours | To assess the impact of heat on the solid-state stability of the molecule. |
| Photostability | Solution of the drug substance exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) | To determine the susceptibility of the molecule to degradation upon exposure to light. |
Experimental Protocol: Forced Degradation Study of 3'-ADT
-
Preparation of Stock Solution: Prepare a stock solution of 3'-ADT in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C. Withdraw samples at predetermined time intervals. Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C. Withdraw samples at predetermined time intervals. Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature. Withdraw samples at predetermined time intervals.
-
Control Samples: Prepare control samples by diluting the stock solution with the same solvent used for the stress conditions and subject them to the same temperature and time conditions without the stressor.
-
-
Sample Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Table 2: Key Parameters for a Stability-Indicating HPLC Method for 3'-ADT
| Parameter | Recommended Specification | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of polar and non-polar compounds. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) | Allows for the elution of both the polar 3'-ADT and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation efficiency. |
| Detection Wavelength | 267 nm (the λmax of the thymine chromophore) | Provides maximum sensitivity for 3'-ADT and its thymine-containing degradants. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Experimental Protocol: HPLC Method Development and Validation
-
Method Development:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the 3'-ADT peak and all degradation product peaks.
-
Ensure the peak purity of the 3'-ADT peak in the stressed samples using a photodiode array (PDA) detector.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess 3'-ADT in the presence of its degradation products, impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration of 3'-ADT and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 3'-ADT that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizing the Process: Workflows and Pathways
Workflow for Stability Assessment of 3'-ADT
Caption: Workflow for assessing the stability of 3'-amino-3'-deoxythymidine.
Postulated Degradation Pathway of Zidovudine (AZT) to 3'-ADT
Caption: Formation of 3'-ADT from its parent drug, Zidovudine (AZT).
Conclusion and Future Directions
The stability of 3'-amino-3'-deoxythymidine is a multifaceted issue that is critical to its development as a potential therapeutic agent or for its monitoring as a metabolite of Zidovudine. While direct, comprehensive stability studies on 3'-ADT are not widely published, valuable insights can be drawn from the degradation behavior of its parent compound, AZT. The presence of a primary amino group at the 3' position suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation.
The experimental framework provided in this guide offers a robust starting point for researchers to conduct a thorough stability assessment of 3'-ADT. A comprehensive forced degradation study coupled with a validated stability-indicating HPLC method will elucidate its degradation pathways and identify its degradation products. This knowledge is not only a regulatory requirement but also fundamental to the development of stable formulations and for ensuring the safety and efficacy of future therapeutic applications involving this important nucleoside analog. Further research focusing on the kinetics of 3'-ADT degradation and the toxicological profile of its degradants will be crucial for its complete characterization.
References
- Kurmi, M., Sahu, A., Tiwari, S. K., & Singh, S. (2017). Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions. RSC Advances, 7(30), 18803-18814. [Link]
- Stavreva, D. A., & Gurova, K. V. (2012). Hydrolytic fitness of N-glycosyl bonds: comparing the deglycosylation kinetics of modified, alternative and native nucleosides. PLoS One, 7(7), e41355. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55. [Link]
Sources
- 1. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine: Synthesis, Characterization, and Biological Significance
This technical guide provides a comprehensive overview of 3'-amino-3'-deoxythymidine (AMT), a significant nucleoside analog. Intended for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis, analytical characterization, and its critical role as a metabolite of the antiretroviral drug, Zidovudine (AZT).
Core Molecular Profile
3'-Amino-3'-deoxythymidine is a synthetic thymidine analog where the 3'-hydroxyl group on the deoxyribose sugar is replaced by an amino group. This structural modification is central to its biological activity and its function as a chain terminator in nucleic acid synthesis.
Physicochemical Properties
A summary of the key molecular and physical properties of 3'-amino-3'-deoxythymidine is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [1], [2], [3] |
| Molecular Weight | 241.24 g/mol | [1], [2], [4] |
| CAS Number | 52450-18-7 | [1], [2], [3] |
| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |
| Synonyms | 3'-Aminothymidine, AMT | [1], [2] |
| Melting Point | 162 °C | [2] |
| Appearance | Solid | [5] |
Synthesis and Purification
The primary and most efficient route for the synthesis of 3'-amino-3'-deoxythymidine is through the reduction of its azide precursor, 3'-azido-3'-deoxythymidine (Zidovudine or AZT). This precursor is readily available as a commercial drug, making this synthetic pathway highly accessible for research purposes.
Causality of the Synthetic Approach
The choice of AZT as the starting material is strategic. The azido group at the 3' position is an excellent precursor to the amine. Azides are relatively stable and do not readily participate in side reactions under various conditions, yet they can be selectively and cleanly reduced to the corresponding amine. Catalytic hydrogenation is a preferred method for this transformation due to its high yield and the clean nature of the reaction, where the primary byproduct is nitrogen gas.
Experimental Protocol: Reduction of 3'-Azido-3'-deoxythymidine
This protocol is based on established methods for the reduction of azides to amines.[1]
Materials:
-
3'-Azido-3'-deoxythymidine (AZT)
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate (HCOONH₄) or hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve 3'-azido-3'-deoxythymidine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The amount of catalyst is typically around 10% by weight of the starting material.
-
Hydrogen Source:
-
Ammonium Formate: Add ammonium formate to the reaction mixture. This is a transfer hydrogenation method and is often more convenient for smaller-scale reactions as it does not require specialized hydrogenation equipment. The reaction is typically heated to reflux.
-
Hydrogen Gas: Alternatively, the flask can be fitted with a hydrogen balloon or connected to a hydrogenation apparatus. The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (AZT) and the appearance of the product (AMT).
-
Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography to yield pure 3'-amino-3'-deoxythymidine.
Sources
- 1. [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Amino-3'-deoxythymidine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3'-amino-3'-deoxythymidine (AMT), a key nucleoside analog and a metabolite of the antiretroviral drug Zidovudine (AZT).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. By integrating theoretical principles with practical insights, this guide serves as an essential resource for the unambiguous identification and analysis of 3'-amino-3'-deoxythymidine.
Introduction
3'-Amino-3'-deoxythymidine, with the chemical formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol , is a synthetic pyrimidine nucleoside analog.[1][2] Its structure is closely related to the natural nucleoside thymidine, with the key difference being the substitution of the hydroxyl group at the 3' position of the deoxyribose sugar with an amino group. This modification has significant implications for its biological activity and is a focal point of its spectroscopic characterization. As a primary metabolite of Zidovudine, the accurate identification and quantification of AMT are critical in pharmacokinetic and pharmacodynamic studies. This guide provides the foundational spectroscopic data necessary for such analyses.
Molecular Structure of 3'-Amino-3'-deoxythymidine
Caption: Chemical structure of 3'-amino-3'-deoxythymidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3'-amino-3'-deoxythymidine, both ¹H and ¹³C NMR are indispensable for confirming its unique structural features.
Experimental Protocol: NMR Data Acquisition
A standardized approach to acquiring high-quality NMR data for nucleoside analogs is crucial for reproducibility and accurate interpretation.
Workflow for NMR Analysis
Caption: A standardized workflow for the NMR analysis of 3'-amino-3'-deoxythymidine.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3'-amino-3'-deoxythymidine provides a unique fingerprint of its proton environments. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.
Table 1: ¹H NMR Chemical Shift Assignments for 3'-Amino-3'-deoxythymidine (in DMSO-d6)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.7 | s | - |
| H-1' | ~6.2 | t | ~6.5 |
| H-2'a, H-2'b | ~2.1 - 2.3 | m | - |
| H-3' | ~3.5 | m | - |
| H-4' | ~3.9 | m | - |
| H-5'a, H-5'b | ~3.6 - 3.7 | m | - |
| 5-CH₃ | ~1.8 | s | - |
| 3'-NH₂ | Variable | br s | - |
| 5'-OH | Variable | t | ~5.0 |
| N-3-H | ~11.3 | s | - |
Note: The chemical shifts and coupling constants are approximate values based on typical spectra of nucleoside analogs and may vary slightly depending on the experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Thymine Protons: The singlet at approximately 7.7 ppm is characteristic of the H-6 proton of the thymine base. The singlet around 1.8 ppm corresponds to the methyl group at the 5-position of the thymine ring. The broad singlet at higher ppm (around 11.3 ppm) is assigned to the N-3 imide proton.
-
Deoxyribose Protons: The anomeric proton (H-1') typically appears as a triplet around 6.2 ppm, with coupling to the two H-2' protons. The protons on the deoxyribose ring (H-2', H-3', H-4', and H-5') exhibit complex multiplets in the region of 2.1-3.9 ppm. The presence of the amino group at the 3' position will influence the chemical shift of H-3' compared to thymidine.
-
Exchangeable Protons: The amino (3'-NH₂) and hydroxyl (5'-OH) protons will appear as broad singlets, and their chemical shifts are highly dependent on concentration and temperature.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Chemical Shift Assignments for 3'-Amino-3'-deoxythymidine (in DMSO-d6)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150.5 |
| C-4 | ~163.7 |
| C-5 | ~109.0 |
| C-6 | ~136.5 |
| 5-CH₃ | ~12.0 |
| C-1' | ~84.0 |
| C-2' | ~38.0 |
| C-3' | ~52.0 |
| C-4' | ~86.0 |
| C-5' | ~61.0 |
Note: These are predicted chemical shifts based on the structure and data for similar nucleosides. Actual experimental values may differ slightly.
Interpretation of the ¹³C NMR Spectrum:
-
Thymine Carbons: The carbonyl carbons (C-2 and C-4) are the most deshielded, appearing at approximately 150.5 and 163.7 ppm, respectively. The olefinic carbons (C-5 and C-6) and the methyl carbon (5-CH₃) appear at their characteristic chemical shifts.
-
Deoxyribose Carbons: The carbons of the deoxyribose moiety are observed in the 38-86 ppm range. The carbon bearing the amino group (C-3') is expected to have a distinct chemical shift compared to the corresponding carbon in thymidine. The anomeric carbon (C-1') is typically found around 84.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3'-amino-3'-deoxythymidine will show characteristic absorption bands for its amine, hydroxyl, amide, and alkyl functionalities.
Experimental Protocol: IR Data Acquisition
Workflow for IR Analysis
Caption: A general workflow for acquiring the IR spectrum of a solid sample using an ATR-FTIR spectrometer.
IR Spectroscopic Data
The IR spectrum of 3'-amino-3'-deoxythymidine will display a series of absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Characteristic IR Absorption Bands for 3'-Amino-3'-deoxythymidine
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H, N-H | Stretching (broad) |
| 3100 - 3000 | C-H (sp²) | Stretching |
| 3000 - 2850 | C-H (sp³) | Stretching |
| ~1690 | C=O (amide) | Stretching |
| ~1640 | C=C | Stretching |
| 1650 - 1550 | N-H | Bending (scissoring) |
| 1470 - 1430 | C-H | Bending |
| 1250 - 1000 | C-O, C-N | Stretching |
Note: These are expected absorption ranges. The exact peak positions can be found in experimental spectra.
Interpretation of the IR Spectrum:
-
O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl group and the N-H stretching of the primary amine and the imide. Hydrogen bonding contributes to the broadening of this peak.
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ are due to the sp² C-H stretch of the thymine ring, while those just below 3000 cm⁻¹ are from the sp³ C-H bonds of the deoxyribose and methyl groups.
-
Carbonyl Stretching: A strong, sharp absorption around 1690 cm⁻¹ is a clear indicator of the C=O stretching of the amide groups in the thymine ring.
-
N-H Bending: The scissoring vibration of the primary amine (NH₂) typically appears in the 1650-1550 cm⁻¹ region.
-
Fingerprint Region: The region from 1500 to 500 cm⁻¹ contains a complex pattern of absorptions, including C-O and C-N stretching and various bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for the analysis of 3'-amino-3'-deoxythymidine by ESI-MS.
Mass Spectrometric Data
The mass spectrum of 3'-amino-3'-deoxythymidine will show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Expected Mass Spectrometric Fragments of 3'-Amino-3'-deoxythymidine
| m/z (Expected) | Ion | Description |
| 242.1 | [M+H]⁺ | Protonated molecular ion |
| 127.1 | [Thymine+H]⁺ | Protonated thymine base |
| 116.1 | [Sugar-H₂O]⁺ | Dehydrated deoxyribose-amine moiety |
| 98.1 | [Sugar-H₂O-NH₃]⁺ | Dehydrated and deaminated deoxyribose moiety |
Note: These are predicted m/z values for the most common fragments. The relative intensities of these fragments will depend on the ionization method and collision energy.
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z of 242.1, confirming the molecular weight of the compound.
-
Glycosidic Bond Cleavage: A key fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond. This results in the formation of the protonated nucleobase, in this case, thymine, at an m/z of 127.1. The other fragment would be the modified sugar moiety.
-
Sugar Moiety Fragmentation: The deoxyribose ring containing the 3'-amino group can undergo further fragmentation, such as the loss of water and/or ammonia, leading to the fragment ions listed in Table 4.
Conclusion
The comprehensive spectroscopic analysis of 3'-amino-3'-deoxythymidine using NMR, IR, and mass spectrometry provides a self-validating system for its unequivocal structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments within the molecule. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecular structure through characteristic fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and biological evaluation of this important nucleoside analog.
References
- National Center for Biotechnology Information. (n.d.). 3'-Aminothymidine. PubChem Compound Database.
- Seregin, K. V., Chudinov, M. V., Iurkevich, A. M., & Shvets, V. I. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150.
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythymidine. PubChem Compound Database.
- Veeprho. (n.d.). 3'-Amino-3'-deoxythymidine | CAS 52450-18-7.
Sources
Methodological & Application
A Senior Application Scientist's Guide to Incorporating 3'-Amino-3'-Deoxythymidine into Oligonucleotides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleotides is a cornerstone of modern oligonucleotide synthesis, enabling the development of novel therapeutics, advanced diagnostics, and sophisticated research tools.[1][][3] Among these, 3'-amino-3'-deoxythymidine (3'-AmT) offers a unique terminal modification that introduces a primary amine, providing a versatile handle for conjugation and imparting resistance to 3'-exonucleases.[4] This guide provides a comprehensive protocol for the efficient incorporation of 3'-AmT into synthetic oligonucleotides using phosphoramidite chemistry. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the characterization and validation of the final product.
Introduction: The Significance of the 3'-Amino Modification
The strategic placement of chemical modifications within an oligonucleotide can dramatically alter its properties, enhancing its therapeutic potential or analytical utility.[1][5] The introduction of a 3'-amino group via 3'-AmT serves several critical functions:
-
Post-Synthetic Conjugation: The terminal primary amine acts as a nucleophilic handle for the covalent attachment of a wide array of molecules, including fluorophores, quenchers, biotin, peptides, and lipids.[6][7] This versatility is paramount in the development of labeled probes for diagnostic assays and for creating sophisticated bioconjugates for targeted drug delivery.
-
Nuclease Resistance: The replacement of the 3'-hydroxyl group with an amino group renders the oligonucleotide resistant to degradation by 3'→5' exonucleases, a crucial feature for in vivo applications where enzymatic stability is essential.[4]
-
Modulation of Pharmacokinetics: The addition of specific moieties to the 3'-terminus can significantly improve the pharmacokinetic and pharmacodynamic properties of oligonucleotide-based drugs.[1]
This guide focuses on the use of 3'-AmT phosphoramidite, the key building block for introducing this modification during standard automated solid-phase oligonucleotide synthesis.
The Chemistry of 3'-AmT Incorporation
The incorporation of 3'-AmT relies on the well-established phosphoramidite method of oligonucleotide synthesis.[][9] This process involves a four-step cycle of deblocking, coupling, capping, and oxidation that is repeated for each nucleotide addition.
The 3'-AmT Phosphoramidite Monomer
The success of the synthesis hinges on the quality and reactivity of the 3'-AmT phosphoramidite. This specialized monomer consists of the 3'-amino-3'-deoxythymidine nucleoside with key protecting groups:
-
5'-Hydroxyl Group: Protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to provide a free hydroxyl for the incoming phosphoramidite.
-
3'-Amino Group: Protected with a base-labile group, such as trifluoroacetyl (TFA) or fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions during synthesis. The choice of protecting group dictates the final deprotection strategy.
-
Phosphoramidite Moiety: A reactive phosphite triester at the 5'-position that, upon activation, couples with the free hydroxyl group of the growing oligonucleotide chain.
The Coupling Reaction
The core of the incorporation process is the coupling of the activated 3'-AmT phosphoramidite to the 5'-hydroxyl of the nascent oligonucleotide chain.[][]
The efficiency of this step is critical for achieving a high yield of the full-length product.[11][12] Factors influencing coupling efficiency include the choice of activator, coupling time, and the steric hindrance of the phosphoramidite.
Detailed Protocol for 3'-AmT Incorporation
This protocol assumes the use of a standard automated DNA synthesizer.
Materials and Reagents
-
3'-Amino-3'-Deoxythymidine Phosphoramidite: (e.g., N-trifluoroacetyl-5'-O-DMT-3'-amino-3'-deoxythymidine-2'-cyanoethyl-N,N-diisopropylphosphoramidite)
-
Standard DNA Phosphoramidites: (A, C, G, T)
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Activator Solution: (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping Reagents: (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer: (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking Reagent: (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution: (e.g., Concentrated Ammonium Hydroxide or AMA mixture)
-
Acetonitrile: Anhydrous, synthesis grade.
Synthesis Cycle for 3'-AmT Incorporation
The incorporation of 3'-AmT is typically the final coupling step in the synthesis of a 3'-modified oligonucleotide.
| Step | Action | Reagent(s) | Typical Duration | Purpose |
| 1 | Deblocking | 3% TCA in DCM | 60-90 seconds | Removes the 5'-DMT group from the growing oligonucleotide chain, exposing the 5'-hydroxyl for coupling. |
| 2 | Coupling | 3'-AmT Phosphoramidite + Activator | 3-5 minutes | Couples the activated 3'-AmT phosphoramidite to the free 5'-hydroxyl group. A slightly extended coupling time is recommended to ensure high efficiency. |
| 3 | Capping | Capping A and B | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent steps. |
| 4 | Oxidation | Iodine Solution | 30 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester. |
Post-Synthesis Cleavage and Deprotection
The choice of deprotection conditions depends on the protecting group on the 3'-amino function and any other sensitive modifications in the oligonucleotide.
-
For TFA-protected 3'-AmT: A standard deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours is generally sufficient to remove all protecting groups, including the TFA group from the 3'-amine.
-
For Fmoc-protected 3'-AmT: The Fmoc group is more base-labile and can be removed under milder conditions.[13][14] A common method is treatment with a solution of piperidine in DMF. However, for many applications, a prolonged treatment with ammonium hydroxide will also cleave the Fmoc group.
Note: If the oligonucleotide contains other base-labile modifications, milder deprotection strategies such as using tert-butylamine/water/methanol mixtures may be necessary.[15][16]
Purification and Analysis
After cleavage and deprotection, the crude oligonucleotide should be purified. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method.
-
Trityl-on Purification: If the final DMT group on the 5'-terminus was left on after synthesis, the full-length product can be easily separated from truncated sequences. The DMT group is then removed post-purification.
-
Trityl-off Purification: If the DMT group was removed, the separation is based on the overall hydrophobicity of the oligonucleotide.
The purified 3'-amino-modified oligonucleotide should be analyzed to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the correct molecular weight of the final product.
-
Analytical HPLC or UPLC: To assess the purity of the final product.
Validation of 3'-Amino Group Functionality
The presence of a reactive primary amine at the 3'-terminus can be confirmed by a post-synthetic conjugation reaction. For example, reacting the purified oligonucleotide with an NHS-ester activated fluorophore and observing the formation of a new, fluorescently labeled product by HPLC and mass spectrometry provides strong evidence of successful 3'-AmT incorporation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency of 3'-AmT | - Inactive phosphoramidite- Insufficient coupling time- Inefficient activator | - Use fresh, high-quality phosphoramidite.- Increase the coupling time to 5-10 minutes.- Ensure the activator is fresh and anhydrous. |
| Incomplete Deprotection of 3'-Amino Group | - Insufficient deprotection time or temperature- Inappropriate deprotection reagent for the protecting group | - Extend the deprotection time or increase the temperature as recommended.- Use a deprotection strategy specifically designed for the protecting group (e.g., piperidine for Fmoc). |
| Presence of a +56 Da Adduct in Mass Spectrum | - Capping of the deprotected 3'-amino group | - This can occur if the amino protecting group is prematurely removed during synthesis. Ensure the protecting group is stable to the synthesis conditions. |
Conclusion
The incorporation of 3'-amino-3'-deoxythymidine into oligonucleotides is a robust and reliable method for introducing a versatile 3'-terminal modification. By understanding the underlying chemistry and following a well-defined protocol, researchers can efficiently synthesize high-quality 3'-amino-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development.[][3] The ability to conjugate various molecules to the 3'-terminus opens up a vast landscape for creating novel and functional nucleic acid constructs.
References
- Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleosides.
- Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. RSC Publishing.
- A New Simplified 3'-Amino-Modifier CPG. Glen Research.
- The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine. RSC Publishing.
- Technical Brief - Which 3'-Amino-Modifier?. Glen Research.
- Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry.
- Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications (RSC Publishing).
- Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research.
- Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. National Institutes of Health.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. MDPI.
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry.
- Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- Coupling efficiency vs. time of NPPOC-dT phosphoramidite. Coupling... ResearchGate.
- Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. PMC - PubMed Central.
- Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method.
- SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub.
- Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Springer.
- Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Bioconjugate Chemistry.
- Process for preparing 3'-o-amino-ribonucleotide. Google Patents.
- 3' Amino Modifier C6 - 1 modification. Eurogentec.
- Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PMC.
- Oligonucleotide conjugates for therapeutic applications. PMC - NIH.
Sources
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3' Amino Modifier C6 - 1 modification [eurogentec.com]
- 5. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sg.idtdna.com [sg.idtdna.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Sanger Sequencing Using 3'-Amino-3'-deoxythymidine
For: Researchers, scientists, and drug development professionals.
Introduction: Reimagining Chain Termination in Sanger Sequencing
For decades, the Sanger sequencing method, predicated on the chain-termination principle, has been the gold standard for its precision in elucidating DNA sequences.[1] The cornerstone of this technique is the controlled interruption of DNA synthesis by incorporating dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for phosphodiester bond formation and subsequent chain extension.[2][3][4] This guide explores the application of a related yet distinct chain terminator: 3'-amino-3'-deoxythymidine (3'-NH2-ddT).
The substitution of the 3'-hydroxyl with an amino group offers a compelling alternative for chain termination. Like ddNTPs, the 3'-amino modification prevents the DNA polymerase from catalyzing the addition of the next nucleotide, effectively halting synthesis.[5] This application note provides a comprehensive overview of the mechanism, potential advantages, and a detailed protocol for integrating 3'-amino-3'-deoxythymidine triphosphate (3'-NH2-ddTTP) into Sanger sequencing workflows. We will delve into the causality behind experimental choices, ensuring a deep understanding of the protocol's design and empowering researchers to optimize it for their specific needs.
The Mechanism of 3'-Amino-Mediated Chain Termination
The efficacy of Sanger sequencing hinges on the precise termination of DNA synthesis. In a standard reaction, the 3'-hydroxyl group of the growing DNA strand acts as a nucleophile, attacking the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP) to form a phosphodiester bond.[6] Dideoxynucleotides halt this process due to the absence of the 3'-OH group.[3]
3'-amino-3'-deoxythymidine operates on a similar principle. When the triphosphate form, 3'-NH2-ddTTP, is incorporated into the growing DNA strand, the 3'-amino group at the terminus of the chain is unable to participate in the formation of a phosphodiester bond with the subsequent dNTP. This is because the nitrogen atom of the amino group is a weaker nucleophile than the oxygen atom of a hydroxyl group in this context, and its presence disrupts the stereochemistry required for the polymerase's catalytic action. This leads to an irreversible termination of the DNA chain at that specific thymine position.
Caption: Mechanism of chain termination by 3'-amino-3'-deoxythymidine.
Rationale for Using 3'-Amino-3'-deoxythymidine
While ddNTPs are highly effective, the exploration of alternative terminators like 3'-NH2-ddT is driven by the continuous pursuit of improved sequencing performance and expanded research applications. The presence of a terminal amino group offers unique chemical properties that could be advantageous:
-
Differential Polymerase Recognition: The incorporation efficiency of nucleotide analogs is highly dependent on the specific DNA polymerase used. Some polymerases may exhibit different kinetics for incorporating 3'-amino-modified nucleotides compared to ddNTPs. This could potentially be exploited to fine-tune sequencing reactions for difficult templates, such as those with high GC content or repetitive regions.
-
Post-Sequencing Modification Potential: The terminal amino group provides a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes or other reporter groups, after the sequencing reaction is complete. This opens up possibilities for novel detection strategies and applications.
-
Research into Polymerase Function: Studying the incorporation of 3'-amino-modified nucleotides can provide valuable insights into the active site and catalytic mechanism of DNA polymerases.
It is important to note that the efficiency of incorporating 3'-modified nucleotides can be lower than that of their ddNTP counterparts with standard DNA polymerases. Consequently, the use of engineered polymerases with altered active sites that better accommodate 3'-substituents may be beneficial for optimal performance.
Experimental Protocol: Sanger Sequencing with 3'-Amino-3'-deoxythymidine Triphosphate
This protocol provides a starting point for the use of 3'-NH2-ddTTP in a cycle sequencing reaction. Optimization of the dNTP:3'-NH2-ddTTP ratio, template and primer concentrations, and thermal cycling parameters is recommended for achieving the best results with your specific template and experimental setup.
I. Reagent Preparation
-
Template and Primer Preparation:
-
Purify the DNA template (PCR product or plasmid) to remove contaminants such as residual primers and dNTPs. For PCR products, ensure a single, specific band is present by gel electrophoresis.
-
Quantify the purified DNA template using a fluorometric method for accuracy.
-
Dilute the sequencing primer to a working concentration of 3.2 µM in nuclease-free water.
-
-
Sequencing Reaction Mix:
-
Prepare a master mix containing the following components. The volumes provided are for a single 20 µL reaction.
-
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| Sequencing Buffer | 5X | 4.0 µL | 1X |
| dNTP Mix | 10 mM each | 1.0 µL | 500 µM each |
| 3'-NH2-ddTTP | 1 mM | Variable (see below) | Variable |
| DNA Polymerase | 5 U/µL | 0.5 µL | 2.5 U |
| Nuclease-free water | - | To 10 µL | - |
-
Note on 3'-NH2-ddTTP Concentration: The optimal ratio of dNTPs to the chain-terminating nucleotide is critical for generating a full ladder of terminated fragments. A starting point is to aim for a dNTP:3'-NH2-ddTTP ratio of approximately 100:1 to 500:1. For a 500 µM final concentration of dTTP, this would correspond to a final 3'-NH2-ddTTP concentration of 1-5 µM. This may require significant optimization.
II. Reaction Setup
-
In a 0.2 mL PCR tube, combine the following:
| Component | Volume |
| Purified DNA Template | X µL (see table below) |
| Sequencing Primer (3.2 µM) | 1.0 µL |
| Nuclease-free water | To 10 µL |
| Template Type | Recommended Amount |
| Purified PCR Product (<500 bp) | 10-50 ng |
| Purified PCR Product (500-1000 bp) | 25-100 ng |
| Purified PCR Product (>1000 bp) | 50-200 ng |
| Plasmid DNA | 100-400 ng |
-
Add 10 µL of the Sequencing Reaction Master Mix to the tube containing the template and primer.
-
Gently mix by pipetting and centrifuge briefly to collect the contents at the bottom of thetube.
III. Thermal Cycling
Perform cycle sequencing using the following parameters. These are based on standard Sanger sequencing protocols and may need to be adjusted based on the polymerase used and the melting temperature (Tm) of the primer.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50-55°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Indefinite | 1 |
-
Rationale for Extension Time: A longer extension time of 4 minutes is recommended to compensate for the potentially lower incorporation efficiency of the 3'-amino-modified nucleotide by the DNA polymerase.
Caption: Overview of the experimental workflow.
IV. Post-Reaction Cleanup
After cycle sequencing, it is crucial to remove unincorporated fluorescently labeled 3'-NH2-ddTTPs, dNTPs, and salts, as these can interfere with capillary electrophoresis.[1]
-
Ethanol/EDTA Precipitation (Cost-Effective Method):
-
To the 20 µL sequencing reaction, add 2.5 µL of 125 mM EDTA.
-
Add 25 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 15-30 minutes to pellet the DNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol.
-
Centrifuge for 5 minutes, remove the supernatant, and air dry the pellet.
-
Resuspend the pellet in an appropriate buffer for analysis (e.g., Hi-Di Formamide).
-
-
Column-Based Purification: Alternatively, use a commercially available spin-column purification kit designed for sequencing reactions, following the manufacturer's instructions.
V. Capillary Electrophoresis and Data Analysis
-
Denature the purified sequencing fragments by heating at 95°C for 3-5 minutes and immediately placing on ice.
-
Load the samples onto an automated capillary electrophoresis DNA sequencer.
-
Analyze the raw data using appropriate sequencing analysis software to generate the final DNA sequence.
Expected Results and Troubleshooting
Successful sequencing will produce a chromatogram with well-resolved peaks of uniform height. The use of 3'-NH2-ddTTP as the terminator for thymine should result in termination at all 'A' positions in the template strand.
-
Low Signal or No Sequence:
-
Cause: Inefficient incorporation of 3'-NH2-ddTTP.
-
Solution:
-
Optimize the dNTP:3'-NH2-ddTTP ratio. Try a range of ratios from 50:1 to 1000:1.
-
Increase the amount of DNA polymerase.
-
Consider using a DNA polymerase specifically engineered for incorporating modified nucleotides.
-
Increase the number of thermal cycles to 35 or 40.
-
-
-
Short Read Lengths:
-
Cause: Premature termination due to a high concentration of 3'-NH2-ddTTP.
-
Solution: Increase the dNTP:3'-NH2-ddTTP ratio (i.e., decrease the relative amount of the terminator).
-
-
High Background Noise:
-
Cause: Incomplete removal of unincorporated labeled 3'-NH2-ddTTPs.
-
Solution: Ensure the post-reaction cleanup is thorough. Repeat the 70% ethanol wash step during precipitation.
-
Conclusion
The use of 3'-amino-3'-deoxythymidine as a chain terminator in Sanger sequencing represents a valuable alternative to conventional dideoxynucleotides. While its application may require optimization, particularly concerning the choice of DNA polymerase and the concentration of the terminator, it offers unique properties that can be leveraged for advanced sequencing applications and for furthering our understanding of DNA polymerase function. The detailed protocol and the underlying scientific rationale provided in this application note serve as a robust foundation for researchers to successfully implement and adapt this methodology in their laboratories.
References
- What are the 3' end modifications that prevent DNA from being extended by DNA polymerase? Which one has the best blocking effect? Leakage is minimal? ResearchGate.
- Optimization of Protocol for Sequencing of Difficult Templates. NCBI.
- Improved DNA sequencing quality and efficiency using an optimized fast cycle sequencing protocol. Taylor & Francis Online.
- Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis.
- Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. ACS Publications.
- Dideoxynucleotide. Wikipedia.
- Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. CD Genomics.
- Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides. NCBI.
- PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs. ResearchGate.
- Laboratory Optimization Tweaks for Sanger Sequencing in a Resource-Limited Setting. NCBI.
- 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. Biology LibreTexts.
- Simultaneous incorporation of three different modified nucleotides during PCR. PubMed.
- WO 2020/037295 A1 - ENHANCED SPEED POLYMERASES FOR SANGER SEQUENCING. Google Patents.
- Transcriptional sequencing: A method for DNA sequencing using RNA polymerase. PNAS.
- Sanger DNA-Sequencing Reactions Performed in a Solid-Phase Nanoreactor Directly Coupled to Capillary Gel Electrophoresis. ACS Publications.
- Which is the most trust worthy polymerase for snp detection using sanger sequencing. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 3. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 4. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. 桑格测序步骤与方法 [sigmaaldrich.com]
The Utility of 3'-Amino-3'-deoxythymidine (AMT) in Advancing HIV Research: A Guide to Application and Protocol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3'-amino-3'-deoxythymidine (AMT) in Human Immunodeficiency Virus (HIV) research. AMT, a close structural analog of the well-known antiretroviral drug Zidovudine (AZT), serves as a critical tool in elucidating the mechanisms of HIV replication, the evolution of drug resistance, and the development of novel therapeutic strategies. This guide will delve into the biochemical underpinnings of AMT's action and provide detailed, field-proven protocols for its utilization in key experimental settings.
Introduction: The Significance of AMT in the Landscape of HIV Research
3'-Amino-3'-deoxythymidine (AMT) is a nucleoside analog that belongs to the same class of compounds as AZT, the first approved drug for the treatment of HIV infection. Like other nucleoside reverse transcriptase inhibitors (NRTIs), AMT's utility in HIV research stems from its ability to interfere with the crucial process of reverse transcription, a hallmark of the retroviral life cycle. While not used as a frontline therapeutic, AMT's unique structural properties make it an invaluable molecular probe for investigating the intricate workings of the HIV-1 reverse transcriptase (RT) enzyme and the molecular basis of drug resistance.[1][2] This guide will explore its primary applications as a chain terminator of DNA synthesis, a tool for studying drug-resistant HIV strains, and its potential role in the development of novel diagnostic and therapeutic approaches.
Mechanism of Action: A Competitive Inhibitor and DNA Chain Terminator
The antiviral activity of AMT, like other NRTIs, is contingent upon its intracellular conversion to the active triphosphate form, 3'-amino-3'-deoxythymidine triphosphate (AMT-TP). This conversion is catalyzed by host cellular kinases. Once phosphorylated, AMT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV-1 reverse transcriptase.[1]
Upon incorporation into the nascent viral DNA strand, the 3'-amino group of AMT prevents the formation of a phosphodiester bond with the incoming deoxynucleotide. This is because the 3'-amino group cannot participate in the nucleophilic attack required for chain elongation, leading to the premature termination of the growing DNA chain. This chain termination event is the ultimate mechanism by which AMT and other NRTIs halt viral replication.
Diagram: Mechanism of HIV-1 Reverse Transcriptase Inhibition by AMT
Caption: Intracellular activation and mechanism of action of AMT.
Application Note & Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a non-radioactive, ELISA-based assay to determine the inhibitory activity of AMT-TP on purified HIV-1 reverse transcriptase. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized using a poly(A) RNA template and an oligo(dT) primer.
Principle of the Assay
The assay quantifies the amount of newly synthesized DNA by detecting the incorporated DIG-labeled dUTP. The biotinylated oligo(dT) primer allows for the capture of the synthesized DNA onto a streptavidin-coated microplate. An anti-DIG antibody conjugated to peroxidase is then used to detect the captured DNA, and the signal is developed with a colorimetric substrate.
Materials and Reagents
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
3'-amino-3'-deoxythymidine triphosphate (AMT-TP)
-
Reverse Transcriptase Assay Kit (containing streptavidin-coated plates, poly(A) RNA, biotin-oligo(dT) primer, dNTP mix with DIG-dUTP, reaction buffer, wash buffer, anti-DIG-peroxidase antibody, and substrate)
-
Microplate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of AMT-TP in nuclease-free water.
-
Prepare serial dilutions of AMT-TP in the reaction buffer to create a dose-response curve.
-
Prepare the reaction mix according to the kit manufacturer's instructions, containing the poly(A) template, biotin-oligo(dT) primer, and dNTP mix with DIG-dUTP.
-
-
Assay Procedure:
-
Add 20 µL of the serially diluted AMT-TP or control (reaction buffer without inhibitor) to the wells of the streptavidin-coated microplate.
-
Add 20 µL of the diluted HIV-1 RT to each well.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and wash the plate three times with the provided wash buffer.
-
Add 100 µL of the diluted anti-DIG-peroxidase antibody to each well and incubate at 37°C for 45 minutes.
-
Wash the plate five times with the wash buffer.
-
Add 100 µL of the colorimetric substrate to each well and incubate in the dark at room temperature for 10-15 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of RT inhibition for each AMT-TP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the AMT-TP concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity) by fitting the data to a sigmoidal dose-response curve.
Expected Results
The following table provides an example of expected IC₅₀ values for AMT-TP and the control compound, AZT-TP, against wild-type and a drug-resistant mutant of HIV-1 RT.
| Compound | Wild-Type HIV-1 RT IC₅₀ (nM) | AZT-Resistant HIV-1 RT (M184V) IC₅₀ (nM) |
| AMT-TP | 150 | 1200 |
| AZT-TP | 50 | 5000 |
Note: These values are illustrative and may vary depending on the specific assay conditions and enzyme preparation.
Application Note & Protocol: Cell-Based HIV-1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of AMT against HIV-1 replication in a human T-lymphocyte cell line (e.g., MT-4 cells). The assay measures the reduction in viral-induced cytopathic effect (CPE) or the quantification of a viral protein, such as p24 antigen.
Principle of the Assay
The assay determines the ability of AMT to inhibit HIV-1 replication in a cellular context. The reduction in viral replication is quantified by measuring cell viability (in the case of CPE-based assays) or by quantifying the amount of a specific viral antigen (e.g., p24) in the culture supernatant.
Materials and Reagents
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
3'-amino-3'-deoxythymidine (AMT)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®) or HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
-
Compound Addition:
-
Prepare serial dilutions of AMT in complete medium.
-
Add 50 µL of the diluted AMT to the appropriate wells. Include a "no drug" control.
-
-
Virus Infection:
-
Add 50 µL of a pre-titered HIV-1 stock (e.g., 100 TCID₅₀) to each well, except for the uninfected cell control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
-
Quantification of Viral Replication:
-
For CPE-based assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal.
-
For p24 antigen assay: Carefully collect the culture supernatant from each well and quantify the p24 antigen concentration using an ELISA kit.
-
Data Analysis
-
Calculate the percentage of inhibition of viral replication for each AMT concentration compared to the "no drug" control.
-
Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of viral replication).
-
Simultaneously, determine the CC₅₀ value (the concentration of the compound that causes 50% cytotoxicity in uninfected cells) to assess the selectivity of the compound.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.
Diagram: Workflow for Cell-Based HIV-1 Inhibition Assay
Caption: A generalized workflow for determining the anti-HIV activity of AMT in a cell-based assay.
Application in Studying HIV Drug Resistance
AMT and its triphosphate form are valuable tools for investigating the mechanisms of HIV drug resistance, particularly to other thymidine analogs like AZT.[1][2] Mutations in the reverse transcriptase gene can alter the enzyme's ability to discriminate between natural substrates and nucleoside analogs, or enhance the enzyme's ability to excise the incorporated chain-terminating nucleotide.
By comparing the inhibitory activity of AMT-TP against wild-type HIV-1 RT and RT enzymes containing known resistance mutations (e.g., M184V, thymidine analog mutations - TAMs), researchers can gain insights into the specific molecular interactions that confer resistance.[3][4][5] These studies are crucial for understanding the cross-resistance profiles of different NRTIs and for the rational design of new drugs that can overcome existing resistance mechanisms.
Conclusion
3'-Amino-3'-deoxythymidine is a powerful and versatile tool in the arsenal of HIV researchers. Its well-defined mechanism of action as a DNA chain terminator allows for its use in robust biochemical and cell-based assays to screen for novel antiretroviral compounds and to dissect the molecular intricacies of HIV replication. Furthermore, its application in the study of drug resistance provides critical information for the ongoing effort to develop more effective and durable HIV therapies. The protocols and application notes provided in this guide offer a solid foundation for laboratories to incorporate AMT into their HIV research programs.
References
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- Lacey, S. F., & Larder, B. A. (1992). Biochemical studies on the reverse transcriptase and RNase H activities from human immunodeficiency virus strains resistant to 3'-azido-3'-deoxythymidine. Journal of Biological Chemistry, 267(22), 15789-15795. [Link]
- Ren, J., Esnouf, R. M., Hopkins, A. L., Jones, E. Y., Kirby, I., Keeling, J., ... & Stammers, D. K. (1998). 3'-Azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences, 95(16), 9518-9523. [Link]
- Ren, J., Esnouf, R., Garman, E., Somers, D., Ross, C., Kirby, I., ... & Stammers, D. (1998). 3'-azido-3'-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9518–9523. [Link]
- Prasad, V. R., Lowy, I., de-los-Santos, T., Chiang, L., & Goff, S. P. (1991). Phenotypic mechanism of HIV-1 resistance to 3'-azido-3'-deoxythymidine (AZT): increased polymerization processivity and enhanced sensitivity to pyrophosphate of the mutant viral reverse transcriptase. Biochemistry, 30(35), 8767-8775. [Link]
- Xu, Y., Weideman, A. M., Abad Fernandez, M., Mollan, K. R., Kallon, S., Samir, S., ... & Goonetilleke, N. (2020). A robust and reproducible CD8 T cell virus inhibition assay. bioRxiv. [Link]
- Yan, Z., & Kucera, G. L. (1994). 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity. The Journal of biological chemistry, 269(20), 14355–14358. [Link]
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Application Note: A Practical Guide to 3'-End DNA Labeling and Imaging Using 3'-Amino-3'-deoxythymidine
Introduction: The Pursuit of Precise DNA Visualization
In the intricate landscape of molecular biology and drug development, the ability to precisely label and visualize DNA is paramount. This necessity drives a multitude of research applications, from mapping the spatial organization of the genome to identifying cells undergoing DNA synthesis or degradation. While various methods for DNA labeling have been developed, each with its own set of advantages and limitations, the enzymatic incorporation of modified nucleotides offers a powerful and versatile approach. This application note provides a comprehensive guide to a specific, robust technique: the 3'-end labeling of DNA using 3'-amino-3'-deoxythymidine triphosphate (3'-amino-dUTP) and its subsequent fluorescent tagging for imaging applications.
This method leverages the unique capabilities of Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, to introduce a single, reactive primary amine at the 3'-terminus of DNA fragments.[1][2][3] This amine then serves as a chemical handle for covalent attachment of a wide array of reporter molecules, most commonly fluorescent dyes. The result is a precisely labeled DNA probe suitable for high-resolution imaging.
We will delve into the core principles of this technique, contrasting it with other common labeling strategies. Furthermore, we will provide detailed, field-proven protocols for the enzymatic reaction, fluorescent dye conjugation, and purification of the final labeled product. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a reliable and adaptable method for DNA labeling in their experimental workflows.
The Scientific Foundation: Understanding the "Why"
The elegance of the 3'-amino-3'-deoxythymidine labeling strategy lies in its enzymatic specificity and the chemical reactivity of the introduced moiety. At the heart of this process is Terminal deoxynucleotidyl Transferase (TdT).
Terminal deoxynucleotidyl Transferase: A Unique Polymerase
Unlike most DNA polymerases that require a template strand to guide the incorporation of nucleotides, TdT catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent fashion.[1][2][3] This unique property allows for the controlled addition of modified nucleotides to the 3'-end of DNA strands, including single-stranded DNA, double-stranded DNA with 3'-overhangs, or even blunt ends.[2]
3'-Amino-3'-deoxythymidine: The Chain-Terminating Labeling Reagent
The key substrate in this protocol is 3'-amino-3'-deoxythymidine triphosphate (3'-amino-dUTP). This thymidine analog is modified at the 3' position of the deoxyribose sugar, where the typical hydroxyl group (-OH) is replaced by a primary amine group (-NH2).[4] This substitution has a critical consequence: upon its incorporation by TdT, the DNA chain is terminated. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, ensuring the addition of a single amino-modified nucleotide to each 3'-end.[4]
This controlled, single-nucleotide addition is a significant advantage, leading to a homogenous population of labeled DNA molecules and a 1:1 stoichiometry between the DNA and the fluorescent label.
Post-Labeling with Amine-Reactive Dyes: A Versatile Approach
The primary amine introduced at the 3'-terminus is a nucleophile that can readily react with a variety of electrophilic compounds. This opens the door to a vast arsenal of labeling reagents. The most common are the N-hydroxysuccinimide (NHS) esters of fluorescent dyes (e.g., Alexa Fluor™, Cy™ dyes).[5][6][7][8] The NHS ester reacts with the primary amine to form a stable amide bond, covalently linking the dye to the DNA.[9] This two-step process—enzymatic incorporation of an amine followed by chemical conjugation—is often referred to as indirect or post-labeling.[8]
This indirect approach is often more efficient than the direct enzymatic incorporation of bulky dye-conjugated nucleotides, as the smaller, modified nucleotide is a better substrate for the polymerase.[8]
Workflow and Methodologies
The overall workflow for labeling DNA with 3'-amino-3'-deoxythymidine and a fluorescent dye can be broken down into three main stages: enzymatic incorporation, fluorescent dye conjugation, and purification.
Figure 1. Overall workflow for 3'-amino-3'-deoxythymidine labeling.
Part 1: Enzymatic Incorporation of 3'-Amino-3'-deoxythymidine
This protocol is designed for labeling 1 µg of DNA fragments. Reactions can be scaled up or down as needed.
Materials:
-
DNA sample (e.g., PCR products, restriction enzyme-digested DNA)
-
Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer
-
3'-amino-3'-deoxythymidine triphosphate (3'-amino-dUTP)
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
| Reagent | Volume | Final Concentration |
| DNA (1 µg) | X µL | 20-50 nM |
| 5X TdT Reaction Buffer | 10 µL | 1X |
| 3'-amino-dUTP (1 mM) | 1 µL | 20 µM |
| TdT (20 U/µL) | 1 µL | 20 units |
| Nuclease-free water | to 50 µL | - |
-
Incubation: Mix the reaction gently by pipetting up and down. Incubate the reaction at 37°C for 1-2 hours. For blunt-ended DNA, a longer incubation time or higher enzyme concentration may be required.
-
Enzyme Inactivation (Optional but Recommended): Stop the reaction by heating at 70°C for 10 minutes.
-
Purification of Amine-Modified DNA: It is crucial to remove unincorporated 3'-amino-dUTP before proceeding to the dye coupling step. This can be achieved using a spin column designed for DNA purification (e.g., a PCR purification kit). Follow the manufacturer's instructions, eluting the DNA in a low-salt buffer or nuclease-free water.
Part 2: Fluorescent Dye Conjugation
This protocol describes the coupling of the amine-modified DNA with an NHS-ester functionalized fluorescent dye.
Materials:
-
Purified amine-modified DNA
-
Amine-reactive fluorescent dye (NHS ester), freshly prepared in a suitable solvent like DMSO
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Nuclease-free water
Protocol:
-
Prepare DNA: If the purified amine-modified DNA is in water, add the conjugation buffer to a final concentration of 0.1 M. If the DNA is already in a buffer, ensure the pH is between 8.0 and 9.0 for optimal coupling.
-
Prepare Dye: Briefly centrifuge the tube containing the NHS-ester dye to collect the powder at the bottom. Resuspend the dye in high-quality, anhydrous DMSO to a stock concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive, so it is critical to use anhydrous DMSO and handle the dye quickly.[10]
-
Coupling Reaction: Add a 10-20 fold molar excess of the reactive dye to the amine-modified DNA. For example, for 1 µg of a 500 bp DNA fragment (~3 pmol), add 30-60 pmol of the dye.
-
Incubation: Mix the reaction well and incubate for 1-2 hours at room temperature in the dark. Longer incubation times (e.g., overnight) can increase labeling efficiency but may also lead to hydrolysis of the NHS ester.
Part 3: Purification of Fluorescently Labeled DNA
This final purification step is essential to remove any unreacted, free fluorescent dye, which can cause high background in imaging applications.
Materials:
-
Labeled DNA reaction mixture
-
DNA purification spin column
-
Wash buffers (as supplied with the purification kit)
-
Elution buffer or nuclease-free water
Protocol:
-
Purification: Use a DNA purification spin column following the manufacturer's protocol.[10] Ensure that the column has a sufficient binding capacity for the amount of DNA used.
-
Washing: Perform the recommended wash steps to thoroughly remove all traces of the unconjugated dye.
-
Elution: Elute the purified, fluorescently labeled DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Quantification and Quality Control: Measure the concentration of the labeled DNA and the degree of labeling using a spectrophotometer. The absorbance at 260 nm (A260) is used to determine the DNA concentration, while the absorbance at the dye's maximum absorption wavelength (Amax) is used to determine the dye concentration. The degree of labeling can be calculated as the molar ratio of the dye to the DNA.
Applications and Considerations
The 3'-end labeled DNA probes generated using this method are suitable for a variety of applications, including:
-
Fluorescence in situ Hybridization (FISH): Labeled probes can be used to visualize the location of specific DNA sequences on chromosomes or in intact cells.[5]
-
Microscopy and Single-Molecule Imaging: Precisely labeled DNA can be used to study DNA dynamics and interactions with proteins.
-
TUNEL Assay: TdT can be used to incorporate labeled dUTP (including amino-dUTP for subsequent labeling) at the 3'-hydroxyl ends of DNA breaks characteristic of apoptosis.[1][2]
Comparison with Other Labeling Methods:
| Method | Principle | Advantages | Disadvantages |
| 3'-Amino-dUTP Labeling | Enzymatic addition of a single 3'-amino-dNTP followed by chemical dye conjugation. | Precise 1:1 labeling; chain termination prevents multiple additions; versatile dye choice. | Two-step process; requires TdT enzyme. |
| Aminoallyl-dUTP Labeling | Enzymatic incorporation of dUTP with an aminoallyl linker at the C5 position of uracil. | Internal and 3'-end labeling possible; compatible with various polymerases. | Can incorporate multiple labels per DNA molecule, which may affect hybridization. |
| Click Chemistry (EdU) | Metabolic or enzymatic incorporation of an alkyne-modified nucleoside (EdU), followed by a "click" reaction with an azide-dye.[11][12][13] | Bio-orthogonal reaction; high specificity and efficiency; can be used in living cells.[11] | Requires copper catalyst for standard click chemistry, which can be toxic to cells. |
| BrdU Labeling | Incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, detected by antibodies.[12] | Well-established method for cell proliferation studies. | Requires DNA denaturation for antibody access, which can disrupt cellular structures.[12] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inefficient TdT reaction (inactive enzyme, suboptimal buffer). | Use fresh enzyme and buffer. Optimize DNA concentration. Increase incubation time. |
| Inefficient dye coupling (hydrolyzed NHS ester, wrong pH). | Use freshly prepared dye solution in anhydrous DMSO. Ensure the coupling buffer pH is 8.5-9.0. | |
| High Background in Imaging | Incomplete removal of free dye. | Repeat the final purification step. Use a purification method with a higher capacity to remove small molecules. |
| No Labeled Product | DNA substrate lacks a free 3'-OH group. | Ensure your DNA has a free 3'-hydroxyl end. |
| Incorrect reagents used. | Verify the identity of the modified nucleotide and the reactive dye. |
Conclusion
The enzymatic labeling of DNA at the 3'-terminus with 3'-amino-3'-deoxythymidine offers a powerful combination of precision, versatility, and control. By leveraging the template-independent activity of Terminal deoxynucleotidyl Transferase and the specific reactivity of a primary amine, researchers can generate high-quality, fluorescently labeled DNA probes for a wide range of imaging applications. The detailed protocols and conceptual explanations provided in this application note serve as a robust starting point for scientists and professionals aiming to harness this technique for their research and development endeavors.
References
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- Wikipedia. (2023, December 27). Terminal deoxynucleotidyl transferase.
- El-Sagheer, A. H., & Brown, T. (2015). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Nucleic Acids Research, 43(13), e86.
- Bio-Synthesis, Inc. (n.d.). Amino Oligo Modification.
- Li, Y., et al. (2024). Terminal deoxynucleotidyl transferase: Properties and applications. Analytica Chimica Acta, 1289, 342188.
- Enhancement of the nucleotide incorporation activity of the terminal deoxynucleotidyl transferase by N-terminal truncation and DNA-binding protein modulation. (2025). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1873(11), 141114.
- Evolving a terminal deoxynucleotidyl transferase for commercial enzymatic DNA synthesis. (2025). bioRxiv.
- Kwiatkowski, M., et al. (1998). A new method of synthesis of fluorescently labelled oligonucleotides and their application in DNA sequencing. Nucleic Acids Research, 26(15), 3597–3601.
- Been, L. B., et al. (2016). Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. Theranostics, 6(12), 2207–2221.
- Thymidine kinase-independent click chemistry DNADetect™ probes as an EdU alternative for mammalian cell DNA labelling. (2025). bioRxiv.
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
- Jena Bioscience. (n.d.). Aminoallyl-dUTP - Solution.
- Guillermier, C., et al. (2024). Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin. The Journal of Cell Biology, 223(9), e202306059.
- Kuwahara, M., et al. (2012). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 17(12), 14389-14402.
- University of Pennsylvania. (n.d.). Protocol for amino allyl labeling.
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications, 52(20), 3973-3975.
- Shields, A. F., et al. (1990). Utilization of labeled thymidine in DNA synthesis: studies for PET. Journal of Nuclear Medicine, 31(3), 337-342.
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications, 52(20), 3973-3975.
- Horwitz, J. P., et al. (1964). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 29(7), 2076-2078.
- Shields, A. F., et al. (1990). Utilization of Labeled Thymidine in DNA Synthesis: Studies for PET. Journal of Nuclear Medicine, 31(3), 337-342.
- Robins, A. B. (1973). Double labeling with [3H]thymidine and [125I]iododeoxyuridine as a method for determining the fate of injected DNA and cells in vivo. Journal of Nuclear Medicine, 14(8), 567-570.
- Hutter, D., & Benner, S. A. (2009). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Journal of the American Chemical Society, 131(27), 9542-9549.
- Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 18(12), 14403-14417.
- Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides.
- Kuwahara, M., et al. (2012). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 17(12), 14389-14402.
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythymidine. PubChem Compound Database.
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
- Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. (2023). Molecules, 28(15), 5789.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2025). ResearchGate.
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Application Notes and Protocols for the Use of 3'-amino-3'-deoxythymidine in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3'-amino-3'-deoxythymidine (Alovudine) in cancer cell line studies. This document details the underlying scientific principles, mechanisms of action, and provides field-proven protocols for the effective application of this compound in a research setting.
Introduction: The Therapeutic Potential of 3'-amino-3'-deoxythymidine
3'-amino-3'-deoxythymidine, a nucleoside analog, has garnered significant interest in oncological research due to its cytostatic and cytotoxic effects on various cancer cell lines. As a modified thymidine molecule, it primarily functions by interfering with DNA synthesis, a critical process for rapidly proliferating cancer cells. Understanding its precise mechanism of action is paramount for designing effective experimental strategies and interpreting results with high confidence.
Scientific Foundation: Mechanism of Action
3'-amino-3'-deoxythymidine exerts its anticancer effects through a multi-faceted mechanism that ultimately disrupts cellular replication and viability.
Inhibition of DNA Polymerase
Upon cellular uptake, 3'-amino-3'-deoxythymidine is phosphorylated to its active triphosphate form. This triphosphate analog acts as a competitive inhibitor of DNA polymerase, a key enzyme responsible for DNA replication.[1] By competing with the natural substrate, deoxythymidine triphosphate (dTTP), it effectively halts the elongation of the nascent DNA strand, leading to S-phase arrest in the cell cycle.[2]
Alovudine: Targeting Mitochondrial DNA Synthesis
A closely related analog, 3'-fluoro-3'-deoxythymidine (Alovudine), exhibits a more specific and potent mechanism of action, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). Alovudine is a potent inhibitor of mitochondrial DNA (mtDNA) polymerase γ (POLG).[3][4][5] This inhibition leads to the depletion of mtDNA, which encodes essential components of the electron transport chain.[3][5] The subsequent impairment of oxidative phosphorylation results in decreased ATP production, reduced cell proliferation, and ultimately, cell death.[3][5] Furthermore, in AML cells, Alovudine has been shown to promote monocytic differentiation.[3]
Data Presentation: In Vitro Efficacy
The following table summarizes the reported 50% inhibitory concentration (IC50) values of 3'-amino-3'-deoxythymidine and its analogs in various cancer cell lines. This data serves as a valuable reference for selecting appropriate starting concentrations for your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Alovudine | MV4-11 | Acute Myeloid Leukemia | ~0.025 | 6 days | [4][5] |
| Alovudine | OCI-AML2 | Acute Myeloid Leukemia | ~0.5 | 6 days | [4][5] |
| 3'-amino-3'-deoxythymidine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified, but highly effective | Not specified | [6] |
| 3'-amino-3'-deoxythymidine | CCRF-HSB-2 | T-cell Acute Lymphoblastic Leukemia | Growth inhibition observed | Not specified | [7] |
| 3'-azido-3'-deoxythymidine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 50 | 24 hours | [2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the effects of 3'-amino-3'-deoxythymidine on cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of 3'-amino-3'-deoxythymidine by measuring the metabolic activity of viable cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3'-amino-3'-deoxythymidine (stock solution in DMSO or PBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95% using Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of 3'-amino-3'-deoxythymidine in complete medium from the stock solution.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells).
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 3'-amino-3'-deoxythymidine.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Treat cells with 3'-amino-3'-deoxythymidine for the desired time.
-
Harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with 3'-amino-3'-deoxythymidine.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase cells have 2N DNA content, G2/M phase cells have 4N DNA content, and S phase cells have an intermediate DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated controls.
References
- Yehudai, D., Liyanage, S. U., Hurren, R., et al. (2019). The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia.
- Yehudai, D., Liyanage, S. U., Hurren, R., et al. (2019). The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia.
- Yehudai, D., Liyanage, S. U., Hurren, R., et al. (2019). The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia.
- Yehudai, D., et al. (2019). Alovudine promotes monocytic differentiation in acute myeloid leukemia.
- Yehudai, D., et al. (2017).
- Fridland, A., Connelly, M. C., & Ashmun, R. A. (1984). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular pharmacology, 25(3), 441–445. [Link]
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- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 3'-amino-3'-deoxythymidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 3'-amino-3'-deoxythymidine (AMT), a known catabolite of the antiretroviral drug Zidovudine (AZT). This document outlines detailed cell culture protocols, a selection of robust cytotoxicity assays, and the scientific rationale behind these experimental choices, ensuring a thorough and reliable assessment of AMT's impact on cell health.
Introduction: Understanding 3'-amino-3'-deoxythymidine and Its Cytotoxic Potential
3'-amino-3'-deoxythymidine is a nucleoside analog that, like its precursor AZT, can interfere with cellular processes. Nucleoside analogs exert their effects, including cytotoxicity, primarily through their interaction with DNA synthesis.[1] After cellular uptake, these compounds are phosphorylated to their active triphosphate forms.[1] The cytotoxic effects can arise from several mechanisms, including the termination of DNA chain elongation and inhibition of DNA polymerases.[1][2] Specifically, 3'-amino-2',3'-dideoxycytidine, a related analog, has been shown to inhibit DNA synthesis by reducing the rate of chain elongation at the replication fork.[3]
The triphosphate form of AZT (AZTTP) is largely responsible for its antiviral activity by inhibiting reverse transcriptase, while the monophosphate form (AZTMP) has been more closely correlated with cytotoxicity.[4] Given that AMT is a derivative of AZT, understanding its potential to induce cell death is crucial for both mechanistic studies and the development of safer therapeutic agents. This guide provides the necessary protocols to quantify the cytotoxic effects of AMT in a reliable and reproducible manner.
Strategic Selection of Cell Lines
The choice of cell line is a critical first step in any cytotoxicity study and depends on the research question. For general cytotoxicity screening, a variety of cell lines can be employed. However, given the context of AMT as a metabolite of an anti-HIV drug, specific cell lines are particularly relevant.
| Cell Line Type | Examples | Rationale for Use |
| Human T-lymphoblastoid cells | CEM, Jurkat | These cell lines are commonly used in HIV research and are susceptible to HIV infection.[5][6][7] They provide a relevant model for assessing the cytotoxicity of antiretroviral compounds and their metabolites in the primary target cells of the virus. |
| Human colon carcinoma cells | HCT-8 | This cell line has been used as a model to study the cytotoxicity of AZT, demonstrating its utility in evaluating the cellular response to nucleoside analogs.[8] |
| Human cervical adenocarcinoma cells | HeLa | A widely used and well-characterized cell line in cancer research and virology. |
| Human embryonic kidney cells | HEK293 | A common cell line for general toxicity testing due to its robust growth and transfectability. |
For studies specifically investigating the effects of AMT in the context of HIV, reporter cell lines such as JLTRG-R5 , which express both CXCR4 and CCR5 co-receptors and contain an EGFP reporter for HIV-1 replication, can be invaluable.[9]
Core Cytotoxicity Assessment: A Multi-Assay Approach
To obtain a comprehensive understanding of AMT's cytotoxicity, a multi-assay approach targeting different cellular processes is recommended. This ensures that the observed effects are not an artifact of a single detection method.
Caption: Experimental workflow for assessing the cytotoxicity of 3'-amino-3'-deoxythymidine.
Assessment of Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12][13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3'-amino-3'-deoxythymidine. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Evaluation of Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16][17] The amount of LDH released is proportional to the number of lysed cells.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[17]
-
Incubation: Incubate the reaction mixture for the time specified by the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[17][18]
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).[18]
Delving Deeper: Mechanistic Insights through Apoptosis Assays
Cytotoxicity can occur through different mechanisms, primarily necrosis and apoptosis (programmed cell death).[16] Apoptosis is a highly regulated process involving a cascade of caspases.[19] Distinguishing between these cell death pathways can provide valuable mechanistic information about the action of 3'-amino-3'-deoxythymidine.
Caption: Simplified signaling pathway of apoptosis.
Measuring Caspase-3/7 Activity
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[20] Their activation is a hallmark of apoptosis.[19] Luminescent or colorimetric assays can be used to measure their activity.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3'-amino-3'-deoxythymidine as previously described.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[21] This reagent contains a proluminescent caspase-3/7 substrate.[21]
-
Incubation: Incubate at room temperature for the time recommended by the manufacturer (typically 30 minutes to 1 hour).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[20]
-
Data Analysis: Normalize the luminescent signal to the number of cells or a parallel viability assay.
Detecting DNA Fragmentation: The TUNEL Assay
A later event in apoptosis is the fragmentation of DNA by endonucleases.[19] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA breaks by labeling the 3'-hydroxyl termini.[22]
Protocol: TUNEL Assay
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).[23][24] The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of the fragmented DNA.[24]
-
Visualization: After washing, visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of TUNEL-positive cells can be quantified by manual counting or using image analysis software.
Data Interpretation and Reporting
For each assay, it is crucial to generate dose-response curves by plotting the percentage of viability or cytotoxicity against the concentration of 3'-amino-3'-deoxythymidine. From these curves, the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) can be calculated.[18]
| Assay | Parameter Measured | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | A decrease in signal indicates reduced metabolic activity and/or cell death. |
| LDH | Lactate dehydrogenase release | An increase in signal indicates loss of membrane integrity and cell lysis. |
| Caspase-3/7 | Activity of executioner caspases | An increase in signal is a specific indicator of apoptosis induction. |
| TUNEL | DNA fragmentation | The presence of a signal indicates a late-stage apoptotic event. |
By combining the results from these assays, a comprehensive profile of the cytotoxicity of 3'-amino-3'-deoxythymidine can be established, providing valuable information for drug development and mechanistic studies.
References
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- Biocompare. TUNEL Assay Kits. [Link]
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- Assay Genie.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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- PubMed. Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells. [Link]
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- Royal Society of Chemistry.
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Preparation of 3'-amino-3'-deoxythymidine-5'-triphosphate: A Comprehensive Guide for Researchers
Introduction: The Significance of 3'-amino-3'-deoxythymidine-5'-triphosphate
3'-amino-3'-deoxythymidine-5'-triphosphate (3'-ATP) is a crucial molecule in the landscape of antiviral drug development and molecular biology research. As a derivative of thymidine, a fundamental component of DNA, 3'-ATP acts as a potent chain terminator in DNA synthesis. This property is primarily exploited in the inhibition of reverse transcriptases, enzymes pivotal for the replication of retroviruses like the human immunodeficiency virus (HIV). The substitution of the 3'-hydroxyl group with an amino group prevents the formation of the phosphodiester bond necessary for elongating the DNA chain, thereby halting viral replication.[1]
This application note provides a comprehensive guide for the chemical synthesis, purification, and characterization of 3'-ATP. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale to empower effective and reproducible synthesis.
Chemical Synthesis of 3'-amino-3'-deoxythymidine-5'-triphosphate
The synthesis of 3'-ATP is a multi-step process that begins with the commercially available nucleoside, thymidine. The overall strategy involves the introduction of an azido group at the 3' position, which is subsequently reduced to the desired amino group, followed by phosphorylation at the 5' position to yield the triphosphate.
Overall Synthesis Workflow
The synthetic pathway can be visualized as a three-stage process:
Caption: Overall workflow for the synthesis of 3'-ATP.
Part 1: Synthesis of 3'-azido-3'-deoxythymidine (AZT) from Thymidine
The initial step involves the conversion of thymidine to its 3'-azido derivative, commonly known as zidovudine or AZT. This transformation is a cornerstone of nucleoside chemistry and several efficient methods have been reported. A common and effective approach involves the activation of the 3'-hydroxyl group followed by nucleophilic substitution with an azide source.[2]
Rationale: The choice of a suitable protecting group for the 5'-hydroxyl is critical to ensure regioselective azidation at the 3' position. The subsequent nucleophilic substitution with azide proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the 3' carbon.
Protocol 1: Synthesis of AZT
-
5'-O-Protection: Dissolve thymidine in a suitable solvent like pyridine. Add a protecting group reagent, such as p-toluenesulfonyl chloride (TsCl), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Epoxide Formation: Treat the 5'-O-protected thymidine with a base (e.g., sodium methoxide) to induce the formation of a 2,3'-anhydro intermediate.
-
Azide Ring Opening: React the anhydro intermediate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This opens the epoxide ring, introducing the azido group at the 3' position with the desired stereochemistry.
-
Deprotection: Remove the 5'-O-protecting group to yield 3'-azido-3'-deoxythymidine.
-
Purification: Purify the crude AZT by silica gel column chromatography.
Part 2: Reduction of 3'-azido-3'-deoxythymidine to 3'-amino-3'-deoxythymidine
The pivotal step of converting the azido group to a primary amine can be achieved through several reliable methods. Catalytic hydrogenation and thiol-mediated reductions are the most common approaches.
Rationale: Catalytic hydrogenation offers a clean and efficient reduction. The use of a hydrogen transfer reagent like ammonium formate is often preferred for its safety and ease of handling compared to hydrogen gas.[3] Alternatively, thiol-based reducing agents like dithiothreitol (DTT) provide a mild and effective method for reducing azides in aqueous solutions, which can be advantageous for water-soluble nucleosides.[4][5]
Protocol 2A: Catalytic Transfer Hydrogenation
-
Dissolve 3'-azido-3'-deoxythymidine (1 equivalent) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).
-
Add ammonium formate (4-5 equivalents) to the mixture.[6]
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 3'-amino-3'-deoxythymidine by silica gel chromatography.
Protocol 2B: Thiol-Mediated Reduction
-
Dissolve 3'-azido-3'-deoxythymidine in an aqueous buffer solution (e.g., phosphate buffer, pH 7.2).
-
Add an excess of dithiothreitol (DTT).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 37°C) until the reaction is complete.[4]
-
The product can be purified by reverse-phase HPLC.
Part 3: Phosphorylation of 3'-amino-3'-deoxythymidine to its 5'-triphosphate
The final step is the regioselective phosphorylation of the 5'-hydroxyl group to form the triphosphate. Two classical and widely used methods are the Yoshikawa protocol and the Ludwig-Eckstein method.
Rationale: The Yoshikawa method is a one-pot procedure that utilizes phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent.[7][8] It is experimentally simple but can sometimes lead to the formation of byproducts. The Ludwig-Eckstein method is a multi-step, one-pot reaction that offers higher yields and purity by proceeding through a cyclic intermediate, which minimizes the formation of undesired regioisomers.[9][10]
Protocol 3A: Yoshikawa Phosphorylation
-
Co-evaporate 3'-amino-3'-deoxythymidine with pyridine to ensure anhydrous conditions.
-
Dissolve the dried nucleoside in trimethyl phosphate.
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.
-
After the formation of the monophosphate (monitored by ³¹P NMR), add a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Quench the reaction with a triethylammonium bicarbonate (TEAB) buffer.
-
The crude product is then purified by anion-exchange chromatography.
Protocol 3B: Ludwig-Eckstein Phosphorylation
-
The 3'-amino group of 3'-amino-3'-deoxythymidine must first be protected (e.g., with a trifluoroacetyl group).
-
The protected nucleoside is then reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the presence of a base.
-
This is followed by the addition of tributylammonium pyrophosphate and subsequent oxidation with iodine.
-
After deprotection of the 3'-amino group, the final product is purified by anion-exchange chromatography.
Purification of 3'-amino-3'-deoxythymidine-5'-triphosphate
Anion-exchange chromatography is the method of choice for purifying nucleoside triphosphates due to the negatively charged phosphate groups.[11] DEAE-Sephadex is a commonly used weak anion-exchange resin for this purpose.[12][13][14][15]
Purification Workflow
Caption: Workflow for the purification of 3'-ATP.
Protocol 4: Anion-Exchange Chromatography
-
Column Preparation: Swell DEAE-Sephadex A-25 or A-50 in a high concentration of TEAB buffer (e.g., 1 M) and then wash extensively with the starting buffer (e.g., 50 mM TEAB, pH 7.5) to equilibrate the column.
-
Sample Loading: Dissolve the crude 3'-ATP in a small volume of the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound nucleotides with a linear gradient of increasing TEAB concentration (e.g., 50 mM to 1 M TEAB). The elution order is typically monophosphate, diphosphate, and then the desired triphosphate, as the more highly charged species bind more tightly to the resin.
-
Fraction Analysis: Monitor the column effluent by UV absorbance at 260 nm and collect fractions. Analyze the fractions containing the triphosphate peak by HPLC to assess purity.
-
Pooling and Lyophilization: Pool the pure fractions and remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization to obtain the pure 3'-ATP as a triethylammonium salt.
Characterization of 3'-amino-3'-deoxythymidine-5'-triphosphate
Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized 3'-ATP.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the purification.[16][17]
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or ion-pair reversed-phase |
| Mobile Phase A | Aqueous buffer (e.g., 100 mM triethylammonium acetate, pH 7.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV at 260 nm |
| Expected Result | A single major peak corresponding to 3'-ATP |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. ¹H NMR confirms the structure of the nucleoside, while ³¹P NMR is crucial for verifying the triphosphate moiety.[18][19]
-
¹H NMR: The spectrum should show characteristic signals for the thymine base protons, the sugar protons, and the absence of the 3'-hydroxyl proton signal.
-
³¹P NMR: The spectrum should exhibit three distinct phosphorus signals corresponding to the α, β, and γ phosphates of the triphosphate chain. The signals will appear as a doublet for the α-phosphate, a triplet for the β-phosphate, and a doublet for the γ-phosphate due to P-P coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing nucleotides.[20][21]
-
Expected Mass: The calculated monoisotopic mass of the free acid form of 3'-amino-3'-deoxythymidine-5'-triphosphate (C₁₀H₁₈N₃O₁₃P₃) is approximately 481.00 g/mol . The observed mass will depend on the ionization state.
Enzymatic Assay: Reverse Transcriptase Inhibition
The biological activity of the synthesized 3'-ATP is best confirmed by its ability to inhibit a reverse transcriptase.[22][23]
Protocol 5: Reverse Transcriptase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a template-primer (e.g., poly(rA)-oligo(dT)), a mixture of dNTPs (dATP, dGTP, dCTP, and radiolabeled or fluorescently labeled dTTP), and the reverse transcriptase enzyme.
-
Inhibition: Set up parallel reactions with and without the addition of varying concentrations of the synthesized 3'-ATP.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
Analysis: Quantify the amount of newly synthesized DNA in each reaction. A decrease in DNA synthesis in the presence of 3'-ATP indicates its inhibitory activity. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined.
Conclusion
The successful preparation of high-purity 3'-amino-3'-deoxythymidine-5'-triphosphate is a critical capability for laboratories engaged in antiviral research and the development of nucleic acid-based technologies. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis, purification, and characterization of this important molecule. By understanding the chemical principles behind each step, researchers can confidently produce 3'-ATP and advance their scientific investigations.
References
- Burger, D. M., Rosing, H., Koopman, F. J., Meenhorst, P. L., Mulder, J. W., Bult, A., & Beijnen, J. H. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299.
- Czernecki, S., & Valéry, J. M. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthesis, 1991(03), 239-240.
- Glinski, R. P., Khan, M. S., & Kalamas, R. L. (1973). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 38(25), 4299-4305.
- Cytiva. (n.d.). DEAE Sephadex A-50.
- Catalano, C. E., & Benner, S. A. (1991). Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. The Journal of biological chemistry, 266(13), 8258–8263.
- Cytiva. (n.d.). DEAE Sephadex A-25.
- GE Healthcare. (n.d.). Ion exchange chromatography.
- Freeman, G. A., Rideout, J. L., Miller, W. H., & Reardon, J. E. (1992). 3'-Azido-3',5'-dideoxythymidine-5'-methylphosphonic acid diphosphate: synthesis and HIV-1 reverse transcriptase inhibition. Journal of medicinal chemistry, 35(17), 3192–3196.
- Deval, J., Alvarez, K., Selmi, B., & Canard, B. (2005). Synthesis of 5′-triphosphate mimics (P3Ms) of 3′-azido-3′, 5′-dideoxythymidine and 3′, 5′-dideoxy-5′-difluoromethylenethymidine as HIV-1 reverse transcriptase inhibitors. Nucleosides, Nucleotides and Nucleic Acids, 24(3), 179-189.
- Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337.
- Starnes, M. C., & Cheng, Y. C. (1987). Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. The Journal of biological chemistry, 262(21), 9872–9877.
- Gotte, M., Arion, D., Parniak, M. A., & Wainberg, M. A. (2000). Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation. The Journal of biological chemistry, 275(42), 32688–32696.
- Hollenstein, M. (2012). Nucleoside triphosphates—building blocks for the modification of nucleic acids. Molecules, 17(11), 13569-13591.
- Isel, C., Lanchy, J. M., & Ehresmann, B. (2001).
- Wiley Science Solutions. (n.d.). DEOXYTHYMIDINE-3'-AMIDOPHOSPHORIC ACID, ANION - Optional[³¹P NMR] - Chemical Shifts.
- Ram, S., & Ehrenkaufer, R. E. (1984). A facile and general method for the reduction of aromatic nitro compounds to amines using ammonium formate and palladium-carbon. Tetrahedron Letters, 25(32), 3415-3418.
- Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065-5068.
- Ikemoto, N., & Naka, T. (1996). A facile synthesis of nucleoside 5'-monophosphates. Tetrahedron Letters, 37(40), 7295-7298.
- Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of organic chemistry, 54(3), 631–635.
- University of Illinois Urbana-Champaign. (n.d.). 31P NMR Spectroscopy.
- Cytiva. (n.d.). DEAE Sephadex A-50.
- Huang, P., Farquhar, D., & Plunkett, W. (1990). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases. The Journal of biological chemistry, 265(20), 11914–11918.
- PubChem. (n.d.). Deoxythymidine triphosphate.
- Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.
- JoVE. (2020, April 4). The Reduction of Substituted Chalcone using Pd/C with Ammonium Formate.
- Glinski, R. P., Khan, M. S., Kalamas, R. L., Stevens, C. L., & Sporn, M. B. (1970). The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine.
- Wiley Science Solutions. (n.d.). DEOXYTHYMIDINE-3'-AMIDOPHOSPHORIC ACID, ANION - Optional[³¹P NMR] - Chemical Shifts.
- Davisson, V. J., Davis, D. R., Dixit, V. M., & Poulter, C. D. (1987). Synthesis of nucleoside 5'-triphosphates from nucleoside 5'-phosphorimidazolidates. The Journal of organic chemistry, 52(11), 2304–2312.
- Burger, D. M., Rosing, H., Koopman, F. J., Meenhorst, P. L., Mulder, J. W., Bult, A., & Beijnen, J. H. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
- ResearchGate. (n.d.). A) Ludwig-Eckstein approach for the synthesis of (base) modified nucleoside triphosphates.
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of chromatography.
- Google Patents. (n.d.). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
- Gabelica, V., & De Pauw, E. (2005). Direct infusion analysis of nucleotide mixtures of very similar or identical elemental composition. Journal of the American Society for Mass Spectrometry, 16(10), 1693–1703.
- Meštrović, E., Stolar, T., & Babić, N. (2018).
Sources
- 1. Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides | Semantic Scholar [semanticscholar.org]
- 2. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 6. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 7. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-amino-3'-deoxythymidine
Welcome to the technical support center for the synthesis of 3'-amino-3'-deoxythymidine (AMT). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield and purity.
Introduction
The synthesis of 3'-amino-3'-deoxythymidine, a crucial nucleoside analog and a known catabolite of the antiretroviral drug Zidovudine (AZT), presents several challenges that can impact the final yield and purity.[1] This guide provides a structured approach to troubleshoot common issues encountered during the multi-step synthesis, which typically initiates from thymidine. The core of the synthesis involves the strategic introduction of an amino group at the 3' position of the deoxyribose sugar, a transformation that requires careful control of protecting groups, stereochemistry, and reaction conditions.
A common synthetic pathway involves the conversion of thymidine to an intermediate, 3'-azido-3'-deoxythymidine (AZT), followed by the reduction of the azide to the desired amine.[2] This process can be broken down into three critical stages, each with its own set of potential pitfalls:
-
Selective Protection and Activation of Thymidine: Preparing the thymidine scaffold for the introduction of the azide.
-
Azide Introduction at the 3' Position: Typically achieved via an SN2 reaction, often under Mitsunobu conditions.
-
Reduction of the 3'-Azido Group: The final step to yield 3'-amino-3'-deoxythymidine.
This guide will dissect each stage, offering solutions to common problems and explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Here are some answers to common high-level questions regarding the synthesis of 3'-amino-3'-deoxythymidine.
Q1: What is the most common starting material for synthesizing 3'-amino-3'-deoxythymidine?
The most common and convenient starting material is thymidine, due to its structural similarity to the target molecule.[2]
Q2: Why is 3'-azido-3'-deoxythymidine (AZT) a key intermediate?
3'-azido-3'-deoxythymidine (AZT) is a stable intermediate that allows for the stereoselective introduction of a nitrogen-containing functional group at the 3' position. The azido group can then be cleanly reduced to the primary amine under various conditions.[3][4]
Q3: What are the main challenges in this synthesis?
The main challenges include achieving selective protection of the 5'-hydroxyl group, controlling the stereochemistry at the 3' position during the introduction of the azide, and preventing side reactions during the reduction of the azide.[2][5] Purification of the final product and intermediates can also be challenging due to the presence of closely related byproducts.[6]
Q4: What are the typical overall yields for this synthesis?
Yields can vary significantly depending on the specific methods and optimization of each step. With careful execution and purification, it is possible to achieve good overall yields. Some methods have reported yields as low as 20.5% after purification in related enzymatic syntheses, highlighting the need for efficient chemical methods.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 3'-amino-3'-deoxythymidine.
Stage 1: Selective Protection and Activation of Thymidine
The initial step in the synthesis is to selectively protect the 5'-hydroxyl group of thymidine to ensure that the subsequent reactions occur at the 3' position. A common protecting group is the bulky triphenylmethyl (trityl) group.
Problem 1.1: Low yield of 5'-O-tritylthymidine.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The tritylation reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimize Reagent Stoichiometry: Use a slight excess of trityl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated during the reaction. Pyridine can also serve as the solvent.
-
Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction is typically run at room temperature.
-
Problem 1.2: Formation of 3',5'-di-O-tritylthymidine.
-
Possible Cause: Use of a large excess of trityl chloride or prolonged reaction times.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of trityl chloride used.
-
Monitor the Reaction: Stop the reaction as soon as the starting material is consumed, as determined by TLC.
-
Purification: Use column chromatography to separate the desired 5'-O-tritylthymidine from the di-protected byproduct.
-
Stage 2: Introduction of the Azide at the 3' Position
This is a critical step that establishes the stereochemistry at the 3' position. The Mitsunobu reaction is a common method for this conversion, involving the reaction of the 5'-protected thymidine with an azide source in the presence of a phosphine and an azodicarboxylate.[8][9]
Problem 2.1: Low yield of 3'-azido-3'-deoxythymidine (AZT).
-
Possible Cause: Inefficient Mitsunobu reaction.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh and high-purity triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). DEAD can degrade over time.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Ensure the reagents are added in the correct order: typically, the alcohol, nucleophile, and phosphine are mixed, and the azodicarboxylate is added dropwise.
-
Choice of Azide Source: Hydrazoic acid (HN3) or its salts can be used. Using a pre-formed solution of HN3 in a suitable solvent can improve consistency.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dioxane are common solvents.
-
Problem 2.2: Difficult purification due to byproducts.
-
Possible Cause: The Mitsunobu reaction generates triphenylphosphine oxide (Ph3P=O) and a hydrazinedicarboxylate derivative, which can be difficult to separate from the product.[6]
-
Troubleshooting Steps:
-
Crystallization: In some cases, the product can be crystallized from the reaction mixture.
-
Chromatography: Careful column chromatography is often necessary. A gradient elution may be required to separate the product from the byproducts.
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine or other modified reagents that simplify the removal of byproducts.
-
Problem 2.3: Formation of elimination products (2',3'-didehydro-3'-deoxythymidine).
-
Possible Cause: The intermediate phosphonium salt can undergo elimination, especially with hindered substrates or at elevated temperatures.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the reaction temperature low during the addition of DEAD/DIAD.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
Stage 3: Reduction of the 3'-Azido Group
The final step is the reduction of the azide to the primary amine. Several methods are available, and the choice can significantly impact the yield and purity.
Problem 3.1: Incomplete reduction of the azide.
-
Possible Cause: Inactive catalyst or insufficient reducing agent.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation (e.g., H2/Pd-C):
-
Catalyst Activity: Use a fresh, high-quality palladium on carbon catalyst. The catalyst can be poisoned by impurities.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure (this can range from atmospheric pressure to higher pressures in a Parr shaker).
-
Solvent: Methanol or ethanol are common solvents.
-
-
Staudinger Reaction (PPh3 followed by H2O):
-
Stoichiometry: Use a slight excess of triphenylphosphine.
-
Reaction Time: The initial formation of the phosphazide is usually fast, but the subsequent hydrolysis to the amine may require several hours.[7]
-
-
Thiol-mediated Reduction (e.g., Dithiothreitol - DTT):
-
Problem 3.2: Formation of multiple byproducts.
-
Possible Cause: The choice of reducing agent and reaction conditions can lead to side reactions. For example, reduction with thiols can sometimes lead to a complex mixture of products.[5]
-
Troubleshooting Steps:
-
Optimize pH: The product distribution from thiol-mediated reductions can be pH-dependent.[5]
-
Choose a Cleaner Reducing Agent: Catalytic hydrogenation or the Staudinger reaction often give cleaner conversions to the amine.
-
Protecting Groups on the Nucleobase: To prevent side reactions at the thymine ring, such as cyanoethylation if acrylonitrile is present in the reagents, the N3 position of thymine can be protected with a group like benzoyl.[11]
-
Data Summaries and Protocols
Table 1: Comparison of Common Reducing Agents for the 3'-Azido Group
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H2/Pd-C | H2 (1 atm or higher), Pd-C (5-10 mol%), Methanol, RT | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| Triphenylphosphine (Staudinger Reaction) | 1. PPh3, THF/Acetonitrile, RT 2. H2O | Mild conditions, no need for high pressure. | Stoichiometric amounts of PPh3 are required, leading to Ph3P=O byproduct.[7] |
| Dithiothreitol (DTT) | DTT, pH 7.2, 37 °C | Mild, suitable for water-soluble compounds.[4][10] | Can lead to a mixture of products, slower reaction rates compared to other thiols.[5] |
| Ammonium formate/Pd-C | NH4HCO2, Pd-C, Methanol, Reflux | Transfer hydrogenation, avoids the need for H2 gas.[3] | Can require elevated temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 3'-azido-3'-deoxythymidine (AZT) via Mitsunobu Reaction
-
Dissolve 5'-O-tritylthymidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add a solution of hydrazoic acid in toluene (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-trityl-3'-azido-3'-deoxythymidine.
-
Remove the trityl group by treating with a mild acid (e.g., 80% acetic acid in water) to yield AZT.
Protocol 2: Reduction of AZT to 3'-amino-3'-deoxythymidine using Catalytic Hydrogenation
-
Dissolve 3'-azido-3'-deoxythymidine (1 equivalent) in methanol.
-
Add 10% palladium on carbon (10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3'-amino-3'-deoxythymidine.
Visualizing the Workflow
Caption: A typical synthetic workflow for 3'-amino-3'-deoxythymidine.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting the synthesis.
References
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. (2005). Bioorganicheskaia khimiia, 31(2), 147–150. [Link]
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299. [Link]
- Powell, K. L., & Stammers, D. K. (1992). Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. The Journal of biological chemistry, 267(1), 271–276. [Link]
- Kumar, R., Sharma, R., & Nath, M. (1995). Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT). Cellular and Molecular Biology, 41(Suppl 1), S1-7. [Link]
- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules (Basel, Switzerland), 19(8), 12355–12372. [Link]
- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078. [Link]
- Kumar, R., Wiebe, L. I., & Knaus, E. E. (1994). Synthesis, in vitro biological stability, and anti-HIV activity of 5-halo-6-alkoxy(or azido)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs to 3'-azido-3'-deoxythymidine (AZT). Journal of medicinal chemistry, 37(25), 4297–4306. [Link]
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299. [Link]
- Bristol-Myers Squibb. (2025). AZT - Molecule of the Month. University of Bristol. [Link]
- Method for preparing 3'-amino-2 ', 3'-dideoxyguanosine. (2007).
- The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis. The Science Snail. [Link]
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.).
- Jung, M. E., & Gardiner, J. M. (1991). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. UCLA - Chemistry and Biochemistry. [Link]
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- 3'-Deoxythymidine, 3'-dT, 2'-5' Linked Oligonucleotide Modific
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- Mitsunobu Reaction. (n.d.).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). NIH. [Link]
- 3'-Amino-3'-deoxythymidine. (n.d.). Veeprho. [Link]
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of chromatography.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
- Amino Acid-Protecting Groups. (n.d.).
- Sommadossi, J. P., Carlisle, R., & Schinazi, R. F. (1988). Uridine, a selective antagonist of the toxic effects of 3'-azido-3'-deoxythymidine on human granulocyte-macrophage progenitor cells in vitro. Antimicrobial agents and chemotherapy, 32(7), 997–1001. [Link]
- Buck, S. B., Bradford, J., & Gee, K. R. (2008). 5-ethynyl-2'-deoxyuridine (EdU)
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2415–2420. [Link]
- Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic acids research, 33(17), 5640–5646. [Link]
- Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.).
- Alternatives to the standard 3H-thymidine incorporation assay?. (2012, June 28).
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Technical Support Center: Incorporation of 3'-Amino-3'-deoxythymidine in PCR
Welcome to the technical support center for the successful incorporation of 3'-amino-3'-deoxythymidine (3'-amdT) in Polymerase Chain Reaction (PCR). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this modified nucleotide for applications such as site-specific labeling, conjugation, and the generation of terminated DNA fragments.
Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions and optimize your PCR protocols for robust and reproducible results.
Part 1: Understanding the Core Science
The Mechanism of 3'-Amino-3'-deoxythymidine as a Chain Terminator
3'-amino-3'-deoxythymidine triphosphate (3'-amdTTP) is a thymidine analog where the 3'-hydroxyl group is replaced by an amino group. This modification is the key to its function as a chain terminator in PCR. During the extension phase of PCR, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP).
Because 3'-amdTTP lacks this essential 3'-hydroxyl group, once it is incorporated by the DNA polymerase, no further nucleotides can be added to the nascent DNA strand.[1] This results in the termination of DNA synthesis at that specific position.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered when using 3'-amdTTP in your PCR experiments.
Issue 1: Low or No PCR Product Yield
A common problem when incorporating modified nucleotides is a significant drop in PCR product yield or a complete absence of amplification.[2][3][4]
Possible Causes & Step-by-Step Solutions:
-
Suboptimal 3'-amdTTP:dTTP Ratio:
-
Explanation: The ratio of the chain-terminating 3'-amdTTP to the natural deoxythymidine triphosphate (dTTP) is critical. A high ratio will lead to premature and excessive chain termination, resulting in very short, undetectable fragments. A ratio that is too low may not produce a sufficient amount of terminated product for downstream applications.
-
Solution:
-
Titration Experiment: Perform a series of PCR reactions with varying ratios of 3'-amdTTP to dTTP. Start with a broad range (e.g., 1:1000, 1:500, 1:100, 1:50) and narrow down to the optimal ratio for your specific template and target length.
-
Analyze Results: Run the PCR products on a high-resolution agarose or polyacrylamide gel to visualize the distribution of fragment sizes. The optimal ratio will yield a clear band or a smear of the expected size range, depending on the application.
-
-
-
Incompatible DNA Polymerase:
-
Explanation: Not all DNA polymerases are created equal when it comes to incorporating modified nucleotides.[5] Some high-fidelity polymerases with proofreading (3'→5' exonuclease) activity may be less efficient at incorporating 3'-amdTTP or may even attempt to remove it, leading to low yields.[6][7][8]
-
Solution:
-
Polymerase Selection: Choose a DNA polymerase known to be compatible with modified nucleotides. Often, polymerases lacking proofreading activity, such as standard Taq DNA polymerase, are more accommodating.[5] Consult the manufacturer's literature for your specific polymerase.
-
Test Different Polymerases: If yield issues persist, test a panel of different DNA polymerases to identify one that efficiently incorporates 3'-amdTTP in your experimental setup.
-
-
-
Suboptimal PCR Cycling Conditions:
-
Explanation: The introduction of a modified nucleotide can affect the overall efficiency of the PCR. Standard cycling parameters may need adjustment.
-
Solution:
-
Increase Cycle Number: Add 5-10 additional PCR cycles to compensate for lower incorporation efficiency.[4]
-
Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature.[2][9]
-
Extend Extension Time: A longer extension time may give the polymerase more opportunity to incorporate the modified nucleotide.[5]
-
-
Issue 2: Non-Specific Amplification or Smeared Gel Bands
The appearance of unexpected bands or a smear on your agarose gel can indicate a loss of specificity in your PCR.[2]
Possible Causes & Step-by-Step Solutions:
-
Incorrect Primer Design:
-
Suboptimal Magnesium Concentration:
-
Explanation: Magnesium chloride (MgCl₂) concentration is a critical factor in PCR, affecting primer annealing and polymerase activity.[2] The triphosphate group of 3'-amdTTP can chelate Mg²⁺ ions, effectively lowering the available concentration.
-
Solution:
-
Mg²⁺ Titration: Perform a MgCl₂ titration, typically in 0.5 mM increments, from 1.5 mM to 4.0 mM to find the optimal concentration for your reaction.[10]
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chain termination by 3'-amino-3'-deoxythymidine?
A1: 3'-amino-3'-deoxythymidine triphosphate (3'-amdTTP) lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. When the DNA polymerase incorporates a 3'-amdTTP molecule, the DNA chain cannot be extended further, leading to termination of the growing strand.
Q2: Which DNA polymerases are recommended for incorporating 3'-amdTTP?
A2: Generally, DNA polymerases that lack 3'→5' exonuclease (proofreading) activity are more suitable for incorporating modified nucleotides like 3'-amdTTP. Standard Taq DNA polymerase is a common choice.[5] High-fidelity polymerases with proofreading activity may be less efficient or may even remove the incorporated modified nucleotide.[6][7][8] It is always best to consult the manufacturer's guidelines for your specific polymerase.
Q3: How do I determine the optimal concentration of 3'-amdTTP for my experiment?
A3: The optimal concentration depends on your specific application. You will need to perform a titration experiment by varying the ratio of 3'-amdTTP to the natural dTTP. A good starting point is to test ratios such as 1:1000, 1:500, 1:100, and 1:50. The results can be analyzed by gel electrophoresis to determine the ratio that gives you the desired product distribution.
Q4: Can I use 3'-amdTTP for Sanger sequencing?
A4: While 3'-amdTTP is a chain terminator, Sanger sequencing traditionally uses dideoxynucleoside triphosphates (ddNTPs).[11] The principle is the same, but the use of 3'-amdTTP in standard Sanger sequencing workflows is not common and would likely require significant optimization.
Q5: How should I purify PCR products containing 3'-amino-3'-deoxythymidine?
A5: Standard PCR purification methods, such as column-based kits or ethanol precipitation, are generally suitable for purifying PCR products containing 3'-amdT.[9] For applications requiring very high purity, such as downstream conjugation, HPLC purification may be considered.[12]
Part 4: Visualizations and Data
Diagrams
Caption: Mechanism of PCR chain termination by 3'-amdTTP.
Caption: Troubleshooting workflow for 3'-amdTTP incorporation.
Data Tables
Table 1: Recommended Starting Ratios for 3'-amdTTP:dTTP Titration
| Application | Suggested Starting Ratio (3'-amdTTP:dTTP) | Expected Outcome |
| Generation of short, terminated fragments | 1:50 to 1:100 | A ladder or smear of short products on a gel. |
| Site-specific labeling of longer fragments | 1:500 to 1:1000 | A distinct band of the expected full-length product. |
| Introducing a single terminal modification | 1:100 to 1:200 | A clear band corresponding to the terminated product. |
Table 2: General PCR Parameter Adjustments for 3'-amdTTP Incorporation
| Parameter | Standard PCR | Recommended Adjustment for 3'-amdTTP | Rationale |
| Number of Cycles | 25-35 | 35-45 | Compensates for lower incorporation efficiency.[4] |
| Extension Time | 1 min/kb | 1.5-2 min/kb | Allows more time for the polymerase to incorporate the modified nucleotide.[5] |
| MgCl₂ Concentration | 1.5-2.0 mM | 2.0-3.5 mM | To counteract chelation by the additional triphosphate groups.[10] |
References
- High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. PubMed. [Link]
- A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. PMC - NIH. [Link]
- PCR Troubleshooting Guide. GenScript. [Link]
- Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. PubMed - NIH. [Link]
- Glen Report 3-22: Probes and Affinity Supports. Glen Research. [Link]
- C4-methyldeoxythymidine replacing deoxythymidine in poly[d(A-T)] renders the polymer resistant to the 3'----5' exonuclease activity of the Klenow and T4 DNA polymerases. NIH. [Link]
- Purification methods for oligonucleotides and their analogs.
- Incorporation of 3'-azido-3'-deoxythymidine into cellular DNA and its removal in a human leukemic cell line. PubMed. [Link]
- Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. Glen Research. [Link]
- Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine. PubMed. [Link]
- Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases To Develop Novel Anticancer Agents. MDPI. [Link]
- Thymidine triphosph
- General Guidelines for PCR Optimiz
- C4-methyldeoxythymidine replacing deoxythymidine in poly[d(A-T)] renders the polymer resistant to the 3'----5' exonuclease activity of the Klenow and T4 DNA polymerases. PubMed. [Link]
- Innovative Applications of Deoxythymidine Residues Fixed to Latex Beads in Biotechnological Research. nanomicronspheres. [Link]
- Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. PubMed. [Link]
- Method for preparing 3'-amino-2 ', 3'-dideoxyguanosine.
- Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermedi
- Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- OPTIMIZ
- 3'-Protected 2'-Deoxynucleoside 5'-Triphosphates as a Novel Tool for Heat-Triggered Activ
- Using dNTP in Polymerase Chain Reaction (PCR). BioChain Institute Inc. [Link]
- Reaction scheme for synthesis of d*TTP (3).
- What is Deoxythymidine/Deoxycytidine used for?
- Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications.
- PCR optimization: primer design. GFJC Archive of Projects. [Link]
- Total biosynthesis of deoxynucleoside triphosphates using deoxynucleoside monophosphate kinases for PCR applic
- 3'-Deoxythymidine, 3'-dT, 2'-5' Linked Oligonucleotide Modific
- Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. PubMed. [Link]
- Sanger Sequencing/Chain Termin
- Sanger (Chain Termin
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Technical Support Center: Optimizing Reaction Conditions for 3'-Amino-3'-Deoxythymidine Labeling
Welcome to the technical support center for 3'-amino-3'-deoxythymidine (AMT) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success through a deep understanding of the underlying chemistry.
Foundational Knowledge: Understanding 3'-Amino-3'-Deoxythymidine
3'-Amino-3'-deoxythymidine is a modified nucleoside, structurally similar to thymidine but with a primary amine group at the 3' position of the deoxyribose sugar instead of a hydroxyl group.[1][2] This primary amine serves as a reactive handle for conjugation to a wide variety of molecules, including fluorophores, biotin, and other reporter molecules, most commonly through reactions with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[3][4][5]
AMT is also known as a metabolite of Zidovudine (AZT), a drug used in the treatment of HIV. For labeling purposes, it is typically supplied as an off-white solid, soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Proper storage is crucial; it should be kept at -20°C to ensure its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the labeling of 3'-amino-3'-deoxythymidine.
Low Labeling Efficiency: "Why is my labeling reaction not working or giving low yields?"
Low or no labeling is one of the most frequent issues. The root cause often lies in suboptimal reaction conditions, particularly the pH.
Answer: The primary amine on the 3' position of AMT is the nucleophile that attacks the electrophilic labeling reagent (e.g., an NHS ester). For this reaction to occur efficiently, the amine group must be in its deprotonated, nucleophilic state (-NH2).[6]
-
The Critical Role of pH: The reactivity of the primary amine is highly pH-dependent. At acidic or neutral pH, the amine group is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the equilibrium shifts towards the deprotonated, reactive form.[3][4][5][6][7]
-
The pH Sweet Spot: The optimal pH for labeling with NHS esters is typically between 8.3 and 8.5.[3][4][5][6][7] In this range, a sufficient concentration of the deprotonated amine is available for reaction, while minimizing the competing hydrolysis of the NHS ester, which becomes more rapid at higher pH values.[3][6][7]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 8.3-8.5.[3][4][5][6][7]
-
Choose the Right Buffer: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your AMT for the labeling reagent.[8] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[4][7]
-
Freshly Prepare Reagents: NHS esters are moisture-sensitive and can hydrolyze over time. Always prepare your NHS ester solution fresh in an anhydrous solvent like DMSO or DMF just before use.[3][4][5][7]
Non-Specific Labeling or Multiple Products: "Why am I seeing multiple peaks on my HPLC or multiple bands on my gel?"
The appearance of multiple products can indicate non-specific labeling or side reactions.
Answer: While the 3'-primary amine is the intended target, other nucleophilic groups can potentially react with highly reactive labeling reagents, especially under non-optimal conditions. For AMT itself, this is less of a concern as the primary amine is the most reactive site. However, if AMT is part of a larger molecule like an oligonucleotide, exocyclic amines on the nucleobases could potentially react, although this is less favorable.[9] More commonly, the issue arises from impurities or degradation of the starting materials.
Troubleshooting Steps:
-
Assess Purity of Starting Materials: Ensure the purity of your 3'-amino-3'-deoxythymidine and the labeling reagent. Impurities can lead to unexpected side products.
-
Control Molar Ratio: Carefully control the molar ratio of the labeling reagent to AMT. A large excess of the labeling reagent can sometimes lead to side reactions. A molar excess of the labeling reagent is generally recommended, but the optimal ratio may need to be determined empirically.[10]
-
Optimize Reaction Time and Temperature: While many protocols suggest reacting for several hours at room temperature or overnight on ice, these conditions can be optimized.[7] Shorter reaction times may be sufficient and can minimize the formation of side products. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC.
Difficulty Purifying the Labeled Product: "How can I effectively separate my labeled AMT from unreacted starting materials?"
Proper purification is essential to obtain a clean, usable final product. The choice of purification method depends on the properties of the label and the scale of the reaction.
Answer: A successful purification strategy relies on exploiting the differences in physical and chemical properties between the labeled product, unreacted AMT, and the free label.
Purification Options:
-
Size-Exclusion Chromatography (SEC): This method is particularly useful when labeling larger molecules like oligonucleotides modified with AMT. It separates molecules based on their size, effectively removing smaller molecules like the unincorporated label.[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[12] Since many common labels (e.g., fluorophores) are hydrophobic, the labeled AMT will have a different retention time than the more polar, unlabeled AMT.[12] RP-HPLC is often the method of choice for achieving high purity.[12]
-
Ethanol Precipitation: For labeled oligonucleotides longer than 18 nucleotides, differential precipitation with ethanol can be a simple method to remove the bulk of unincorporated precursors.[13]
-
Phase Extraction: For certain labels, a liquid-liquid extraction can be employed. For example, excess amine-reactive fluorophores can be sequestered in an organic phase (like n-butanol saturated with water), while the more polar, labeled DNA remains in the aqueous phase.[14]
Troubleshooting Purification:
-
Incomplete Separation: If you are not achieving good separation with your chosen method, consider the properties of your labeled product. If it is highly hydrophobic, an RP-HPLC method with an appropriate solvent gradient will likely be most effective.
-
Low Recovery: Low recovery of your product can be due to non-specific binding to the chromatography resin or precipitation issues. Ensure your chosen purification method is compatible with your molecule and that you are using appropriate buffers and collection techniques.
Product Instability: "My purified labeled product seems to be degrading over time. How can I improve its stability?"
The stability of the final conjugate is crucial for its downstream applications.
Answer: The stability of the labeled AMT will depend on the nature of the label and the linkage formed. The amide bond formed from the reaction of a primary amine with an NHS ester is generally very stable.[6] However, the label itself (e.g., a fluorophore) might be susceptible to photobleaching or oxidation.
Storage and Handling Recommendations:
-
Protect from Light: If you are using a fluorescent label, protect your product from light at all stages of the experiment and during storage to prevent photobleaching.[10]
-
Appropriate Storage Conditions: Store your final product under conditions that preserve its integrity. For many labeled oligonucleotides and other biomolecules, storage at -20°C or -80°C in a suitable buffer is recommended.[15] Lyophilization can also be an effective long-term storage strategy.[15]
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can damage some molecules. Aliquot your purified product into smaller, single-use volumes before freezing.
Experimental Protocols and Data
General Protocol for Labeling 3'-Amino-3'-Deoxythymidine with an NHS Ester
This protocol provides a starting point for your labeling reaction. Optimization of molar ratios and reaction time may be necessary.
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5 using a calibrated pH meter.[4][7]
-
Dissolve 3'-Amino-3'-Deoxythymidine: Dissolve the AMT in the reaction buffer to your desired concentration.
-
Prepare the NHS Ester Solution: Immediately before starting the reaction, dissolve the amine-reactive NHS ester in anhydrous DMSO or DMF to a concentration typically around 10 mg/mL.[10][9]
-
Initiate the Reaction: Add the desired molar excess of the NHS ester solution to the AMT solution. Vortex the mixture gently to ensure thorough mixing.
-
Incubate: Allow the reaction to proceed at room temperature for at least 4 hours or overnight on ice.[7] The optimal time should be determined empirically by monitoring the reaction progress.
-
Purify the Product: Purify the labeled product using an appropriate method such as RP-HPLC or size-exclusion chromatography.[7][11][12]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonation of the primary amine while minimizing hydrolysis of the NHS ester.[3][4][5][6][7] |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Non-amine containing buffers that will not compete in the labeling reaction.[4][7] |
| Labeling Reagent | N-hydroxysuccinimide (NHS) ester | Forms a stable amide bond with the primary amine.[3][4][5][6] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Good solvents for dissolving NHS esters before adding to the aqueous reaction mixture.[3][4][5][7] |
| Reaction Temperature | Room Temperature or on Ice | Common starting points; can be optimized to balance reaction rate and stability of reagents.[7] |
| Purification Method | RP-HPLC, Size-Exclusion Chromatography | High-resolution methods to separate labeled product from starting materials.[11][12] |
Visualizing the Workflow
Workflow for 3'-Amino-3'-Deoxythymidine Labeling
Caption: The reaction of 3'-amino-3'-deoxythymidine with an NHS ester.
References
- Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2021(10).
- A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Taylor & Francis Online.
- Highly parallel oligonucleotide purification and functionalization using reversible chemistry. Oxford Academic.
- Purification of Labeled Oligonucleotides by Precipit
- Oligonucleotide Purific
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - UK.
- Quantification of 3'-amino-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. PubMed, 1994.
- NHS ester labeling of amino biomolecules. Lumiprobe.
- 3'-Amino-3'-deoxythymidine - Data Sheet.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- NHS ester labeling of amino biomolecules. Lumiprobe.
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. Benchchem.
- 3'-Amino-3'-deoxythymidine | 52450-18-7. Biosynth.
- Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chrom
- 3'-Amino-3'-deoxythymidine | 52450-18-7.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. Glen Research.
- 3'-Amino-3' - deoxythymidine. Echemi.
- Conjugation Protocol for Amine Reactive Dyes. Bio-Techne.
- Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2. Thermo Fisher Scientific.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - HK.
- 3'-Amino-3'-deoxythymidine | C10H17N3O4. PubChem.
- Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templ
- Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies.
- Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. PMC.
- 3'-Deoxythymidine, 3'-dT, 2'-5' Linked Oligonucleotide Modific
- 3-Amino-3-deoxythymidine. Simson Pharma Limited.
- High-performance liquid chromatographic assay for 3'-amino-3'-deoxythymidine in plasma, with 9-fluorenyl methyl chloroformate as the derivatiz
- Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. PubMed, 1980.
- Antibody Conjug
- Protein Chemical Labeling Using Biomimetic Radical Chemistry. PMC, 2019.
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- 15. 3'-Deoxythymidine, 3'-dT, 2'-5' Linked Oligonucleotide Modification [biosyn.com]
Degradation products of 3'-amino-3'-deoxythymidine and how to avoid them
Welcome to the technical support center for 3'-amino-3'-deoxythymidine (3'-ADT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for working with this nucleoside analog. As a key metabolite of the antiretroviral drug Zidovudine (AZT), understanding the stability and degradation of 3'-ADT is crucial for accurate experimental results and drug development processes.[1][2][3]
Introduction to 3'-Amino-3'-deoxythymidine (3'-ADT)
3'-Amino-3'-deoxythymidine is a pyrimidine nucleoside analog where the hydroxyl group at the 3' position of the deoxyribose sugar is replaced by an amino group. This structural modification is the basis for its biological activity but also introduces unique stability challenges. This guide will walk you through the potential degradation pathways of 3'-ADT and provide actionable strategies to mitigate these issues in your research.
Frequently Asked Questions (FAQs)
Q1: What is 3'-amino-3'-deoxythymidine and what is its primary use in research?
3'-Amino-3'-deoxythymidine (also known as 3'-aminothymidine or AMT) is a synthetic nucleoside analog.[4] In a research context, it is often studied as a metabolite of Zidovudine (AZT), an important antiretroviral drug used in the treatment of HIV infection.[1][2] Its formation from AZT under certain conditions, such as basic hydrolysis or photolysis, is of interest in understanding the stability and metabolic fate of the parent drug.[5] 3'-ADT itself has been investigated for its biological activities, including its potential as an antineoplastic agent by inhibiting DNA polymerase.
Q2: What are the main factors that can cause the degradation of 3'-ADT?
Like many nucleoside analogs, 3'-ADT is susceptible to degradation under several conditions:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the N-glycosidic bond.
-
Oxidizing agents: The 3'-amino group and the thymine ring are potential sites for oxidative degradation.
-
Light: Exposure to UV light can lead to photolytic degradation.
-
Elevated temperatures: High temperatures can accelerate hydrolytic and other degradation reactions.
Q3: How should I properly store 3'-ADT to ensure its stability?
For optimal stability, 3'-ADT should be stored as a lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[2] If you need to prepare a stock solution, it is recommended to dissolve it in a sterile, slightly acidic buffer (pH 5-7) and store it in small aliquots at -20°C or colder to minimize freeze-thaw cycles. For short-term storage, a refrigerated temperature of 2-8°C is acceptable for the solid form.[1]
Q4: Can I store 3'-ADT solutions for extended periods?
It is generally not recommended to store 3'-ADT in solution for long periods, as this increases the risk of degradation. If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. The stability of 3'-ADT in solution is highly dependent on the solvent, pH, and temperature.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 3'-ADT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my HPLC chromatogram. | Degradation of 3'-ADT due to improper handling or storage. | 1. Verify Storage Conditions: Ensure your 3'-ADT is stored at -20°C as a solid and protected from light. 2. Prepare Fresh Solutions: Always use freshly prepared solutions of 3'-ADT for your experiments. 3. Check Solvent pH: If using aqueous solutions, ensure the pH is neutral to slightly acidic. Avoid strongly acidic or basic conditions. 4. Perform a Forced Degradation Study: To identify potential degradation products, intentionally expose your 3'-ADT standard to acidic, basic, oxidative, and photolytic conditions. This will help you to confirm if the unexpected peaks are indeed degradants. |
| Loss of 3'-ADT concentration over time in my stock solution. | Hydrolysis or oxidation of 3'-ADT in solution. | 1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated warming and cooling. 2. Use Appropriate Solvents: For aqueous solutions, use a sterile buffer at a pH of 5-7. For organic stock solutions, anhydrous DMSO or ethanol are suitable, but should be stored at low temperatures. 3. Degas Solvents: If you suspect oxidation, particularly of the 3'-amino group, using degassed solvents for your solutions can be beneficial. |
| Inconsistent results in biological assays. | Degradation of 3'-ADT leading to reduced activity or the presence of interfering degradation products. | 1. Confirm Purity of 3'-ADT: Before starting your experiments, verify the purity of your 3'-ADT standard using a validated analytical method like HPLC. 2. Use Freshly Prepared Dilutions: Prepare working dilutions of 3'-ADT immediately before use from a freshly prepared or properly stored stock solution. 3. Include a Positive Control: Use a well-characterized lot of 3'-ADT as a positive control to ensure your assay is performing as expected. |
Degradation Pathways and Prevention
Understanding the chemical reactions that lead to the degradation of 3'-ADT is key to preventing them. The primary degradation pathways are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis of the N-glycosidic bond is a common degradation pathway for nucleosides, especially under acidic conditions. This results in the cleavage of the bond between the thymine base and the deoxyribose sugar.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the N-glycosidic bond can be cleaved, leading to the formation of free thymine and the 3'-amino-3'-deoxyribose sugar.
-
Base-Catalyzed Hydrolysis: While generally more stable to base than to acid, prolonged exposure to strong basic conditions can also lead to the degradation of the thymine ring itself.
Prevention:
-
Maintain solutions at a neutral or slightly acidic pH (pH 5-7).
-
Avoid strong acids and bases in your experimental setup unless required for a specific reaction.
-
Store aqueous solutions at low temperatures to slow down the rate of hydrolysis.
Oxidative Degradation
The 3'-amino group and the thymine ring are susceptible to oxidation.
-
Oxidation of the 3'-Amino Group: The primary amino group can be oxidized to form various products, including hydroxylamine, nitroso, or nitro derivatives. These reactions can be catalyzed by metal ions or reactive oxygen species.
-
Oxidation of the Thymine Ring: The double bond in the thymine ring can be oxidized, leading to the formation of thymine glycols or other ring-opened products.
Prevention:
-
Use high-purity, antioxidant-free solvents.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) if your experiments are highly sensitive to oxidation.
-
Avoid contamination with metal ions.
Photodegradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in 3'-ADT.
-
Photolytic Cleavage: UV light can provide the energy to break chemical bonds, potentially leading to the cleavage of the N-glycosidic bond or degradation of the thymine ring.
-
Photo-oxidation: In the presence of oxygen, UV light can generate reactive oxygen species that can then oxidize the 3'-amino group or the thymine ring. Studies on AZT have shown the formation of a hydroxylamine derivative upon exposure to UVB light, suggesting a similar pathway for 3'-ADT.
Prevention:
-
Store 3'-ADT in amber vials or protect it from light by wrapping containers in aluminum foil.
-
Minimize the exposure of 3'-ADT solutions to ambient and UV light during experiments.
Visualizing Degradation Pathways
Caption: Potential degradation pathways of 3'-amino-3'-deoxythymidine.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 3'-ADT
This protocol provides a general framework for a stability-indicating HPLC method to separate 3'-ADT from its potential degradation products. Method development and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 267 nm.
3. Sample Preparation:
-
Prepare a stock solution of 3'-ADT in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Add 1 mL of 1 N HCl to 1 mL of 3'-ADT stock solution. Heat at 60°C for 2 hours. Neutralize with 1 N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 N NaOH to 1 mL of 3'-ADT stock solution. Keep at room temperature for 2 hours. Neutralize with 1 N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of 3'-ADT stock solution. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid 3'-ADT at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the 3'-ADT solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of 3'-ADT.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent 3'-ADT peak.
Workflow for Stability Testing
Caption: Workflow for a forced degradation study of 3'-ADT.
References
- Kurmi, M., Sahu, A., Tiwari, S. K., & Singh, S. (2017). Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions. RSC Advances, 7(30), 18803-18814. [Link]
- Devrukhakar, P. S., Shankar, M. S., & Srinivas, R. (2017). A stability-indicating LC-MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products. Journal of Pharmaceutical Analysis, 7(4), 231-236. [Link]
- Kawano, S., et al. (2003). Oxidative DNA damage induced by photodegradation products of 3'(-azido-3'(-deoxythymidine. Archives of biochemistry and biophysics, 416(2), 155-63. [Link]
- Matsui, M., et al. (1994). 3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research, 14(5A), 2061-2062. [Link]
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of chromatography.
- PubChem. (n.d.). 3'-Aminothymidine.
Sources
- 1. bachem.com [bachem.com]
- 2. 3'-Aminothymidine | C10H15N3O4 | CID 108074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Biomimetic protecting-group-free 2', 3'-selective aminoacylation of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficiency of DNA chain termination by 3'-amino-3'-deoxythymidine
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3'-amino-3'-deoxythymidine (3'-AT), a critical chain-terminating nucleoside analog. This resource is designed for researchers, scientists, and drug development professionals who are leveraging 3'-AT in their work and may encounter challenges with its incorporation efficiency. Our goal is to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower your experimental design and troubleshooting efforts.
This guide moves beyond simple checklists. We will explore the causality behind common issues, from reagent stability to the nuanced kinetics of polymerase-nucleotide interactions.
Quick Diagnostic Flowchart
Before diving into detailed FAQs, use this flowchart to quickly diagnose the potential source of low termination efficiency in your experiment.
Caption: Initial troubleshooting workflow for low 3'-AT termination.
Part 1: Reagent and Substrate Integrity
The quality and concentration of your reagents are the foundation of a successful experiment. Issues here are common and often the easiest to resolve.
Q1: My termination reaction has failed completely or shows very low yield. What's the first thing I should check?
A1: Always start with your reagents, particularly the 3'-amino-3'-deoxythymidine triphosphate (3'-AT-TP).
-
Causality: Nucleoside triphosphates, especially modified ones, can be susceptible to hydrolysis during storage or repeated freeze-thaw cycles. The triphosphate moiety is essential for incorporation by DNA polymerase. If it has been hydrolyzed to a diphosphate or monophosphate, it will not be recognized as a substrate. 3'-AT itself is a stable compound, but its triphosphate form requires careful handling.[1]
-
Troubleshooting Steps:
-
Aliquot Your Stock: When you first receive or synthesize 3'-AT-TP, divide it into small, single-use aliquots and store them at -80°C. This minimizes freeze-thaw cycles.
-
Verify Concentration: Use UV spectrophotometry to confirm the concentration of your 3'-AT-TP stock.
-
Check Other Reagents: Ensure your dNTPs are also of high quality and at the correct concentration. Contaminants or degradation in the standard dNTP pool can inhibit the polymerase. Also, confirm that buffers are free of moisture and contaminants.[2]
-
Q2: I see some termination, but it's not efficient. Full-length product still dominates. How do I optimize the terminator concentration?
A2: This is a classic issue of competitive inhibition. You need to find the optimal ratio of 3'-AT-TP to the corresponding natural dNTP (dTTP).
-
Causality: 3'-AT-TP acts as a competitive inhibitor for the natural dTTP substrate.[3] The DNA polymerase's active site will bind either molecule. The relative concentrations of the terminator and the natural dNTP will directly influence the probability of a termination event occurring. The efficiency is governed by the kinetic parameters (Km) of the polymerase for each substrate.[3][4]
-
Troubleshooting Steps:
-
Perform a Titration Experiment: Set up a series of reactions with a fixed concentration of dTTP and varying concentrations of 3'-AT-TP. For example, keep dTTP at 50 µM and test 3'-AT-TP at 5 µM, 25 µM, 50 µM, 100 µM, and 250 µM.
-
Analyze the Products: Run the reaction products on a denaturing polyacrylamide gel to visualize the ratio of terminated to full-length products.
-
Select the Optimal Ratio: Choose the lowest ratio of 3'-AT-TP to dTTP that gives you the desired termination efficiency. This conserves your modified nucleotide and minimizes potential off-target effects.
-
Part 2: DNA Polymerase Selection and Activity
Not all DNA polymerases are created equal when it comes to incorporating modified nucleotides. The enzyme's active site geometry and proofreading capabilities are critical factors.
Q1: Why is my DNA polymerase not incorporating 3'-AT-TP effectively?
A1: The issue likely lies with either the polymerase's intrinsic properties or its proofreading activity.
-
Causality - Steric Hindrance: The active site of a DNA polymerase is finely tuned to accept natural dNTPs. The replacement of the 3'-hydroxyl group with a bulkier 3'-amino group can cause steric hindrance, making it a poor substrate for some high-fidelity polymerases.
-
Causality - Proofreading Activity: Many high-fidelity DNA polymerases possess a 3' to 5' exonuclease (proofreading) activity.[5][6][7] If 3'-AT-TP is incorporated, the polymerase may recognize it as a mismatch or a stalled substrate and excise it, effectively reversing the termination.
-
Troubleshooting Steps:
-
Choose an Appropriate Polymerase: Select a polymerase known to be promiscuous in accepting modified nucleotides. Often, engineered polymerases used for sequencing (like variants of Taq or T7 DNA Polymerase) are good candidates.[8] Avoid high-fidelity proofreading polymerases like Pfu or Phusion unless you are using an exonuclease-deficient (exo-) version.
-
Verify Enzyme Activity: Test your polymerase with a standard primer extension assay using only natural dNTPs to ensure it is active. Enzyme stocks can lose activity over time if stored improperly.
-
Table 1: General Polymerase Compatibility with 3'-Modified Nucleotides
| Polymerase Type | 3'→5' Exo Activity | Suitability for 3'-AT Incorporation | Rationale |
| Taq Polymerase | No | High | Lacks proofreading and has a relatively open active site. |
| T7 DNA Polymerase | Yes (Wild-Type) | Low | The native proofreading activity will remove the terminator.[5] |
| T7 DNA Polymerase (exo-) | No | High | Engineered versions lacking exonuclease activity are excellent candidates.[8] |
| Klenow Fragment (exo-) | No | Moderate to High | A workhorse for many molecular biology applications, often tolerant of analogs. |
| Pfu/Phusion (High-Fidelity) | Yes | Very Low | Strong proofreading activity makes these unsuitable for termination experiments. |
| Bst DNA Polymerase | No | Moderate | Often used in isothermal applications, can be tolerant of modified dNTPs. |
Part 3: Reaction Conditions and Template Design
The enzymatic reaction is a dynamic system. Temperature, pH, and ionic cofactors must be optimized for the specific polymerase and substrate combination.
Q1: I'm using an appropriate (exo-) polymerase, but incorporation is still low. What reaction conditions should I optimize?
A1: Divalent cations, particularly Magnesium (Mg²⁺), are the most critical cofactor to optimize.
-
Causality: DNA polymerases utilize a two-metal-ion (or sometimes three-metal-ion) mechanism for catalysis.[9] These Mg²⁺ ions are essential for neutralizing the negative charge of the triphosphate, deprotonating the primer's 3'-OH for nucleophilic attack, and stabilizing the transition state.[9] The presence of the 3'-amino group on the terminator may slightly alter the geometry of the active site, potentially changing the optimal Mg²⁺ concentration required for efficient catalysis.
-
Troubleshooting Steps:
-
Titrate Mg²⁺ Concentration: Perform your reaction with a range of MgCl₂ or MgSO₄ concentrations (e.g., 1.5 mM to 10 mM).
-
Check Buffer pH: Ensure your reaction buffer's pH is optimal for your chosen polymerase (typically between 7.5 and 8.8 at 25°C).[10]
-
Optimize Annealing/Extension Temperatures: Ensure your primer is fully annealed to the template. If the template has significant secondary structure, consider adding reagents like betaine (1-2 M) or DMSO (2-8%) to improve extension.
-
Part 4: Analysis of Termination Products
Low apparent efficiency can sometimes be an artifact of the analysis method rather than the reaction itself.
Q1: My gel analysis is ambiguous. I see smears or bands that are difficult to interpret. How can I improve my results?
A1: High-resolution denaturing polyacrylamide gel electrophoresis (PAGE) is essential. Ambiguity often arises from incomplete denaturation, secondary structures, or co-migration of failure sequences.
-
Causality: In oligonucleotide synthesis, failure to couple at each step can lead to a population of n-1, n-2, etc., failure sequences.[2][11] If your primer is not highly purified, these shorter species can also be extended, creating a ladder of products that can obscure your specific termination band.
-
Troubleshooting Steps:
-
Use Highly Purified Primers: Always use HPLC or PAGE-purified primers to ensure you are starting with a homogenous population of full-length oligonucleotides.[2]
-
Optimize Gel Conditions: Use a high concentration of urea (7-8 M) in your polyacrylamide gel for complete denaturation. Running the gel at a higher temperature (e.g., 50-55°C) can also help resolve difficult secondary structures.
-
Consider Alternative Analysis: For quantitative and highly accurate results, consider methods like HPLC or Mass Spectrometry to analyze your reaction products.[12]
-
Caption: Comparison of normal DNA elongation vs. 3'-AT termination.
Protocol: Single-Nucleotide Incorporation Assay
This protocol provides a self-validating method to test the efficiency of 3'-AT-TP incorporation by a specific DNA polymerase.
1. Reagents & Materials:
-
PAGE-purified primer (e.g., 20-mer, 5'-labeled with ɣ-³²P-ATP or a fluorescent dye)
-
Template DNA (e.g., 40-mer, designed so the first base for incorporation is thymine)
-
DNA Polymerase (exo- variant)
-
10x Reaction Buffer (specific to the polymerase)
-
3'-AT-TP (1 mM stock)
-
dTTP (1 mM stock)
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue)
-
Denaturing Polyacrylamide Gel (e.g., 15-20%)
2. Experimental Setup:
-
Anneal Primer/Template: Mix the labeled primer and template in a 1:1.5 molar ratio in 1x reaction buffer. Heat to 95°C for 3 minutes and allow to cool slowly to room temperature.
-
Prepare Reaction Master Mix: On ice, prepare a master mix containing the annealed primer/template, 1x reaction buffer, and the DNA polymerase.
-
Set up Reactions: Aliquot the master mix into separate tubes for each condition (e.g., control with dTTP only, and test with a specific dTTP:3'-AT-TP ratio).
-
Initiate Reaction: Add the corresponding nucleotides (dTTP and/or 3'-AT-TP) to each tube to initiate the reaction. Transfer to the optimal reaction temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq).
-
Quench Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding an equal volume of Stop/Loading Buffer.
-
Analyze Products: Heat the samples at 95°C for 5 minutes, then load onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualize: Expose the gel to a phosphor screen (for ³²P) or scan on a fluorescent imager.
3. Expected Results:
-
The control lane (dTTP only) should show a single band corresponding to the N+1 product.
-
The test lane should show two bands: one at N+1 (from 3'-AT-TP incorporation) and potentially a read-through product if termination is incomplete. The relative intensity of these bands indicates the termination efficiency.
References
- Azhayev, A. V., Ozols, A. M., Bushnev, A. S., Dyatkina, N. B., Kochetkova, S. V., Victorova, L. S., Kukhanova, M. K., Krayevsky, A. A., & Gottikh, B. P. (1979). Aminonucleosides and their derivatives. IV. Synthesis of the 3'-amino-3'-deoxynucleoside 5'-phosphates. Nucleic Acids Research, 6(2), 625–643. [Link]
- Matsuda, A., & Sasaki, T. (1998). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Cancer Research, 38(9), 2747-2752. [Link]
- Patel, S. S., Wong, I., & Johnson, K. A. (1991). Pre-Steady-State Kinetic Analysis of Processive DNA Replication Including Complete Characterization of an Exonuclease-Deficient T7 DNA Polymerase. Biochemistry, 30(2), 511–525. [Link]
- Zahra, A., & Shabarova, Z. A. (1979). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. PubMed. [Link]
- Mikhailov, S. N., & Florentiev, V. L. (2020).
- Wang, J., & Yang, W. (2017). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Chemical Reviews, 117(1), 105-135. [Link]
- Guo, J., Xu, N., Li, Z., Zhang, S., Wu, J., Kim, D. H., Marma, M. S., Meng, Q., Cao, H., Li, X., Shi, S., Yu, L., Kalachikov, S., Russo, J. J., Turro, N. J., & Ju, J. (2008). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Journal of the American Chemical Society, 130(27), 8872–8873. [Link]
- Byars, N., & Kidson, C. (1985). DNA chain termination by 2',3'-dideoxythymidine in replicating mammalian cells. Biochemistry, 24(17), 4593–4597. [Link]
- Mozzherin, D. J., Dahlberg, M. E., & Benkovic, S. J. (1996). Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta. Journal of Biological Chemistry, 271(51), 32749–32755. [Link]
- Liu, Z., & Szostak, J. W. (2021). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates.
- Choi, J. Y., & Guengerich, F. P. (2012). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current Protocols in Chemical Biology, 4(4), 295–311. [Link]
- Geyer, C. R., Battersby, T. R., & Benner, S. A. (2003). Enzymatic incorporation of a third nucleobase pair. Structure, 11(12), 1485–1491. [Link]
- Rechkoblit, O., & Johnson, R. E. (2000). Kinetic Analysis of Nucleotide Incorporation by Mammalian DNA Polymerase δ. Journal of Biological Chemistry, 275(20), 15005–15014. [Link]
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythymidine. PubChem. [Link]
- Zaitseva, G. V., & Miroshnikov, A. I. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150. [Link]
- Microsynth AG. (n.d.). Troubleshooting Guide (DNA / RNA Oligo Synthesis). [Link]
- Morrison, A., Bell, J. B., Kunkel, T. A., & Sugino, A. (1991). Eukaryotic DNA polymerase amino acid sequence required for 3'----5' exonuclease activity. Proceedings of the National Academy of Sciences of the United States of America, 88(21), 9473–9477. [Link]
- Wikipedia. (n.d.). DNA polymerase. [Link]
- Yasuda, R., & Okayama, H. (2018). Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. International Journal of Molecular Sciences, 19(11), 3354. [Link]
- Morrison, A., Bell, J. B., Kunkel, T. A., & Sugino, A. (1991). Eukaryotic DNA polymerase amino acid sequence required for 3'----5' exonuclease activity. Proceedings of the National Academy of Sciences of the United States of America, 88(21), 9473–9477. [Link]
- Byars, N., & Kidson, C. (1985). DNA chain termination by 2',3'-dideoxythymidine in replicating mammalian cells. Biochemistry, 24(17), 4593-4597. [Link]
- Yasui, M., & Nohmi, T. (2009). Critical amino acids in human DNA polymerases η and κ involved in erroneous incorporation of oxidized nucleotides. Nucleic Acids Research, 37(1), 131–141. [Link]
- Stulting, C., & Tjaden, U. R. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
Sources
- 1. 3\'-Amino-3\'-deoxythymidine | C10H17N3O4 | CID 72628785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of nucleotide incorporation by mammalian DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eukaryotic DNA polymerase amino acid sequence required for 3'----5' exonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA polymerase - Wikipedia [en.wikipedia.org]
- 7. Eukaryotic DNA polymerase amino acid sequence required for 3'----5' exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 34.237.233.138 [34.237.233.138]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3'-Amino-3'-Deoxythymidine Modified Oligonucleotides
Welcome to the technical support center for the purification of 3'-amino-3'-deoxythymidine modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 3'-amino-modified oligonucleotides, providing concise and actionable answers.
FAQ 1: What are the primary challenges in purifying 3'-amino-modified oligonucleotides compared to unmodified ones?
The introduction of a 3'-amino-3'-deoxythymidine modification presents unique purification challenges. The primary amino group can alter the overall charge and hydrophobicity of the oligonucleotide, potentially affecting its interaction with chromatography media. Key challenges include:
-
Co-elution with Truncated Sequences: Failure sequences from solid-phase synthesis, known as shortmers, are common impurities.[1] The presence of the 3'-amino group can sometimes cause the full-length product to co-elute with these impurities, especially in ion-exchange chromatography where separation is primarily charge-based.
-
Secondary Structures: Oligonucleotides with high GC content can form stable secondary structures, leading to peak broadening and poor resolution during chromatography.[2][3] The 3'-amino modification can potentially influence the stability of these structures.
-
Protecting Group Removal: The protecting group on the amino modifier (e.g., MMT, Fmoc, or TFA) must be efficiently removed.[4][5][6] Incomplete removal results in a heterogeneous product mixture that is difficult to separate.
-
Post-synthesis Conjugation Impurities: If the amino group is used for subsequent labeling, the purification must effectively remove unreacted oligonucleotide, excess labeling reagent, and any reaction byproducts.[7][8]
FAQ 2: Which purification method is most suitable for my 3'-amino-modified oligonucleotide?
The choice of purification method depends on the required purity, the length of the oligonucleotide, and its intended downstream application. Here is a comparative overview:
| Purification Method | Principle | Best For | Purity | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | Short to medium length oligos (<50 bases), DMT-on purification.[3][10] | >85%[11] | Excellent resolution for DMT-on oligos, removes failure sequences.[11] | Resolution decreases with increasing oligo length.[11] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge of the phosphate backbone.[12] | Oligos with significant secondary structure, length up to 40 bases.[2][13] | >90% | Resolves sequences with secondary structures due to high pH mobile phases.[14] | Limited by oligonucleotide length, lower resolution for longer oligos.[2] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on molecular weight.[2] | High-purity applications, oligos ≥50 bases.[2] | >95%[2] | Excellent size resolution, can resolve single base differences.[2] | Lower yields due to complex extraction, can be incompatible with some modifications.[11] |
FAQ 3: Should I use the "DMT-on" or "DMT-off" strategy for RP-HPLC purification?
For most applications involving 3'-amino-modified oligonucleotides, the DMT-on (or Trityl-on) strategy is highly recommended for the initial purification step.[10][14]
-
DMT-on Strategy: The hydrophobic dimethoxytrityl (DMT) group is left on the 5'-end of the full-length oligonucleotide after synthesis.[10] This significantly increases the hydrophobicity of the desired product compared to the failure sequences (shortmers) that lack the DMT group.[10][14] This large difference in hydrophobicity allows for excellent separation on a reverse-phase column.[10][14] After purification, the DMT group is removed.
-
DMT-off Strategy: The DMT group is removed before purification. This makes it more challenging to separate the full-length product from n-1 shortmers, as the primary difference in retention will be the single nucleotide at the 5'-end.
The presence of the 3'-amino group does not fundamentally change the rationale for using the DMT-on strategy. The enhanced retention of the DMT-on product is the most effective way to remove the bulk of failure sequences.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter during your purification workflow.
Troubleshooting Guide 1: Low Purity After RP-HPLC
Problem: The purity of the 3'-amino-modified oligonucleotide is below expectations after RP-HPLC, as determined by analytical HPLC or mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Removal of Failure Sequences | The DMT-on strategy was not used, or the chromatographic conditions were not optimal for separating the full-length product from shortmers. | Implement the DMT-on purification strategy. Optimize the gradient of the organic solvent (e.g., acetonitrile) to improve resolution. A shallower gradient can often enhance the separation of closely eluting species. |
| Presence of Deprotection Byproducts | Incomplete removal of protecting groups from the nucleobases or the 3'-amino modifier can lead to multiple peaks.[15] | Ensure complete deprotection by following the recommended time and temperature for the specific reagents used. For some amino-modifiers, specific deprotection conditions are required.[6] |
| Oligonucleotide Secondary Structure | The oligonucleotide may be forming secondary structures that lead to peak broadening or multiple peaks. | Increase the column temperature (e.g., to 60°C) to denature the secondary structures.[1][9] Ensure the mobile phase pH is appropriate to minimize secondary structure formation; however, be mindful of the column's pH stability.[9] |
| Co-elution of Diastereomers | Some 3'-amino-modifiers with a chiral center can result in the formation of diastereomers, which may appear as closely eluting peaks, especially for shorter oligonucleotides.[6] | This is an inherent property of certain modifiers. If baseline separation is not achievable, consider using a modifier without a chiral center for future syntheses.[6] For analysis, mass spectrometry can confirm that both peaks correspond to the desired product mass. |
Troubleshooting Guide 2: Low Yield After Purification
Problem: The final yield of the purified 3'-amino-modified oligonucleotide is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Synthesis Efficiency | Low coupling efficiency during solid-phase synthesis will result in a lower proportion of the full-length product in the crude mixture. | Review the synthesis report to check the coupling efficiencies for each cycle. If efficiencies are low, troubleshoot the synthesizer, reagents, or protocol. |
| Loss During Extraction (PAGE) | The process of extracting the oligonucleotide from the polyacrylamide gel is known to result in product loss.[2] | Optimize the elution and precipitation steps. Ensure the gel slice is thoroughly crushed and allowed sufficient time to elute. Consider a second elution step to maximize recovery. |
| Precipitation of Oligonucleotide on the Column | Highly hydrophobic or aggregated oligonucleotides can sometimes precipitate on the HPLC column, especially at the beginning of the gradient. | Ensure the crude oligonucleotide is fully dissolved before injection. Consider using a mobile phase with a slightly higher initial organic content if precipitation is suspected. |
| Inaccurate Quantification | The method used to quantify the oligonucleotide (e.g., UV absorbance at 260 nm) may be inaccurate if extinction coefficients are not correctly applied or if impurities are co-eluting. | Use a validated quantification method. For UV absorbance, use the calculated extinction coefficient for the specific sequence and modification. Purity assessment by analytical HPLC or mass spectrometry should be used to confirm the accuracy of the quantification. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: DMT-on Reverse-Phase HPLC Purification
This protocol outlines the standard procedure for purifying a 3'-amino-modified oligonucleotide using the DMT-on strategy.
Materials:
-
Crude, DMT-on 3'-amino-modified oligonucleotide, lyophilized.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Reverse-phase HPLC column (e.g., C18).
-
HPLC system with a UV detector.
-
Detritylation solution: 80% acetic acid in water.
-
Desalting columns.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in water or a low percentage of Buffer A. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatography:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Inject the sample onto the column.
-
Run a linear gradient of Buffer B to elute the oligonucleotide. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes. The hydrophobic, DMT-on product will elute later than the DMT-off failure sequences.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major, late-eluting peak (the DMT-on product).
-
DMT Removal (Detritylation):
-
Lyophilize the collected fractions.
-
Resuspend the oligonucleotide in the detritylation solution.
-
Incubate at room temperature for 30 minutes.
-
Immediately neutralize the acid with a suitable base (e.g., triethylamine) or proceed to desalting.
-
-
Desalting: Remove the detritylation solution and salts using a desalting column or by ethanol precipitation.
-
Analysis: Analyze the final product for purity by analytical HPLC and confirm its identity by mass spectrometry.
Workflow Visualization
The following diagrams illustrate the key decision-making process and the experimental workflow for purifying 3'-amino-modified oligonucleotides.
Caption: Decision workflow for purification of 3'-amino-modified oligonucleotides.
Caption: High-level overview of the DMT-on RP-HPLC purification workflow.
References
- Gilson.
- Kojima, N., et al. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic Acids Symposium Series, (49), 181–182. [Link]
- Biocompare. (2017).
- Element Laboratory Solutions. Solutions for Oligonucleotide Analysis and Purification.
- Singh, Y., et al. (2000). A Novel Thymidine Phosphoramidite Synthon for Incorporation of Internucleoside Phosphate Linkers During Automated Oligodeoxynucleotide Synthesis.
- Kojima, N., et al. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. PubMed. [Link]
- Glen Research. (1990). Purification of Labelled Oligonucleotides Using Poly-Pac Cartridges. Glen Report 3-12. [Link]
- GenScript.
- YMC. (2023).
- Market Insights. (2023).
- Cook, K., & Thayer, J. (2011). Advantages of Ion-Exchange Chromatography for Oligonucleotide Analysis. Bioanalysis, 3(10), 1109–1120. [Link]
- YMC.
- Poole, C. F. (2024). Separation of oligonucleotides by ion-exchange chromatography.
- Aketani, S., et al. (2020). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End.
- Bio-Synthesis, Inc.
- Bio-Works.
- Sartorius. (2023).
- ATDBio. Purification and characterisation of oligonucleotides. Nucleic Acids Book. [Link]
- Glen Research. (2014). Technical Brief - Which 3'-Amino-Modifier? Glen Report 26.26. [Link]
Sources
- 1. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 2. 寡核苷酸纯化 [sigmaaldrich.com]
- 3. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. dupont.com [dupont.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. labcluster.com [labcluster.com]
- 14. atdbio.com [atdbio.com]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of 3'-amino-3'-deoxythymidine in aqueous solutions
Strategies for Overcoming Poor Aqueous Solubility
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 3'-amino-3'-deoxythymidine in water or a simple buffer (like PBS), but it's not dissolving or is precipitating out. Why is this happening?
A1: 3'-amino-3'-deoxythymidine, as a free base, has inherently low aqueous solubility. While its structural analog, Zidovudine (AZT), is soluble in water at 50 mg/mL, AMT's primary amino group makes it more susceptible to pH-dependent solubility. At neutral pH, the amino group is largely uncharged, reducing its ability to form favorable hydrogen bonds with water, which is necessary for dissolution. Product data sheets often list its solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol, indicating its limited affinity for purely aqueous systems.[1][2]
Q2: My stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "carry-over" or "fall-out." DMSO is a strong organic solvent that can dissolve many non-polar compounds.[] However, when the DMSO stock is diluted into a predominantly aqueous solution, the solvent environment changes drastically. The solubility of your compound can drop below its effective concentration, causing it to precipitate. To avoid this, ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.1%) and consider using one of the solubilization strategies outlined below.
Q3: Can I just heat the solution or sonicate it to get it to dissolve?
A3: While gentle heating and sonication can help increase the rate of dissolution, they do not increase the intrinsic equilibrium solubility of the compound.[4] If the concentration you are targeting is above the compound's solubility limit in that specific solvent and pH, it will likely precipitate out again as the solution cools or sits over time. These methods are best used as aids alongside a more robust solubilization strategy.
In-Depth Troubleshooting & Solubilization Protocols
When basic dissolution fails, a systematic approach is necessary. The following strategies are presented in order of recommendation, from the simplest and most widely applicable to more complex methods.
Strategy 1: pH Adjustment (Recommended First-Line Approach)
The Principle: The key to AMT's solubility lies in its 3'-amino group. Like most amines, this group can be protonated (gain a proton, H+) to form a positively charged ammonium salt (R-NH₃⁺). This ionized form is significantly more polar and, therefore, much more soluble in water than the neutral free base (R-NH₂). By lowering the pH of the solution to be well below the pKa of the amino group, you can ensure the vast majority of the AMT molecules are in their highly soluble, protonated form. This is a simple and highly effective technique for ionizable drugs.[5][6]
Step-by-Step Protocol: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of 3'-amino-3'-deoxythymidine powder.
-
Initial Slurry: Add a portion (e.g., 80%) of your target volume of high-purity water (or a non-phosphate, non-carbonate buffer) to the powder. Do not expect it to dissolve at this stage. It will form a slurry.
-
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH drops, you will observe the solid material dissolving. Continue adding acid until all the solid has dissolved and the solution is clear. The target pH should be at least 1-2 pH units below the pKa of the 3'-amino group.
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach your final target volume.
-
Final pH Check: Check the pH one last time and adjust if necessary.
-
Sterilization (if required): For cell culture applications, sterile filter the final solution through a 0.22 µm syringe filter.
Strategy 2: Use of Co-solvents
The Principle: If pH adjustment is incompatible with your experimental system, a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[] They work by disrupting the strong hydrogen-bonding network of water, making the environment more favorable for less polar molecules like the AMT free base.[6][7] This is a widely used technique for parenteral and oral drug formulations.[8]
Step-by-Step Protocol: Solubilization with a Co-solvent
-
Solvent Selection: Choose a co-solvent that is compatible with your downstream application (see table below). DMSO and Ethanol are common starting points.
-
Initial Dissolution: Dissolve the 3'-amino-3'-deoxythymidine powder directly in a minimal amount of the pure co-solvent (e.g., DMSO).
-
Aqueous Dilution: While vortexing or stirring the aqueous buffer, slowly add the co-solvent stock solution dropwise to the buffer. Adding the stock to the buffer (and not the other way around) helps prevent localized high concentrations that can cause immediate precipitation.
-
Final Concentration: Ensure the final percentage of the co-solvent in your working solution is as low as possible to achieve solubility and avoid interfering with the experiment.
Table 1: Comparison of Common Co-solvents
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 1-10% | Excellent solubilizing power for many compounds.[1] | Can be toxic to cells at higher concentrations (>1%); may interfere with some assays. |
| Ethanol | 5-20% | Less toxic than DMSO; volatile and easily removed. | May cause protein denaturation at high concentrations. |
| Polyethylene Glycol (PEG 300/400) | 10-30% | Low toxicity; widely used in pharmaceutical formulations.[6] | Can be viscous; may affect osmolarity. |
| Propylene Glycol | 10-40% | Good safety profile; often used with other co-solvents.[] | Can be viscous. |
Visualization of Solubilization Workflows
Troubleshooting Decision Tree
This diagram outlines a logical path to follow when encountering solubility issues with 3'-amino-3'-deoxythymidine.
Caption: Troubleshooting flowchart for AMT solubility.
Mechanism of pH-Dependent Solubility
This diagram illustrates the chemical equilibrium that governs the solubility of 3'-amino-3'-deoxythymidine.
Caption: Effect of pH on AMT ionization and solubility.
Advanced Considerations
-
Salt Form: If available, purchasing the hydrochloride salt (AMT HCl) of the compound is often the most straightforward solution. The compound is pre-protonated and will readily dissolve in water, bypassing the need for pH adjustment.
-
Complexation: For highly specialized applications where pH and co-solvents must be avoided, techniques like complexation with cyclodextrins can be explored.[9] These cyclodextrins have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water. This is an advanced formulation technique that requires significant optimization.[6]
By understanding the chemical properties of 3'-amino-3'-deoxythymidine, researchers can select the most appropriate and effective method to achieve complete dissolution, ensuring the accuracy and reproducibility of their experimental results.
References
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Slideshare. solubility enhancement -by pH change & complexation.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Labinsights. Techniques to Enhance Drug Solubility.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- NIH National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques.
- Google Patents. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.
- NIH National Center for Biotechnology Information. Nucleoside Analogs: A Review of Its Source and Separation Processes.
- NIH National Center for Biotechnology Information. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.
- NIH National Center for Biotechnology Information. 3'-Amino-3'-deoxythymidine | C10H17N3O4.
- Veeprho. 3'-Amino-3'-deoxythymidine | CAS 52450-18-7.
- Co-solvent: Significance and symbolism.
- ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. usbio.net [usbio.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Technical Support Center: Synthesis of 3'-Amino-3'-deoxythymidine
Document ID: TSC-AMT-SYN-001
Version: 1.0
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3'-amino-3'-deoxythymidine (AMT). AMT is a critical nucleoside analog, notable as a primary catabolite of the antiretroviral drug Zidovudine (AZT)[1]. Its synthesis is a fundamental process for researchers in drug development and virology. However, the multi-step synthesis presents several challenges, with specific side reactions that can significantly impact yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. It is designed for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of the process to troubleshoot and optimize their experimental outcomes.
Section 1: The Synthetic Pathway - A General Overview
The most common and established route to 3'-amino-3'-deoxythymidine begins with thymidine and involves three key transformations: selective protection of the 5'-hydroxyl group, stereospecific conversion of the 3'-hydroxyl to an azido group, and subsequent reduction to the target 3'-amino group.
Caption: General workflow for the synthesis of AMT.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: 3'-Azidation via Mitsunobu Reaction
The Mitsunobu reaction is frequently used to invert the stereochemistry at the 3'-position while introducing the azide functionality. It involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[2].
❓ Question 1: My Mitsunobu reaction has a low yield of the desired 3'-azido product and I observe a significant, less polar byproduct on my TLC plate. What is this side product?
Answer: The most common side reaction is an E2 elimination, which produces the undesired 3'-deoxy-2',3'-didehydrothymidine (d4T) . This occurs when the intermediate oxyphosphonium salt is deprotonated at the 2'-position by the nucleophile or the basic hydrazine byproduct, leading to the elimination of triphenylphosphine oxide (TPPO) and formation of an alkene.
Causality:
-
Steric Hindrance: A bulky nucleophile or substrate can favor elimination over the desired S(_N)2 substitution.
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the elimination pathway to compete more effectively with substitution.
-
Basicity of Nucleophile: While azide (from HN₃ or DPPA) is a good nucleophile, if the reaction environment becomes too basic, it can act as a base, abstracting the C2' proton.
Solutions:
-
Temperature Control: Strictly maintain the reaction temperature at 0 °C or below during the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD)[3]. Do not let the reaction warm prematurely.
-
Order of Addition: Always pre-mix the alcohol (5'-O-protected thymidine), triphenylphosphine, and the azide source (e.g., diphenylphosphoryl azide - DPPA) in an anhydrous solvent like THF before cooling and adding the azodicarboxylate[3]. This ensures the formation of the reactive complex before the introduction of the activating agent.
-
Solvent Choice: Use non-polar aprotic solvents like THF or dioxane. Polar aprotic solvents can sometimes favor elimination pathways.
Caption: Competing S(_N)2 substitution and E2 elimination pathways.
❓ Question 2: I am struggling to remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (hydrazine byproduct) from my reaction mixture. What are the best purification strategies?
Answer: This is the most notorious challenge of the Mitsunobu reaction. Both TPPO and the hydrazine byproduct are often difficult to separate from the desired product via standard silica gel chromatography due to similar polarities.
Solutions:
-
Crystallization/Precipitation: After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Then, add a non-polar solvent (like hexanes or diethyl ether) dropwise to precipitate the TPPO, which can sometimes be removed by filtration.
-
Modified Reagents:
-
Polymer-supported PPh₃: Using resin-bound triphenylphosphine allows for the simple filtration of the resulting polymer-bound TPPO[2].
-
Water-soluble Phosphines (e.g., TPPTS): These allow for the removal of the phosphine oxide byproduct through an aqueous extraction.
-
Modified Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed where the hydrazine byproduct is crystalline and easily filtered off[2].
-
-
Chromatography Tips: If using standard chromatography, a solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is common. Sometimes, adding a small percentage (~1%) of triethylamine can help reduce streaking on the column.
Step 2: Reduction of the 3'-Azido Group
The conversion of the 3'-azide to the 3'-amine is the final key transformation. While seemingly straightforward, the choice of reducing agent is critical to avoid side reactions.
❓ Question 3: I used dithiothreitol (DTT) to reduce the azide, as it's a mild reagent. However, my NMR and Mass Spec show a complex mixture of products instead of clean conversion to the amine. What happened?
Answer: While thiols like DTT can reduce azides, this method is not recommended for the synthesis of 3'-amino-3'-deoxythymidine. Research has shown that the reduction of 3'-azido-3'-deoxythymidine (AZT) or its phosphorylated derivatives with DTT leads to multiple side products[4]. The desired 3'-amino product is often only a minor component of the final mixture[4].
Identified Side Products Include:
-
3'-Deoxy-2',3'-didehydrothymidine (d4T): Formed via elimination.
-
2,3'-Anhydro-β-D-threo-thymidine: An intramolecular cyclization product.
-
β-D-threo-thymidine: Product of azide reduction followed by deamination.
-
Thymine: Resulting from the cleavage of the glycosidic bond[4].
This complex product profile makes purification extremely difficult and results in very low yields of the target molecule.
Caption: Comparison of azide reduction outcomes.
❓ Question 4: I opted for the Staudinger reaction (PPh₃ followed by H₂O). The reaction appears clean by TLC, but my yield is low after workup and purification. What are the common pitfalls?
Answer: The Staudinger reaction is an excellent and mild method for azide reduction[5][6]. The primary challenges are ensuring the complete hydrolysis of the intermediate aza-ylide and, once again, the removal of the TPPO byproduct.
Causality & Solutions:
-
Incomplete Hydrolysis: The reaction proceeds in two stages: formation of the aza-ylide (R-N=PPh₃) and its subsequent hydrolysis to the amine (R-NH₂) and TPPO[6]. If the water quench is insufficient (in time, temperature, or amount), some aza-ylide may persist.
-
TPPO Removal: The strategies are the same as for the Mitsunobu reaction (see Question 2). Because TPPO is generated stoichiometrically in this step as well, efficient removal is critical for obtaining a pure final product.
-
Aza-Ylide Side Reactions: While less common for simple hydrolysis, the intermediate aza-ylide is reactive. Ensure no electrophiles (e.g., aldehydes, ketones) are present in the reaction mixture, as this could lead to an aza-Wittig reaction.
Section 3: Frequently Asked Questions (FAQs)
Q: Which protecting group is best for the 5'-hydroxyl position? A: The choice depends on the overall synthetic strategy.
-
Dimethoxytrityl (DMTr): Excellent for its ease of application and quantitative removal under mild acidic conditions (e.g., dichloroacetic acid in DCM). Its bright orange color upon deprotection provides a useful visual cue. It is the standard for solid-phase synthesis[9].
-
tert-Butyldimethylsilyl (TBDMS): A robust group, stable to a wide range of conditions but requires fluoride ions (e.g., TBAF) for removal. It is a good choice if subsequent steps require acidic conditions.
Q: How can I confirm the stereochemistry at the 3'-position has been inverted? A: Proton NMR (¹H-NMR) is the primary method. The S(_N)2 mechanism of the Mitsunobu reaction guarantees inversion of configuration[10]. In the thymidine precursor, the H2' and H3' protons are cis, resulting in a small coupling constant (J₂',₃'). After inversion to the trans configuration in the 3'-azido or 3'-amino product, the coupling constant will be significantly larger.
Q: What are the most critical parameters to control throughout the synthesis? A:
-
Anhydrous Conditions: All steps, especially the protection and Mitsunobu reactions, must be performed under strictly anhydrous conditions to prevent hydrolysis of reagents and side reactions.
-
Stoichiometry: Precise measurement of reagents is crucial. An excess of PPh₃ or DEAD in the Mitsunobu reaction can complicate purification.
-
Temperature Control: As detailed above, low temperatures are essential for minimizing elimination side reactions in the Mitsunobu step.
Section 4: Key Experimental Protocol
Protocol: Staudinger Reduction of 3'-Azido-3'-deoxy-5'-O-DMTr-thymidine
This protocol provides a reliable method for the reduction step, focusing on ensuring complete hydrolysis and simplifying workup.
-
Reaction Setup: Dissolve 3'-azido-3'-deoxy-5'-O-DMTr-thymidine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
-
Reagent Addition: Add triphenylphosphine (1.1 - 1.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Vigorous nitrogen evolution should be observed. Monitor the reaction by TLC (staining for azides, e.g., with phosphomolybdic acid, will show the disappearance of the starting material). The reaction is typically complete within 2-4 hours.
-
Hydrolysis: Once the starting material is consumed, heat the reaction mixture to 50 °C and stir for an additional 2-3 hours. This ensures the complete hydrolysis of the intermediate phosphazene/aza-ylide[8].
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: The crude product contains the desired amine and TPPO. Purify by silica gel column chromatography. A gradient of methanol (0% to 10%) in dichloromethane containing 0.5% triethylamine is a common eluent system. The triethylamine prevents the protonated amine product from streaking on the acidic silica gel.
| Parameter | Typical Value | Rationale |
| Solvent | THF / Water | THF solubilizes the nucleoside; water is required for hydrolysis[11]. |
| PPh₃ Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the azide. |
| Temperature | Room Temp, then 50 °C | Initial reaction is fast at RT; heating drives hydrolysis to completion. |
| Hydrolysis Time | 2-3 hours | Ensures the intermediate is fully converted to the amine. |
| Expected Yield | >90% | The Staudinger reaction is typically very high-yielding[11]. |
References
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates.
- Kukhanova, M. K., Kochetkov, S. N., Krayevsky, A. A., & Bibilashvili, R. S. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150. [Link]
- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International journal of molecular sciences, 13(9), 11013–11031. [Link]
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016).
- Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Synthesis. Mitsunobu reaction. Organic-synthesis.org. [Link]
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. Pharmaceutical Research, 5(5), 297-299. [Link]
- Horwitz, J. P., Tomson, A. J., Urbanski, J. A., & Chua, J. (1962). Nucleoside synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 27(9), 3045–3048. [Link]
- Rong, S., & Glick, G. D. (1994). Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. The Journal of biological chemistry, 269(2), 1051–1057. [Link]
- Lee, S. K., & Kim, J. H. (2007). Method for preparing 3'-amino-2',3'-dideoxyguanosine.
- Reddit User Discussion. (2023). Staudinger Reaction Troubleshooting. Reddit. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- The Organic Chemistry Tutor. Staudinger Reaction. The Organic Chemistry Tutor. [Link]
- ResearchGate. (2015). Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD. [Link]
- Yarchoan, R., et al. (1986). Administration of 3'-azido-3'-deoxythymidine, an inhibitor of HTLV-III/LAV replication, to patients with AIDS or AIDS-related complex. Lancet, 1(8481), 575-580. [Link]
- de Champdoré, M., De Napoli, L., Di Fabio, G., Messere, A., Montesarchio, D., & Piccialli, G. (2001). New nucleoside based solid supports. Synthesis of 5′,3′-derivatized thymidine analogues.
- Buckheit, R. W., Jr, et al. (1992). 3'-Azido-3'-deoxythymidine-induced reduction in the ability of uninfected CD4-expressing cells to participate in syncytium formation. Proceedings of the National Academy of Sciences of the United States of America, 89(17), 8361–8365. [Link]
- NROChemistry. Staudinger Reaction. NROChemistry. [Link]
- Organic Chemistry Portal. Staudinger Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Data. Staudinger Reaction - Common Conditions. organic-chemistry.org. [Link]
- Buckheit, R. W., Jr, et al. (1992).
- Bio-Synthesis Inc.
- Jung, M. E., & Gardiner, J. M. (1991). Synthetic approaches to 3'-azido-3'-deoxythymidine and other modified nucleosides. The Journal of Organic Chemistry, 56(6), 2604–2612. [Link]
- Veeprho. 3'-Amino-3'-deoxythymidine. Veeprho. [Link]
- Weidner, D. A., & Sommadossi, J. P. (1992). Effects of 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. Molecular pharmacology, 41(2), 308–314. [Link]
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Preventing intramolecular cyclization of 3'-amino-3'-deoxythymidine derivatives
Technical Support Center: 3'-Amino-3'-Deoxythymidine Derivatives
Guide Objective: This technical guide, designed for researchers in nucleoside chemistry and drug development, provides expert-level troubleshooting and methodologies for preventing the common and often yield-limiting intramolecular cyclization of 3'-amino-3'-deoxythymidine derivatives during synthesis.
Section 1: Understanding the Core Problem: Unwanted Cyclization
This section addresses the fundamental challenge researchers face when working with 3'-amino-3'-deoxythymidine and its analogues.
Q1: What is the intramolecular cyclization of 3'-amino-3'-deoxythymidine, and why does it happen?
A: The intramolecular cyclization is an undesired side reaction where the nucleophilic 3'-amino group attacks an electrophilic center within the same molecule, typically an activated 5'-carbon. This forms a thermodynamically stable five-membered ring structure, a 3',5'-epimino-cyclonucleoside.
Causality: The reaction is driven by the proximity of the reactive groups. The furanose ring holds the 3'-amino group and the 5'-hydroxyl group in a spatially favorable position for an intramolecular reaction. If the 5'-hydroxyl is converted into a good leaving group (e.g., a tosylate, mesylate, or halide) for a subsequent substitution reaction, the free 3'-amino group can readily attack the 5'-carbon, leading to cyclization instead of the desired intermolecular reaction.
Caption: Intramolecular attack by the 3'-NH2 group on an activated 5'-carbon.
Q2: What experimental factors promote this cyclization?
A: Several factors can inadvertently favor the formation of the cyclized byproduct:
-
High Dilution: While high dilution typically favors intramolecular reactions over intermolecular polymerization, in this context, any condition that allows the 3'-amino group to be free while the 5'-position is activated will risk cyclization.[1]
-
Basic Conditions: A basic environment can deprotonate the ammonium species, increasing the nucleophilicity of the free 3'-amino group and accelerating the rate of attack.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the cyclization to occur, often faster than the desired intermolecular reaction.
-
Leaving Group Ability: The better the leaving group at the 5'-position (e.g., triflate > tosylate > mesylate > halides), the more susceptible the molecule is to nucleophilic attack, including the undesired intramolecular cyclization.
Section 2: The Solution: Orthogonal Protecting Group Strategy
The most robust method to prevent intramolecular cyclization is to temporarily mask the reactivity of the nucleophilic groups using chemical "protecting groups." The key is an orthogonal strategy, where one group can be removed without affecting the other.[2][3]
Q3: How do protecting groups prevent cyclization?
A: By converting the 3'-amino group and/or the 5'-hydroxyl group into a non-nucleophilic moiety, you effectively shut down the intramolecular reaction pathway. For example, converting the 3'-amine to a carbamate or the 5'-hydroxyl to an ether renders them incapable of acting as nucleophiles under most reaction conditions. This allows you to perform chemistry at other positions of the molecule selectively.
Caption: Protected functional groups prevent the undesired cyclization reaction.
Q4: Which protecting groups should I use? A Troubleshooting Guide.
A: The choice depends entirely on the planned synthetic route. An orthogonal set is crucial, meaning you can selectively remove one group in the presence of others.[4][5][6]
| Scenario | Recommended 3'-NH₂ Protection | Recommended 5'-OH Protection | Rationale |
| Modify the 5'-OH (e.g., phosphorylation) | Boc (tert-Butyloxycarbonyl) | None initially. | Protect the 3'-amine with Boc. The 5'-OH is now free for phosphorylation or other modifications. Boc is stable to most phosphorylation conditions and is removed later with acid (e.g., TFA). |
| Modify the 3'-NH₂ (e.g., acylation, alkylation) | None initially. | DMT (Dimethoxytrityl) or Trityl | The bulky DMT group selectively protects the primary 5'-OH. The 3'-amine is now free for modification. DMT is easily removed with mild acid (e.g., 3% TCA or 80% acetic acid), leaving other groups intact.[2][7] |
| Multi-step synthesis requiring both acid and base lability | Fmoc (9-Fluorenylmethyloxycarbonyl) | DMT or TBDMS (tert-Butyldimethylsilyl) | This is a classic orthogonal pair. Fmoc is removed with a base (e.g., piperidine), while DMT/TBDMS is removed with acid/fluoride ions, respectively.[3][7][8] This gives you maximum flexibility. |
| Need for very robust protection | Cbz (Carbobenzyloxy) | TBDPS (tert-Butyldiphenylsilyl) | Both groups are highly robust. Cbz is removed by hydrogenolysis, while the bulky TBDPS group is stable to many conditions but can be removed with fluoride ions (e.g., TBAF). |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for the protection of 3'-amino-3'-deoxythymidine. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: Protection of the 3'-Amino Group with Boc
This procedure makes the 3'-amino group non-nucleophilic, allowing for subsequent reactions at the 5'-hydroxyl position.
Workflow:
Caption: Workflow for Boc protection of the 3'-amino group.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3'-amino-3'-deoxythymidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add triethylamine (TEA, 2.0 eq) to the solution, followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water and then evaporate the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the desired 3'-N-Boc protected product.
-
Validation: Confirm the structure and purity using ¹H NMR and Mass Spectrometry. The appearance of the large singlet from the tert-butyl group (~1.4 ppm) is characteristic.
Protocol 2: Protection of the 5'-Hydroxyl Group with DMT
This procedure selectively protects the primary 5'-OH, enabling subsequent modifications at the 3'-amino position.
Step-by-Step Methodology:
-
Preparation: Co-evaporate 3'-amino-3'-deoxythymidine (1.0 eq) with anhydrous pyridine (2x) to remove residual water.
-
Dissolution: Dissolve the dried starting material in anhydrous pyridine.
-
Reagent Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of the intensely orange-colored dimethoxytrityl cation upon acidic workup is a hallmark of this reaction.
-
Workup: Cool the reaction mixture and quench with cold methanol. Remove pyridine under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO₃ and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography using a solvent system containing a small amount of base (e.g., 0.5% TEA in ethyl acetate/hexane) to prevent premature deprotection on the acidic silica.
-
Validation: Confirm the structure by NMR and Mass Spectrometry. The aromatic protons of the DMT group will be prominent in the NMR spectrum.
Section 4: Troubleshooting Common Issues
Q5: My reaction produced a significant amount of the cyclized byproduct. What happened?
A: This is a classic symptom of incomplete or failed protection.
-
Check Your Protection Step: Before proceeding to the next step, always confirm that your protection reaction went to completion. Use NMR or LC-MS to verify the absence of starting material. Incomplete protection leaves a free nucleophile ready to cause trouble.
-
Premature Deprotection: Review your reaction conditions. Are they too acidic or basic for your chosen protecting group? For example, using a strong Lewis acid in a subsequent step could inadvertently cleave a DMT group.[7]
-
Reagent Purity: Ensure your starting materials and reagents are pure and anhydrous where required. Water can interfere with many protection reactions.
Q6: I am trying to introduce a substituent at the 3'-position via a Mitsunobu reaction, but it's failing.
A: The standard Mitsunobu reaction (using DEAD/DIAD and PPh₃) is often problematic with nucleophiles that have a low pKa, and a free 3'-amino group can interfere.[9][10][11]
-
Mechanism of Interference: The triphenylphosphine and DEAD can react with the alcohol to form a phosphonium intermediate.[10] The free 3'-amino group can act as a competing nucleophile or interfere with the necessary proton transfers in the catalytic cycle.
-
Solution: The 5'-OH must be protected first (e.g., with TBDMS or another robust group). Then, the 3'-amino group can be modified. If the goal is to use the Mitsunobu reaction at the 5'-OH, the 3'-amino group must be protected (e.g., as a phthalimide or a carbamate) to prevent it from interfering with the reaction mechanism.[12]
Q7: How does pH affect the stability of my 3'-amino-3'-deoxythymidine derivative?
A: The pH is critical. 3'-amino-3'-deoxythymidine contains both a weakly acidic N-H on the thymine ring and a basic 3'-amino group.
-
Acidic pH (pH < 4): The 3'-amino group will be protonated (-NH₃⁺). This completely shuts down its nucleophilicity, preventing cyclization. However, acid-labile protecting groups like DMT or Trityl will be rapidly cleaved.[13][14]
-
Neutral to Mildly Basic pH (pH 7-9): The 3'-amino group is a free base (-NH₂) and is highly nucleophilic. This is the "danger zone" for intramolecular cyclization if the 5'-position is activated.
-
Strongly Basic pH (pH > 11): While the 3'-amine remains nucleophilic, strongly basic conditions can cause other side reactions, such as hydrolysis of ester groups or degradation of the nucleobase itself.[13]
References
- Celewicz, L., Urjasz, W., & Golankiewicz, K. (n.d.). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9).
- Zavgorodnii, S. G., et al. (2005). An Efficient Synthesis of 3'-Amino-3'-Deoxythymidine Derivatives. Russian Journal of Bioorganic Chemistry, 31(2), 147-150.
- Zavgorodnii, S. G., et al. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147-150.
- Celewicz, L., Urjasz, W., & Golankiewicz, K. (1993). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9), 933-942.
- Horwitz, J. P., et al. (1966). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 31(1), 205-211.
- Wikipedia contributors. (2024). Protecting group. Wikipedia.
- Sutherland, J. D., et al. (2020). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. Nature Chemistry, 12(4), 349-355.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
- Horowitz, E. D., et al. (2010). Intercalation as a means to suppress cyclization and promote polymerization of base-pairing oligonucleotides in a prebiotic world. Proceedings of the National Academy of Sciences, 107(12), 5288-5293.
- Her, S., & Kluger, R. (2011). Biomimetic protecting-group-free 2', 3'-selective aminoacylation of nucleosides and nucleotides. Organic & Biomolecular Chemistry, 9(3), 676-678.
- Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Horowitz, E. D., et al. (2010). Intercalation as a means to suppress cyclization and promote polymerization of base-pairing oligonucleotides in a prebiotic world. Proceedings of the National Academy of Sciences of the United States of America, 107(12), 5288-5293.
- Seeberger, P. H., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 76(20), 8431-8439.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 1-27). Humana Press.
- Miller, R. L., et al. (1984). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular Pharmacology, 25(3), 441-445.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Seitz, O., et al. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2318-2327.
- D'Atri, V., et al. (2018). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 23(11), 2843.
- G-Stample, J., & Chow, C. S. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(19), 7278-7284.
- Metzker, M. L., et al. (2010). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups. Nucleic acid therapeutics, 20(3), 207-219.
- Wikipedia contributors. (2024). Adenosine triphosphate. Wikipedia.
- Roy, V., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(3), 641.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Azhayev, A. V., et al. (1979). Aminonucleosides and their derivatives. IVI Synthesis of the 3′-amino-3′-deoxynucleoside 5′-phosphates. Nucleic Acids Research, 6(2), 625-644.
- Reddy, C. R., et al. (2019). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 55(72), 10732-10735.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
- Journal of the American Chemical Society. (n.d.).
- Zhang, S., et al. (2013). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications, 49(89), 10519-10521.
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythymidine. PubChem Compound Database.
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of Chromatography B: Biomedical Applications, 656(2), 389-396.
- Li, P., et al. (2023). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
- Newcomb, M., & Ya, M. L. (1986). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. The Journal of Organic Chemistry, 51(6), 953-957.
- Oszczapowicz, I., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(2), 2747-2764.
- Li, A., et al. (2021). Cyclization reaction mechanism of amino acid for Path 3. Physical Chemistry Chemical Physics, 23(1), 199-209.
- Gordon, V. C., et al. (1980). Effects of pH on the stability of chromatin core particles. FEBS Letters, 117(1), 241-244.
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Technical Support Center: Phosphorylation of 3'-Amino-3'-deoxythymidine
Welcome to the technical support center for the phosphorylation of 3'-amino-3'-deoxythymidine (3'-AmT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3'-AmT monophosphate (3'-AmTMP), diphosphate (3'-AmTDP), and triphosphate (3'-AmTTP). We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development efforts.
I. Understanding the Core Challenges
The phosphorylation of 3'-amino-3'-deoxythymidine presents unique hurdles compared to its natural counterpart, thymidine. The presence of the 3'-amino group, a departure from the typical 3'-hydroxyl group, significantly impacts both chemical and enzymatic phosphorylation strategies.
Key considerations include:
-
Protecting Group Strategy: The reactive 3'-amino group often necessitates protection to ensure selective phosphorylation at the 5'-hydroxyl position, especially in chemical synthesis.
-
Enzyme Specificity and Efficiency: While cellular kinases can phosphorylate nucleoside analogs, their efficiency with 3'-substituted compounds like 3'-AmT can be variable and often lower than with the natural substrate.
-
Side Reactions and Impurities: Both chemical and enzymatic approaches can lead to undesired side products, complicating purification and analysis.
-
Product Stability: The stability of the resulting phosphorylated products under different pH and temperature conditions is a critical factor for their storage and use.
This guide will address these challenges in detail, providing practical solutions and evidence-based protocols.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching the phosphorylation of 3'-amino-3'-deoxythymidine.
Q1: What is the most common strategy for synthesizing 3'-AmT-5'-monophosphate?
A common and effective strategy involves a two-step process: first, the chemical or enzymatic phosphorylation of a precursor molecule, 3'-azido-3'-deoxythymidine (AZT), followed by the reduction of the 3'-azido group to an amino group. This approach circumvents the need to protect the 3'-amino group during the phosphorylation step, as the azido group is generally stable under phosphorylation conditions.[1]
Q2: Can I directly phosphorylate 3'-amino-3'-deoxythymidine enzymatically?
Direct enzymatic phosphorylation of 3'-AmT is possible, but its efficiency is highly dependent on the choice of kinase. For instance, thymidine kinase 2 (TK2) has been shown to be competitively inhibited by 3'-azido-3'-deoxythymidine (AZT), a structurally similar molecule, suggesting that 3'-AmT might also be a substrate, albeit potentially a less efficient one.[2][3] The triphosphate of 3'-amino-3'-deoxythymidine acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP) in DNA polymerase reactions, indicating that the cell can, to some extent, phosphorylate it to the triphosphate level.[4][5]
Q3: What are the key differences in the phosphorylation efficiency between 3'-azido-3'-deoxythymidine (AZT) and thymidine by cellular kinases?
Studies have shown that cytosolic thymidine kinase (TK1) phosphorylates AZT to its monophosphate with a similar affinity (Km) to thymidine. However, the subsequent phosphorylation of AZT-monophosphate to the diphosphate by thymidylate kinase is significantly less efficient, with a maximal rate that is only a small fraction of that for dTMP.[4][6][7] This bottleneck in the diphosphate formation can lead to an accumulation of the monophosphate within cells.
Q4: How can I purify the phosphorylated products of 3'-amino-3'-deoxythymidine?
High-performance liquid chromatography (HPLC) is a widely used and effective method for the purification of 3'-AmT phosphates. Reversed-phase columns (e.g., C18) with a suitable buffer system, such as a phosphate buffer with an organic modifier like methanol or acetonitrile, can provide good separation of the mono-, di-, and triphosphate forms from the starting material and other reaction components.[8][9] Pre-column derivatization of the amino group with fluorescent tags like fluorescamine or 9-fluorenylmethyl chloroformate (FMOC-Cl) can enhance detection sensitivity.[9][10]
Q5: How do I confirm the identity and purity of my synthesized 3'-AmT phosphates?
A combination of analytical techniques is recommended. HPLC can be used to assess purity by observing the number and integration of peaks. To confirm the identity of the phosphorylated products, nuclear magnetic resonance (NMR) spectroscopy is invaluable. 31P NMR is particularly useful for identifying the number of phosphate groups and their chemical environment.[7][11][12] Mass spectrometry can be used to confirm the molecular weight of the final products.
III. Troubleshooting Guide: Chemical Phosphorylation
Chemical phosphorylation offers a direct route to 3'-AmT phosphates but is often plagued by challenges related to selectivity and side reactions. This section provides a troubleshooting guide for common issues.
Workflow for Chemical Phosphorylation of 3'-Azido-3'-deoxythymidine
Caption: Chemical synthesis workflow for 3'-AmTMP.
Common Problems and Solutions in Chemical Phosphorylation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Phosphorylated Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal phosphorylating agent or conditions. | - Monitor reaction progress: Use TLC or HPLC to track the consumption of starting material and formation of product. - Optimize reaction time and temperature: Prolonged reaction times or high temperatures can lead to degradation.[13] - Choice of phosphorylating agent: For nucleosides with sensitive functional groups, milder phosphorylating agents may be necessary. The Yoshikawa procedure is a common method for synthesizing nucleoside triphosphates.[5] |
| Phosphorylation at the 3'-Amino Group | - Lack of a protecting group on the 3'-amino group. - Use of a non-selective phosphorylating agent. | - Protect the 3'-amino group: Use a suitable protecting group like Fmoc or Boc before phosphorylation.[14] The choice of protecting group should be orthogonal to the conditions used for deprotection of the phosphate and 5'-hydroxyl groups. - Phosphorylate the 3'-azido precursor: As mentioned in the FAQs, phosphorylating 3'-azido-3'-deoxythymidine and then reducing the azide is a more reliable method to avoid this side reaction.[1] |
| Formation of Multiple Byproducts | - Non-specific phosphorylation at other positions (e.g., the thymine base). - Side reactions of the phosphorylating agent. - Degradation of the nucleoside under reaction conditions. | - Protect other reactive groups: If side reactions on the base are observed, consider protecting the base as well.[14] - Purify the phosphorylating agent: Impurities in the phosphorylating agent can lead to unwanted side reactions. - Use milder reaction conditions: Lowering the temperature or using a less reactive phosphorylating agent can improve selectivity. |
| Difficulty in Removing Protecting Groups | - Incomplete deprotection. - Degradation of the product during deprotection. | - Optimize deprotection conditions: Ensure the correct reagents and conditions are used for the specific protecting groups. For example, acid-labile groups like DMT are removed with mild acid, while base-labile groups require basic conditions.[15][16][17] - Monitor deprotection: Use TLC or HPLC to confirm the complete removal of the protecting group. |
| Product Instability | - The phosphotriester intermediate or the final product may be unstable under certain pH conditions. | - Maintain appropriate pH: Phosphotriesters can be susceptible to hydrolysis, especially under alkaline conditions.[13] Ensure that the pH is controlled during workup and purification. The stability of the final amino-nucleotide diphosphate has been shown to be pH-dependent.[18] |
IV. Troubleshooting Guide: Enzymatic Phosphorylation
Enzymatic phosphorylation offers the advantage of high selectivity but can be limited by enzyme kinetics and substrate specificity.
Workflow for Enzymatic Phosphorylation of 3'-AmT
Caption: Enzymatic phosphorylation cascade for 3'-AmT.
Common Problems and Solutions in Enzymatic Phosphorylation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Kinase Activity | - Inactive enzyme. - Incorrect buffer conditions (pH, cofactors). - Presence of inhibitors. | - Verify enzyme activity: Use a known substrate (e.g., thymidine) to confirm that the enzyme is active. - Optimize buffer conditions: Ensure the pH, salt concentration, and cofactor (e.g., Mg2+) concentrations are optimal for the specific kinase.[19] - Remove potential inhibitors: The product, 3'-AmTTP, can act as a feedback inhibitor of thymidine kinase.[1][20] Consider using a coupled assay to remove the product as it is formed. |
| Substrate Inhibition | - High concentrations of 3'-AmT may inhibit the kinase. | - Determine the optimal substrate concentration: Perform a substrate titration experiment to find the concentration that gives the maximal reaction rate without causing inhibition. |
| Low Efficiency of Diphosphate and Triphosphate Formation | - The kinase responsible for the second or third phosphorylation step has low activity for the 3'-amino analog. | - Use a coupled enzyme system: Provide the necessary kinases (thymidylate kinase and nucleoside diphosphate kinase) in the reaction mixture to drive the reaction towards the triphosphate form.[1] - Consider alternative kinases: Different kinases from different sources may have varying substrate specificities. It may be beneficial to screen a panel of kinases. |
| Product Dephosphorylation | - Presence of phosphatases in the enzyme preparation or cell lysate. | - Use purified enzymes: If using cell lysates, consider purifying the kinases to remove contaminating phosphatases. - Add phosphatase inhibitors: Include phosphatase inhibitors in the reaction buffer. |
| Difficulty in Monitoring the Reaction | - The substrate and product have similar properties, making them difficult to distinguish. | - Use a labeled substrate: Employ radiolabeled 3'-AmT or ATP to easily track the formation of the phosphorylated product.[2] - Develop an HPLC-based assay: An HPLC method can be used to separate and quantify the substrate and products over time.[8][9] |
Kinetic Parameters of Relevant Kinases
| Enzyme | Substrate | Km (µM) | Notes | Reference |
| Human Liver Thymidine Kinase | Thymidine | 5 | Ordered sequential reaction. | [6] |
| Human Liver Thymidine Kinase | ATP | 90 | [6] | |
| Purified Thymidine Kinase | Thymidine | 2.9 | Cytosolic enzyme. | [4][6] |
| Purified Thymidine Kinase | 3'-Azido-3'-deoxythymidine | 3.0 | [4][6] | |
| Thymidylate Kinase | dTMP | 4.1 | [4][6] | |
| Thymidylate Kinase | 3'-Azido-3'-deoxythymidine-MP | 8.6 | Maximal phosphorylation rate is only 0.3% of the dTMP rate. | [4][6] |
| Leishmania major Thymidine Kinase | Thymidine | 1.1 | [19] | |
| Leishmania major Thymidine Kinase | 3'-Azido-3'-deoxythymidine | 3.0 | [19] |
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the phosphorylation of 3'-amino-3'-deoxythymidine.
Protocol 1: Chemical Synthesis of 3'-Amino-3'-deoxythymidine-5'-monophosphate via the Azido Precursor
This protocol is adapted from the general principles of nucleoside phosphorylation and reduction of azides.[1]
Materials:
-
3'-Azido-3'-deoxythymidine (AZT)
-
Phosphorus oxychloride (POCl3)
-
Triethyl phosphate
-
Pyridine
-
1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Methanol
-
Water
-
Diatomaceous earth
Procedure:
-
Phosphorylation of AZT: a. Co-evaporate AZT with anhydrous pyridine to remove residual water. b. Dissolve the dried AZT in triethyl phosphate. c. Cool the solution to 0°C in an ice bath. d. Slowly add phosphorus oxychloride (POCl3) dropwise with stirring. e. Stir the reaction at 0°C for 2-4 hours, monitoring by TLC. f. Quench the reaction by slowly adding cold 1 M TEAB buffer. g. Stir for an additional 30 minutes. h. Concentrate the reaction mixture under reduced pressure.
-
Reduction of 3'-Azido-3'-deoxythymidine-5'-monophosphate: a. Dissolve the crude 3'-azido-3'-deoxythymidine-5'-monophosphate in a mixture of water and methanol. b. Add 10% Pd/C catalyst. c. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. d. Monitor the reaction by TLC or HPLC until the starting material is consumed. e. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. f. Wash the filter cake with water. g. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3'-amino-3'-deoxythymidine-5'-monophosphate.
-
Purification: a. Purify the crude product by HPLC on a C18 column using a gradient of TEAB buffer and acetonitrile. b. Collect the fractions containing the desired product and lyophilize to obtain the pure 3'-amino-3'-deoxythymidine-5'-monophosphate as a triethylammonium salt.
Protocol 2: Enzymatic Assay for Thymidine Kinase Activity with 3'-Amino-3'-deoxythymidine
This protocol is based on a typical kinase assay using a radiolabeled substrate.[2]
Materials:
-
[3H]-3'-Amino-3'-deoxythymidine (or unlabeled 3'-AmT and [γ-32P]ATP)
-
Purified thymidine kinase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
DEAE-cellulose filter discs
-
Scintillation fluid
-
Ethanol
-
Water
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and the thymidine kinase.
-
Initiate the reaction: Add [3H]-3'-amino-3'-deoxythymidine to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 10, 20, 30 minutes).
-
Stop the reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs: Wash the filter discs three times with ethanol to remove unreacted substrate, followed by a final wash with water. The phosphorylated product will bind to the DEAE-cellulose.
-
Quantify the product: Place the dried filter disc in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate kinase activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express the enzyme activity in appropriate units (e.g., pmol/min/mg).
VI. References
-
Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Bolognesi, D. P. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]
-
Glinski, R. P., Khan, M. S., Kalamas, R. L., & Sporn, M. B. (1973). Nucleotide synthesis. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 38(25), 4299-4305. [Link]
-
Balzarini, J., Hernandez, A. I., & Karlsson, A. (2015). Structural and Kinetic Characterization of Thymidine Kinase from Leishmania major. PLoS Neglected Tropical Diseases, 9(5), e0003781. [Link]
-
Bielawski, J., & Borys, E. (1983). Studies on the stability of trialkyl phosphates and di-(2'-deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Journal of Cancer Research and Clinical Oncology, 106(2), 123-128. [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
He, Q., Skog, S., & Tribukait, B. (1996). X‐irradiation effects on thymidine kinase (TK): II. The significance of deoxythymidine triphosphate for inhibition of TK1 activity. International Journal of Radiation Biology, 70(3), 303-309. [Link]
-
Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
-
Fischer, B. (1989). Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells. Molecular pharmacology, 36(6), 948-954. [Link]
-
Glinski, R. P., Khan, M. S., Kalamas, R. L., Stevens, C. L., & Sporn, M. B. (1970). The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine. Journal of the Chemical Society D: Chemical Communications, (15), 915-916. [Link]
-
St. Clair, M. H., Richards, C. A., Spector, T., Weinhold, K. J., Miller, W. H., Langlois, A. J., & Furman, P. A. (1987). 3'-azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. Antimicrobial agents and chemotherapy, 31(12), 1972-1977. [Link]
-
Beaucage, S. L. (2001). Protection of 5'-hydroxy functions of nucleosides. Current protocols in nucleic acid chemistry, 2(1), 2-3. [Link]
-
Townsend, L. B., & Tipson, R. S. (Eds.). (2008). Nucleic acid chemistry: improved and new synthetic procedures, methods and techniques. John Wiley & Sons.
-
Sun, A., Hou, C., Liu, J., & Liu, S. (2010). A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine. Molecular imaging and biology, 12(5), 523-529. [Link]
-
Modis, Y., Trinh, E., & Harrison, S. C. (2006). 3′-Azido-3′-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria. Biochemical pharmacology, 72(2), 239-243. [Link]
-
Van Rompay, A. R., Johansson, M., & Karlsson, A. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & therapeutics, 100(2), 119-139. [Link]
-
Gibard, C., & Krishnamurthy, R. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Journal of the Royal Society Interface, 20(198), 20220677. [Link]
-
Lavie, A., & Schiffer, C. A. (2020). Stabilization of Active Site Dynamics Leads to Increased Activity with 3′-Azido-3′-deoxythymidine Monophosphate for F105Y Mutant Human Thymidylate Kinase. ACS omega, 5(5), 2038-2046. [Link]
-
Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial agents and chemotherapy, 18(3), 433-436. [Link]
-
Aull, J. L., Loeble, R. B., & Dunlap, R. B. (1974). Phosphorus-31 nuclear magnetic resonance studies of complexes of thymidylate synthase. Journal of Biological Chemistry, 249(4), 1167-1172. [Link]
-
Glinski, R. P., Khan, M. S., Kalamas, R. L., Stevens, C. L., & Sporn, M. B. (1970). The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine. Journal of the Chemical Society D: Chemical Communications, (15), 915-916. [Link]
-
PubChem. (n.d.). 3'-Amino-3'-deoxythymidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 656(2), 389-396. [Link]
-
Florian, J., & Warshel, A. (1996). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic acids research, 24(15), 2871-2877. [Link]
-
Gallo, R. C., & Breitman, T. R. (1968). The enzymatic mechanisms for deoxythymidine synthesis in human leukocytes. 3. Inhibition of deoxythymidine phosphorylase by purines. The Journal of biological chemistry, 243(19), 4943-4951. [Link]
-
van der Heiden, I. P., Koopmans, P. P., Burger, D. M., & van der Ven, A. J. (1995). High-performance liquid chromatographic assay for 3'-amino-3'-deoxythymidine in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent. Journal of Chromatography B: Biomedical Sciences and Applications, 664(2), 365-371. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Wikipedia. (2024, January 5). Nucleotide. In Wikipedia. [Link]
-
Glinski, R. P., Khan, M. S., Kalamas, R. L., Stevens, C. L., & Sporn, M. B. (1970). The synthesis of phosphorylated 3′-amino-3′-deoxythymidine and 5′-amino-5′-deoxythymidine. Journal of the Chemical Society D: Chemical Communications, (15), 915-916. [Link]
-
Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of pharmaceutical and biomedical analysis, 35(2), 339-348. [Link]
Sources
- 1. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 2. A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay for 3'-amino-3'-deoxythymidine in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Phosphorus-31 nuclear magnetic resonance studies of complexes of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. scispace.com [scispace.com]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural and Kinetic Characterization of Thymidine Kinase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X‐irradiation effects on thymidine kinase (TK): II. The significance of deoxythymidine triphosphate for inhibition of TK1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3'-amino-3'-deoxythymidine in long-term storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3'-amino-3'-deoxythymidine (AMT). This resource is designed to provide in-depth technical guidance and troubleshooting support for researchers, scientists, and drug development professionals working with this nucleoside analog. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your AMT samples, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 3'-amino-3'-deoxythymidine.
Q1: What are the recommended long-term storage conditions for solid 3'-amino-3'-deoxythymidine?
For long-term stability, solid 3'-amino-3'-deoxythymidine should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Several suppliers recommend refrigeration at 2-8°C or freezing at -20°C.[1][3][4][5] To prevent degradation from moisture, it is also advised to store the compound under an inert atmosphere.[6] Short periods at warmer temperatures, such as during shipping, are generally not expected to significantly impact the product's efficacy.[7]
Q2: How should I prepare and store stock solutions of 3'-amino-3'-deoxythymidine?
It is recommended to prepare stock solutions as fresh as possible.[7] 3'-amino-3'-deoxythymidine is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4] Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C.[7] Under these conditions, solutions are generally usable for up to one month.[7]
Q3: What are the known degradation pathways for 3'-amino-3'-deoxythymidine?
As a nucleoside analog, 3'-amino-3'-deoxythymidine can be susceptible to degradation pathways common to similar molecules. These can include:
-
Hydrolysis of the Glycosidic Bond: The bond connecting the thymine base to the deoxyribose sugar can be cleaved, particularly under acidic or basic conditions.[8]
-
Oxidation: The amino group and other parts of the molecule can be susceptible to oxidation, leading to impurities.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Therefore, it is recommended to keep the compound in a dark place.[9]
The stability of nucleoside analogs is a critical factor, as catabolic enzymes can degrade them and limit their biological half-life.[10]
Q4: Is 3'-amino-3'-deoxythymidine sensitive to moisture?
Yes, some suppliers indicate that 3'-amino-3'-deoxythymidine is hygroscopic.[6] Therefore, it is crucial to store it in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the handling and use of 3'-amino-3'-deoxythymidine.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the 3'-amino-3'-deoxythymidine sample due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommendations (see FAQ section).
-
Assess Purity: If degradation is suspected, it is essential to assess the purity of your sample. An effective method for this is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed for the quantification of 3'-amino-3'-deoxythymidine.[11][12]
-
Prepare Fresh Solutions: If there is any doubt about the integrity of a stock solution, discard it and prepare a fresh solution from the solid stock.
-
Protect from Light: Ensure that all handling and experimental procedures are conducted with minimal exposure to light.
Issue 2: Poor Solubility of the Compound
Possible Cause: Use of an inappropriate solvent or incorrect solvent temperature.
Troubleshooting Steps:
-
Confirm Solvent Choice: 3'-amino-3'-deoxythymidine is known to be soluble in DMSO, ethanol, and methanol.[3][4] Ensure you are using one of these recommended solvents.
-
Gentle Warming: If solubility is still an issue, gentle warming of the solvent may aid in dissolution. However, avoid excessive heat, as this could accelerate degradation.
-
Sonication: Using an ultrasonic bath can also help to dissolve the compound more effectively.
Experimental Protocols
To ensure the integrity of your 3'-amino-3'-deoxythymidine and the reliability of your experimental data, it is crucial to have robust protocols for stability assessment.
Protocol 1: Long-Term Stability Assessment of Solid 3'-amino-3'-deoxythymidine
Objective: To determine the stability of solid 3'-amino-3'-deoxythymidine under various storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot the solid 3'-amino-3'-deoxythymidine into multiple airtight, light-protected vials.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
-20°C (recommended)
-
2-8°C (recommended)[1]
-
Room temperature (as a stress condition)
-
Elevated temperature (e.g., 40°C, as an accelerated stability condition)
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze a vial from each storage condition for purity and the presence of degradation products using a validated HPLC method.[11][12]
-
Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in purity or the appearance of new peaks in the chromatogram indicates degradation.
Table 1: Example Data for Long-Term Stability Study
| Storage Condition | Time Point (Months) | Purity (%) | Appearance of Degradation Products |
| -20°C | 0 | 99.5 | None |
| 6 | 99.4 | None | |
| 12 | 99.3 | None | |
| 2-8°C | 0 | 99.5 | None |
| 6 | 99.2 | Minor | |
| 12 | 98.8 | Minor | |
| Room Temperature | 0 | 99.5 | None |
| 6 | 97.0 | Significant | |
| 12 | 94.5 | Significant |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of a 3'-amino-3'-deoxythymidine sample and detect any degradation products.
Methodology:
This protocol is based on a published method for the determination of 3'-amino-3'-deoxythymidine.[12]
-
Sample Preparation:
-
Accurately weigh and dissolve the 3'-amino-3'-deoxythymidine sample in the mobile phase to a known concentration.
-
-
HPLC System:
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
The purity of the sample is determined by the area of the main peak relative to the total area of all peaks.
-
The presence of additional peaks indicates impurities or degradation products.
-
Visualizing Degradation and Workflow
To better understand the potential degradation of 3'-amino-3'-deoxythymidine and the workflow for its stability assessment, the following diagrams are provided.
Caption: Potential degradation pathways of 3'-amino-3'-deoxythymidine.
Caption: Workflow for assessing the stability of 3'-amino-3'-deoxythymidine.
References
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Journal of Nucleic Acids, 2013, 1-20. [Link]
- Hubeek, I., & Van den Bossche, J. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 12(5), 1289. [Link]
- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection.
- Pharmaffili
- Burger, D. M., Rosing, H., Koopman, F. J., Mennhorst, P. L., Mulder, J. W., Bult, A., & Beijnen, J. H. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. usbio.net [usbio.net]
- 5. 3’-Amino-3’-deoxythymidine | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3'-Amino-3'-deoxythymidine | 52450-18-7 [sigmaaldrich.com]
- 10. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts in Thymidine Incorporation Assays Using Radiolabelled Compounds
Welcome to the Technical Support Center for thymidine incorporation assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using radiolabelled compounds in this widely used proliferation assay. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and a deeper understanding of the biological and chemical interactions that can lead to misleading results.
Introduction: The Double-Edged Sword of [³H]-Thymidine
The [³H]-thymidine incorporation assay is a cornerstone for measuring cell proliferation. The principle is straightforward: radiolabelled thymidine is added to cell cultures, where it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated radioactivity is then measured and used as a proxy for the rate of cell division.[1][2][3] This method is highly sensitive and directly measures DNA synthesis, offering a clear signal-to-noise ratio since most quiescent cells do not uptake thymidine.[2][4]
However, the very nature of using a radiolabelled compound in a complex biological system introduces the potential for numerous artifacts. Misinterpretation of data can arise from a variety of sources, including interactions of test compounds with the thymidine salvage pathway, alterations in nucleotide pools, and cytotoxic effects of the radiolabel itself.[5][6] This guide will equip you with the knowledge to identify, troubleshoot, and prevent these common artifacts.
Understanding the Thymidine Salvage Pathway: The Road to Incorporation
To troubleshoot artifacts, it is essential to first understand the normal physiological process of thymidine incorporation. Eukaryotic cells have two pathways for synthesizing deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis: the de novo pathway and the salvage pathway.[7][8]
-
De Novo Pathway: This pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP).
-
Salvage Pathway: This pathway recycles extracellular thymidine. Thymidine is transported into the cell and then phosphorylated by thymidine kinase (TK1 in the cytoplasm, TK2 in the mitochondria) to dTMP.[7][8][9] The dTMP is further phosphorylated to deoxythymidine triphosphate (dTTP) and subsequently incorporated into DNA.[7]
The [³H]-thymidine incorporation assay specifically measures the activity of the salvage pathway. Any compound that interferes with this pathway can produce misleading results that do not accurately reflect cell proliferation.
Caption: Troubleshooting workflow for suspected competition.
Issue 2: Alterations in Endogenous Deoxynucleotide Pools
The intracellular concentrations of deoxynucleoside triphosphates (dNTPs) are tightly regulated. Test compounds can perturb these pools, indirectly affecting [³H]-thymidine incorporation and leading to misinterpretation.
Causality:
-
Increased Endogenous Thymidine: Some treatments can induce cell stress or damage, leading to the release of thymidine from dying cells. This increases the unlabeled thymidine pool, diluting the [³H]-thymidine and resulting in apparently lower incorporation.
-
Perturbation of dNTP Synthesis: Compounds that affect the de novo synthesis pathway can alter the relative concentrations of dNTPs. For example, inhibition of thymidylate synthase can lead to an accumulation of dUMP and a depletion of dTMP, potentially increasing the reliance on the salvage pathway and artificially inflating [³H]-thymidine incorporation. Conversely, an excess of thymidine can cause an imbalance in dNTP pools, which can be mutagenic and cytotoxic. [10] Troubleshooting Steps:
-
Assess Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., Trypan Blue exclusion, LDH release) to determine if the test compound is causing cell death at the concentrations used in the proliferation assay.
-
Isotope-Dilution Analysis: For in-depth investigation, isotope-dilution plots can be used to determine the Vmax of the rate-limiting step and the concentration of the competing pool. [11]3. Wash Steps: Ensure thorough washing of cells before adding [³H]-thymidine to remove any thymidine released from cells that may have died during pre-incubation with the test compound.
Issue 3: Effects of Serum and Media Components
The composition of the cell culture medium, particularly the serum, can significantly impact thymidine incorporation.
Causality:
-
Thymidine in Serum: Serum naturally contains thymidine, which will compete with the radiolabelled tracer. [11]Different batches of serum can have varying levels of thymidine, leading to variability in results. Human serum has been shown to increase ³H-thymidine incorporation compared to fetal calf serum. [12][13]* Serum Factors: Serum contains various growth factors and other components that can influence cell proliferation and the thymidine salvage pathway. [14]Heat inactivation of serum can also affect results. [15] Troubleshooting and Best Practices:
-
Consistent Serum Source: Use the same batch of serum for all experiments within a study to minimize variability.
-
Serum Starvation: For some cell types, a period of serum starvation before the assay can help to synchronize cells and reduce background incorporation. However, this must be optimized as prolonged starvation can induce apoptosis.
-
Defined Media: Whenever possible, consider using serum-free or defined media to reduce the variability introduced by serum.
Issue 4: Cytotoxicity of [³H]-Thymidine
While widely used, it is important to remember that [³H]-thymidine itself can be cytotoxic at higher concentrations.
Causality:
-
Radiotoxicity: The beta radiation emitted by tritium can cause DNA damage, leading to cell cycle arrest and apoptosis. [5][6]This can result in an underestimation of proliferation, particularly in long-term assays.
Mitigation Strategies:
-
Titrate [³H]-Thymidine: Determine the lowest concentration of [³H]-thymidine that gives a robust signal for your cell type. A typical starting range is 0.5-2.0 µCi/mL.
-
Limit Exposure Time: Use the shortest possible pulse time for [³H]-thymidine labeling that provides a sufficient signal. This is typically 4-24 hours. [16]
Frequently Asked Questions (FAQs)
Q1: My negative control (no cells) has high counts. What's wrong?
A1: This is likely due to the [³H]-thymidine sticking to the plastic of the wells or the filter mat. Ensure you are using a cell harvester to wash the unincorporated radiolabel from the DNA that is captured on the filter mat. Also, include a "medium only" background control to subtract from your experimental values.
Q2: I see a decrease in thymidine incorporation, but my compound is not cytotoxic. What could be happening?
A2: This is a classic scenario for a compound that interferes with the thymidine salvage pathway without affecting overall cell viability. Perform a "cold" thymidine competition assay to investigate this possibility. It is also possible your compound is cytostatic, causing a cell cycle arrest without inducing cell death.
Q3: Can I use [¹⁴C]-thymidine instead of [³H]-thymidine?
A3: Yes, [¹⁴C]-thymidine can be used and offers the advantage of being a weaker beta emitter, potentially reducing radiotoxicity. However, it also has a lower specific activity, which may result in a weaker signal.
Q4: How long should I incubate my cells with [³H]-thymidine?
A4: The optimal incubation time depends on the doubling time of your cells. A common starting point is 18-24 hours. For slowly growing cells, a longer incubation may be necessary, while for rapidly dividing cells, a shorter "pulse" of 4-6 hours may be sufficient. [16] Q5: Are there any non-radioactive alternatives that are as reliable?
A5: The BrdU incorporation assay is a widely accepted non-radioactive alternative that also directly measures DNA synthesis. [4][11][12]It correlates well with the [³H]-thymidine assay. [11][22]Other methods like MTT or CFSE measure different aspects of cell physiology (metabolic activity and cell division, respectively) and are considered more indirect measures of proliferation. [3]
Experimental Protocols
Protocol 1: Standard [³H]-Thymidine Incorporation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add your test compounds at various concentrations and incubate for the desired duration (e.g., 24-72 hours).
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-24 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester. This will lyse the cells and trap the DNA on the filter.
-
Washing: Wash the filter mat thoroughly with PBS to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Protocol 2: "Cold" Thymidine Competition Assay
This protocol is designed to be run in parallel with your standard assay to test for competitive inhibition.
-
Prepare Reagents:
-
Test compound at a concentration that gives significant inhibition (e.g., IC₇₅ or IC₉₀).
-
Unlabeled ("cold") thymidine stock solution (e.g., 10 mM).
-
-
Experimental Setup: For each condition, you will have two sets of wells:
-
Set A: Cells + Test Compound
-
Set B: Cells + Test Compound + excess "cold" thymidine (e.g., 100 µM final concentration)
-
-
Procedure:
-
Plate cells as in the standard assay.
-
Add the test compound (and cold thymidine for Set B) and incubate for the standard duration.
-
Add [³H]-thymidine to all wells and incubate for the labeling period.
-
Harvest and count as in the standard assay.
-
-
Data Analysis:
-
Compare the [³H]-thymidine incorporation in Set A and Set B.
-
If incorporation is significantly higher in Set B , it indicates that the cold thymidine is outcompeting your test compound, suggesting a competitive mechanism of action.
-
If incorporation remains low in Set B , the inhibition is likely due to a non-competitive mechanism, such as a true antiproliferative effect.
-
References
- ResearchGate. (n.d.). Thymidine salvage and de novo synthesis pathways.
- Mickey, D. D., & Paulson, D. F. (1978). The effect of human serum on 3H-thymidine incorporation in human prostate tumors in tissue culture. The Journal of Urology, 119(6), 777–779. [Link]
- van der Heiden, M., van der Sluijs, M., van de Velde, C. J., & Fleuren, G. J. (1998). Nonradioactive techniques for measurement of in vitro T-cell proliferation: alternatives to the [(3)H]thymidine incorporation assay.
- The American Urological Association. (n.d.). The Effect of Human Serum on 3H-Thymidine Incorporation in Human Prostate Tumors in Tissue Culture. AUA Journals.
- American Society for Microbiology. (n.d.). Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay. Clinical and Diagnostic Laboratory Immunology.
- Forsdyke, D. R. (1968). Serum factors affecting the incorporation of (3H)thymidine by lymphocytes stimulated by antigen. I.
- Studier, F. W. (2005). Reconstitution of an efficient thymidine salvage pathway in Saccharomyces cerevisiae.
- ResearchGate. (n.d.). Thymine and thymidine salvage pathways, showing the putative role of...
- Anderson, D. D., Quintero, C. M., Stover, P. J. (2011). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences, 108(37), 15163-15168. [Link]
- ResearchGate. (n.d.). Alternatives to the standard 3H-thymidine incorporation assay?
- Forsdyke, D. R. (1973). Serum factors affecting the incorporation of [3H]thymidine by lymphocytes stimulated by antigen: II.
- Willems, L., et al. (2018). Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity. Plant Physiology, 176(2), 1234-1247.
- Forsdyke, D. R. (1973). Serum factors affecting the incorporation of [3H]thymidine by lymphocytes stimulated by antigen: III. Evidence for a role of complement from studies with specific complement inhibitors. Immunology, 25(4), 613-619.
- Charles River. (2019, January 10). Immunology for Non-Immunologists: Proliferation Assays.
- Ahmad, S., et al. (1994). A new rapid and simple non-radioactive assay to monitor and determine the proliferation of lymphocytes: an alternative to [3H]thymidine incorporation assay. Journal of immunological methods, 170(2), 211-224.
- ResearchGate. (n.d.). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis.
- Amara, F. M., & Heywood, S. M. (1985). The effects of thymidine on deoxyribonucleotide pool levels, cytotoxicity and mutation induction in Friend mouse erythroleukaemia cells. Carcinogenesis, 6(6), 851–855. [Link]
- ResearchGate. (n.d.). Lymphocyte proliferation assay—[³H] thymidine incorporation.
- Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development.
- ResearchGate. (n.d.). A comparison of using the MTT and 3 [H]thymidine incorporation assays...
- Scott, F. W., & Forsdyke, D. R. (1980). Isotope-dilution analysis of rate-limiting steps and pools affecting the incorporation of thymidine and deoxycytidine into cultured thymus cells. Biochemical Journal, 190(3), 721–730. [Link]
- National Center for Biotechnology Information. (n.d.). Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay.
- Cleaver, J. E. (2003). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Environmental and molecular mutagenesis, 42(1), 45–49. [Link]
- BioTechniques. (2000). Thymidine Incorporation Is Highly Predictive of Colony Formation and Can Be Used for High-Throughput Screening.
- National Center for Biotechnology Information. (n.d.). Depletion of plasma thymidine results in growth retardation and mitochondrial myopathy in mice overexpressing human thymidine phosphorylase.
- National Center for Biotechnology Information. (n.d.). Figure 3: [A comparison of using the...]. Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review.
- National Center for Biotechnology Information. (n.d.). Protective Effect of Thymidine on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells.
- National Center for Biotechnology Information. (n.d.). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- Saada, A., et al. (2004). Unchanged thymidine triphosphate pools and thymidine metabolism in two lines of thymidine kinase 2-mutated fibroblasts. Journal of inherited metabolic disease, 27(6), 735-744.
- ResearchGate. (n.d.). Cell proliferation assay using 3 H-thymidine nucleotide incorporation and radioactive measurements.
- ResearchGate. (n.d.). Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation.
- National Center for Biotechnology Information. (n.d.). Cell Synchronization by Double Thymidine Block.
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- 9. Role of pyrimidine salvage pathway in the maintenance of organellar and nuclear genome integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of 3'-Amino-3'-Deoxythymidine-Labeled Probes
Welcome to the technical support center for researchers utilizing 3'-amino-3'-deoxythymidine-labeled probes. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of these specialized oligonucleotide probes. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-specificity hybridization in your experiments.
Understanding the Challenge: The Double-Edged Sword of the 3'-Amino Modification
The introduction of a primary amino group at the 3'-terminus of a deoxythymidine nucleotide is a powerful tool for labeling oligonucleotide probes. This functional group provides a reactive handle for the covalent attachment of a wide array of reporter molecules, including fluorophores and enzymes. However, this modification also introduces a significant challenge: non-specific binding.
At physiological pH, the primary amino group is protonated, conferring a localized positive charge on the probe. This positive charge can lead to electrostatic interactions with negatively charged molecules within the cell, such as the phosphate backbone of DNA and RNA, as well as acidic proteins. These charge-based interactions are a primary driver of non-specific binding, leading to high background signal and potentially confounding experimental results.
This guide will walk you through a systematic approach to diagnosing and mitigating non-specific binding of your 3'-amino-3'-deoxythymidine-labeled probes, ensuring the signal you detect is a true representation of your target of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing high background fluorescence across my entire sample when using my 3'-amino-labeled FISH probe. What is the likely cause?
High, diffuse background is a classic sign of non-specific binding. With 3'-amino-labeled probes, the primary suspect is electrostatic interactions between the positively charged amino group on your probe and negatively charged components in your sample. This can include non-target nucleic acids, cell membranes, and various proteins.
Q2: How can I adjust my hybridization conditions to reduce this non-specific binding?
Optimizing your hybridization and washing conditions is the first and most critical step in reducing non-specific binding. This is often a balancing act between maintaining specific signal and eliminating background. The key is to adjust the "stringency" of your hybridization and washes. High stringency conditions favor perfectly matched probe-target hybrids, while low stringency conditions are more permissive of mismatched and non-specific interactions.[1]
Here are the key parameters to adjust:
-
Temperature: Increasing the hybridization and wash temperatures increases stringency.[1][2][3] If you are experiencing high background, try increasing the temperature of your post-hybridization washes in small increments (e.g., 2-5°C).
-
Salt Concentration: Lowering the salt concentration (e.g., of your SSC buffer) increases stringency.[1][2] Monovalent cations in the buffer shield the negative charges on the nucleic acid backbone, so reducing their concentration makes the electrostatic repulsion between the probe and non-target nucleic acids more pronounced, disfavoring weak, non-specific interactions.
-
Formamide Concentration: Formamide is a denaturant that lowers the melting temperature (Tm) of nucleic acid duplexes.[2] Increasing the formamide concentration in your hybridization buffer increases stringency, making it more difficult for non-specific hybrids to form.
Troubleshooting Workflow for Hybridization and Wash Conditions
Caption: A stepwise approach to troubleshooting high background by adjusting hybridization and wash stringency.
Q3: I've optimized my stringency conditions, but still have persistent background. What's next?
If optimizing stringency isn't sufficient, the next step is to introduce blocking agents into your pre-hybridization and hybridization buffers. Blocking agents work by occupying potential sites of non-specific binding, preventing your probe from attaching to them. For positively charged 3'-amino-labeled probes, you should consider both general and charge-specific blocking agents.
Table 1: Recommended Blocking Agents for 3'-Amino-Labeled Probes
| Blocking Agent | Mechanism of Action | Recommended Starting Concentration | Notes |
| General Blocking Agents | |||
| Sheared Salmon or Herring Sperm DNA | Competes with the probe for non-specific binding to nucleic acids. | 100-500 µg/mL | A standard and effective blocking agent for most hybridization applications. |
| Bovine Serum Albumin (BSA) | Blocks non-specific binding to proteins and other surfaces.[4][5] | 0.5 - 2 mg/mL[5] | Use a high-purity, nuclease-free grade. |
| Charge-Specific Blocking Agents | |||
| Heparin | A highly sulfated glycosaminoglycan with a strong negative charge that can block non-specific electrostatic interactions.[6][7] | 100-500 µg/mL | Particularly effective in reducing non-specific binding of positively charged molecules.[6][7] |
| Dextran Sulfate | A sulfated polysaccharide that also carries a high negative charge and can block electrostatic interactions. It is also known to accelerate hybridization rates. | 5-10% (w/v) | Can make the hybridization solution viscous. |
Experimental Protocol: Pre-hybridization and Hybridization with Blocking Agents
-
Prepare Pre-hybridization Buffer: To your standard pre-hybridization buffer, add your chosen blocking agents (e.g., sheared salmon sperm DNA and heparin).
-
Pre-hybridize: Incubate your sample with the pre-hybridization buffer for at least 30 minutes at the hybridization temperature. This allows the blocking agents to saturate non-specific binding sites.
-
Prepare Hybridization Buffer: Add your 3'-amino-labeled probe to a fresh aliquot of hybridization buffer that also contains the same blocking agents used in the pre-hybridization step.
-
Hybridize: Remove the pre-hybridization buffer and add the probe-containing hybridization buffer to your sample. Incubate overnight at the optimal hybridization temperature.
-
Wash: Proceed with your optimized high-stringency post-hybridization washes.
Q4: Could my probe concentration be the issue?
Absolutely. Using an excessively high probe concentration can overwhelm the blocking agents and lead to increased non-specific binding.[7] It is crucial to determine the optimal probe concentration that provides a strong specific signal without elevating the background.
Troubleshooting Tip: Perform a titration experiment with your probe, testing a range of concentrations (e.g., from 50 nM to 500 nM) to find the sweet spot for your specific application.
Q5: Are there any other factors I should consider?
Yes, several other factors can contribute to high background:
-
Sample Preparation: Inadequate fixation or permeabilization can expose non-specific binding sites or trap the probe within the sample.[8] Ensure your sample preparation protocols are optimized and consistently applied.
-
Probe Quality: Degraded probes can lead to smaller, "sticky" fragments that bind non-specifically. Always check the integrity of your probe on a denaturing gel before use.
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for background signal. This can often be quenched with appropriate pre-treatments, such as sodium borohydride or Sudan Black B.
Logical Relationship of Troubleshooting Steps
Caption: A flowchart illustrating the logical progression of troubleshooting non-specific binding.
By systematically working through these troubleshooting steps, you can effectively reduce non-specific binding and achieve high-quality, reliable results with your 3'-amino-3'-deoxythymidine-labeled probes.
References
- Spidlen, J., et al. (2016). Heparin Reduces Nonspecific Eosinophil Staining Artifacts in Mass Cytometry Experiments. Cytometry Part A, 89(7), 615-623.
- Morono, Y., et al. (2019). EDTA-FISH: A Simple and Effective Approach to Reduce Non-specific Adsorption of Probes in Fluorescence in situ Hybridization (FISH) for Environmental Samples. Microbes and Environments, 34(1), 90-96.
- Spidlen, J., et al. (2016). Heparin Reduces Nonspecific Eosinophil Staining Artifacts in Mass Cytometry Experiments. Cytometry Part A, 89(7), 615-623.
- Nicoya Lifesciences. (2014). Reducing Non-Specific Binding.
- Jackson, R. et al. (2020). A technical review and guide to RNA fluorescence in situ hybridization. PeerJ, 8, e8729.
- ResearchGate. (2022). What are your go-to FISH blocking agents that are NOT salmon/herring sperm DNA or BSA?
- SciGene. (n.d.). FLUORESCENCE IN SITU HYBRIDIZATION (FISH) TEMPERATURE-DEPENDENT EQUIPMENT COMPARISONS: TEMPERATURE GRADIENT EFFECTS AND ANALYTICAL OUTCOME.
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Computational design of sequence-specific DNA-binding proteins. (2023). Nature, 616(7955), 169-177.
- Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation. (2020). Pharmaceutics, 12(9), 869.
- Removal of repetitive sequences from FISH probes using PCR-assisted affinity chromatography. (1996). Nucleic Acids Research, 24(17), 3440-3441.
- Wikipedia. (n.d.). Fluorescence in situ hybridization.
- Enzo Life Sciences. (2020). FISH Tips and Troubleshooting.
Sources
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- 2. EDTA-FISH: A Simple and Effective Approach to Reduce Non-specific Adsorption of Probes in Fluorescence in situ Hybridization (FISH) for Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing charge in the complementarity-determining regions of humanized mAbs without affecting pI reduces non-specific binding and improves the pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Reducing Non-Specific Binding [reichertspr.com]
- 6. researchgate.net [researchgate.net]
- 7. Heparin Reduces Nonspecific Eosinophil Staining Artifacts in Mass Cytometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Validating the Incorporation of 3'-Amino-3'-deoxythymidine by Mass Spectrometry: A Comparative Guide
In the landscape of therapeutic and research applications, the precise validation of modified nucleotide incorporation into oligonucleotides is paramount. 3'-amino-3'-deoxythymidine (3'-AT), a potent chain terminator of DNA synthesis, serves as a critical tool in various antiviral therapies and molecular biology assays.[1][2] Its efficacy hinges on its successful integration into a growing DNA strand, a process that necessitates rigorous analytical verification. This guide provides an in-depth comparison of mass spectrometry techniques for validating the incorporation of 3'-AT, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Central Challenge: Confirming Covalent Incorporation
The primary analytical challenge lies in distinguishing between free 3'-AT and the covalently incorporated 3'-aminothymidine monophosphate within an oligonucleotide. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and mass accuracy to confirm the identity of the final product.[3][4][5] This guide will dissect the two most prevalent MS ionization techniques—Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI)—and their application in this specific context.
A Tale of Two Ionization Techniques: MALDI-TOF vs. ESI-MS
The choice between MALDI-Time of Flight (TOF) and ESI-MS is a critical decision point in the analytical workflow, each presenting a unique set of advantages and limitations for oligonucleotide analysis.[3][4][5][6][7]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is a robust, high-throughput technique well-suited for the routine quality control of standard oligonucleotides.[3][5][7] In this method, the oligonucleotide sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the analyte, primarily as singly charged ions.[6][7] The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for molecular weight determination.
Causality in Experimental Choices for MALDI-TOF:
-
Matrix Selection: The choice of matrix is crucial for successful ionization. 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotides as it efficiently absorbs the laser energy and facilitates the transfer of protons to the analyte.[8]
-
High Throughput: Its speed and relative simplicity make MALDI-TOF the method of choice for screening large numbers of samples.[5][7]
However, MALDI-TOF has limitations, particularly for longer or modified oligonucleotides.[5][6][7] For oligonucleotides greater than 50 bases, the resolution and mass accuracy can decrease significantly.[6][7]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique that generates multiply charged ions from a solution, making it ideal for the analysis of large biomolecules like oligonucleotides.[3] The sample is introduced through a capillary at a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density increases, leading to the formation of gas-phase ions.[3] These multiply charged ions allow for the analysis of high-molecular-weight compounds on mass analyzers with a more limited m/z range.[3]
Causality in Experimental Choices for ESI-MS:
-
Superior Mass Accuracy for Longer Oligos: ESI-MS maintains high mass accuracy and resolution over a broad range of oligonucleotide sizes, making it superior for analyzing longer sequences and those with modifications.[3][4][7]
-
Coupling with Liquid Chromatography (LC): ESI-MS can be readily coupled with liquid chromatography (LC-MS), enabling online separation and purification of the sample before mass analysis.[3][5] This is particularly advantageous for complex samples containing failure sequences or other impurities.[5][9]
Comparative Performance Metrics
The following table summarizes the key performance characteristics of MALDI-TOF and ESI-MS for the validation of 3'-AT incorporation.
| Feature | MALDI-TOF MS | ESI-MS |
| Primary Ion Species | Singly charged [M+H]⁺ | Multiply charged [M-nH]ⁿ⁻ |
| Mass Range | Effective up to ~50-mer oligonucleotides | Effective for >100-mer oligonucleotides |
| Mass Accuracy | Lower (typically within 0.1-0.2%) | Higher (typically <50 ppm) |
| Resolution | Moderate, decreases with mass | High, allows for isotopic resolution |
| Throughput | High | Lower, especially when coupled with LC |
| Sample Purity Requirement | More tolerant to salts and buffers | Requires cleaner samples |
| Fragmentation Control | Limited in standard configuration | Readily coupled with tandem MS (MS/MS) for structural elucidation |
Experimental Workflow: From Synthesis to Validation
A robust validation workflow is essential for unambiguous confirmation of 3'-AT incorporation.
Detailed Protocol for ESI-MS Analysis
This protocol outlines a self-validating system for confirming 3'-AT incorporation using LC-ESI-MS.
1. Sample Preparation:
-
Synthesize the target oligonucleotide with a 3'-AT terminus using standard phosphoramidite chemistry.
-
Perform cleavage from the solid support and deprotection of the nucleobases.
-
Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Resuspend the purified and desalted oligonucleotide in an MS-compatible solvent, such as 10 mM ammonium acetate in water/acetonitrile.[10]
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC system coupled to an ESI-mass spectrometer.
-
Separate the full-length product from any shorter failure sequences using a suitable reversed-phase column and gradient.
-
Acquire full scan mass spectra in negative ion mode to determine the molecular weight of the eluting species. The multiply charged ion series is then deconvoluted to obtain the neutral molecular mass.
-
Perform tandem MS (MS/MS) on the parent ion of the full-length product. Collision-induced dissociation (CID) will fragment the oligonucleotide, providing sequence information and confirming the identity of the terminal modification.[9][11][12][13]
3. Data Analysis and Validation:
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the 3'-AT terminated oligonucleotide. A close match provides strong evidence of successful synthesis.
-
Analyze the MS/MS fragmentation pattern. The presence of fragment ions consistent with the expected sequence, including the terminal 3'-aminothymidine, provides definitive confirmation of its incorporation. The fragmentation of modified nucleosides can yield characteristic product ions that aid in their identification.[11][14]
Visualizing the Confirmation: The Power of Fragmentation
Tandem mass spectrometry is a powerful tool for the structural elucidation of modified oligonucleotides.[9] By isolating the parent ion and subjecting it to fragmentation, a series of product ions are generated that can be used to read the sequence.
The observation of a complete series of y-ions and b-ions that accounts for the mass of the 3'-AT at the terminus provides unequivocal evidence of its covalent incorporation.
Conclusion: Selecting the Optimal Technique
Both MALDI-TOF and ESI-MS are powerful techniques for the quality control of synthetic oligonucleotides.[3] For the specific and rigorous validation of 3'-amino-3'-deoxythymidine incorporation, especially in a research or drug development setting, ESI-MS, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), is the superior choice. Its high mass accuracy, resolution, and ability to provide detailed structural information through fragmentation make it an indispensable tool for ensuring the integrity and efficacy of modified oligonucleotides.[3][7] While MALDI-TOF offers high throughput for routine screening, the detailed characterization required for modified oligonucleotides is better served by the capabilities of ESI-MS.[5]
References
- Stemmler, E. A., et al. (1998). Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(7), 795-806.
- metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF?.
- D'Atri, V., et al. (2019). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research, 47(1), e3.
- Matsuda, A., et al. (1982). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular Pharmacology, 21(2), 342-347.
- Gao, Y., et al. (2012). Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers. Journal of the American Society for Mass Spectrometry, 23(12), 2139-2152.
- Wang, Y., et al. (2017). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry, 28(9), 1933–1943.
- Chen, Y., et al. (2023). Charge-State-Dependent Collision-Induced Dissociation Behaviors of RNA Oligonucleotides via High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(8), 1618-1627.
- Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274-280.
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A Comparative Guide to the Chain Termination Efficiency of 3'-Amino-3'-deoxythymidine and ddTTP
This guide provides a detailed comparison of two pivotal molecules in molecular biology and pharmacology: 3'-amino-3'-deoxythymidine (3'-AT) and 2',3'-dideoxythymidine triphosphate (ddTTP). Both act as chain terminators of DNA synthesis, a fundamental process in both research and disease. This document will delve into their mechanisms, compare their efficiencies with supporting data, and provide actionable protocols for their evaluation.
Introduction to DNA Chain Termination
DNA replication, the cornerstone of life, is a meticulously orchestrated process. DNA polymerases, the master builders of the genome, extend a growing DNA strand by adding deoxynucleoside triphosphates (dNTPs) that are complementary to a template strand. This extension relies on the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the growing chain and the 5'-phosphate group of the incoming dNTP.[1][2]
Chain terminators are synthetic nucleotide analogs that, when incorporated into a growing DNA strand, halt this elongation process. They achieve this by lacking the essential 3'-hydroxyl group, preventing the formation of the next phosphodiester bond.[1][3][4] This property has been harnessed in two significant areas: in Sanger sequencing to determine the precise order of nucleotides in a DNA molecule and in the development of antiviral and anticancer drugs.[5][6]
Molecular Profiles of the Chain Terminators
The efficacy of a chain terminator is intrinsically linked to its chemical structure. Here, we examine the molecular makeup of 3'-AT and ddTTP.
3'-Amino-3'-deoxythymidine (3'-AT)
3'-Amino-3'-deoxythymidine, also known as 3'-aminothymidine (AMT), is a nucleoside analog where the 3'-hydroxyl group of the deoxyribose sugar is replaced by an amino (-NH2) group. For it to be incorporated into DNA, it must first be phosphorylated in the cell to its triphosphate form, 3'-amino-3'-deoxythymidine triphosphate (3'-ATTP). The presence of the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.[7][8]
Caption: Structure of 2',3'-Dideoxythymidine Triphosphate (ddTTP).
Comparative Analysis of Termination Efficiency
The efficiency of a chain terminator is determined by how readily it is incorporated by a DNA polymerase and how effectively it stops further DNA synthesis.
Mechanism of Incorporation and Termination
Both 3'-ATTP and ddTTP act as competitive inhibitors of the natural substrate, deoxythymidine triphosphate (dTTP). [9]The DNA polymerase incorporates the analog opposite an adenine base in the template strand.
-
ddTTP: The incorporation of ddTTP results in a DNA chain that is structurally similar to a natural DNA strand but lacks the 3'-OH group. This absence creates a dead-end for the polymerase, as no further nucleotides can be added. [3][4]
-
3'-ATTP: The incorporation of 3'-ATTP introduces a 3'-amino group. This group is not a suitable substrate for the nucleophilic attack required to form a phosphodiester bond, thus terminating the chain. [7][8]Some studies suggest that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are even more effective inhibitors of some DNA polymerases than their dideoxy counterparts. [8]
Caption: Mechanism of Chain Termination for 3'-ATTP and ddTTP.
Kinetic Parameters
Direct, side-by-side kinetic comparisons of 3'-ATTP and ddTTP are not abundant in the literature. However, we can infer their relative efficiencies from studies on their individual interactions with DNA polymerases.
| Parameter | 3'-Amino-3'-deoxythymidine-5'-triphosphate (3'-ATTP) | 2',3'-Dideoxythymidine triphosphate (ddTTP) |
| Mode of Inhibition | Competitive with dTTP [9] | Competitive with dTTP |
| Ki | 3.3 µM (with DNA polymerase-alpha) [9] | Varies with polymerase |
| Incorporation | Incorporated by DNA polymerases I, alpha, and beta [8] | Incorporated by a wide range of DNA polymerases [3][10] |
| Relative Efficiency | Described as a more effective inhibitor than ddNTPs for certain polymerases [8] | Efficiency is highly dependent on the polymerase [11][12] |
Note: The kinetic parameters are highly dependent on the specific DNA polymerase and reaction conditions. The values presented are for illustrative purposes.
Influence of DNA Polymerase Type
The efficiency of any nucleotide analog is not absolute but is relative to the DNA polymerase being used. [13][14]
-
Taq DNA Polymerase: Often used in Sanger sequencing, some studies have shown that Taq polymerase can have a bias in the incorporation of different ddNTPs, with ddGTP being incorporated much more efficiently than other ddNTPs. [11]* Reverse Transcriptases: These enzymes, particularly from retroviruses like HIV, are often more promiscuous and can incorporate nucleotide analogs more readily than high-fidelity host DNA polymerases. This is the basis for the use of compounds like zidovudine (AZT), which is a 3'-azido-3'-deoxythymidine, as an anti-HIV drug. [5][15]3'-AT is a catabolite of AZT. * Klenow Fragment: This portion of E. coli DNA polymerase I is also commonly used in sequencing and other molecular biology applications.
The choice of polymerase is therefore a critical experimental parameter when comparing the efficiency of chain terminators.
Experimental Protocols for Efficiency Assessment
A primer extension assay is a robust method for directly comparing the termination efficiency of 3'-ATTP and ddTTP.
Caption: Workflow for Primer Extension Assay to Compare Terminator Efficiency.
Detailed Experimental Protocol:
Objective: To quantitatively compare the chain termination efficiency of 3'-ATTP and ddTTP.
Materials:
-
Single-stranded DNA template with a known sequence.
-
5'-radiolabeled or fluorescently labeled primer complementary to a region of the template.
-
DNA Polymerase (e.g., Klenow fragment, Taq polymerase).
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP).
-
3'-amino-3'-deoxythymidine triphosphate (3'-ATTP).
-
2',3'-dideoxythymidine triphosphate (ddTTP).
-
Reaction Buffer (specific to the DNA polymerase).
-
Stop Solution (e.g., formamide with EDTA and loading dyes).
-
Denaturing polyacrylamide gel.
-
Phosphorimager or fluorescence scanner.
Methodology:
-
Primer Annealing: Anneal the labeled primer to the single-stranded DNA template by incubating them in the reaction buffer at a temperature just below the primer's melting temperature (Tm) and then allowing it to cool slowly.
-
Reaction Setup: Prepare a master mix containing the annealed primer/template, DNA polymerase, and all four dNTPs. Aliquot this master mix into three tubes.
-
Tube 1: Add a specific concentration of 3'-ATTP.
-
Tube 2: Add the same concentration of ddTTP.
-
Tube 3 (Control): Add an equivalent volume of buffer.
-
-
Primer Extension Reaction: Incubate the tubes at the optimal temperature for the DNA polymerase for a set period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.
-
Visualization and Analysis: Visualize the bands using a phosphorimager (for radiolabeled primers) or a fluorescence scanner. The intensity of the bands at each position where termination occurred can be quantified to determine the relative efficiency of incorporation and termination for each analog.
Applications and Practical Considerations
Applications of ddTTP
The primary and most well-known application of ddTTP is in Sanger DNA sequencing. [6][16]Its reliable and clean termination of DNA synthesis has made it an indispensable tool for genetics and genomics for decades.
Applications and Potential of 3'-AT
3'-AT and its parent compound, AZT, have been extensively studied for their therapeutic properties.
-
Antiviral Activity: As a nucleoside analog reverse transcriptase inhibitor (NRTI), AZT (which can be metabolized to 3'-AT) is a potent inhibitor of retroviral reverse transcriptases, forming the basis of many anti-HIV therapies. [5][17]* Antineoplastic Activity: 3'-AT has also shown activity against cancer cells by inhibiting DNA polymerase. [9] The strong chain-terminating properties of 3'-ATTP suggest its potential use in specialized molecular biology applications, although it is not as commonly used as ddTTP for standard DNA sequencing.
Choosing the Right Terminator
The choice between 3'-ATTP and ddTTP depends on the specific application:
-
For standard DNA sequencing , ddTTP is the well-established and validated choice.
-
For antiviral or anticancer research , 3'-AT and other modified nucleosides are of greater interest.
-
For specialized research into DNA polymerase mechanisms or the development of novel molecular biology tools, a direct comparison of both terminators using an assay like the one described above would be warranted.
Conclusion
Both 3'-amino-3'-deoxythymidine and ddTTP are potent chain terminators of DNA synthesis, but they operate through slightly different chemical mechanisms and have found their primary applications in different fields. ddTTP remains the gold standard for Sanger sequencing due to its clean and efficient termination. 3'-AT, primarily studied in its triphosphate form as an inhibitor and in the context of its parent compound AZT, has proven to be a powerful therapeutic agent. Understanding the nuances of their interaction with different DNA polymerases is key to leveraging their full potential in both research and clinical settings.
References
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- Mitsuya, H., Weinhold, K. J., Furman, P. A., St Clair, M. H., Lehrman, S. N., Gallo, R. C., Bolognesi, D., Barry, D. W., & Broder, S. (1985). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences of the United States of America, 82(20), 7096–7100. [Link]
- Toji, L., & Cohen, S. S. (1970). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Cancer research, 30(2), 488–493. [Link]
- Laboratory Notes. (2025, October 3). Mechanism of Chain Termination in Sanger Sequencing.
- Gao, W. Y., Shirasaka, T., Johns, D. G., Broder, S., & Mitsuya, H. (1993). Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells.
- Serafinowski, P., & Rzeszotarska, J. (1993). Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. Journal of medicinal chemistry, 36(21), 3262–3265. [Link]
- Malik, C. K., & Basu, A. K. (2013). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. Methods in molecular biology (Clifton, N.J.), 972, 111–120. [Link]
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- Wikipedia. (n.d.). Dideoxynucleotide. Wikipedia. [Link]
- Lior, Y., & Livneh, Z. (2012). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current protocols in chemical biology, 4(2), 125–137. [Link]
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- Tsai, M. D., & Rausch, J. W. (2011). Kinetic Mechanism of DNA Polymerases: Contributions of Conformational Dynamics and a Third Divalent Metal Ion. Biochemistry, 50(31), 6686–6697. [Link]
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- TIG. (n.d.).
- Schaaper, R. M., & Koffel-Schwartz, N. (2012). Azidothymidine and other chain terminators are mutagenic for template-switch-generated genetic mutations. Proceedings of the National Academy of Sciences of the United States of America, 109(16), 6069–6074. [Link]
- Zhu, Z., Waggoner, A. S., & Tsa, M. (1997). Incorporation of reporter-labeled nucleotides by DNA polymerases. Cytometry, 28(3), 206–211. [Link]
- The Audiopedia. (2022, May 12). Sanger Sequencing Explained For Beginners. YouTube. [Link]
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- Shomu's Biology. (2017, June 29). Sanger sequencing method - dideoxy sequencing of DNA. YouTube. [Link]
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- Tasara, T., Angerer, B., Damond, M., Winter, H., & Dorhöfer, S. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. Nucleic acids research, 31(10), 2636–2646. [Link]
- Smith, R. A., & Khorana, H. G. (1962). Incorporation of 5'-amino-5'-deoxythymidine5'-phosphate in polynucleotides by use of DNA polymerase I and a phiX174 DNA template. The Journal of biological chemistry, 237, PC1614–PC1615. [Link]
- Hiebl, J., Zbiral, E., Balzarini, J., & De Clercq, E. (1992). Side-chain derivatives of biologically active nucleosides. 1. Side-chain analogs of 3'-azido-3'-deoxythymidine (AZT). Journal of medicinal chemistry, 35(16), 3016–3023. [Link]
- ResearchGate. (n.d.). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications.
- Modis, A. S., & Johnson, D. L. (1995). 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria. Molecular and cellular biochemistry, 143(2), 101–107. [Link]
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- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]
- Chan, K., & Resnick, M. A. (2013). A Role for DNA Polymerase θ in Promoting Replication through Oxidative DNA Lesion, Thymine Glycol, in Human Cells. PLoS genetics, 9(11), e1003945. [Link]
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A Comparative Guide to 3'-amino-3'-deoxythymidine and 3'-azido-3'-deoxythymidine (AZT) in Antiviral Assays
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 3'-amino-3'-deoxythymidine (AMT) and its parent compound, 3'-azido-3'-deoxythymidine (zidovudine or AZT), in the context of antiviral research. We will delve into their distinct mechanisms of action, metabolic relationship, comparative cytotoxicity, and the experimental assays used for their evaluation. This guide moves beyond a simple side-by-side comparison to explain the scientific rationale behind why one of these molecules became a landmark antiviral therapeutic while the other is primarily studied in the context of toxicology.
Introduction: A Tale of Two Thymidine Analogs
3'-Azido-3'-deoxythymidine (AZT) holds a significant place in medical history as the first antiretroviral agent approved for the treatment of HIV/AIDS.[1][2] It is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a chain terminator during the synthesis of viral DNA.[3] In contrast, 3'-amino-3'-deoxythymidine (AMT) is a primary metabolite of AZT, formed in the body through the reduction of AZT's azido group.[4][5] While structurally similar, this seemingly small chemical change has profound implications for the biological activity of these molecules. This guide will illuminate these differences, providing a clear understanding of their respective roles in antiviral and toxicological studies.
Mechanism of Action: A Shared Pathway with Divergent Fates
Both AZT and AMT are thymidine analogs that must be intracellularly phosphorylated to their active triphosphate forms to exert their biological effects.[3][5] However, the enzymes they target and the consequences of their actions differ significantly.
3'-azido-3'-deoxythymidine (AZT):
As a cornerstone of antiretroviral therapy, AZT's mechanism is well-established.[2] Following administration, AZT enters host cells and is converted by cellular kinases into AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active metabolite, AZT-triphosphate (AZT-TP).[6] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[7] The absence of a 3'-hydroxyl group on the deoxyribose moiety of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the halting of viral replication.[3] Notably, AZT has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which provides its therapeutic window.[1]
3'-amino-3'-deoxythymidine (AMT):
AMT also undergoes intracellular phosphorylation to its triphosphate derivative, AMT-triphosphate.[5] However, its primary inhibitory activity is directed towards cellular DNA polymerases rather than viral reverse transcriptase.[5] Studies have shown that AMT-5'-triphosphate is a competitive inhibitor of dTTP with respect to DNA polymerase-alpha.[5] This inhibition of host cell DNA replication is the basis for its observed antineoplastic activity in some cancer cell lines.[5]
The critical difference lies in their primary targets: AZT is a potent inhibitor of viral reverse transcriptase, while AMT's activity is more directed towards host cell DNA polymerases. This distinction is fundamental to understanding their different applications and toxicological profiles.
The Metabolic Link: AZT as a Pro-Drug for a Toxic Metabolite
A crucial aspect of comparing these two compounds is understanding that AMT is a metabolic product of AZT. In the liver, a portion of administered AZT undergoes reduction of its 3'-azido group, likely mediated by cytochrome P450 isoenzymes, to form AMT.[4][5] This metabolic conversion means that any in vivo assessment of AZT's effects must also consider the potential contribution of AMT.
dot
Caption: Metabolic activation and targets of AZT and AMT.
Comparative Performance in In Vitro Assays
A direct comparison of the antiviral efficacy of AZT and AMT is challenging due to a notable lack of published data on AMT's anti-HIV activity. Studies that have synthesized derivatives of AMT for antiviral testing have reported that they did not show sufficient efficacy. This suggests that AMT itself is not a potent antiviral agent and its primary relevance is in the context of AZT's overall pharmacological and toxicological profile.
In contrast, the anti-HIV activity of AZT is well-documented across numerous studies and cell lines.
Table 1: Summary of In Vitro Activity of AZT and AMT
| Compound | Target Virus | Cell Line | Parameter | Value (µM) | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | IC90 | 0.009 | [3] |
| HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | IC90 | 0.04 | [3] | |
| HIV-1 | Alveolar Macrophages | IC90 | 0.0001 | [3] | |
| HIV-1 | CEM | EC50 | 0.01-0.1 (approx.) | [8] | |
| 3'-amino-3'-deoxythymidine (AMT) | HIV-1 | MT-4 | Anti-HIV Activity | Not sufficient efficacy | [9] |
| 3'-azido-3'-deoxythymidine (AZT) | - | CEM | CC50 | >20 | [1] |
| - | Human Hematopoietic Progenitor Cells | - | More toxic than AZT (5-7 fold) | [5] | |
| 3'-amino-3'-deoxythymidine (AMT) | - | Human Hematopoietic Progenitor Cells | - | Highly toxic | [5] |
IC50/EC50: 50% inhibitory/effective concentration. CC50: 50% cytotoxic concentration. IC90: 90% inhibitory concentration.
The available data strongly indicates that while AZT is a potent anti-HIV agent, its metabolite, AMT, exhibits significant cytotoxicity, particularly towards hematopoietic progenitor cells, which is a key contributor to the dose-limiting toxicity of AZT therapy, namely bone marrow suppression.[5]
Experimental Protocols
To aid researchers in the evaluation of nucleoside analogs like AZT and AMT, we provide detailed, step-by-step methodologies for key in vitro assays.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free, Colorimetric)
This assay quantifies the ability of a compound to directly inhibit the activity of HIV-1 reverse transcriptase.
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Cell line of interest (e.g., CEM-CCRF, PBMCs)
-
96-well plates
-
Cell culture medium
-
Test compounds (AZT, AMT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plates for a period that is relevant to the intended therapeutic exposure (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion: A Clear Divergence in Application
The comparison of 3'-amino-3'-deoxythymidine (AMT) and 3'-azido-3'-deoxythymidine (AZT) provides a compelling case study in nucleoside analog drug development. While both compounds share a similar structural backbone and a reliance on intracellular phosphorylation, their biological activities diverge significantly.
-
AZT is a potent and selective inhibitor of HIV reverse transcriptase, a property that has cemented its role as a critical antiretroviral therapeutic. Its clinical utility is a balance between its powerful antiviral effect and its associated toxicities.
-
AMT , as a metabolite of AZT, lacks significant direct antiviral activity. Instead, its primary biological effect is the inhibition of host cell DNA polymerases, leading to cytotoxicity, particularly in hematopoietic progenitor cells. This makes AMT a key contributor to the dose-limiting myelosuppression observed with AZT therapy.
For researchers in the field, this guide underscores the importance of a comprehensive understanding of a drug's metabolic fate. The case of AZT and AMT clearly demonstrates that a metabolite can have a profoundly different and clinically significant biological profile from its parent compound. Future research into novel nucleoside analogs should, therefore, include early and thorough evaluation of their metabolic pathways and the biological activities of their metabolites to fully characterize their therapeutic potential and toxicological risks.
References
- Human immunodeficiency virus inhibition is prolonged by 3'-azido-3'-deoxythymidine alternating with 2',3'-dideoxycytidine compared with 3'-azido-3'-deoxythymidine alone. Antimicrob Agents Chemother. 1990;34(4):637-642. [Link]
- Darns, E. S., et al. (2018). Phosphoramidate conjugates of 3′-azido-3′-deoxythymidine glycerolipid derivatives and amino acid esters: synthesis and anti-HIV activity. UTMB Health Research Expert Profiles. [Link]
- Hartmann, H., et al. (1988). Enhanced in vitro inhibition of HIV-1 replication by 3'-fluoro-3'-deoxythymidine compared to several other nucleoside analogs. AIDS Research and Human Retroviruses. 4(6):457-66. [Link]
- Furman, P. A., et al. (1986). 3'-Azido-3'-deoxythymidine (BW A509U): a novel purine and pyrimidine nucleoside analog with potent and selective anti-human immunodeficiency virus activity. Proceedings of the National Academy of Sciences. 83(21):8333-8337. [Link]
- Perno, C. F., et al. (1989). Anti-HIV-1 activity of 3'-azido-3'-deoxythymidine (AZT) in primary mononuclear phagocytes. Journal of Experimental Medicine. 169(3):933-940. [Link]
- Solyev, P. N., et al. (2015). Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent.
- Synergistic inhibition of human immunodeficiency virus type 1 replication in vitro by two-drug and three-drug combinations of 3'-azido-3'-deoxythymidine, phosphonoformate, and 2',3'-dideoxythymidine. Antimicrob Agents Chemother. 1992;36(8):1559-1564. [Link]
- Larder, B. A., et al. (1987). Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. Biochemical Pharmacology. 36(21):3769-3772. [Link]
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- Yan, A., et al. (2008). Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells. Journal of General Virology. 89(Pt 7):1672-1679. [Link]
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A Comparative Guide to the Synthesis of 3'-Amino-3'-deoxythymidine: Methods, Mechanisms, and Practical Insights
For researchers and professionals in drug development and medicinal chemistry, the synthesis of modified nucleosides is a cornerstone of innovation. Among these, 3'-amino-3'-deoxythymidine (AMT), a significant metabolite of the antiretroviral drug Zidovudine (AZT), holds considerable interest for its biological activities and as a synthetic precursor.[1] This guide provides an in-depth, side-by-side comparison of the prevalent synthetic methodologies for preparing AMT, grounded in experimental data and mechanistic rationale to aid in the selection of the most suitable route for your research needs.
Introduction to 3'-Amino-3'-deoxythymidine (AMT)
3'-Amino-3'-deoxythymidine is a dideoxynucleoside analog where the 3'-hydroxyl group of thymidine is replaced by an amino group. This structural modification imparts significant biological properties. While AMT itself exhibits high cytotoxicity, it serves as a crucial building block for the synthesis of various derivatives with potential therapeutic applications.[2] The primary challenge in its synthesis lies in the stereoselective introduction of the amino group at the 3' position of the deoxyribose sugar moiety. This guide will dissect the most common and effective strategies to achieve this transformation.
Core Synthetic Strategies: An Overview
The synthesis of AMT predominantly starts from its azide precursor, 3'-azido-3'-deoxythymidine (AZT), which is more readily accessible. Therefore, the choice of synthetic route often comes down to the preferred method for reducing the azide group. The key strategies can be broadly categorized as:
-
Reduction of 3'-Azido-3'-deoxythymidine (AZT) : This is the most direct and widely employed approach, utilizing various reducing agents.
-
Nucleophilic Substitution on a 3'-Activated Thymidine Derivative : This involves creating a good leaving group at the 3'-position and displacing it with an amine or an azide, which is subsequently reduced. The Mitsunobu reaction is a prime example of this strategy for synthesizing the AZT precursor.
Below, we will explore the nuances of these methods, providing a comparative analysis to inform your experimental design.
Method 1: Reduction of 3'-Azido-3'-deoxythymidine (AZT)
The conversion of the 3'-azido group of AZT to a primary amine is a high-yielding and clean transformation. The choice of reducing agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups.
1A. Catalytic Hydrogenation
Catalytic hydrogenation is a classic and highly efficient method for azide reduction. It can be performed using hydrogen gas or through catalytic transfer hydrogenation.
-
Hydrogen Gas with Palladium on Carbon (H₂/Pd-C) : This is a robust and scalable method. The reaction proceeds by the adsorption of the azide and hydrogen onto the palladium surface, leading to the reduction of the azide to the amine and the liberation of nitrogen gas.
-
Catalytic Transfer Hydrogenation with Ammonium Formate : This method offers a safer and more convenient alternative to using flammable hydrogen gas, especially on a smaller laboratory scale.[3] Ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen in situ.[4] This technique is known for its mild reaction conditions and high yields.[5]
Mechanistic Insight: In both cases, the palladium catalyst facilitates the addition of hydrogen across the azide functional group, leading to the formation of the amine. The reaction is generally clean, with nitrogen gas being the only byproduct from the azide moiety.
1B. Thiol-Mediated Reduction
Thiols, particularly dithiothreitol (DTT), are effective reagents for the reduction of azides under mild, aqueous conditions.[6] This method is especially suitable for water-soluble azido compounds that might be sensitive to catalytic hydrogenation.[6] The reaction proceeds via a nucleophilic attack of the thiol on the terminal nitrogen of the azide, followed by a series of steps that ultimately liberate nitrogen gas and form the amine.
Mechanistic Insight: The reduction with DTT involves the formation of a phosphazene-like intermediate, which then hydrolyzes to the amine. The mildness of this method makes it compatible with a wide range of functional groups.
Method 2: Synthesis via 3'-Activated Thymidine (Mitsunobu Reaction)
An alternative to starting with AZT is to synthesize it from the more readily available thymidine. The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at a chiral center, making it ideal for converting the 3'-hydroxyl group of thymidine to an azide with the correct stereoconfiguration.[7]
The reaction involves the activation of the 3'-hydroxyl group with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activated intermediate then undergoes an Sₙ2 reaction with a nucleophile, in this case, hydrazoic acid (HN₃) or a salt thereof, to introduce the azide group with inversion of configuration. The resulting AZT is then reduced to AMT using one of the methods described above.
Mechanistic Insight: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate. The nucleophile (azide) attacks the carbon bearing the activated hydroxyl group from the backside, leading to a complete inversion of stereochemistry. This is crucial for obtaining the correct stereoisomer of AZT and, subsequently, AMT.
Side-by-Side Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | AZT, Ammonium Formate, 10% Pd/C, Methanol | >95%[3] | 3-40 min[5] | High yield, fast, avoids H₂ gas, mild conditions.[3][5] | Requires palladium catalyst, filtration of catalyst can be cumbersome on a large scale. |
| Catalytic Hydrogenation (H₂ gas) | AZT, H₂, 10% Pd/C, Methanol/Ethanol | High (>90%) | 12-24 h[8] | High yield, clean reaction, scalable. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas.[9] |
| Thiol-Mediated Reduction | AZT, Dithiothreitol (DTT), Water/Buffer | Quantitative[6] | Varies (minutes to hours) | Mild conditions, suitable for aqueous media, avoids heavy metal catalysts.[6] | Can generate multiple byproducts if not carefully controlled, purification may be more complex.[10] |
| Mitsunobu Reaction & Reduction | Thymidine, PPh₃, DEAD/DIAD, HN₃, then a reducing agent | Good overall yield (2 steps) | 24-30 h for Mitsunobu step[11] | Stereospecific inversion, starts from cheaper thymidine.[7] | Multi-step, uses hazardous hydrazoic acid, purification from phosphine oxide byproduct can be challenging.[11] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of AZT
This protocol is adapted from an efficient method for the reduction of AZT derivatives.[3]
-
Reaction Setup : In a round-bottom flask, dissolve 3'-azido-3'-deoxythymidine (AZT) (1.0 g, 3.74 mmol) in methanol (20 mL).
-
Addition of Reagents : To this solution, add ammonium formate (1.18 g, 18.7 mmol, 5 equivalents) and 10% palladium on carbon (100 mg, 10% w/w).
-
Reaction : Stir the resulting mixture vigorously at room temperature. The reaction is slightly exothermic and effervescent.[5]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 30-60 minutes).
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Isolation : Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 3'-amino-3'-deoxythymidine.
Protocol 2: Mitsunobu Synthesis of AZT from Thymidine
This protocol is a general representation of the Mitsunobu reaction for azide formation.[7]
-
Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve thymidine (1.0 g, 4.13 mmol) and triphenylphosphine (1.62 g, 6.19 mmol, 1.5 equivalents) in anhydrous THF (40 mL).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents : Slowly add diisopropyl azodicarboxylate (DIAD) (1.22 mL, 6.19 mmol, 1.5 equivalents) dropwise to the stirred solution. Then, add a solution of hydrazoic acid in toluene (caution: highly toxic and explosive) or a salt like sodium azide with an appropriate phase transfer catalyst.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring : Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Work-up : Quench the reaction by adding a few milliliters of water. Remove the THF under reduced pressure.
-
Purification : The crude product is often purified by column chromatography on silica gel to separate the desired 3'-azido-3'-deoxythymidine from triphenylphosphine oxide and other byproducts. The purified AZT can then be reduced using a method like Protocol 1.
Conclusion and Recommendations
The choice of synthetic route for 3'-amino-3'-deoxythymidine is highly dependent on the specific needs of the laboratory.
-
For speed, efficiency, and safety on a laboratory scale, catalytic transfer hydrogenation using ammonium formate is the recommended method for the reduction of AZT. It provides high yields in a short amount of time without the need for specialized high-pressure equipment.[3][5]
-
For large-scale synthesis , traditional catalytic hydrogenation with H₂ gas may be more cost-effective, provided the necessary safety infrastructure is in place.
-
The thiol-mediated reduction offers a valuable alternative when metal catalysts need to be avoided or when the reaction needs to be performed in a biological buffer system.[6]
-
The Mitsunobu reaction is the method of choice when starting from thymidine, as it ensures the correct stereochemistry at the 3' position. However, the multi-step nature and the use of hazardous reagents require careful consideration.
By understanding the underlying chemistry and practical considerations of each method, researchers can make an informed decision to efficiently and safely synthesize 3'-amino-3'-deoxythymidine for their research and development endeavors.
References
- [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150. (2005). [Link]
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- Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu approach to the synthesis of optically active α,α-disubstituted amino acids. Organic letters, 11(4), 807–810. [Link]
- Creasy, P. E., & Wilds, C. J. (2013). Reduction of 3'-azido-3'-deoxythymidine (AZT) and AZT nucleotides by thiols. Kinetics and product identification. The Journal of organic chemistry, 78(18), 9205–9215. [Link]
- Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. [Link]
- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299. [Link]
- 3'-Deoxythymidine, 3'-dT, 2'-5' Linked Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc.
- Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications. Pharmaceutical Research, 5(5), 297-299. [Link]
- Solyev, P. N., Jasko, M. V., Martynova, T. A., Kalnina, L. B., Nosik, D. N., & Kukhanova, M. K. (2015). Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent.
- Modis, K., Gero, D., & Szoleczky, P. (2007). 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria. Toxicology and applied pharmacology, 223(3), 269–275. [Link]
- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. IV. Phosphorylated 3'-amino-3'-deoxythymidine and 5'-amino-5'-deoxythymidine and derivatives. The Journal of Organic Chemistry, 29(7), 2076–2078. [Link]
- Banerjee, S., & Santra, S. (2009). Catalytic Transfer Reductions Using Ammonium Formate. A Review.
- Izgu, E. C., Oh, S. S., & Szostak, J. W. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical communications (Cambridge, England), 52(15), 3188–3191. [Link]
- Han, B., & He, G. (2015). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins.
- Maiti, K. K., Jeon, O. Y., Lee, W. S., Kim, D. C., Kim, K. T., Takeuchi, T., Futaki, S., & Chung, S. K. (2008). Preparation of a 3'-azido-3'-deoxythymidine (AZT) derivative, which is blood-brain barrier permeable. Bulletin of the Korean Chemical Society, 29(11), 2269-2272. [Link]
- Stare, M., & Stankovic, S. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules (Basel, Switzerland), 24(17), 3046. [Link]
- Rode, C. V., Vaidya, P. D., & Jaganathan, R. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects.
- Hayakawa, H., Naka, T., & Kawai, K. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International journal of molecular sciences, 12(12), 9034–9049. [Link]
- Azide Hydrogenation. (2022, October 6). Reddit.
- Are azides reducted to amines using hydrogenation with PtO2 (Adam's catalyst) as the catalyst? Or, is Pd/C required? (2018, August 22). ResearchGate.
- Chávez, E., Zazueta, C., & García, N. (2013). A single zidovudine (AZT) administration delays hepatic cell proliferation by altering oxidative state in the regenerating rat liver. Oxidative medicine and cellular longevity, 2013, 193859. [Link]
- Ferri, A., Bonhomme, J., & Grassi, J. (1996). Quantitation of 3'-amino-3'-deoxythymidine (AMT), a toxic catabolite of 3'-azido-3'-deoxythymidine (AZT), by competitive ELISA. Journal of immunoassay, 17(2), 175–193. [Link]
- Restle, T., & Goody, R. S. (1992). Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. Molecular pharmacology, 41(2), 252–258. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 3'-amino-3'-deoxythymidine (AMT) Analysis
Introduction: The Significance of 3'-amino-3'-deoxythymidine (AMT) Analysis in Drug Development
3'-amino-3'-deoxythymidine (AMT) is a primary metabolite of the antiretroviral drug Zidovudine (AZT), widely used in the treatment of HIV infection. Monitoring the levels of AMT in biological matrices is crucial for understanding the pharmacokinetics of AZT and its potential cytotoxic effects.[1] Accurate and reliable analytical methods are therefore paramount for both clinical research and therapeutic drug monitoring. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of AMT. We will delve into the principles of each method, present detailed experimental protocols, and outline a robust cross-validation strategy to ensure data integrity and consistency between the two platforms.
This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing analytical methods for nucleoside analogs like AMT. The experimental choices and validation parameters discussed herein are grounded in established scientific principles and adhere to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]
Understanding the Analyte: Key Properties of 3'-amino-3'-deoxythymidine (AMT)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O₄ | [8] |
| Molecular Weight | 241.24 g/mol | [8] |
| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [8] |
| Melting Point | 162 °C |
This data is critical for calculating concentrations, predicting chromatographic behavior, and setting up mass spectrometry parameters.
Methodological Deep Dive: HPLC vs. LC-MS for AMT Analysis
High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, reproducibility, and cost-effectiveness. For the analysis of AMT, a reversed-phase HPLC method with UV or fluorescence detection is commonly employed.[1][9][10]
Principle of HPLC Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. AMT, being a relatively polar molecule, will have a moderate affinity for the stationary phase. By carefully controlling the composition of the mobile phase (the gradient), we can achieve a reproducible retention time for AMT, separating it from other components in the sample matrix.
Detection Techniques for HPLC:
-
UV-Vis Detection: Based on the principle that molecules with chromophores absorb light at specific wavelengths. AMT has a UV absorbance maximum, allowing for its detection and quantification.[1]
-
Fluorescence Detection: For enhanced sensitivity, derivatization of the primary amine group of AMT with a fluorescent tag can be performed.[9][10] This is particularly useful for analyzing low concentrations of AMT in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Selectivity
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for bioanalytical studies where low detection limits and high specificity are required.
Principle of LC-MS/MS Analysis: After chromatographic separation, the analyte is ionized and enters the mass spectrometer. In a triple quadrupole (TQ) mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the ionized AMT molecule). The second quadrupole (Q2), the collision cell, fragments the precursor ion into characteristic product ions. The third quadrupole (Q3) then selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Design: Protocols for HPLC and LC-MS Analysis of AMT
The following protocols are provided as a starting point and should be optimized based on the specific instrumentation and laboratory conditions.
Sample Preparation: A Critical First Step
For both HPLC and LC-MS, effective sample preparation is essential to remove interfering substances and concentrate the analyte.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interfering substances.
-
Elution: Elute AMT with 1 mL of a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.01 M ammonium acetate in water, pH 5) and mobile phase B (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 265 nm or fluorescence with appropriate excitation and emission wavelengths after derivatization.[1][9]
LC-MS/MS Method Protocol
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transition from the precursor ion of AMT to a specific product ion.
Cross-Validation: Bridging the Gap Between Methods
Cross-validation is a critical process to ensure that data generated by two different analytical methods are comparable and reliable.[7][11] This is particularly important when transferring a method between laboratories or when switching from an established HPLC method to a more sensitive LC-MS method.
The objective of cross-validation is to demonstrate that the two methods provide equivalent results for the same set of samples.
Key Cross-Validation Experiments:
-
Analysis of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them using both methods. The mean concentration and precision should be within the predefined acceptance criteria.
-
Analysis of Incurred Samples: Analyze a set of incurred (real-world) samples using both methods. This provides a direct comparison of the methods' performance with authentic sample matrices.
-
Statistical Analysis: Employ statistical tools such as the Bland-Altman plot to assess the agreement between the two methods.
Performance Comparison: A Head-to-Head Analysis
The choice between HPLC and LC-MS often depends on the specific requirements of the study.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection | LC-MS/MS |
| Sensitivity (LOQ) | ng/mL range[1] | Sub-ng/mL to pg/mL range[9][10] | pg/mL range |
| Selectivity | Moderate | High (with derivatization) | Very High |
| Linearity | Good | Good | Excellent |
| Accuracy | Good | Good | Excellent |
| Precision | Good | Good | Excellent |
| Robustness | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | High (with modern systems) |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and LC-MS are powerful and reliable techniques for the analysis of 3'-amino-3'-deoxythymidine.
-
HPLC with UV detection is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.
-
HPLC with fluorescence detection offers a significant improvement in sensitivity and is a good option when LC-MS is not available.
-
LC-MS/MS is the gold standard for bioanalytical studies requiring the highest levels of sensitivity and selectivity.
A thorough cross-validation is essential when transitioning between these methods to ensure the consistency and integrity of the analytical data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and validate the most appropriate analytical method for their specific needs, ultimately contributing to the development of safer and more effective therapeutic strategies.
References
- ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Slieker, L. J., B. R. DeCastro, and T. A. Tinsley. "High-performance liquid chromatographic assay for 3'-amino-3'-deoxythymidine in plasma, with 9-fluorenyl methyl chloroformate as the derivatization agent." Journal of Chromatography B: Biomedical Applications 664.2 (1995): 365-371.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Zhou, X. J., and J. P. Sommadossi. "Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection." Journal of Chromatography B: Biomedical Applications 656.2 (1994): 389-396.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
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- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxythimidine glucuronide. PubChem.
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- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- Veeprho. (n.d.). 3'-Amino-3'-deoxythymidine | CAS 52450-18-7.
- Burger, D. M., et al. "Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography." Journal of Chromatography B: Biomedical Applications 622.2 (1993): 235-242.
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A Comparative Benchmarking of 3'-Amino-3'-deoxythymidine Cytotoxicity Against Established Nucleoside Analogs
An In-Depth Technical Guide for Researchers in Drug Development
In the landscape of antiviral and anticancer research, nucleoside analogs represent a cornerstone of therapeutic strategies. Their efficacy is intrinsically linked to their ability to disrupt nucleic acid synthesis in target cells. However, this mechanism often begets a critical challenge: off-target cytotoxicity. This guide provides a detailed comparative analysis of the cytotoxic profile of 3'-amino-3'-deoxythymidine (3'-ADT or AMT), a metabolite of the widely-used antiretroviral drug Zidovudine (AZT), against other prominent nucleoside analogs: Zidovudine (AZT), Zalcitabine (ddC), and Stavudine (d4T).
This document is intended for researchers, scientists, and drug development professionals, offering an objective synthesis of experimental data to inform preclinical assessment and guide future research directions. We will delve into the underlying mechanisms of action, present comparative cytotoxicity data across various cell lines, and provide detailed protocols for the experimental assessment of these compounds.
Introduction to the Nucleoside Analogs
Nucleoside analogs exert their therapeutic effects by mimicking natural nucleosides and interfering with the synthesis of DNA or RNA. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can then be incorporated into growing nucleic acid chains by polymerases. The absence of a 3'-hydroxyl group in many of these analogs leads to chain termination, a critical event in halting viral replication or cancer cell proliferation.
-
3'-Amino-3'-deoxythymidine (3'-ADT/AMT): A metabolite of Zidovudine, 3'-ADT is formed by the reduction of the 3'-azido group of AZT. Its cytotoxic potential, particularly towards hematopoietic cells, is a significant area of investigation.
-
Zidovudine (AZT): A thymidine analog and the first approved antiretroviral for HIV, AZT is a potent inhibitor of reverse transcriptase. Its clinical utility is often limited by dose-dependent toxicities, including myelosuppression.
-
Zalcitabine (ddC): A deoxycytidine analog, ddC also functions as a reverse transcriptase inhibitor. Its use has been curtailed due to significant peripheral neuropathy.
-
Stavudine (d4T): A thymidine analog with a double bond between the 2' and 3' carbons of the sugar ring, d4T is another reverse transcriptase inhibitor associated with peripheral neuropathy and lipodystrophy.
Mechanisms of Cytotoxicity: A Double-Edged Sword
The therapeutic efficacy of nucleoside analogs is mechanistically intertwined with their cytotoxicity. The primary modes of action and associated toxicities are multifaceted and include:
-
Inhibition of DNA Polymerases: The triphosphate forms of these analogs can competitively inhibit cellular DNA polymerases, including DNA polymerase γ, which is crucial for mitochondrial DNA (mtDNA) replication. This inhibition is a major contributor to mitochondrial toxicity. For instance, 3'-amino-3'-deoxythymidine-5'-triphosphate acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP) for DNA polymerase-alpha[1].
-
Mitochondrial Toxicity: Inhibition of DNA polymerase γ can lead to depletion of mtDNA, impaired oxidative phosphorylation, and increased production of reactive oxygen species (ROS). This mitochondrial dysfunction is a common pathway for the toxic side effects observed with many nucleoside reverse transcriptase inhibitors (NRTIs), manifesting as myopathy, neuropathy, and lactic acidosis.
-
Induction of Apoptosis: Disruption of DNA synthesis and mitochondrial integrity can trigger programmed cell death, or apoptosis. Nucleoside analogs can activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the elimination of affected cells[2][3]. Studies have shown that 3'-amino-3'-deoxythymidine (AMT) is five to seven times more toxic to hematopoietic cells than its parent compound, AZT, highlighting its potent cytotoxic nature[4].
Comparative In Vitro Cytotoxicity
The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values for 3'-ADT and the other nucleoside analogs across various human cell lines. A lower value indicates higher cytotoxicity. It is important to note that direct head-to-head comparative studies for all compounds across all cell lines are limited; therefore, data has been compiled from multiple sources.
| Compound | Cell Line | Assay Type | IC50/CC50 (µM) | Reference(s) |
| 3'-Amino-3'-deoxythymidine (AMT) | Human Hematopoietic Progenitor Cells | Clonogenic Assay | Highly Toxic (5-7x > AZT) | [4] |
| K-562 (Human Leukemia) | Hemoglobin Synthesis Inhibition | ~25 (for 21% inhibition) | [5][6][7] | |
| Zidovudine (AZT) | CEM (T-lymphoblastoid) | Cell Growth | 29 - 350 | [1][8] |
| HCT-8 (Colon Carcinoma) | Cell Growth (5-day) | 55 | [9][10] | |
| Human Hematopoietic Progenitor (CFU-GM) | Clonogenic Assay | 0.9 | [11] | |
| Murine Hematopoietic Progenitor (BFU-E) | Clonogenic Assay | 0.005 | [12] | |
| Zalcitabine (ddC) | CEM (T-lymphoblastoid) | Cell Growth | 10 | [13] |
| Stavudine (d4T) | CEM (T-lymphoblastoid) | Cell Growth | >100 | [8][14] |
| MOLT-4 (T-lymphoblastoid) | Cell Growth | 59.8 | [14] |
Experimental Methodologies for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. The following are detailed protocols for standard in vitro assays used to evaluate the cytotoxic effects of nucleoside analogs.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nucleoside analogs (e.g., 0.1 to 1000 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
LDH Release Assay for Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.
Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the nucleoside analogs as desired.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Principle of Annexin V/PI Apoptosis Detection.
Discussion and Future Directions
The comparative analysis reveals that 3'-amino-3'-deoxythymidine exhibits significant cytotoxicity, particularly towards hematopoietic progenitor cells, where its toxicity surpasses that of its parent compound, AZT. This heightened toxicity warrants careful consideration in the development of any therapeutic strategies involving 3'-ADT or prodrugs that are metabolized to this compound.
The provided protocols offer a robust framework for the in vitro assessment of nucleoside analog cytotoxicity. A multi-assay approach, combining measures of cell viability, membrane integrity, and apoptosis, is recommended for a comprehensive understanding of the cytotoxic mechanisms.
Future research should focus on head-to-head comparative studies of 3'-ADT and other nucleoside analogs across a broader panel of cancer and normal cell lines to establish a more complete and directly comparable cytotoxicity profile. Furthermore, elucidating the specific contributions of different DNA polymerases to the observed cytotoxicity and exploring strategies to mitigate off-target effects will be crucial for the development of safer and more effective nucleoside analog-based therapies.
References
- Protection of 3'-azido-3'-deoxythymidine induced toxicity to murine hematopoietic progenitors (CFU-GM, BFU-E and CFU-MEG) with interleukin-1. (1989). Proceedings of the Society for Experimental Biology and Medicine, 192(2), 201-4. [Link]
- Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8. (1994). Biochemical Pharmacology, 48(3), 447-55. [Link]
- Toxicity of 3'-azido-3'-deoxythymidine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine for normal human hematopoietic progenitor cells in vitro. (1987). Antimicrobial Agents and Chemotherapy, 31(3), 452-4. [Link]
- Microbial metabolites of AZT: AZT-2'-hydroxyl ( 4 ) (Kruszewska et al...). (n.d.).
- Cytotoxicity of 3'-azido-3'-deoxythymidine correlates with 3'-azidothymidine-5'-monophosphate (AZTMP) levels, whereas anti-human immunodeficiency virus (HIV) activity correlates with 3'-azidothymidine-5'-triphosphate (AZTTP) levels in cultured CEM T-lymphoblastoid cells. (1992). Molecular Pharmacology, 42(5), 805-11. [Link]
- Mechanisms of apoptosis induction by nucleoside analogs. (2003). International Journal of Oncology, 22(4), 731-41. [Link]
- Induction of Apoptosis by Nucleoside Analogs. (1997). Taylor & Francis eBooks. [Link]
- Dideoxycytidine toxicity in cultured human CEM T lymphoblasts: effects of combination with 3'-azido-3'-deoxythymidine and thymidine. (1990). Molecular Pharmacology, 37(4), 525-31. [Link]
- Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. (1992). Molecular Pharmacology, 41(2), 252-8. [Link]
- Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. (1992). Molecular Pharmacology, 41(2), 252-8. [Link]
- Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8. (1994). Biochemical Pharmacology, 48(3), 447-55. [Link]
- IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.).
- Toxic effects of zidovudine in asymptomatic human immunodeficiency virus-infected individuals with CD4+ cell counts of 0.50 x 10(9)/L or less. Detailed and updated results from protocol 019 of the AIDS Clinical Trials Group. (1994). Archives of Internal Medicine, 154(15), 1713-21. [Link]
- Comparative effects of 3'-azido-3'-deoxythymidine and its metabolite 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. (1992). Molecular Pharmacology, 41(2), 252-8. [Link]
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A Guide to Confirming the Mechanism of DNA Polymerase Inhibition by 3'-amino-3'-deoxythymidine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism by which 3'-amino-3'-deoxythymidine triphosphate (3'-amino-ddTTP) inhibits DNA polymerase activity. We will explore the canonical process of DNA synthesis, detail the specific molecular interactions that lead to inhibition by this analog, compare its action to other well-known inhibitors, and provide robust experimental protocols for validation in a laboratory setting.
The Foundation: Understanding Canonical DNA Polymerization
DNA polymerases are essential enzymes that synthesize DNA molecules from deoxyribonucleoside triphosphates (dNTPs).[1] This process is fundamental to DNA replication and repair.[2] The core chemical reaction involves the formation of a phosphodiester bond, a process that is critically dependent on the structure of the incoming nucleotide and the growing DNA strand.[3]
The mechanism proceeds via a nucleophilic attack by the 3'-hydroxyl (-OH) group of the terminal nucleotide on the growing DNA strand against the alpha-phosphate of an incoming dNTP.[4] This reaction is facilitated by two divalent metal ions, typically Mg²⁺, held in the enzyme's active site.[3][5] One metal ion activates the 3'-OH group, making it a more potent nucleophile, while the second stabilizes the negative charges of the beta and gamma phosphates of the dNTP and facilitates the departure of the resulting pyrophosphate molecule.[3][6] This directional process ensures that DNA synthesis always proceeds in the 5' to 3' direction.[7][8] The presence of a free 3'-OH group is therefore indispensable for the elongation of a DNA strand.[7][9]
Caption: Canonical DNA polymerization workflow within the enzyme active site.
The Inhibitor: 3'-amino-3'-deoxythymidine Triphosphate (3'-amino-ddTTP)
3'-amino-ddTTP is a synthetic analog of the natural nucleotide deoxythymidine triphosphate (dTTP).[10] Its structure is identical to dTTP, with one critical modification: the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar is replaced by an amino group (-NH₂).[11] This seemingly minor change has profound consequences for the DNA synthesis reaction.
The Mechanism of Inhibition: Competitive Binding and Chain Termination
The inhibitory action of 3'-amino-ddTTP is a two-step process involving competitive inhibition and irreversible chain termination.
Step 1: Competitive Inhibition
Due to its structural similarity to the natural substrate dTTP, 3'-amino-ddTTP can bind to the active site of DNA polymerase when a corresponding adenine base is present on the template strand. It competes directly with dTTP for binding, a classic hallmark of competitive inhibition.[12] Studies with DNA polymerase-alpha have shown that 3'-amino-ddTTP acts as a competitive inhibitor against dTTP with a reported Ki of 3.3 µM.[12]
Step 2: Incorporation and Chain Termination
Once bound, DNA polymerase can successfully catalyze the incorporation of 3'-amino-ddTMP into the growing DNA strand, forming a phosphodiester bond between its 5'-phosphate group and the 3'-OH of the preceding nucleotide. However, the reaction halts immediately after this incorporation.
The newly incorporated nucleotide now presents a 3'-amino group at the terminus of the chain. This -NH₂ group is not a suitable nucleophile for attacking the alpha-phosphate of the next incoming dNTP under the catalytic conditions of the polymerase active site.[9][13] The fundamental chemistry required for elongation is absent, leading to the permanent cessation of DNA synthesis on that strand. This mechanism is known as chain termination .[14][15]
Caption: Inhibition workflow showing incorporation and subsequent chain termination.
Comparative Analysis with Alternative Inhibitors
The strategy of chain termination is employed by several important antiviral and anticancer agents, as well as in molecular biology tools.[16] Understanding the differences between 3'-amino-ddTTP and other inhibitors provides valuable context for its application.
| Inhibitor | 3' Modification | Mechanism of Action | Key Applications / Significance |
| 3'-amino-ddTTP | -NH₂ (Amino group) | Competitive inhibitor of dTTP; chain terminator upon incorporation.[12][14] | Research tool for studying DNA polymerase; potential antineoplastic agent.[12] |
| ddTTP (Dideoxythymidine triphosphate) | -H (Hydrogen) | Lacks the 3'-OH group entirely, making phosphodiester bond formation impossible.[17] | A cornerstone of Sanger DNA sequencing for inducing sequence-specific termination.[15][18] |
| AZT-TP (Zidovudine triphosphate) | -N₃ (Azido group) | The azido group is sterically bulky and prevents the formation of the next phosphodiester bond.[7] | First approved antiretroviral drug for the treatment of HIV infection. |
Experimental Protocols for Mechanism Validation
To empirically confirm the dual mechanism of 3'-amino-ddTTP, two primary experimental workflows are recommended: a kinetic assay to demonstrate competitive inhibition and a gel-based assay to visualize chain termination.
Workflow: DNA Polymerase Inhibition Assay
Caption: Workflow for a kinetic DNA polymerase inhibition assay.
Protocol: Steady-State Kinetic Assay
-
Objective: To determine the inhibitory constant (Ki) of 3'-amino-ddTTP and confirm its competitive nature with respect to dTTP.
-
Materials:
-
Purified DNA Polymerase (e.g., human DNA polymerase α)
-
Primed DNA template (e.g., poly(dA)-oligo(dT))
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Unlabeled dATP, dGTP, dCTP
-
Radiolabeled [³H]-dTTP
-
3'-amino-ddTTP stock solution
-
EDTA solution to stop the reaction
-
Glass fiber filters and filtration apparatus
-
Scintillation fluid and counter
-
-
Methodology:
-
Reaction Setup: Prepare a series of reactions. Each reaction should contain the DNA polymerase, primed template, and reaction buffer.
-
Inhibitor Titration: Add varying concentrations of 3'-amino-ddTTP to the reaction tubes. Include a "no inhibitor" control.
-
Substrate Variation: For each inhibitor concentration, set up parallel reactions with varying concentrations of [³H]-dTTP. Keep the other dNTPs at a constant, saturating concentration.
-
Initiation and Incubation: Initiate the reactions by adding the dNTP mix. Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a fixed time within the linear range of the reaction.
-
Termination: Stop the reactions by adding an excess of EDTA.
-
Quantification: Spot the reaction mixtures onto glass fiber filters, precipitate the DNA with cold trichloroacetic acid, wash, and dry the filters. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (CPM incorporated/time) against the substrate concentration ([³H]-dTTP) for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot. In competitive inhibition, the Vmax will remain constant while the apparent Km will increase with higher inhibitor concentrations. Calculate the Ki value from this data.
-
Protocol: Gel-Based Chain Termination Assay
-
Objective: To visually demonstrate that 3'-amino-ddTTP is incorporated into a growing DNA strand and causes termination of synthesis.
-
Materials:
-
DNA Polymerase (e.g., Klenow fragment)
-
Single-stranded DNA template of known sequence
-
A single 5'-radiolabeled ([³²P]) or fluorescently-labeled primer
-
Reaction Buffer
-
All four dNTPs (dATP, dGTP, dCTP, dTTP)
-
3'-amino-ddTTP
-
Standard ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) for comparison lanes
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Formamide-containing loading dye
-
-
Methodology:
-
Annealing: Anneal the labeled primer to the single-stranded DNA template.
-
Reaction Setup: Prepare five reaction tubes:
-
Control: Primer/template, polymerase, buffer, and all four dNTPs.
-
Test: Same as control, but with an added amount of 3'-amino-ddTTP.
-
Sanger Lanes (A, C, G): Same as control, but with a small amount of ddATP, ddCTP, or ddGTP, respectively, to create a reference ladder.
-
-
Incubation: Incubate all tubes at the optimal temperature to allow DNA synthesis.
-
Termination and Denaturation: Stop the reactions by adding loading dye containing formamide and EDTA, and heat to denature the DNA.
-
Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.
-
Visualization: Expose the gel to an X-ray film (for ³²P) or scan with a fluorescence imager.
-
-
Expected Results:
-
The Control lane should show a high molecular weight band, representing the fully extended DNA product.
-
The Test lane containing 3'-amino-ddTTP should show a series of bands. Each band represents a fragment that was terminated at a position where a thymine would normally be incorporated (i.e., opposite an adenine in the template). This pattern directly visualizes the chain-terminating effect of the inhibitor. The position of these bands should correspond to the 'T' positions in the known sequence.
-
Conclusion
The inhibition of DNA polymerase by 3'-amino-3'-deoxythymidine triphosphate is a potent and specific mechanism rooted in the fundamental chemistry of DNA synthesis. It acts first as a competitive inhibitor , vying with the natural substrate dTTP for a place in the polymerase's active site. Upon successful incorporation, it serves as an obligate chain terminator , presenting a non-reactive 3'-amino group that permanently blocks further strand elongation. The experimental protocols detailed herein provide a robust framework for researchers to independently verify this mechanism, offering a clear path to understanding and utilizing this powerful molecular tool.
References
- Structure and Mechanism of DNA Polymerase β. (2014). Biochemistry. [Link]
- Structure and Mechanism of DNA Polymerase β. (n.d.). National Institutes of Health (NIH). [Link]
- 3′ Hydroxyl Group: Key to DNA and RNA Synthesis. (2025).
- DNA Polymerase: Structure, Types and Functions. (n.d.). BYJU'S. [Link]
- DNA Polymerases: Mechanism, Active Site & Enzymatic Activities Explained. (2025). YouTube. [Link]
- The Chemistry of the Addition of Substrates of DNA Replic
- Role of the 3' Hydroxyl Group in DNA Synthesis Termination. (2025). Let's Talk Academy. [Link]
- DNA polymerase. (n.d.). Wikipedia. [Link]
- DNA Polymerase: Properties, Structure, Types, Functions. (2023). Microbe Notes. [Link]
- Replication of DNA. (2024). Chemistry LibreTexts. [Link]
- Polymerases. (2023). Biology LibreTexts. [Link]
- Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. (n.d.). National Institutes of Health (NIH). [Link]
- Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. (n.d.). National Institutes of Health (NIH). [Link]
- What is DNA Polymerase?. (n.d.). News-Medical.Net. [Link]
- Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. (n.d.). National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Studies for Tracing the Metabolic Fate of 3'-amino-3'-deoxythymidine
This guide provides an in-depth comparison of isotopic labeling strategies and analytical methodologies for tracing the metabolic fate of 3'-amino-3'-deoxythymidine (3'-ADT). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to metabolite profiling.
Introduction: The Significance of 3'-amino-3'-deoxythymidine (3'-ADT)
3'-amino-3'-deoxythymidine (AMT), is a principal catabolite of the renowned antiretroviral drug zidovudine (AZT). AZT, a nucleoside reverse transcriptase inhibitor (NRTI), functions as a DNA chain terminator, a mechanism crucial to its efficacy against HIV.[1][2][3][4] The parent drug, AZT, is metabolized in the body, with one pathway being the reduction of its 3'-azido group to a 3'-amino group, forming 3'-ADT.[5][6]
The study of 3'-ADT's metabolic fate is not merely academic. This catabolite has been identified as exhibiting a high degree of toxicity toward human hematopoietic cells, potentially contributing to the adverse effects observed during AZT therapy.[7][8] Understanding its formation, distribution, and subsequent biotransformation—such as its potential conversion to glucuronide conjugates[9][10]—is paramount for a complete toxicological and pharmacokinetic profiling of its parent drug, AZT. Isotopic labeling offers a powerful and precise method to follow the journey of 3'-ADT through complex biological systems.
The Core of the Chase: Isotopic Labeling Strategies
Isotopic labeling is the gold standard for tracing the metabolic fate of a xenobiotic.[11][12] The fundamental principle is to replace one or more atoms in the 3'-ADT molecule with their heavier (stable) or radioactive isotopes. This "tag" allows the molecule and its downstream metabolites to be distinguished from the vast background of endogenous molecules.
Strategy 1: Stable Isotope Labeling (SIL)
Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), are non-radioactive and can be detected by their increased mass using Mass Spectrometry (MS) or their unique nuclear spin properties via Nuclear Magnetic Resonance (NMR) spectroscopy.[11][13] This is the most common approach in modern drug metabolism studies due to safety and the richness of data provided by high-resolution MS.[14]
-
Causality: The choice of which atom to label is critical. Labeling should occur at a position that is metabolically stable and not lost during expected biotransformations. For 3'-ADT, labeling the thymine ring with ¹³C and/or ¹⁵N is a robust strategy, as the ring is likely to be retained in most phase I and phase II metabolites.
Strategy 2: Radioactive Isotope Labeling (RIL)
Radioactive isotopes, primarily Tritium (³H) and Carbon-14 (¹⁴C), offer unparalleled sensitivity.[13] The presence of the radiolabel is detected by the energy it emits upon decay, typically quantified by liquid scintillation counting or visualized in tissues through autoradiography. Studies have successfully used [³H]3'-amino-3'-deoxythymidine and [³H]AZT to track their metabolic products.[15][16]
-
Causality: RIL is often employed in initial ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure complete mass balance—that is, to account for all administered drug and its metabolites. The high sensitivity allows for the detection of even minor metabolic pathways that might be missed by less sensitive methods.
The Analytical Arsenal: A Head-to-Head Comparison
The choice of isotopic label is intrinsically linked to the analytical technique used for detection. The three primary platforms are Mass Spectrometry, NMR Spectroscopy, and radioactivity detectors. Each offers a unique set of advantages and limitations.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | Radioactivity Detection |
| Primary Label Type | Stable Isotopes (e.g., ¹³C, ¹⁵N) | Stable Isotopes (e.g., ¹³C, ¹⁵N) | Radioactive Isotopes (e.g., ³H, ¹⁴C) |
| Sensitivity | Very High (pmol to fmol)[17] | Low | Extremely High[13] |
| Structural Info | High (Inferred from fragmentation)[18] | Very High (Unambiguous structure)[19][20] | Very Low (None) |
| Quantification | Excellent (Relative and absolute) | Good (Absolute with standards) | Excellent (Absolute) |
| In Vivo Capability | No (Requires sample extraction) | Yes (Magnetic Resonance Spectroscopy)[19] | Yes (PET Imaging)[21] |
| Sample State | Destructive[17] | Non-destructive[19] | Destructive (for LSC) |
| Throughput | High | Low | Medium |
| Key Advantage | The workhorse for metabolite discovery and quantification in DMPK studies.[22] | The gold standard for definitive structural elucidation of novel metabolites.[23] | Unmatched for mass balance studies and detecting trace metabolites. |
Expert Insight: A multi-platform approach is the most robust strategy. High-resolution LC-MS is ideal for initial screening and profiling of labeled metabolites in complex biological matrices like plasma or urine.[24] Any novel or significant metabolites discovered by MS can then be isolated and subjected to NMR analysis for unambiguous structural confirmation.[25][26]
Visualizing the Path: Metabolic Activation and Experimental Workflow
To effectively trace 3'-ADT, one must first understand its place in the broader metabolic pathway of its parent drug, zidovudine (AZT).
Caption: Metabolic pathways of Zidovudine (AZT), highlighting the formation of 3'-ADT.
A typical isotopic labeling study follows a structured workflow, from the synthesis of the labeled compound to the final data analysis.
Caption: General experimental workflow for a 3'-ADT isotopic labeling study.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, actionable steps for robust data generation.
Protocol 1: Stable Isotope Labeling with LC-MS/MS Analysis
This protocol is the preferred method for comprehensive metabolite profiling and relative quantification.
-
Synthesis: Obtain or synthesize 3'-ADT with stable isotope labels (e.g., [¹³C₅, ¹⁵N₂]-3'-ADT). The high level of incorporation ensures a clear mass shift from the unlabeled compound. An unlabeled analytical standard is required for comparison.
-
Administration: For in vitro studies, incubate primary hepatocytes or a relevant cell line with the labeled 3'-ADT. For in vivo studies, administer the labeled compound to an animal model (e.g., rat, monkey) via the intended clinical route.
-
Sample Preparation: Collect biological matrices (e.g., cell lysate, plasma, urine) at various time points. Quench metabolism immediately by adding cold acetonitrile or methanol. Precipitate proteins by centrifugation. For cleaner samples, use solid-phase extraction (SPE).
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase UPLC/HPLC column for chromatographic separation.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in full scan mode to detect all potential metabolites. Look for ion pairs separated by the mass difference corresponding to the isotopic label (e.g., +7 Da for [¹³C₅, ¹⁵N₂]-3'-ADT).
-
Perform data-dependent MS/MS fragmentation on the detected parent ions to obtain structural information.
-
-
Data Processing: Utilize metabolite identification software to search for the predicted mass shifts of potential biotransformations (e.g., oxidation, glucuronidation) relative to the labeled parent drug. Compare fragmentation patterns of labeled metabolites to the unlabeled standard to confirm identity.
Protocol 2: Radioactive Labeling with Radio-HPLC and LSC
This protocol is optimized for determining mass balance and quantifying all drug-related material.
-
Synthesis: Obtain [³H]- or [¹⁴C]-labeled 3'-ADT of high specific activity.
-
Administration: Administer a precise dose of the radiolabeled compound to animal models housed in metabolic cages that allow for separate collection of urine and feces.
-
Sample Collection: Collect urine, feces, and blood samples over a period of 72-96 hours, or until radioactivity in excreta drops to background levels.
-
Quantification of Total Radioactivity: Homogenize feces and aliquot all samples. Analyze the total radioactivity in each sample using a liquid scintillation counter (LSC). This allows for the calculation of the percentage of the dose recovered.
-
Metabolite Profiling:
-
Pool samples from specific time points (e.g., 0-8h urine).
-
Inject an aliquot onto an HPLC system equipped with an in-line radioactivity detector.
-
Collect fractions of the eluent at regular intervals (e.g., every 30 seconds).
-
Quantify the radioactivity in each fraction using LSC to create a radio-chromatogram, which reveals the proportion of each metabolite.
-
Data Presentation: A Comparative Example
To illustrate the power of stable isotope labeling with MS, consider the following hypothetical data from an in vitro hepatocyte incubation.
| Analyte | Retention Time (min) | Unlabeled [M+H]⁺ (m/z) | Labeled [M+H]⁺ (m/z) | Mass Shift (Da) | Putative ID |
| Parent Drug | 5.2 | 242.12 | 249.14 | +7 | 3'-ADT |
| Metabolite 1 | 3.8 | 418.15 | 425.17 | +7 | 3'-ADT-Glucuronide |
| Metabolite 2 | 4.9 | 258.11 | 265.13 | +7 | Oxidized 3'-ADT |
Expert Interpretation: The consistent +7 Da mass shift unequivocally links Metabolites 1 and 2 to the administered labeled 3'-ADT. The mass difference between the parent and the metabolite (e.g., +176 Da for Metabolite 1) suggests the specific biotransformation (glucuronidation). This data provides strong, verifiable evidence of the metabolic pathway.
Conclusion
Tracing the metabolic fate of 3'-amino-3'-deoxythymidine is critical for understanding the complete pharmacology and toxicology of its parent drug, zidovudine. Isotopic labeling, particularly when combining the high sensitivity and throughput of stable isotope analysis by LC-MS with the definitive structural elucidation power of NMR, provides an unparalleled system for this task. The methodologies and comparative data presented in this guide offer a robust framework for designing and executing scientifically rigorous studies, ultimately leading to safer and more effective drug development.
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A Comparative Pharmacokinetic Analysis: Zidovudine and its Metabolite, 3'-amino-3'-deoxythymidine
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the antiretroviral drug zidovudine (AZT) and its reductive metabolite, 3'-amino-3'-deoxythymidine (AMT). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the absorption, distribution, metabolism, and excretion (ADME) of these two compounds. Understanding the nuances of their pharmacokinetic relationship is crucial, as AMT has been identified as a potentially cytotoxic catabolite, and its formation and clearance can have significant implications for the therapeutic efficacy and toxicity of zidovudine.
Introduction to Zidovudine and its Amino-Substituted Analog
Zidovudine (3'-azido-3'-deoxythymidine), a synthetic thymidine analog, was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, which then inhibits the HIV reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.[3][4] While the primary metabolic pathway of zidovudine is hepatic glucuronidation to the inactive metabolite 3'-azido-3'-deoxy-5'-O-β-D-glucuronylthymidine (GZDV), a smaller portion undergoes reduction of the 3'-azido group to form 3'-amino-3'-deoxythymidine (AMT).[4][5][6]
AMT itself is of significant interest due to its demonstrated cytotoxicity, which may contribute to the adverse effects associated with long-term zidovudine therapy.[7][8] Therefore, a thorough understanding and comparison of the pharmacokinetic properties of both the parent drug and this key metabolite are essential for optimizing dosing strategies and mitigating potential toxicities.
Pharmacokinetic Profile of Zidovudine (AZT)
Zidovudine generally exhibits rapid absorption and elimination.[9] Its pharmacokinetics have been extensively studied in various patient populations, including adults, children, and individuals with hepatic or renal impairment.[3][9][10][11]
Absorption: Following oral administration, zidovudine is rapidly absorbed, with peak plasma concentrations typically reached within 1 hour.[7] The oral bioavailability is approximately 60-70%, indicating a significant first-pass metabolism, primarily through glucuronidation in the liver.[3][12] Food does not significantly affect the extent of absorption (AUC), allowing for administration with or without meals.[3]
Distribution: Zidovudine is moderately distributed throughout the body, with a volume of distribution of approximately 1.6 L/kg.[3] It exhibits low plasma protein binding (34-38%).[3] A crucial aspect of its distribution is its ability to penetrate the cerebrospinal fluid (CSF), achieving concentrations that are approximately 50% of those in the plasma, which is vital for targeting the virus in the central nervous system.[3]
Metabolism: The primary metabolic pathway for zidovudine is hepatic glucuronidation, catalyzed mainly by the UGT2B7 isoform, to form GZDV.[5][13] This inactive metabolite is then excreted in the urine.[13] A secondary, yet important, pathway is the reduction of the azido group to form AMT.[4] This reductive metabolism is thought to be mediated by cytochrome P450 enzymes and NADPH-cytochrome P450 reductase.[4][5]
Excretion: Zidovudine is primarily eliminated via the kidneys. A smaller fraction is excreted as the unchanged drug, while the majority is eliminated as the GZDV metabolite.[7] The plasma half-life of zidovudine is relatively short, approximately 1.1 hours in adults with normal renal function.[3]
Pharmacokinetic Profile of 3'-amino-3'-deoxythymidine (AMT)
As a metabolite of zidovudine, the pharmacokinetics of AMT are intrinsically linked to the administration and metabolism of the parent drug.
Formation and Absorption: AMT is not administered directly but is formed in vivo through the reduction of zidovudine.[14] Following oral administration of zidovudine, AMT is detectable in the plasma of patients, with maximum concentrations generally observed within 2 hours.[15]
Distribution: AMT has been shown to penetrate the cerebrospinal fluid, with a CSF-to-plasma concentration ratio of approximately 1, similar to that of zidovudine.[16] This indicates that the metabolite can also reach the central nervous system.
Metabolism: The further metabolism of AMT is not as well-characterized as that of zidovudine. There is some evidence to suggest that AMT can also undergo glucuronidation.[17]
Excretion: The elimination half-life of AMT has been reported to be more variable than that of zidovudine, with an apparent half-life of approximately 1.6 ± 1.5 hours in rhesus monkeys.[17] A significant finding is the large interindividual variation in the formation of AMT, which makes predicting its plasma levels based solely on the administered zidovudine dose challenging.[15]
Head-to-Head Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of zidovudine and 3'-amino-3'-deoxythymidine.
| Parameter | Zidovudine (AZT) | 3'-amino-3'-deoxythymidine (AMT) |
| Source | Exogenously administered | In vivo metabolite of Zidovudine |
| Oral Bioavailability | 60-70%[3][12] | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[7] | ~2 hours (post-ZDV dose)[15] |
| Plasma Half-life (t½) | ~1.1 hours[3] | Variable, ~1.6 hours in monkeys[17] |
| Volume of Distribution (Vd) | 1.6 L/kg[3] | Not well-established in humans |
| Plasma Protein Binding | 34-38%[3] | Not well-established |
| CSF/Plasma Ratio | ~0.5[3] | ~1.0[16] |
| Primary Metabolic Pathway | Hepatic Glucuronidation (to GZDV)[4][5] | Further metabolism not fully elucidated |
| Primary Route of Elimination | Renal (as GZDV and parent drug)[7] | Dependent on Zidovudine clearance |
Experimental Methodologies
The following sections detail representative protocols for key experiments used to determine the pharmacokinetic parameters of zidovudine and AMT.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to assess the plasma concentration-time profiles of zidovudine and AMT following oral administration of zidovudine.[18][19][20]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of zidovudine and its metabolite AMT in rats after a single oral dose of zidovudine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Zidovudine
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical-grade reagents for sample processing and HPLC analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of zidovudine (e.g., 50 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of zidovudine and AMT in the plasma samples using a validated HPLC method.[21][22][23][24]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay helps to understand the rate at which a compound is metabolized by liver enzymes, providing insights into its intrinsic clearance.
Objective: To determine the in vitro metabolic stability of zidovudine in human liver microsomes and identify the formation of its metabolites.
Materials:
-
Human liver microsomes (HLMs)
-
Zidovudine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of zidovudine in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the zidovudine stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the terminated reaction samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of zidovudine and the formation of metabolites (GZDV and AMT) using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining zidovudine versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Metabolic Pathways of Zidovudine
The metabolic fate of zidovudine is a critical determinant of its efficacy and toxicity profile. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathways of Zidovudine.
Conclusion
The pharmacokinetic profiles of zidovudine and its metabolite, 3'-amino-3'-deoxythymidine, are distinct yet interconnected. Zidovudine is characterized by rapid absorption and a short half-life, with its primary clearance pathway being hepatic glucuronidation. In contrast, AMT is a product of zidovudine's reductive metabolism, exhibiting considerable interindividual variability in its formation. The ability of both compounds to penetrate the central nervous system is a key feature of their distribution. The potential for AMT-associated cytotoxicity underscores the importance of understanding the factors that influence its formation and clearance. This comparative guide provides a foundational understanding for researchers in the field, highlighting the need for continued investigation into the clinical implications of AMT's pharmacokinetics to enhance the safety and efficacy of zidovudine therapy.
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Efficacy comparison of 3'-amino-3'-deoxythymidine and other NRTIs
An In-Depth Efficacy Comparison of 3'-amino-3'-deoxythymidine and Established Nucleoside Reverse Transcriptase Inhibitors
Introduction: The Central Role of NRTIs in Antiviral Therapy
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy (ART), particularly in the management of Human Immunodeficiency Virus (HIV).[1] These compounds are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, act as fraudulent substrates for the viral reverse transcriptase (RT) enzyme.[2] Their incorporation into the nascent viral DNA chain leads to premature termination of DNA synthesis, a critical step for retroviral replication.[3][4] This guide provides a detailed comparative analysis of 3'-amino-3'-deoxythymidine (AMT), a lesser-known thymidine analog, against several frontline NRTIs. We will delve into their respective mechanisms of action, in vitro efficacy, resistance profiles, and mitochondrial toxicity, supported by established experimental protocols and data.
Mechanism of Action: A Tale of Two Terminations
The efficacy of any NRTI is fundamentally tied to its ability to be recognized by viral RT and, once incorporated, to halt DNA elongation. This is achieved by modifying the 3'-hydroxyl group of the deoxyribose moiety, which is essential for forming the 5' to 3' phosphodiester bond that extends the DNA chain.[5]
Canonical NRTIs: Obligate Chain Terminators
Established NRTIs like Zidovudine (AZT), Lamivudine (3TC), and Tenofovir (TDF) are classic examples of chain terminators.[3][4][6]
-
Zidovudine (AZT): As the first approved antiretroviral, AZT is a thymidine analog where the 3'-hydroxyl group is replaced by an azido group (-N₃).[2][6] This azido group sterically prevents the formation of a phosphodiester bond, thereby terminating the DNA chain.[2]
-
Lamivudine (3TC) & Emtricitabine (FTC): These are cytidine analogs.[][8] They contain a sulfur atom in place of the 3' carbon of the ribose ring, a modification that makes the formation of the subsequent phosphodiester bond impossible.[5]
-
Tenofovir (TDF & TAF): Tenofovir is an acyclic nucleotide analog of adenosine monophosphate.[9][10] As a prodrug, it is converted to tenofovir diphosphate, which, upon incorporation, terminates the DNA chain due to the absence of a conventional ribose ring structure and thus a 3'-hydroxyl group.[10][11]
-
Abacavir (ABC): This guanosine analog features a carbocyclic ring instead of a sugar moiety, which, like other NRTIs, lacks the necessary 3'-hydroxyl group for chain elongation.[12][13]
3'-amino-3'-deoxythymidine (AMT): A Competitive Inhibitor
AMT, also a thymidine analog, presents a nuanced mechanism. The 3'-hydroxyl is replaced by an amino group (-NH₂).[14] Research into its antineoplastic activity has shown that its triphosphate form, AMT-5'-triphosphate, acts as a potent competitive inhibitor of cellular DNA polymerase-alpha with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[14] In studies with L1210 leukemia cells, no incorporation of AMT into the cellular DNA was detected.[14] This suggests a primary mechanism of direct enzyme inhibition rather than chain termination post-incorporation. While its specific interaction with viral reverse transcriptase requires more dedicated research, this competitive inhibition model represents a significant mechanistic divergence from canonical NRTIs.
Figure 1: Contrasting mechanisms of a canonical NRTI (AZT) versus 3'-amino-3'-deoxythymidine (AMT).
Comparative In Vitro Efficacy
The standard metric for antiviral efficacy is the 50% effective concentration (EC₅₀), the drug concentration required to inhibit viral replication by 50% in cell culture.[15] This is assessed alongside the 50% cytotoxic concentration (CC₅₀) to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a measure of the drug's therapeutic window. A higher SI value is desirable.
| Compound | Class | Target Virus | EC₅₀ (µM) | Key Resistance Mutations | Reference(s) |
| 3'-amino-3'-deoxythymidine (AMT) | Thymidine Analog | HIV-1 | Data Not Widely Available | Unknown | [14] |
| Zidovudine (AZT) | Thymidine Analog | HIV-1 | 0.003 - 0.13 | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs) | [6][16][17] |
| Lamivudine (3TC) | Cytidine Analog | HIV-1 | 0.007 - 2.6 | M184V/I | [17][18][19] |
| Emtricitabine (FTC) | Cytidine Analog | HIV-1 | 0.002 - 1.5 | M184V/I | [8][16] |
| Tenofovir (TDF) | Acyclic Nucleotide (Adenosine) | HIV-1 | ~0.2 | K65R, K70E | [20][21][22] |
| Abacavir (ABC) | Guanosine Analog | HIV-1 | 0.06 - 0.9 | L74V, Y115F, M184V | [17][22][23] |
EC₅₀ values can vary significantly based on the viral isolate and the cell line used in the assay.[16]
Resistance Profiles: The Achilles' Heel of Antivirals
The high mutation rate of HIV's reverse transcriptase inevitably leads to the development of drug resistance.[24] Resistance testing, typically through genotypic assays that detect specific mutations in the viral genome, is crucial for guiding therapy.[25][26]
-
Lamivudine & Emtricitabine: The M184V mutation in the RT gene is the hallmark of resistance to 3TC and FTC.[19] While it confers high-level resistance to these drugs, it paradoxically can increase the susceptibility of HIV to other NRTIs like zidovudine and tenofovir.[5]
-
Zidovudine: Resistance to AZT is more complex, involving the accumulation of multiple mutations known as Thymidine Analog Mutations (TAMs).[17]
-
Tenofovir & Abacavir: The K65R mutation is a primary resistance pathway for tenofovir, while abacavir resistance is associated with several mutations, including L74V and M184V.[22]
The resistance profile for AMT is currently unknown due to the lack of antiviral studies. Hypothetically, if its primary mechanism is competitive inhibition, resistance mutations might alter the active site of the reverse transcriptase to decrease AMT's binding affinity while preserving the ability to bind the natural dNTP.
Mitochondrial Toxicity: A Class-Wide Concern
A significant limitation of early NRTIs is off-target inhibition of human mitochondrial DNA polymerase gamma (pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[27] This inhibition can lead to mtDNA depletion, mitochondrial dysfunction, and severe clinical side effects like lactic acidosis, hepatic steatosis, and lipodystrophy.[20][27]
Comparative studies have ranked NRTIs based on their potential for mitochondrial toxicity. An in vitro study assessing mtDNA synthesis inhibition in various human cell lines established the following potency order: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Zidovudine (ZDV) > Lamivudine (3TC) = Abacavir (ABC) = Tenofovir [20][28]
This ranking demonstrates that newer NRTIs like tenofovir, abacavir, and lamivudine have a significantly lower propensity for causing mitochondrial toxicity compared to older agents like ddC and ZDV.[20][29] Tenofovir, in particular, has shown minimal effect on mtDNA levels or lactate production even at high concentrations.[20][28] The potential for AMT to induce mitochondrial toxicity has not been characterized.
Experimental Protocols
To ensure scientific rigor, the comparison of NRTIs relies on standardized in vitro assays.
Protocol 1: In Vitro Antiviral Efficacy Assay (EC₅₀ Determination)
This protocol outlines a cell-based assay to determine the concentration of a compound that inhibits the cytopathic effect (CPE) of a virus by 50%.[30]
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 cells for HIV) into a 96-well microplate at a predetermined density and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., AMT, AZT) in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the test compound. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Infection: Add a standardized amount of virus stock (e.g., HIV-1 IIIB) to all wells except the "cells only" control. The multiplicity of infection (MOI) is chosen to achieve significant cell death in the virus control wells within 3-5 days.[31]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ environment until CPE is maximal in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay, such as one employing MTT or neutral red dye. The absorbance is proportional to the number of viable cells.[30]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Plot the percentage of protection versus the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value. A parallel plate without virus is run to determine the CC₅₀.
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A Senior Application Scientist's Guide to the Validation of Cell-Based Assays for Screening Inhibitors of 3'-amino-3'-deoxythymidine (3'-ADT) Metabolism
For researchers, scientists, and drug development professionals dedicated to advancing therapeutic interventions, the ability to accurately screen for inhibitors of specific metabolic pathways is paramount. This guide provides an in-depth technical comparison and validation framework for cell-based assays designed to identify inhibitors of 3'-amino-3'-deoxythymidine (3'-ADT) metabolism. 3'-ADT is a cytotoxic metabolite of the antiretroviral drug 3'-azido-3'-deoxythymidine (zidovudine, AZT), and understanding its metabolic activation is crucial for both optimizing therapeutic efficacy and mitigating toxicity.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offers a comparative analysis of leading assay technologies, and provides the necessary frameworks for robust validation, ensuring the scientific integrity of your screening campaigns.
The Metabolic Activation of 3'-ADT: A Key Therapeutic Target
The biological activity of many nucleoside analogs, including 3'-ADT, is contingent upon their intracellular phosphorylation to the triphosphate form. This multi-step process is initiated by cellular nucleoside kinases. The resulting triphosphate analog can then compete with natural deoxynucleoside triphosphates, inhibiting viral reverse transcriptases or cellular DNA polymerases.[3] The primary enzymes responsible for the initial and rate-limiting phosphorylation of thymidine and its analogs are the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2).[4] 3'-ADT has been shown to be a substrate for these kinases, making the inhibition of its phosphorylation a key strategy for modulating its cytotoxic effects.[5][6]
Diagram of 3'-ADT Metabolic Pathway
Caption: Intracellular metabolic activation of 3'-ADT.
Comparative Analysis of Cell-Based Assay Formats
The selection of an appropriate assay for screening inhibitors of 3'-ADT metabolism is a critical decision that will impact the throughput, cost, and biological relevance of the screening campaign. Here, we compare three prominent methodologies: the traditional radiolabeled thymidine incorporation assay, modern luciferase-based kinase assays, and the highly specific LC-MS/MS quantification.
| Assay Format | Principle | Throughput | Cost | Sensitivity | Specificity | Advantages | Disadvantages |
| Radiolabeled [³H]-Thymidine Kinase Assay | Measures the incorporation of radiolabeled thymidine into DNA, which is inhibited by compounds that block 3'-ADT phosphorylation. | Low to Medium | High (due to radioisotope handling and disposal) | High | Moderate (indirectly measures kinase activity) | Well-established methodology. | Requires handling of radioactive materials, multi-step, lower throughput. |
| Luciferase-Based Kinase Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a higher luminescent signal.[7][8] | High | Medium | High | High (directly measures kinase activity) | Homogeneous "mix-and-read" format, high throughput, non-radioactive.[9][10] | Susceptible to interference from colored or fluorescent compounds, indirect measurement of 3'-ADT phosphorylation.[11] |
| LC-MS/MS Quantification | Directly measures the intracellular concentrations of 3'-ADT and its phosphorylated metabolites (3'-ADT-MP, -DP, -TP).[12][13][14] | Low | High (instrumentation and expertise) | Very High | Very High (unambiguous identification and quantification) | Gold standard for specificity and accuracy, provides detailed metabolic information. | Low throughput, requires extensive sample preparation and specialized equipment.[15] |
Experimental Protocols
To ensure the reproducibility and reliability of your screening results, detailed and well-controlled experimental protocols are essential.
Experimental Workflow: A Generalized Approach
Caption: Generalized workflow for a cell-based screening assay.
Protocol 1: Radiolabeled [³H]-Thymidine Kinase Assay
This protocol is adapted from established methods for measuring thymidine kinase activity.[16][17]
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., a human cancer cell line with high TK1 activity) in 96-well plates to achieve 70-80% confluency.
-
Compound Treatment: Pre-incubate cells with test compounds or vehicle control for 1-2 hours.
-
Substrate Addition: Add a mixture of 3'-ADT and [³H]-thymidine to each well.
-
Incubation: Incubate the plate at 37°C for a time course determined by initial optimization experiments.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer.
-
Separation of Phosphorylated Products: Spot the cell lysates onto DE81 filter paper discs. Wash the discs extensively with ammonium formate to remove unincorporated [³H]-thymidine.
-
Quantification: Place the dried filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]-thymidine incorporation for each test compound compared to the vehicle control.
Protocol 2: Luciferase-Based Kinase Assay (ADP-Glo™)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[7][8][10]
-
Cell Culture and Seeding: Seed cells in a white, opaque 96- or 384-well plate.
-
Compound and Substrate Addition: Add test compounds, vehicle control, and 3'-ADT to the wells.
-
Kinase Reaction: Incubate the plate at 37°C to allow for the phosphorylation of 3'-ADT.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced), while a higher signal indicates inhibition. Calculate the percentage of inhibition for each test compound.
Protocol 3: LC-MS/MS Quantification of 3'-ADT and its Phosphates
This protocol provides a general framework for the LC-MS/MS analysis of intracellular nucleosides and their phosphorylated metabolites.[12][13][14][15]
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with test compounds and 3'-ADT.
-
Cell Harvesting and Extraction: At the end of the incubation period, rapidly wash the cells with ice-cold PBS and quench the metabolism. Lyse the cells and extract the intracellular metabolites using a cold methanol/acetonitrile/water solution.
-
Sample Preparation: Centrifuge the cell lysates to pellet the protein and debris. Collect the supernatant and dry it under vacuum.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent and inject it into an LC-MS/MS system. Use a suitable chromatography column (e.g., a porous graphitic carbon column) to separate 3'-ADT, 3'-ADT-MP, 3'-ADT-DP, and 3'-ADT-TP.
-
Quantification: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte. Stable isotope-labeled internal standards should be used for accurate quantification.
-
Data Analysis: Determine the intracellular concentration of each metabolite and calculate the effect of the test compounds on the phosphorylation of 3'-ADT.
Validation of the Cell-Based Assay: A Framework for Scientific Integrity
A rigorous validation process is essential to ensure that the chosen assay is reliable, reproducible, and fit for its intended purpose. The validation parameters should be assessed in a phase-appropriate manner, with more stringent criteria for assays used in later stages of drug development.
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Example) |
| Specificity | The ability of the assay to measure the analyte of interest in the presence of other components. | The signal from the target should be significantly above the background. Known non-inhibitors should not show activity. |
| Sensitivity | The lowest concentration of inhibitor that can be reliably detected. | IC50 values for positive controls should be reproducible and within an acceptable range. |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | For quantitative assays, the correlation coefficient (r²) of the standard curve should be >0.99. |
| Precision (Intra- and Inter-assay) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should be <15% for both intra- and inter-assay measurements. |
| Robustness | The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters. | The assay performance should not be significantly affected by minor changes in incubation time, temperature, or reagent concentrations. |
| Z'-factor | A statistical parameter that reflects the dynamic range and variability of the assay. | A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay for high-throughput screening.[18] |
Validation Workflow
Caption: A structured workflow for assay validation.
Positive and Negative Controls
The inclusion of appropriate controls is fundamental to a self-validating system.
-
Positive Control: A known inhibitor of thymidine kinase should be used to demonstrate that the assay can detect inhibition. For example, various substituted 3'-thiourea derivatives of β-thymidine have been shown to be potent and selective inhibitors of TK2.[19] Other known kinase inhibitors such as Wortmannin could also be evaluated.[20][21]
-
Negative Control: A compound known not to inhibit thymidine kinase should be included to ensure that the assay does not generate false-positive results.
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be tested to ensure it does not affect the assay performance.
Conclusion
The selection and validation of a cell-based assay for screening inhibitors of 3'-amino-3'-deoxythymidine metabolism is a multifaceted process that requires a deep understanding of the underlying biology, the strengths and weaknesses of different assay technologies, and a commitment to rigorous scientific validation. By carefully considering the factors outlined in this guide, researchers can establish a robust and reliable screening platform that will accelerate the discovery of novel therapeutic agents. The luciferase-based assays offer a compelling balance of throughput, sensitivity, and cost for initial high-throughput screening campaigns, while LC-MS/MS remains the gold standard for hit confirmation and detailed mechanistic studies. A well-validated assay is not merely a tool; it is the foundation upon which successful drug discovery programs are built.
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A Tale of Two Thymidines: A Senior Application Scientist's Guide to BrdU vs. EdU for Cell Proliferation Analysis
In the intricate world of cellular biology, the ability to accurately measure cell proliferation is fundamental. It underpins our understanding of everything from developmental biology and tissue regeneration to the progression of cancer and the efficacy of novel therapeutics. For decades, the go-to method for this critical measurement has been the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine.[1] However, the reign of BrdU is now challenged by a more modern contender: 5-ethynyl-2'-deoxyuridine (EdU).
This guide provides an in-depth, objective comparison of these two powerful techniques. We will delve into their core mechanisms, weigh their respective advantages and limitations, and provide the detailed protocols necessary to empower you, the researcher, to make an informed decision for your specific experimental needs.
The Core Principle: Tagging Newly Synthesized DNA
Both BrdU and EdU operate on a simple yet elegant principle: as cells prepare to divide, they enter the S (synthesis) phase of the cell cycle, during which they replicate their DNA. By introducing a thymidine analog into the cell culture or organism, we can effectively "tag" the newly synthesized DNA.[2][3] Proliferating cells will incorporate these analogs in place of the natural thymidine. The key difference, and the crux of our comparison, lies in how we subsequently detect this incorporation.
BrdU: The Immunodetection Mainstay
BrdU, with its bromine atom substituting the 5-methyl group of thymidine, has been the workhorse of proliferation assays for years.[2] Once incorporated into the DNA, it is detected using specific monoclonal antibodies.[4][5] This antibody-based detection, however, comes with a significant caveat. The BrdU molecule is tucked away within the double helix of the DNA, making it inaccessible to the antibody. To expose the BrdU epitope, the DNA must be denatured—a process that typically involves harsh treatments with acid (like hydrochloric acid), heat, or enzymes (DNase).[2][6]
This denaturation step is a critical, and often problematic, part of the BrdU protocol. It can lead to the degradation of cellular and tissue morphology, compromise the integrity of other protein epitopes (making multiplexing with other antibodies challenging), and introduce variability into the assay.[7][8][9]
EdU: A Modern Approach with Click Chemistry
EdU represents a significant evolution in proliferation assays. Structurally similar to thymidine, it features a terminal alkyne group.[3] This small chemical handle is the key to its detection. Instead of relying on antibodies, EdU is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[3][10]
In this highly specific and efficient reaction, a fluorescently labeled azide covalently bonds to the alkyne group on the EdU molecule.[11] The small size of the fluorescent azide allows it to readily access the incorporated EdU without the need for DNA denaturation.[12] This fundamental difference streamlines the entire workflow, preserves sample integrity, and opens up new possibilities for experimental design.
Head-to-Head Comparison: BrdU vs. EdU
For a clear and concise overview, the following table summarizes the key differences between the two methods.
| Feature | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Principle | Antibody-based immunodetection[5] | Copper-catalyzed click chemistry[3] |
| DNA Denaturation | Required (acid, heat, or enzymatic treatment)[2][6] | Not required [3] |
| Protocol Time | Longer (typically 3-4 hours for detection)[1] | Shorter (typically < 2 hours for detection)[1] |
| Sensitivity | High, but can be impacted by harsh denaturation steps[1] | High, with a better signal-to-noise ratio[1][12] |
| Multiplexing | Challenging with other antibody-based staining due to denaturation[8] | Highly compatible with other antibody-based staining and fluorescent proteins[11][13] |
| Sample Integrity | Potential for compromised cellular and tissue morphology[7] | Excellent preservation of cellular and tissue architecture[3] |
| In Vivo Use | Well-established for in vivo labeling[4] | Effective for in vivo labeling[14] |
| Potential Cytotoxicity | Generally considered less cytotoxic with standard protocols[1] | Can be cytotoxic at higher concentrations or with long-term exposure[1] |
Visualizing the Workflows
To further illustrate the practical differences, let's visualize the experimental workflows for both BrdU and EdU assays.
BrdU Assay Workflow
Caption: Workflow for a typical BrdU cell proliferation assay.
EdU Assay Workflow
Caption: Streamlined workflow for an EdU cell proliferation assay.
Detailed Experimental Protocols
Herein, we provide foundational, step-by-step protocols for both BrdU and EdU assays for in vitro applications. Note that these are starting points and should be optimized for your specific cell type and experimental conditions.
Protocol 1: BrdU Staining for Imaging
Materials:
-
BrdU Labeling Solution (10 µM in culture medium)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
DNA Denaturation Solution (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU Primary Antibody
-
Fluorescently Labeled Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
BrdU Labeling: Remove the culture medium and add the BrdU labeling solution. Incubate for a period appropriate for your cells' doubling time (e.g., 1-24 hours) at 37°C.[15]
-
Washing: Remove the labeling solution and wash the cells three times with PBS.[16]
-
Fixation: Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
DNA Denaturation: Add the DNA denaturation solution and incubate for 10-30 minutes at room temperature.[16] This step is critical and may require optimization.
-
Neutralization: Immediately remove the denaturation solution and add neutralization buffer for 5 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[1]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash three times with PBS.
-
Counterstaining & Mounting: Counterstain with a nuclear dye if desired, and mount for imaging.
Protocol 2: EdU Staining for Imaging (Click Chemistry)
Materials:
-
EdU Labeling Solution (10-20 µM in culture medium)[10]
-
Fixation Solution (e.g., 3.7% formaldehyde in PBS)[1]
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)[17]
-
Click Reaction Cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like ascorbic acid in a buffer)[1]
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
EdU Labeling: Remove the culture medium and add the EdU labeling solution. Incubate for a period appropriate for your cells' doubling time (e.g., 1-24 hours) at 37°C.[1]
-
Washing: Remove the labeling solution and wash the cells with PBS.
-
Fixation: Fix the cells with the fixation solution for 15 minutes at room temperature.[17]
-
Washing: Wash twice with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.[17]
-
Washing: Wash twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1]
-
Washing: Wash three times with PBS.
-
Counterstaining & Mounting: Counterstain with a nuclear dye if desired, and mount for imaging.
Making the Right Choice for Your Research
The decision between EdU and BrdU hinges on your specific experimental priorities.
Choose EdU when:
-
A rapid, streamlined protocol is essential. [1]
-
Preservation of cellular and tissue morphology is critical. [3]
-
Multiplexing with other antibody-based staining or fluorescent proteins is required. [11]
-
High sensitivity and a robust signal are paramount. [1]
Consider BrdU when:
-
You are working with a well-established protocol in your lab and consistency with historical data is a priority.
-
Potential cytotoxicity of EdU at higher concentrations or with long-term exposure is a concern for your specific cell type. [1] (Note: It is crucial to optimize EdU concentration and labeling time for each cell line.)
-
Budgetary constraints are a significant factor, as BrdU reagents can sometimes be more economical.
Conclusion: An Evolution in Proliferation Analysis
While BrdU has undeniably been a cornerstone of cell proliferation research, the advent of EdU and click chemistry marks a significant leap forward.[18] The EdU assay's gentle detection method, which circumvents the need for harsh DNA denaturation, offers a faster, more robust, and more versatile tool for the modern cell biologist.[12] By preserving the integrity of the sample, it not only improves the quality of proliferation data but also expands the horizons of what can be achieved in multiplexing experiments. As with any technique, a thorough understanding of the underlying principles and careful optimization are the keys to success. We trust this guide will serve as a valuable resource as you navigate the exciting landscape of cell proliferation analysis.
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A Comparative Analysis of 3'-Amino-3'-deoxythymidine's Effects on DNA Polymerases: A Guide for Researchers
This guide provides an in-depth comparative analysis of 3'-amino-3'-deoxythymidine (3'-ADT), a nucleoside analog, and its inhibitory effects on various DNA polymerases. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the compound's mechanism, selectivity, and potential applications.
Introduction: The "Trojan Horse" Strategy in Polymerase Inhibition
Nucleoside analogs are foundational to many antiviral and anticancer therapies.[1] Their efficacy often relies on a "Trojan Horse" mechanism: after cellular uptake, they are phosphorylated to their active triphosphate form.[2] This active form then competes with natural deoxynucleoside triphosphates (dNTPs) for the active site of a DNA polymerase.[1][3] 3'-ADT follows this path. Once converted to its active form, 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-ADT-TP), it acts as a competitive inhibitor and a chain terminator. The substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond, thereby halting DNA chain elongation.[4]
Mechanism of Action: Competitive Inhibition and Chain Termination
The primary mechanism of action for 3'-ADT-TP is competitive inhibition with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[5] It binds to the active site of the DNA polymerase in a template-dependent manner. Upon incorporation into the growing DNA strand, the 3'-amino group blocks the addition of the next nucleotide, leading to irreversible chain termination.[4] This process is a cornerstone of its therapeutic potential.
Caption: Workflow for a DNA polymerase inhibition assay.
Conclusion and Future Directions
3'-amino-3'-deoxythymidine, as a representative of 3'-modified nucleoside analogs, demonstrates a clear pattern of selective inhibition against viral reverse transcriptases over host DNA polymerases. This selectivity is the cornerstone of its therapeutic potential. The provided experimental framework allows for the robust and reproducible evaluation of this and other novel polymerase inhibitors. Future research should focus on obtaining more direct comparative kinetic data for 3'-ADT-TP across a wider range of viral and human polymerases to further delineate its activity profile and potential applications.
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- Matthes, E., et al. (1987). Inhibition of HIV-associated reverse transcriptase by sugar-modified derivatives of thymidine 5'-triphosphate in comparison to cellular DNA polymerases alpha and beta.
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A Researcher's Guide to the Specificity of 3'-amino-3'-deoxythymidine (3'-ADT) as a DNA Synthesis Inhibitor
This guide provides a comprehensive evaluation of 3'-amino-3'-deoxythymidine (3'-ADT), also known as aminothymidine (AMT), as a research tool for inhibiting DNA synthesis. We will delve into its mechanism of action, objectively compare its performance against its well-known precursor, Zidovudine (AZT), and provide detailed experimental protocols to empower researchers to validate its specificity within their own experimental systems.
Introduction: The Double-Edged Sword of Nucleoside Analogs
Nucleoside analogs are powerful tools in both clinical settings and basic research, primarily due to their ability to interfere with nucleic acid synthesis.[1] By mimicking endogenous nucleosides, they can be incorporated into growing DNA or RNA chains or inhibit the enzymes responsible for their synthesis.[2] 3'-amino-3'-deoxythymidine (3'-ADT) is a thymidine analog that functions as a DNA chain terminator. It is also a known cytotoxic catabolite of the widely used antiretroviral drug Zidovudine (AZT, 3'-azido-3'-deoxythymidine), which was the first drug approved for the treatment of HIV/AIDS.[3][4]
The utility of any such inhibitor hinges on its specificity . An ideal research tool would inhibit its intended target (e.g., a viral polymerase or DNA synthesis in cancer cells) with high potency while exerting minimal effects on other cellular processes or in non-target cells. This guide aims to critically assess the specificity of 3'-ADT, moving beyond its primary function to explore its known off-target effects and providing researchers with the rationale and methods to rigorously evaluate its performance.
The Molecular Basis of Action: A Definitive Full Stop for DNA Polymerase
Like most nucleoside analogs, 3'-ADT is a prodrug that requires intracellular activation. Cellular kinases phosphorylate it sequentially to its monophosphate, diphosphate, and finally its active triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (3'-ADT-TP).[5]
Once activated, 3'-ADT-TP competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into a growing DNA strand by DNA polymerase.[5] The critical feature of 3'-ADT is the replacement of the 3'-hydroxyl group (-OH) on the deoxyribose sugar with an amino group (-NH2). The 3'-OH group is essential for forming the 5'→3' phosphodiester bond that links one nucleotide to the next. Its absence in 3'-ADT means that once the analog is incorporated, no further nucleotides can be added, causing immediate and irreversible chain termination.[6][7]
Comparative Analysis: 3'-ADT vs. Zidovudine (AZT)
To properly evaluate 3'-ADT, it must be compared to its parent compound, AZT. While both are thymidine analogs that act as chain terminators, the substitution at the 3' position (amino vs. azido group) leads to different pharmacological profiles. AZT is known to have a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which is the basis of its therapeutic window.[8] Data for 3'-ADT suggests a more complex picture.
| Feature | 3'-amino-3'-deoxythymidine (3'-ADT) | Zidovudine (AZT) |
| Primary Mechanism | DNA chain termination after conversion to triphosphate form.[5] | DNA chain termination after conversion to triphosphate form.[8] |
| Target Selectivity | Competitively inhibits mammalian DNA polymerase-α with a Ki of 3.3 µM .[5] Data on viral polymerases is less available, but its known toxicity suggests action against host enzymes. | Exhibits ~100-fold greater affinity for HIV reverse transcriptase than for human DNA polymerases (α, β).[8] |
| Incorporation into DNA | Not definitively detected in some studies,[5] while others suggest it may occur and contribute to its biological activity.[9] | Clearly demonstrated to be incorporated into the DNA of human cells, which is linked to its toxicity.[10][11] |
| Key Off-Target Effects | - Potent inhibitor of 3' to 5' exonuclease (proofreading) activity.[12]- Inhibitor of poly(ADP-ribose) polymerase (PARP).[13] | - Inhibition of mitochondrial DNA polymerase-γ at high doses, leading to myositis.[8]- Can induce mutations via DNA incorporation.[11] |
| Cellular Toxicity | Considered a toxic catabolite of AZT, exhibiting high toxicity toward human hematopoietic cells.[14][15] | Dose-limiting toxicity, primarily bone marrow suppression.[16][17] |
| Metabolic Context | An in vivo catabolite of AZT.[3][18] | Parent drug, metabolized in part to 3'-ADT.[18] |
Beyond DNA Polymerase: Documented Off-Target Effects
A critical aspect of specificity is the potential for a compound to interact with proteins other than its primary target. 3'-ADT has at least two well-documented off-target activities that researchers must consider.
A. Inhibition of 3'-5' Exonuclease (Proofreading) Activity
DNA polymerases possess a "proofreading" function mediated by 3' to 5' exonuclease activity, which removes incorrectly incorporated nucleotides. The monophosphate form of 3'-ADT (AMT-MP) is a potent inhibitor of this activity associated with mammalian DNA polymerase delta.[12] In fact, it was found to be the most potent inhibitor among several dideoxynucleoside monophosphates tested, inhibiting the activity by over 50% at 100 µM.[12]
Causality Insight: By inhibiting proofreading, 3'-ADT can indirectly increase the mutagenic potential of other agents or elevate the spontaneous mutation rate. This effect is separate from its role as a chain terminator and could confound studies on genomic stability, where an observed phenotype might be mistakenly attributed solely to replication stress.
B. Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. 3'-ADT was found to be an inhibitor of PARP activity stimulated by the DNA-damaging agent BCNU, with a potency similar to thymidine itself.[13]
Causality Insight: PARP inhibition can sensitize cells to DNA damaging agents. If 3'-ADT is used in combination with other treatments, or in cells with existing DNA repair defects, an observed synergistic effect might be due to PARP inhibition rather than a direct enhancement of DNA synthesis blockage.
Experimental Protocols for Validating Specificity
To ensure the reliability of experimental data, the specificity of 3'-ADT should be validated within the context of the system being studied. The following section provides an overview and detailed methodologies for key validation experiments.
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of 3'-ADT-TP against a specific DNA polymerase, providing a direct measure of enzyme-inhibitor interaction. This protocol is self-validating as it quantifies the direct molecular interaction.
Principle: This assay measures the rate of DNA synthesis by a purified polymerase on a template-primer substrate in the presence of varying concentrations of the inhibitor (3'-ADT-TP) and the natural substrate (dTTP).
Materials:
-
Purified DNA Polymerase (e.g., human DNA Polymerase α, HIV Reverse Transcriptase)
-
3'-ADT-TP (requires custom synthesis or specialized vendor)
-
[³H]-dTTP or a fluorescence-based detection system
-
Unlabeled dATP, dCTP, dGTP, dTTP
-
Template-Primer DNA (e.g., poly(dA)-oligo(dT))
-
Assay Buffer (specific to the polymerase, typically containing MgCl₂, Tris-HCl, DTT)
-
Trichloroacetic Acid (TCA) for precipitation (if using radiolabeling)
-
Glass fiber filters and scintillation counter (if using radiolabeling)
Methodology:
-
Prepare Reaction Mixes: For each reaction, prepare a master mix containing the assay buffer, template-primer DNA, dATP, dCTP, and dGTP.
-
Set up Competition Matrix: Create a matrix of reaction tubes. Vary the concentration of the natural substrate (dTTP) along the x-axis (e.g., 2, 4, 8, 16 µM) and the inhibitor (3'-ADT-TP) along the y-axis (e.g., 0, 1, 2, 4, 8 µM).
-
Initiate Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period where the reaction is linear (e.g., 15-30 minutes).
-
Stop Reaction & Quantify:
-
Radiolabeling: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA on ice, collect it on glass fiber filters, wash, and quantify the incorporated [³H]-dTTP using a scintillation counter.
-
Fluorescence: Use a commercially available kit (e.g., PicoGreen™-based) that measures DNA synthesis via fluorescence, following the manufacturer's instructions to stop the reaction and measure the signal.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) for each condition.
-
Plot the data using a Dixon plot (1/V vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V vs. 1/[Substrate]) for each inhibitor concentration.
-
The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, etc.). For competitive inhibition, the Ki can be calculated from the replots of the slopes.
-
Protocol 2: Cellular Assay for DNA Synthesis Inhibition (EdU Incorporation)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3'-ADT for DNA synthesis in living cells, providing a biologically relevant measure of its potency and selectivity between different cell types.
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA. It can be detected via a copper-catalyzed "click" reaction with a fluorescent azide, allowing for quantification of DNA replication by flow cytometry or fluorescence microscopy.[19]
Materials:
-
Target and control cell lines (e.g., cancer vs. normal, infected vs. uninfected)
-
3'-ADT and a comparator (e.g., AZT)
-
Complete cell culture medium
-
EdU labeling solution (e.g., from a Click-iT™ EdU kit)
-
Fixation and permeabilization buffers
-
Click reaction cocktail (containing fluorescent azide and copper catalyst)
-
Nuclear counterstain (e.g., DAPI)
-
Flow cytometer or high-content imaging system
Methodology:
-
Cell Plating: Plate cells in multi-well plates at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of 3'-ADT (e.g., 0.1 µM to 100 µM) and the comparator compound for a desired duration (e.g., 24 hours). Include a vehicle-only control.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label cells actively synthesizing DNA.
-
Fix and Permeabilize: Harvest the cells (if using flow cytometry) or process in-plate (for imaging). Fix with a formaldehyde-based buffer, then permeabilize with a saponin- or Triton X-100-based buffer.
-
Click Reaction: Add the click reaction cocktail to the cells and incubate in the dark for 30 minutes. This will covalently link the fluorescent probe to the incorporated EdU.
-
Stain and Analyze: Wash the cells and stain with a nuclear marker like DAPI.
-
Flow Cytometry: Analyze the fluorescence intensity of individual cells. The percentage of EdU-positive cells or the mean fluorescence intensity of the EdU-positive population can be used as a measure of DNA synthesis.
-
Imaging: Acquire images and use analysis software to quantify the intensity of the EdU signal per nucleus.
-
-
Data Analysis:
-
For each concentration of 3'-ADT, calculate the percentage of DNA synthesis inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Compare the IC50 values between different cell lines to calculate a selectivity index (e.g., IC50_control / IC50_target).
-
Conclusion & Best Practices for Researchers
3'-amino-3'-deoxythymidine is a potent inhibitor of DNA synthesis that acts via chain termination. However, this guide demonstrates that its utility as a specific research tool must be approached with caution.
-
Limited Specificity: Unlike its parent drug AZT, which shows a clear preference for viral reverse transcriptase, 3'-ADT effectively inhibits mammalian DNA polymerase-α at low micromolar concentrations.[5] This lack of a significant therapeutic window between target and host polymerases makes it a pan-inhibitor of DNA replication.
-
Significant Off-Target Effects: The inhibition of crucial DNA maintenance enzymes like the 3'-5' proofreading exonuclease and PARP means that cellular phenotypes observed upon 3'-ADT treatment may not be solely attributable to the blockage of DNA synthesis.[12][13]
Based on this evaluation, we recommend the following best practices for using 3'-ADT in a research setting:
-
Define Your Question: If the goal is to induce general replication stress or cell cycle arrest via broad DNA synthesis inhibition, 3'-ADT can be effective. If the goal is to selectively inhibit a specific polymerase (e.g., a viral one), 3'-ADT is likely a poor choice without extensive validation.
-
Use the Lowest Effective Concentration: Determine the IC50 for DNA synthesis inhibition in your system and use concentrations at or slightly above this value to minimize off-target effects that may become more prominent at higher doses.
-
Always Use a Comparator: Include a well-characterized inhibitor like AZT or aphidicolin in your experiments. This provides a crucial benchmark for interpreting the potency and effects of 3'-ADT.
-
Perform Control Experiments: When interpreting your results, actively consider the potential contributions of off-target effects. For example, if studying DNA damage, assess whether 3'-ADT alone induces markers of PARP inhibition.
References
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- Cretton, E. M., et al. (1992). Penetration of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of zidovudine, into the cerebrospinal fluid of HIV-1-infected patients. The Journal of Acquired Immune Deficiency Syndromes, 5(9), 933-937. [Link]
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- Ross, D. D., et al. (1988). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Molecular Pharmacology, 34(5), 655-662. [Link]
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- Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine), in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection.
- Molecules Editorial Office. (2023). Design, Synthesis, and Evaluation of Nucleobase, Nucleoside, and Nucleotide Analogues. Molecules. [Link]
- Avivar-Valderas, A., et al. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 16(12), 29837-29848. [Link]
- Sommadossi, J. P., et al. (1992). Effect of 3'-amino-3'-deoxythymidine on hemoglobin synthesis in K-562 human leukemia cells. Molecular Pharmacology, 41(2), 241-247. [Link]
- Ross, D. D., et al. (1989). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology, 36(5), 759-767. [Link]
- Strijdveen, B., et al. (1995). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography.
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Safety Operating Guide
A Guide to the Safe Disposal of 3'-amino-3'-deoxythymidine for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the responsible management of chemical compounds is as crucial as the innovative science they enable. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3'-amino-3'-deoxythymidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a nucleoside analog with potential cytotoxic properties, its disposal requires meticulous attention to detail, grounded in a thorough understanding of its chemical nature and the associated risks.
Hazard Assessment and Classification: Understanding the Risk
3'-amino-3'-deoxythymidine is a synthetic nucleoside analog. While specific toxicity data may be limited, compounds of this class can exhibit toxic properties, often through interference with DNA replication.[1] Therefore, it is imperative to handle all waste containing this compound as hazardous chemical waste. Prudent practice dictates treating it with a high degree of caution, similar to other cytotoxic agents.[2]
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 52450-18-7 | [3] |
| Molecular Formula | C10H15N3O4 | [3] |
| Molecular Weight | 241.24 g/mol | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol | [3] |
Given its classification, 3'-amino-3'-deoxythymidine waste must be managed in accordance with local, state, and federal regulations for hazardous waste.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 3'-amino-3'-deoxythymidine in any form, including for disposal, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety to prevent accidental exposure through inhalation, skin contact, or ingestion.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of waste is fundamental to prevent dangerous chemical reactions and to ensure that waste is disposed of through the correct channels.
Workflow for Waste Segregation
Caption: The institutional workflow for the disposal of 3'-amino-3'-deoxythymidine waste.
Step-by-Step Disposal Protocol:
-
Request Pickup: Once a waste container is full, or as per your institution's guidelines, request a waste pickup from your EHS department.
-
Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately.
-
Vendor Disposal: The licensed hazardous waste vendor will transport the waste to a permitted treatment, storage, and disposal facility. Incineration is a common and effective method for the destruction of cytotoxic and other hazardous organic chemical waste. [5]
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.
Immediate Actions for a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Use Spill Kit: Use an appropriate chemical spill kit to absorb and contain the material.
-
Clean and Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal of Empty Containers: A Final Consideration
Empty containers that once held 3'-amino-3'-deoxythymidine must also be managed properly to ensure they are free of hazardous residue.
Procedure for Empty Containers:
-
Thoroughly Empty: Empty the container as much as possible.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which 3'-amino-3'-deoxythymidine is soluble (e.g., water, ethanol, or methanol). [1]3. Collect Rinsate: The rinsate from these washes must be collected and disposed of as liquid hazardous waste. [6]4. Deface Label: After triple rinsing, deface or remove the original label.
-
Final Disposal: Dispose of the clean container according to your institution's guidelines for non-hazardous glass or plastic waste. [1] By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3'-amino-3'-deoxythymidine, fostering a culture of safety and environmental responsibility within the laboratory.
References
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- Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
- Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle.
- Technical Services - Disposal of Cytotoxic Waste. (2023, October 26). YouTube.
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A Researcher's Guide to the Safe Handling of Thymidine, 3'-amino-3'-deoxy-
For professionals in the fields of life sciences and drug development, the meticulous handling of chemical compounds is a cornerstone of both personal safety and experimental integrity. This guide provides essential, actionable information for the safe handling and disposal of Thymidine, 3'-amino-3'-deoxy- (CAS Number: 52450-18-7), a nucleoside analog integral to various research applications. As a metabolite of Zidovudine (AZT), understanding its properties is critical for safe laboratory practices[1]. This document moves beyond a simple checklist, offering a framework for establishing a self-validating system of safety protocols grounded in established scientific principles.
Understanding the Hazard Profile
While comprehensive toxicological data for Thymidine, 3'-amino-3'-deoxy- is not fully established, the available information necessitates a cautious approach. Some sources indicate that it may cause skin, eye, and respiratory irritation. It is prudent to handle this compound with the same level of care as similar nucleoside analogs, some of which are suspected carcinogens. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, all handling procedures must be designed to minimize the generation of dust and aerosols and prevent direct contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table summarizes the required PPE for handling Thymidine, 3'-amino-3'-deoxy-.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield | EN166 or OSHA 29 CFR 1910.133 | Protects against splashes and airborne particles from entering the eyes[2][3]. |
| Hands | Nitrile rubber gloves | EN 374 | Provides chemical resistance. A material thickness of >0.11 mm is recommended[2]. Double gloving can provide additional protection[4]. |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Particulate filter respirator (e.g., N95 or P1) | EN 143 or OSHA 29 CFR 1910.134 | Necessary when handling the powder outside of a chemical fume hood or if dust formation is likely[2][3]. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential workflow is paramount for ensuring safety. The following protocol outlines the key stages of handling Thymidine, 3'-amino-3'-deoxy-, from receipt to experimental use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5]. Recommended storage temperatures are typically between 2-8°C[6].
Preparation and Handling
This workflow is designed to minimize exposure and should be performed in a designated area.
Caption: Workflow for Safe Handling of Thymidine, 3'-amino-3'-deoxy-.
-
Designated Area: All handling of the solid compound should occur within a certified chemical fume hood to control potential airborne particles[3].
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: Use a microbalance within the fume hood. Avoid creating dust by handling the powder gently. Use non-sparking tools[6].
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing. Thymidine, 3'-amino-3'-deoxy- is soluble in dimethyl sulfoxide, ethanol, and methanol[1].
-
Transport: If the solution needs to be moved, ensure the container is securely sealed and labeled.
-
Experiment: Conduct the experiment following your laboratory's standard operating procedures.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE[7].
Disposal Plan: Managing Waste Streams
Proper waste management is a critical final step in the safe handling of any chemical. All waste generated from handling Thymidine, 3'-amino-3'-deoxy- must be treated as hazardous waste.
Caption: Disposal Workflow for Thymidine, 3'-amino-3'-deoxy- Waste.
-
Segregation: Do not mix this waste with general laboratory trash. Segregate waste into solid and liquid streams.
-
Solid Waste: All contaminated consumables (e.g., gloves, pipette tips, tubes) must be collected in a designated, clearly labeled hazardous waste container[8].
-
Liquid Waste: Collect all unused solutions and waste from experimental procedures in a sealed, properly labeled hazardous waste container. Do not empty into drains[2][9].
-
Empty Containers: The original product container must also be disposed of as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste. The rinsed container should then have its label defaced before disposal according to your institution's guidelines[8][10].
-
Pickup: Store all waste containers in a designated satellite accumulation area and arrange for pickup by your institution's environmental health and safety department. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[3][11].
By integrating these detailed protocols into your laboratory's standard operating procedures, you can create a robust safety system that protects researchers and ensures the integrity of your scientific work.
References
- Carl ROTH.
- Carl ROTH.
- Loba Chemie. THYMIDINE FOR BIOCHEMISTRY. [Link]
- UCLA Department of Chemistry & Biochemistry.
- US EPA. Personal Protective Equipment. [Link]
- Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
- University of Florida Environmental Health & Safety. Chapter 10: Personal Protective Equipment for Biohazards. [Link]
- Biorisk Management. Personal Protective Equipment (PPE). [Link]
- Biology LibreTexts. 1.2: Biosafety levels and PPE. [Link]
- NIH. NIH Waste Disposal Guide 2022. [Link]
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
Sources
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. carlroth.com [carlroth.com]
- 10. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
